molecular formula C7H13BrO2 B1268046 Butyl 2-bromopropanoate CAS No. 41145-84-0

Butyl 2-bromopropanoate

Cat. No.: B1268046
CAS No.: 41145-84-0
M. Wt: 209.08 g/mol
InChI Key: INMAEXGIVZJYIJ-UHFFFAOYSA-N
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Description

Butyl 2-bromopropanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-bromopropanoate
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InChI

InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

INMAEXGIVZJYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60961461
Record name Butyl 2-bromopropanoate
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Molecular Weight

209.08 g/mol
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CAS No.

41145-84-0
Record name Propanoic acid, 2-bromo-, butyl ester
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Record name Butyl 2-bromopropionate
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Record name Butyl 2-bromopropanoate
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Record name Butyl 2-bromopropionate
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Butyl 2-Bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Butyl 2-Bromopropanoate as a Key Synthetic Intermediate

This compound (CAS No: 41145-84-0), also known as 2-bromopropionic acid butyl ester, is a halogenated ester that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center adjacent to the bromine atom and a modifiable ester group, makes it a valuable building block for the introduction of a propionate moiety into more complex molecules. For professionals in drug development and chemical research, a thorough understanding of its physical properties, spectral characteristics, and chemical reactivity is paramount for its effective application in the synthesis of novel chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals.

This guide provides a comprehensive overview of the essential technical data for n-butyl 2-bromopropanoate, offering insights into its synthesis, purification, and characteristic reactivity. A clear distinction is also made between the n-butyl isomer and its tert-butyl counterpart to prevent ambiguity in research applications.

Core Physical and Chemical Properties

The physical state and solubility of a reagent are critical parameters for reaction setup, solvent selection, and purification strategies. This compound is a combustible liquid that should be handled with appropriate care in a laboratory setting.

General Properties
PropertyValueSource(s)
CAS Number 41145-84-0[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to light yellow clear liquid
Purity Typically >95.0% (by GC)
Physicochemical Data
PropertyValueSource(s)
Boiling Point 196 °C (at 760 mmHg)[2]
Density 1.28 g/cm³ (at 20°C)[2]
Refractive Index (n²⁰/D) 1.4470 - 1.4500
Flash Point 81 °C (177.8 °F)[2]
Solubility Profile

While quantitative solubility data is not extensively published, the structural features of this compound—a polar ester group and a relatively nonpolar butyl chain—allow for a qualitative prediction of its solubility based on the "like dissolves like" principle.

  • High Solubility: Expected in polar apathetic solvents such as acetone, ethyl acetate, and dichloromethane.

  • Miscibility: Miscible with most common organic solvents including alcohols (e.g., ethanol), ethers (e.g., diethyl ether), and aromatic hydrocarbons (e.g., toluene).

  • Low Solubility: Sparingly soluble in water due to the hydrophobic nature of the butyl chain and the overall molecular structure.

Isomeric Distinction: n-Butyl vs. tert-Butyl 2-Bromopropanoate

It is crucial to distinguish between n-butyl 2-bromopropanoate and its isomer, tert-butyl 2-bromopropanoate (CAS: 39149-80-9), as their physical properties and steric hindrance in reactions differ significantly. The tert-butyl group's bulkiness can influence reaction kinetics and pathway selectivity.

Propertyn-Butyl 2-bromopropanoatetert-Butyl 2-bromopropanoate
CAS Number 41145-84-039149-80-9
Boiling Point 196 °C~170 °C
Density 1.28 g/cm³~1.26 g/cm³
Structure n-butyl estertert-butyl ester

Synthesis and Purification

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-bromopropionic acid with n-butanol, catalyzed by a strong acid.[3][4] This equilibrium-driven reaction is typically pushed towards the product by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Bromopropionic_Acid 2-Bromopropionic Acid Butyl_Bromopropanoate This compound 2-Bromopropionic_Acid->Butyl_Bromopropanoate n-Butanol n-Butanol n-Butanol->Butyl_Bromopropanoate H2SO4 H₂SO₄ (catalyst) H2SO4->Butyl_Bromopropanoate Heat Heat (Reflux) Heat->Butyl_Bromopropanoate Water Water

Caption: Fischer esterification synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established Fischer esterification methods.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromopropionic acid (1.0 eq) and n-butanol (3.0 eq).

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry stems from its role as an alkylating agent. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles to introduce the 1-(butoxycarbonyl)ethyl group. This is particularly relevant in pharmaceutical synthesis for building more complex molecular scaffolds.

  • Alkylation of Amines: Primary and secondary amines can be alkylated by this compound to form secondary and tertiary amines, respectively.[7] This reaction is fundamental in the synthesis of many nitrogen-containing bioactive molecules. However, polyalkylation can be a competing side reaction.[8]

  • Alkylation of Phenols: In the presence of a base, phenols can be O-alkylated to form aryl ethers, a common motif in drug molecules.[9]

The tert-butyl isomer is a known reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as cytosolic phospholipase A2α inhibitors.[10] By analogy, n-butyl 2-bromopropanoate serves as a key intermediate for the synthesis of related propanoic acid derivatives, which are prevalent in various classes of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).

G Reactant This compound (Electrophile) Product Alkylated Product + Butyl Propionate Moiety Reactant->Product Nucleophile Nucleophile (e.g., R-NH₂, Ar-O⁻) Nucleophile->Product Sₙ2 Reaction

Caption: General reactivity of this compound as an alkylating agent.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.[11]

AssignmentChemical Shift (δ, ppm)Multiplicity
-O-CH₂-~4.17Triplet
-CH(Br)-~4.35Quartet
-CH(Br)-CH₃~1.82Doublet
-O-CH₂-CH₂-CH₂-CH₃~1.19 - 1.95Multiplet
-CH₂-CH₃~0.95Triplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the proton NMR data for full structural confirmation.[1]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.[1]

Wavenumber (cm⁻¹)Assignment
~2960C-H (alkane) stretching
~1740C=O (ester) stretching
~1180C-O (ester) stretching
~650C-Br stretching
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns.[12]

m/zAssignment
208/210Molecular Ion [M]⁺ (presence of Br isotopes)
153/155[M - C₄H₉]⁺
129[M - Br]⁺
57[C₄H₉]⁺ (butyl cation)

Safety and Handling

This compound is a combustible liquid and an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this chemical in a well-ventilated fume hood and store it in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and spectroscopic properties. Its utility as an alkylating agent makes it a significant building block for researchers in organic synthesis, particularly those in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the development of novel and complex molecules.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 2-bromopropionate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

  • Bhattacharyya, S. (2014).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101.
  • Sacred Heart University. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (2014). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]

  • Chemsrc. (n.d.). Butyl 2-Bromopropionate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropionic acid tert-butyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Molecules, 24(12), 2289.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Catalysis Science & Technology, 10(1), 183-191.
  • NIST. (n.d.). Propanoic acid, 2-bromo-, butyl ester. Retrieved from [Link]

  • ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • Liu, Y., et al. (2020). 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. Biomacromolecules, 21(11), 4646-4657.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.

Sources

An In-depth Technical Guide to Butyl 2-Bromopropanoate: Structure, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of Butyl 2-bromopropanoate, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and drug development sectors. A critical ambiguity in the common nomenclature necessitates a detailed examination of its two primary isomers: This compound (the n-butyl isomer) and tert-butyl 2-bromopropanoate . This document elucidates the distinct chemical structures, IUPAC nomenclature, and physicochemical properties of each isomer. We will explore detailed, field-proven synthesis protocols, delving into the mechanistic causality behind the chosen reaction pathways. Furthermore, this guide highlights the strategic application of these α-bromoesters as reactive building blocks in medicinal chemistry, with a specific focus on their role in the development of targeted therapeutics. Safety, handling, and detailed spectroscopic analysis are also provided to equip researchers and drug development professionals with the critical knowledge required for effective utilization of these important reagents.

Nomenclature and Structural Isomerism

The term "this compound" can refer to multiple structural isomers depending on the arrangement of the butyl group. For clarity and scientific integrity, it is crucial to distinguish between the two most commercially and synthetically relevant isomers.

  • This compound (n-butyl isomer):

    • IUPAC Name: this compound[1]

    • Synonyms: n-Butyl 2-bromopropionate, 2-Bromopropionic Acid Butyl Ester[2]

    • Chemical Structure: Chemical structure of this compound

    • CAS Number: 41145-84-0[1]

  • tert-Butyl 2-bromopropanoate (tert-butyl isomer):

    • IUPAC Name: tert-butyl 2-bromopropanoate[3][4]

    • Synonyms: t-Butyl 2-Bromopropionate, 2-Bromopropionic Acid tert-Butyl Ester[3][5]

    • Chemical Structure: Chemical structure of tert-butyl 2-bromopropanoate

    • CAS Number: 39149-80-9[3][4]

The structural difference—a primary versus a tertiary ester—imparts significant variations in chemical reactivity, stability, and physical properties, which will be detailed in the subsequent sections.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The choice between the n-butyl and tert-butyl isomer is often dictated by their differing physical properties and stability under various reaction conditions. The bulky tert-butyl group, for instance, offers steric protection and can be cleaved under specific acidic conditions, a property often exploited in protecting group strategies.

Table 1: Comparative Physicochemical Properties of this compound Isomers

PropertyThis compound (n-butyl)tert-Butyl 2-bromopropanoate (tert-butyl)Reference(s)
Molecular Formula C₇H₁₃BrO₂C₇H₁₃BrO₂[1][3]
Molecular Weight 209.08 g/mol 209.08 g/mol [1][3]
Appearance Colorless to light yellow liquidColorless to light yellow liquid[6][7]
Boiling Point 196 °C170.2 °C at 760 mmHg[2][8]
Density ~1.23 g/cm³1.297 g/cm³[8]
Refractive Index ~1.4451.4380-1.4410[7]
Spectroscopic Data Interpretation

Unambiguous identification of each isomer is critical. NMR and IR spectroscopy provide definitive structural confirmation.

2.1.1. Infrared (IR) Spectroscopy

Both isomers exhibit characteristic absorption bands for the ester and alkyl bromide functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is observed between 1735-1750 cm⁻¹ for both isomers, typical for an aliphatic ester.

  • C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region is present, corresponding to the C-O single bond stretch of the ester.

  • C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 515-690 cm⁻¹ , indicates the presence of the carbon-bromine bond.[9][10][11]

2.1.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are highly diagnostic and clearly differentiate the two isomers.

  • n-Butyl 2-bromopropanoate (in CDCl₃):

    • ~4.35 ppm (quartet, 1H): This corresponds to the proton on the α-carbon (CH-Br), split by the adjacent methyl group.

    • ~4.17 ppm (triplet, 2H): These are the protons of the -O-CH₂- group of the butyl chain, split by the adjacent methylene group.

    • ~1.82 ppm (doublet, 3H): This signal represents the methyl protons adjacent to the bromo-substituted carbon (CH₃-CHBr), split by the single α-proton.

    • ~1.65 ppm (multiplet, 2H) & ~1.40 ppm (multiplet, 2H): These are the two internal methylene groups of the butyl chain.

    • ~0.95 ppm (triplet, 3H): This is the terminal methyl group of the butyl chain.[12]

  • tert-Butyl 2-bromopropanoate (in CDCl₃):

    • ~4.31 ppm (quartet, 1H, J=7.1Hz): The proton on the α-carbon (CH-Br), split by the adjacent methyl group.[5]

    • ~1.81 ppm (doublet, 3H, J=7.1Hz): The methyl protons adjacent to the bromo-substituted carbon (CH₃-CHBr).[5]

    • ~1.52 ppm (singlet, 9H): This is the most telling signal—a large singlet representing the nine equivalent protons of the sterically hindered tert-butyl group.[5][13] The absence of adjacent protons results in a singlet, a key differentiating feature from the n-butyl isomer's complex alkyl signals.

Synthesis and Mechanistic Analysis

The synthesis of this compound isomers begins with the α-bromination of propionic acid, followed by distinct esterification strategies tailored to the structure of the target alcohol (n-butanol vs. tert-butanol).

SynthesisWorkflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Esterification PropionicAcid Propionic Acid BromoAcid 2-Bromopropanoic Acid PropionicAcid->BromoAcid Br₂, PBr₃ (cat.) (Hell-Volhard-Zelinsky) nButylEster n-Butyl 2-Bromopropanoate BromoAcid->nButylEster n-Butanol, H⁺ (cat.) (Fischer Esterification) tButylEster tert-Butyl 2-Bromopropanoate BromoAcid->tButylEster Isobutene, H⁺ (cat.)

Caption: Overall synthesis workflow for this compound isomers.
Precursor Synthesis: Hell-Volhard-Zelinsky Reaction

The common precursor, 2-bromopropanoic acid, is efficiently synthesized from propionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[14]

  • Mechanism Rationale: Direct bromination of a carboxylic acid is ineffective. The HVZ reaction utilizes a catalytic amount of phosphorus tribromide (PBr₃) to convert the carboxylic acid into an acyl bromide.[3][15] This intermediate readily tautomerizes to its enol form, which is sufficiently nucleophilic to attack molecular bromine (Br₂), leading to selective bromination at the α-carbon.[14][15] The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the final 2-bromopropanoic acid. This multi-step, in-situ activation is a classic and robust method for achieving α-halogenation of carboxylic acids where other methods fail.

Synthesis of n-Butyl 2-bromopropanoate: Fischer-Speier Esterification

This protocol follows the classic Fischer-Speier esterification, an acid-catalyzed equilibrium process.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromopropanoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq). Toluene can be used as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent and excess n-butanol under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[16][17]

FischerMechanism cluster_0 R-COOH R-COOH R-C(OH)₂⁺ R-C(OH)₂⁺ R-COOH->R-C(OH)₂⁺ 1. H⁺ (Protonation) Tetrahedral Int. Tetrahedral Int. R-C(OH)₂⁺->Tetrahedral Int. 2. R'-OH (Attack) Protonated Ester Protonated Ester Tetrahedral Int.->Protonated Ester 3. Proton Transfer 4. -H₂O R-COOR' R-COOR' Protonated Ester->R-COOR' 5. -H⁺ (Deprotonation)

Caption: Simplified mechanism of Fischer-Speier esterification.
  • Causality of Experimental Choices:

    • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][18][19][20]

    • Excess Alcohol & Water Removal: The reaction is an equilibrium.[18][19] Using an excess of the alcohol reactant and actively removing the water byproduct (via Dean-Stark trap) shifts the equilibrium to the right, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.[6]

Synthesis of tert-Butyl 2-bromopropanoate

Direct Fischer esterification with tert-butanol is inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination (to form isobutene) under strong acid and heat.[19] A more effective method involves the acid-catalyzed addition of 2-bromopropanoic acid to isobutene.

Experimental Protocol:

  • Reaction Setup: In a pressurized reaction vessel cooled to -15 °C, condense isobutene (1.1 eq).[5]

  • Reagent Addition: Add a solution of 2-bromopropanoic acid (1.0 eq) in a suitable solvent like 1,4-dioxane.[5]

  • Catalyst Addition: While maintaining a low temperature (-10 °C), add a catalytic amount of concentrated sulfuric acid dropwise.[5]

  • Reaction: Seal the vessel and allow it to warm to room temperature, stirring overnight.

  • Work-up: Carefully vent the vessel and pour the reaction mixture into dichloromethane. Wash the organic phase sequentially with a 20% potassium carbonate solution (to neutralize the acid) and water.[5]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-bromopropanoate.[5]

  • Mechanistic Rationale: The mechanism here is fundamentally different. The strong acid protonates isobutene to form a relatively stable tert-butyl carbocation. This highly electrophilic carbocation is then attacked by the carboxylic acid, which acts as the nucleophile. A final deprotonation step yields the tert-butyl ester. This pathway avoids the sterically hindered nucleophilic attack on a protonated carbonyl and prevents the elimination side-reaction associated with tert-butanol.

Reactivity and Applications in Drug Development

The synthetic utility of this compound isomers lies in the reactivity of the α-bromo position. This site is a potent electrophile, making the molecule an excellent building block for introducing a propionate scaffold into larger molecules via nucleophilic substitution (SN2) reactions.

Caption: General SN2 reactivity of the α-bromoester with a nucleophile (Nu⁻).
Role as a Synthetic Building Block

α-Bromoesters are workhorse intermediates in medicinal chemistry. They are precursors to α-amino acids, α-hydroxy acids, and are used in Reformatsky and related carbon-carbon bond-forming reactions. The choice between the n-butyl and tert-butyl ester is strategic:

  • n-Butyl Ester: Provides a stable ester group that can be carried through multiple synthetic steps before being hydrolyzed under standard basic (saponification) or acidic conditions.

  • tert-Butyl Ester: Acts as a protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions but can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the free carboxylic acid without disturbing other sensitive functional groups. This orthogonality is highly valued in complex multi-step syntheses.

Application in the Synthesis of PLA₂α Inhibitors

A documented application of tert-butyl 2-bromopropanoate is as a reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA₂α).[5]

Phospholipases A₂ (PLA₂) are enzymes that hydrolyze phospholipids, releasing arachidonic acid. This is the rate-limiting step in the production of eicosanoids (prostaglandins, leukotrienes), which are powerful mediators of inflammation.[17][21] Overactivity of cPLA₂α is implicated in numerous inflammatory diseases and neurological disorders.[8] Therefore, inhibitors of this enzyme are attractive therapeutic targets.

In the synthesis of these inhibitors, the propanoate moiety is attached to an indole scaffold via nucleophilic substitution, where a carbanion derived from the indole precursor attacks the electrophilic α-carbon of tert-butyl 2-bromopropanoate, displacing the bromide. The tert-butyl ester serves to protect the acid functionality during this C-C bond formation, and it is later removed to yield the final active pharmaceutical ingredient (API).

Safety and Handling

Both isomers of this compound are classified as irritants and require careful handling in a well-ventilated chemical fume hood.

  • Hazard Classification:

    • Causes skin irritation (H315).[1][3]

    • Causes serious eye irritation (H319).[1][3]

    • May cause respiratory irritation (H335) (tert-butyl isomer).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The tert-butyl isomer is often stored under an inert atmosphere at 2-8°C.[7][22]

Conclusion

This compound, in its n-butyl and tert-butyl isomeric forms, represents a class of highly valuable and versatile reagents for the research scientist. A thorough understanding of their distinct synthesis pathways, guided by mechanistic principles, allows for their efficient preparation. The key to their utility lies in the predictable SN2 reactivity of the α-bromo center, which, when combined with the differential stability and cleavage conditions of the respective ester groups, provides a powerful tool for the strategic construction of complex molecules. As demonstrated by their application in the synthesis of cPLA₂α inhibitors, these building blocks play a direct and enabling role in the discovery and development of novel therapeutics. Proper handling and awareness of their spectroscopic signatures are paramount for their safe and effective use in the laboratory.

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Synthesis of Butyl 2-bromopropanoate from 2-bromopropionic acid: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview for the synthesis of butyl 2-bromopropanoate, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is the acid-catalyzed Fischer-Speier esterification of 2-bromopropionic acid with n-butanol. We will dissect the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and quality control. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology for this transformation.

Introduction: The Synthetic Utility of this compound

This compound is a valuable bifunctional molecule, incorporating both an ester and an alkyl bromide. This structure makes it a versatile building block in organic synthesis, particularly for introducing the 1-(butoxycarbonyl)ethyl moiety into target molecules. Its applications span the synthesis of more complex esters, agrochemicals, and active pharmaceutical ingredients (APIs). The synthesis from readily available 2-bromopropionic acid and n-butanol represents an economical and scalable route, making its methodological mastery essential for process chemists. This guide provides the authoritative grounding to achieve that mastery.

Theoretical Framework: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester is a classic transformation known as the Fischer-Speier esterification.[1] It is an acid-catalyzed nucleophilic acyl substitution that operates under equilibrium conditions.[2] Understanding the mechanistic nuances and the factors governing the equilibrium is paramount to achieving high yields.

The Catalytic Mechanism

The reaction proceeds through a multi-step, reversible pathway. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to activate the carboxylic acid toward nucleophilic attack by the alcohol.[3][4]

The mechanism can be summarized in six principal steps (PADPED): Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation.[3]

  • Protonation: The carbonyl oxygen of 2-bromopropionic acid is protonated by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

  • Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[6]

Fischer_Esterification_Mechanism Reactants 2-Bromopropionic Acid + n-Butanol ProtonatedAcid Protonated Carboxylic Acid (Enhanced Electrophile) Reactants->ProtonatedAcid 1. Protonation (H+) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack (n-Butanol) ProtonatedEster Protonated Ester + Water TetrahedralIntermediate->ProtonatedEster 3 & 4. Proton Transfer & Elimination of H₂O Product This compound ProtonatedEster->Product 5. Deprotonation (-H+)

Diagram 1: The acid-catalyzed Fischer esterification mechanism.

Reaction Kinetics and Equilibrium Considerations

The Fischer esterification is a reversible process.[7] To maximize the yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's Principle. Two primary strategies are employed:

  • Use of Excess Reactant: The reaction is typically conducted using a large excess of the more economical reactant, which in this case is usually n-butanol. Using the alcohol as the solvent is a common and effective approach.[1][3]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the equilibrium forward.[2] This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) or by using a strong dehydrating agent as the catalyst, such as concentrated sulfuric acid.[6]

Pre-Synthesis Analysis and Preparation

A successful synthesis relies on meticulous preparation, including reagent characterization and adherence to safety protocols.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of all substances involved is critical for both the reaction setup and the final purification.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
2-Bromopropionic Acid 152.97203.51.702Corrosive, Harmful if swallowed[8]
n-Butanol 74.12117.70.810Flammable, Irritant
Sulfuric Acid (conc.) 98.08~3371.840Severely Corrosive, Oxidizer
This compound 209.08~190-195 (est.)~1.25 (est.)Irritant[9]
Reagent and Equipment Checklist
Reagents & ConsumablesEquipment
2-Bromopropionic acid (>98%)Round-bottom flask (250 mL)
n-Butanol (anhydrous)Reflux condenser
Sulfuric acid (98%)Heating mantle with magnetic stirrer
Diethyl ether (or Ethyl Acetate)Magnetic stir bar
Saturated sodium bicarbonate (NaHCO₃) solutionSeparatory funnel (500 mL)
Saturated sodium chloride (NaCl) solution (Brine)Beakers and Erlenmeyer flasks
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Simple or fractional distillation apparatus
Boiling chipspH paper
Critical Safety and Handling Protocols
  • 2-Bromopropionic acid is corrosive and can cause severe skin burns and eye damage.[10] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent.[11] It reacts violently with water. Always add acid to the alcohol slowly and with cooling. Never add water to the acid.

  • The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis designed for high yield and purity.

Experimental_Workflow Start Start: Assemble Apparatus Reagents 1. Charge Flask: n-Butanol & 2-Bromopropionic Acid Start->Reagents Catalyst 2. Add Catalyst: Slowly add conc. H₂SO₄ Reagents->Catalyst Reflux 3. Heat to Reflux (Monitor for 2-4 hours) Catalyst->Reflux Cool 4. Cool Reaction Mixture Reflux->Cool Quench 5. Quench & Dilute (Water & Ether) Cool->Quench Wash 6. Liquid-Liquid Extraction: Wash with NaHCO₃ & Brine Quench->Wash Dry 7. Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Filter 8. Filter Drying Agent Dry->Filter Evaporate 9. Concentrate in vacuo (Rotary Evaporator) Filter->Evaporate Purify 10. Purify by Distillation (Vacuum Recommended) Evaporate->Purify Characterize End: Characterize Product Purify->Characterize

Diagram 2: A generalized workflow for the synthesis and purification of this compound.

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add n-butanol (100 mL, ~1.1 mol). Begin stirring.

  • Addition of Acid: Carefully add 2-bromopropionic acid (15.3 g, 0.1 mol) to the stirring alcohol.

  • Catalyst Addition: Place the flask in an ice-water bath to control the exothermic reaction. Slowly, and with continuous stirring, add concentrated sulfuric acid (2 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water.

  • Extraction: Add 100 mL of diethyl ether (or ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Neutralization: Carefully drain the lower aqueous layer. Wash the organic layer sequentially with:

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will cause pressure buildup. Vent frequently. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).

    • 100 mL of saturated sodium chloride (brine) solution to break any emulsions and remove excess water.[7]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Filter the drying agent by gravity filtration and collect the filtrate. Remove the solvent (diethyl ether) using a rotary evaporator.

  • Final Purification: The resulting crude oil should be purified by vacuum distillation to obtain the pure this compound. This step is crucial to remove unreacted n-butanol and any high-boiling point side products.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the butyl and the propanoate moieties. Key expected signals include a quartet for the proton alpha to the bromine and carbonyl group (CH-Br), a triplet for the ester methylene group (-O-CH₂-), and a doublet for the methyl group adjacent to the chiral center.[12]

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of the carbonyl carbon (~170 ppm) and the carbon bearing the bromine atom (~40-50 ppm), along with the distinct carbons of the butyl chain.

  • IR Spectroscopy (Infrared): A strong absorption band characteristic of the ester carbonyl (C=O) stretch should be prominent around 1735-1750 cm⁻¹.

  • Yield Calculation: Calculate the percentage yield based on the limiting reagent (2-bromopropionic acid).

    • Theoretical Yield (g) = (moles of limiting reagent) × (Molar Mass of product)

    • % Yield = (Actual Yield (g) / Theoretical Yield (g)) × 100

Troubleshooting and Process Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient reflux time.Increase reflux time; monitor reaction by TLC until starting material is consumed.
Equilibrium not sufficiently shifted.Use a larger excess of n-butanol; ensure the sulfuric acid catalyst is concentrated.
Product is contaminated with 2-bromopropionic acid Incomplete neutralization during work-up.Perform additional washes with saturated NaHCO₃ solution; confirm the final aqueous wash is basic.
Product is contaminated with n-butanol Inefficient purification.Ensure efficient fractional distillation under vacuum to separate the product from the lower-boiling point alcohol.
Dark-colored product Reaction temperature too high, causing decomposition.Maintain a gentle, controlled reflux; avoid aggressive heating.

Conclusion

The Fischer-Speier esterification provides a reliable and scalable method for the synthesis of this compound from 2-bromopropionic acid. Success hinges on a firm grasp of the reversible reaction mechanism and the strategic manipulation of reaction conditions to favor product formation. By adhering to the detailed protocol, safety guidelines, and purification techniques outlined in this guide, researchers and development professionals can consistently produce high-purity material essential for downstream applications in the pharmaceutical and chemical industries.

References

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CAS number for n-butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to n-Butyl 2-Bromopropanoate (CAS: 41145-84-0) for Advanced Synthesis Applications

Introduction

n-Butyl 2-bromopropanoate is a versatile synthetic building block of significant interest to researchers in organic chemistry and drug development. As an ester of 2-bromopropanoic acid, it serves as a key intermediate for introducing the 1-(butoxycarbonyl)ethyl moiety into a wide range of molecules. The presence of a bromine atom on the carbon alpha to the carbonyl group makes it an effective electrophile for various alkylation reactions. This guide provides a comprehensive technical overview of n-butyl 2-bromopropanoate, covering its physicochemical properties, a detailed synthesis protocol with mechanistic insights, safe handling procedures, and its potential applications in the synthesis of complex chemical entities. The content is tailored for professionals who require a deep, practical understanding of this reagent beyond simple catalog data.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting. n-Butyl 2-bromopropanoate is a distinct chemical entity, and its properties dictate its handling, reaction conditions, and purification methods. It is crucial to distinguish it from its isomers, such as tert-butyl 2-bromopropanoate (CAS: 39149-80-9), which may have different reactivity profiles and physical characteristics.

Table 1: Key Identifiers and Physicochemical Properties of n-Butyl 2-Bromopropanoate

PropertyValueSource(s)
CAS Number 41145-84-0[1][2]
IUPAC Name Butyl 2-bromopropanoate[3]
Synonyms n-Butyl 2-bromopropionate, 2-Bromopropionic Acid Butyl Ester[1][2]
Molecular Formula C₇H₁₃BrO₂[1][2][3]
Molecular Weight 209.08 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 196 °C[1][2]
Density 1.28 g/cm³[1][2]
Flash Point 80.6 °C / 81 °C[1]
Refractive Index 1.4470-1.4500[2]

Synthesis of n-Butyl 2-Bromopropanoate: A Mechanistic Approach

The most direct and common method for preparing n-butyl 2-bromopropanoate is the Fischer-Speier esterification of 2-bromopropionic acid with n-butanol.[1][4] This reaction is a classic example of an acid-catalyzed nucleophilic acyl substitution.

Core Principle: Fischer-Speier Esterification

The reaction mechanism involves three key stages:

  • Protonation of the Carbonyl: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of 2-bromopropionic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups. The subsequent elimination of a water molecule and deprotonation of the remaining carbonyl group regenerates the catalyst and yields the final ester product, n-butyl 2-bromopropanoate.

This reaction is governed by equilibrium. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol, n-butanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[5]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis designed for a high yield of the target compound.

Reagents and Equipment:

  • 2-Bromopropionic acid (1.0 eq) [CAS: 598-72-1][6]

  • n-Butanol (3.0 eq) [CAS: 71-36-3][1]

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-bromopropionic acid (e.g., 15.3 g, 0.1 mol) and n-butanol (e.g., 22.2 g, 0.3 mol). Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: While gently swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~0.002 mol).

  • Reflux and Water Removal: Heat the reaction mixture to a steady reflux using a heating mantle. The n-butanol/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected in the trap (typically 4-8 hours).[5]

  • Reaction Workup: Allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel and dilute it with 100 mL of diethyl ether.

  • Neutralization and Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst (caution: CO₂ evolution), and finally with 50 mL of brine.[5]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess n-butanol.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield n-butyl 2-bromopropanoate as a clear, colorless to pale yellow liquid. The high boiling point of 196 °C necessitates vacuum distillation to prevent decomposition.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification R1 2-Bromopropionic Acid Setup Combine in Flask with Dean-Stark Apparatus R1->Setup R2 n-Butanol (excess) R2->Setup Cat H₂SO₄ (cat.) Cat->Setup Reflux Heat to Reflux (Remove H₂O) Setup->Reflux Workup Cool, Dilute with Ether, Wash with NaHCO₃ & Brine Reflux->Workup Dry Dry over MgSO₄ Workup->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Pure n-Butyl 2-Bromopropanoate Purify->Product

Caption: Workflow for the synthesis of n-butyl 2-bromopropanoate.

Handling, Safety, and Storage

n-Butyl 2-bromopropanoate is a combustible liquid that can cause significant skin and eye irritation.[2][3] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[2][3]
Hazard Statements H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.[2][3]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool.[2]

Safe Handling:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8]

  • Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately and thoroughly with water.[7]

  • Keep away from ignition sources as it is a combustible liquid.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Some suppliers recommend storage under an inert atmosphere, as the compound may be moisture-sensitive.

Applications in Research and Drug Development

The synthetic utility of n-butyl 2-bromopropanoate stems from the electrophilic nature of the alpha-carbon, which bears a good leaving group (bromide). This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

Role as an Alkylating Agent: In drug discovery, the development of novel chemical entities often requires the covalent linkage of different molecular fragments. n-Butyl 2-bromopropanoate can be used to introduce a chiral or prochiral center that can be pivotal for biological activity. For instance, its reaction with primary or secondary amines yields α-amino acid esters, which are precursors to peptides, peptidomimetics, and other complex nitrogen-containing heterocycles. Similarly, reaction with thiols or phenoxides provides access to α-thio or α-aryloxy esters, respectively.

While direct applications of the n-butyl ester are proprietary or less published, the utility of its analogs is well-documented. The tert-butyl ester is a reactant for synthesizing inhibitors of cytosolic phospholipase A2α, a target for inflammatory diseases.[9] Furthermore, the precursor, (S)-2-bromopropionic acid, is an intermediate in the synthesis of hemiasterlins, a class of potent antimitotic agents.[10] These examples underscore the value of the 2-bromopropanoate scaffold in constructing biologically active molecules.

Logical Relationship Diagram

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Product Scaffolds cluster_applications Potential Applications Start n-Butyl 2-Bromopropanoate Prod1 α-Amino Esters Start->Prod1 Sₙ2 Prod2 α-Thioethers Start->Prod2 Sₙ2 Prod3 α-Aryloxy Ethers Start->Prod3 Sₙ2 Prod4 Substituted Esters Start->Prod4 Sₙ2 Nuc1 Amine (R₂NH) Nuc1->Prod1 Nuc2 Thiol (RSH) Nuc2->Prod2 Nuc3 Phenoxide (ArO⁻) Nuc3->Prod3 Nuc4 Carbanion (R'⁻) Nuc4->Prod4 App1 Peptidomimetics Prod1->App1 App2 Enzyme Inhibitors Prod2->App2 App3 Novel Heterocycles Prod3->App3 Prod4->App2

Caption: Synthetic utility of n-butyl 2-bromopropanoate.

Conclusion

n-Butyl 2-bromopropanoate (CAS: 41145-84-0) is a valuable and versatile reagent for synthetic organic chemistry. Its straightforward synthesis via Fischer esterification, combined with its reactivity as an alkylating agent, makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory to construct novel and complex molecular architectures.

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A Senior Application Scientist's Guide to the Spectral Analysis of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for Butyl 2-bromopropanoate (CAS 41145-84-0), a key intermediate in various chemical syntheses.[1][2][3] As researchers and professionals in drug development, a comprehensive understanding of a molecule's spectral signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete analytical picture of the target molecule. The causality behind spectral features and the logic of experimental interpretation are emphasized throughout.

Molecular Structure and Isotopic Considerations

This compound is an ester with the molecular formula C₇H₁₃BrO₂.[1] Its structure consists of a butyl ester group attached to a propanoate backbone, with a bromine atom at the alpha (C2) position. A critical feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[4] This isotopic distribution provides a definitive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pathways, which acts as a roadmap to its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The molecular weight of this compound is 209.08 g/mol .[1] Due to the bromine isotopes, the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 208 and m/z 210, with approximately equal intensity.[4]

Key fragmentation pathways for esters and alkyl halides are predictable and highly informative.[4][5]

  • Alpha-cleavage: The bond between the carbonyl carbon and the alpha-carbon (C-Br) can break.

  • McLafferty Rearrangement: Not prominent for this structure, but always a consideration for carbonyl compounds with gamma-hydrogens.

  • Loss of Alkoxy Group: Cleavage of the C-O bond of the ester.

  • Loss of Halogen: A primary fragmentation for alkyl halides is the loss of the bromine radical.[4]

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Identity of FragmentSignificance
208210[C₇H₁₃BrO₂]⁺•Molecular Ion (M⁺•) peak pair, confirming molecular weight and presence of one Br atom.
153155[M - C₄H₉]⁺Loss of the butyl group.
129-[M - Br]⁺Loss of the bromine radical, a very common fragmentation for alkyl bromides.[4]
107 / 109107 / 109[Br-C=O]⁺Acylium ion fragment.
57-[C₄H₉]⁺Butyl cation, often a prominent peak.
56-[C₄H₈]⁺•Result of elimination from the butyl group, often the base peak.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Film IR

  • Sample Preparation: A single drop of neat liquid this compound is placed directly on the ATR crystal or between two salt plates (NaCl or KBr).

  • Data Acquisition: The sample is scanned with infrared radiation.

  • Analysis: The resulting spectrum shows absorbance as a function of wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum is dominated by features characteristic of an ester and an alkyl halide.[5][6]

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance
~1740 cm⁻¹C=O stretchEsterA strong, sharp absorption that is highly indicative of a saturated ester carbonyl group.[5]
~2850-2980 cm⁻¹C-H stretchAlkyl (sp³)Strong absorptions corresponding to the methyl and methylene groups in the butyl and propanoate chains.[7]
~1100-1300 cm⁻¹C-O stretchEsterStrong, characteristic stretching vibrations of the ester linkage.
~550-650 cm⁻¹C-Br stretchAlkyl BromideA strong absorption in the fingerprint region confirming the presence of a carbon-bromine bond.[6][7]

The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group (e.g., from a carboxylic acid impurity).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, revealing the carbon framework and the connectivity of protons within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz) and spectra for both ¹H and ¹³C nuclei are acquired.

  • Analysis: Chemical shifts (δ), signal multiplicity (splitting patterns), and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, seven distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~169 ppmCarbonyl carbon of the ester, significantly downfield.
CH-Br~40 ppmAlpha-carbon attached to the electronegative bromine atom.
O-CH₂~67 ppmMethylene carbon of the butyl group attached to the ester oxygen.
O-CH₂-CH₂ ~30 ppmMethylene carbon beta to the ester oxygen.
CH₃-CH(Br)~21 ppmMethyl group on the propanoate chain.
CH₃-CH₂-~19 ppmMethylene carbon gamma to the ester oxygen.
CH₃ -CH₂-~13 ppmTerminal methyl group of the butyl chain, most upfield.
¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed connectivity information through spin-spin coupling.

Table 4: Predicted ¹H NMR Signals and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Rationale
H -C-Br~4.35 ppmQuartet (q)1H~7.0 HzDeshielded by both the adjacent bromine and the carbonyl group. Split by the neighboring CH₃ group.[8]
O-CH₂ ~4.17 ppmTriplet (t)2H~6.6 HzDeshielded by the adjacent ester oxygen. Split by the neighboring CH₂ group.[8]
CH₃ -CH(Br)~1.82 ppmDoublet (d)3H~7.0 HzCoupled to the single proton on the alpha-carbon.[8]
O-CH₂-CH₂ ~1.65 ppmMultiplet (m)2H-Complex splitting from two adjacent CH₂ groups.
CH₃ -CH₂ ~1.40 ppmMultiplet (m)2H-Complex splitting from two adjacent CH₂ groups.
CH₃ -CH₂~0.95 ppmTriplet (t)3H~7.4 HzTerminal methyl group, split by the adjacent CH₂ group.[8]

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound is a process of synthesizing data from all three techniques. The workflow below illustrates this logical progression.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Data Synthesis & Confirmation MS Mass Spectrometry MS_Interp Confirm Mol. Weight (208/210) Identify Br presence (M, M+2) Note key fragments (m/z 56, 57, 129) MS->MS_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups - Strong C=O stretch (~1740 cm⁻¹) - C-Br stretch (~550-650 cm⁻¹) IR->IR_Interp NMR NMR (1H & 13C) NMR_Interp Map C/H Framework - 7 unique carbons - Confirm proton count & connectivity NMR->NMR_Interp Synthesis Synthesize All Data MS_Interp->Synthesis IR_Interp->Synthesis NMR_Interp->Synthesis Confirmation Structure Confirmed: This compound Synthesis->Confirmation

Caption: Workflow for the integrated spectral analysis of this compound.

References

  • PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Bromopropionic acid tert-butyl ester. Wiley-VCH GmbH. [Link]

  • NIST. iso-Butyl 2-bromopropionate. National Institute of Standards and Technology. [Link]

  • PubChem. Butyl 2-bromopropionate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ChemSrc. Butyl 2-Bromopropionate | CAS#:41145-84-0. [Link]

  • Quora. How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Link]

  • CP Lab Safety. Butyl 2-Bromopropionate, 25mL, Each. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. [Link]

  • JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-bromopropane. [Link]

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An In-depth Technical Guide to the Solubility of Butyl 2-bromopropanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Butyl 2-bromopropanoate (C₇H₁₃BrO₂), a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. Recognizing the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility, offering a predictive framework based on its molecular structure. The core of this guide is a detailed, self-validating experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for process optimization, reaction design, and formulation development.

Introduction: Understanding this compound

This compound is an ester of butanol and 2-bromopropanoic acid. Its molecular structure incorporates two key functional groups: an ester and an alkyl halide. This bifunctional nature dictates its physicochemical properties and, consequently, its solubility profile.

  • Ester Group (-COO-): The carbonyl (C=O) and ether (C-O-C) linkages within the ester group introduce polarity and the potential for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.[1][2]

  • Alkyl Halide (C-Br): The carbon-bromine bond is polar due to the difference in electronegativity between carbon (2.55) and bromine (2.96), contributing to the molecule's overall dipole moment.[3]

  • Butyl Chain (-C₄H₉): The n-butyl group is a non-polar hydrocarbon chain that primarily engages in weaker London dispersion forces.[2]

The interplay between the polar ester/halide functionalities and the non-polar alkyl chain is the primary determinant of the compound's solubility in different organic solvents. The general principle of "like dissolves like" is the guiding tenet for predicting its behavior.[4]

Physicochemical Properties:

Property Value Source
Molecular Formula C₇H₁₃BrO₂ [5]
Molecular Weight 209.08 g/mol [5]
Physical State Colorless to light yellow liquid [6]
Boiling Point ~196 °C [6]

| CAS Number | 41145-84-0 |[5] |

Theoretical Solubility Profile

The solubility of this compound is a direct consequence of the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from forming new solute-solvent attractions must be sufficient to overcome the energy required to break the existing intermolecular forces within both the solute and the solvent.[3]

The diagram below illustrates the key intermolecular forces that govern the dissolution process.

cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_solution Dissolution Process solute C₇H₁₃BrO₂ solute_forces Dipole-Dipole London Dispersion solute->solute_forces Solute-Solute Interactions solution_forces Dipole-Dipole London Dispersion (Solute-Solvent) solute_forces->solution_forces Break solvent Solvent Molecules solvent_forces Solvent-Specific (H-Bonding, Dipole, London) solvent->solvent_forces Solvent-Solvent Interactions solvent_forces->solution_forces Break solution_forces->solute Form solution_forces->solvent Form

Caption: Intermolecular forces governing solubility.

Based on these principles, a predicted solubility profile in common organic solvents can be established.

Solvent ClassRepresentative SolventsDominant Solvent ForcesPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHydrogen Bonding, Dipole-DipoleHigh / Miscible The solvent's polarity and ability to engage in dipole-dipole interactions with the C-Br and C=O bonds are strong. While this compound cannot hydrogen-bond with itself, its oxygen atoms can accept hydrogen bonds from the solvent.[2]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Dipole-DipoleHigh / Miscible These solvents have strong dipole moments that can effectively solvate the polar regions of the solute molecule. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to integrate.[7]
Non-Polar Hexane, Toluene, Carbon TetrachlorideLondon Dispersion ForcesModerate to Low The non-polar alkyl chain of the solute interacts favorably with non-polar solvents via dispersion forces. However, the polar ester and halide groups are poorly solvated, potentially limiting solubility compared to polar solvents. Solubility is expected to be higher in toluene than hexane due to toluene's weak polarity.[3][8]

Experimental Protocol for Quantitative Solubility Determination

To ensure scientific integrity and provide actionable data, direct experimental measurement is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent. This protocol is designed as a self-validating system, incorporating controls and precise measurements.

Materials and Equipment
  • This compound (>95% purity)[6]

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or shaker incubator

  • Calibrated analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or sealed test tubes (e.g., 20 mL)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method (e.g., HPLC, NMR with internal standard).

  • Vortex mixer

Experimental Workflow

Caption: Experimental workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology
  • Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Use these standards to generate a calibration curve with your analytical instrument (e.g., GC-FID). The curve should demonstrate linearity (R² > 0.99) across the expected concentration range.

  • Preparation: Add a precise mass of the chosen solvent (e.g., 5.00 g) into several sealed vials. Place the vials in the thermostatically controlled shaker, set to the desired temperature (e.g., 25.0 ± 0.1 °C), and allow them to thermally equilibrate.

  • Saturation: Add this compound dropwise to each vial until a distinct, separate phase of excess solute is clearly visible at the bottom of the vial. This ensures the solvent is saturated.

  • Equilibration: Securely cap the vials and place them in the shaker for a prolonged period (a minimum of 24 hours is recommended, 48 hours is ideal) to ensure that thermodynamic equilibrium is reached. Constant agitation is critical.

  • Phase Separation: After the equilibration period, stop the agitation and let the vials stand undisturbed inside the incubator for at least 12 hours. This allows the excess solute to settle completely, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter to remove any micro-droplets of undissolved solute.

  • Dilution: Dispense the filtered aliquot into a pre-weighed volumetric flask and record the mass of the aliquot. Dilute to the mark with fresh solvent and re-weigh to determine the precise dilution factor.

  • Analysis: Inject the diluted sample into the calibrated instrument to determine its concentration.

  • Calculation: Use the concentration from the analysis and the known dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature. Express results in appropriate units (e.g., g/100 g solvent, mol/L).

Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. For most solid and liquid solutes, solubility increases with temperature.[4] Therefore, precise temperature control is paramount for reproducible results.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity reagents.

  • Pressure: For liquid-liquid systems, the effect of pressure is generally negligible under standard laboratory conditions.[4]

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazards: It is known to cause skin and serious eye irritation.[5][9]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and ignition sources, preferably under an inert atmosphere.[6]

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[9]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in polar organic solvents (both protic and aprotic) and less soluble in non-polar solvents. For applications requiring precise data, the isothermal equilibrium method detailed in this guide provides a robust and reliable framework for experimental determination. Adherence to this protocol will enable researchers to generate high-quality, application-specific solubility data, facilitating more efficient process development and chemical synthesis.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the thermal stability and decomposition of Butyl 2-bromopropanoate. It outlines the theoretical underpinnings of its potential decomposition pathways and presents a detailed experimental framework for a thorough investigation. This document is designed to be a practical resource, guiding the user through the process of characterizing the thermal properties of this compound, from initial assessment to in-depth kinetic and mechanistic studies.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a halogenated ester with potential applications as a building block in the synthesis of more complex pharmaceutical intermediates. The thermal stability of such compounds is a critical parameter throughout the drug development lifecycle. From synthesis and purification to storage and formulation, understanding how a molecule behaves when subjected to heat is paramount for ensuring product quality, safety, and efficacy. Uncontrolled thermal decomposition can lead to the formation of impurities, loss of active ingredient, and potentially toxic byproducts.

This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of this compound, providing a robust framework for its comprehensive characterization.

Theoretical Decomposition Pathways of this compound

Based on the chemical structure of this compound, several decomposition pathways can be postulated, drawing parallels with the known thermal behavior of similar halogenated esters and acetate esters.[1]

Dehydrobromination and Ester Pyrolysis

A likely decomposition route is a syn-elimination reaction, analogous to ester pyrolysis, which involves a six-membered cyclic transition state. In this pathway, the bromine atom and a hydrogen atom from the butyl group are eliminated, leading to the formation of butene, 2-bromopropanoic acid, and hydrogen bromide. The presence of the bromine atom on the propanoate moiety can influence the electron distribution within the molecule, potentially affecting the temperature at which this elimination occurs.

Another possibility is the direct elimination of hydrogen bromide to form butyl acrylate. The subsequent polymerization of butyl acrylate under thermal stress could be a secondary decomposition pathway.

Radical Chain Mechanisms

At higher temperatures, homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule, can initiate a radical chain reaction.[2] This would generate a bromo radical and a butyl propanoate radical. These highly reactive species can then participate in a cascade of reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of degradation products.

The following diagram illustrates these two primary postulated decomposition pathways:

DecompositionPathways cluster_main This compound cluster_elimination Concerted Elimination cluster_radical Radical Chain Reaction B2BP This compound Butene Butene B2BP->Butene syn-elimination BromopropanoicAcid 2-Bromopropanoic Acid B2BP->BromopropanoicAcid syn-elimination HBr Hydrogen Bromide B2BP->HBr dehydrobromination BromoRadical Bromo Radical B2BP->BromoRadical Homolytic Cleavage ButylPropanoateRadical Butyl Propanoate Radical B2BP->ButylPropanoateRadical Homolytic Cleavage ComplexProducts Complex Mixture of Products BromoRadical->ComplexProducts ButylPropanoateRadical->ComplexProducts

Caption: Postulated decomposition pathways of this compound.

Experimental Investigation of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability and decomposition of this compound. The following sections detail the key analytical techniques and provide step-by-step protocols.

Physicochemical and Safety Data

Before commencing any experimental work, it is crucial to be aware of the physicochemical properties and safety information for this compound.

PropertyValueReference
Molecular Formula C7H13BrO2[3]
Molecular Weight 209.08 g/mol [3]
Boiling Point 196 °C[4]
Flash Point 80.6 °C[4]
Density 1.28 g/cm³[4]
Hazards Causes skin and eye irritation. Combustible liquid.[3]

Safety Precautions: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8] Keep away from heat, sparks, and open flames.

Thermogravimetric Analysis (TGA)

TGA is the first-line technique for determining the overall thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.[9][10][11][12][13]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[2]

TGA_Workflow Start Start Calibrate Calibrate TGA Start->Calibrate PrepareSample Prepare Sample (5-10 mg) Calibrate->PrepareSample SetupTGA Set up TGA (30-600 °C at 10 °C/min, N2 atmosphere) PrepareSample->SetupTGA RunTGA Run TGA Experiment SetupTGA->RunTGA AnalyzeData Analyze Data (TGA and DTG curves) RunTGA->AnalyzeData DetermineOnset Determine Onset of Decomposition AnalyzeData->DetermineOnset End End DetermineOnset->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[14][15][16][17][18]

Objective: To identify and characterize the thermal transitions of this compound, including its decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition onset (as determined by TGA) at a heating rate of 10 °C/min.

    • Atmosphere: Use an inert atmosphere (nitrogen or argon) with a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and the enthalpy of decomposition (area under the exothermic peak).

DSC_Workflow Start Start Calibrate Calibrate DSC Start->Calibrate PrepareSample Prepare Sample (2-5 mg in sealed pan) Calibrate->PrepareSample SetupDSC Set up DSC (e.g., 30-400 °C at 10 °C/min, N2 atmosphere) PrepareSample->SetupDSC RunDSC Run DSC Experiment SetupDSC->RunDSC AnalyzeData Analyze Data (Heat flow vs. Temperature) RunDSC->AnalyzeData IdentifyTransitions Identify Thermal Transitions (Melting, Decomposition) AnalyzeData->IdentifyTransitions End End IdentifyTransitions->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[19][20][21]

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Experimental Protocol:

  • Instrument Setup: Interface a pyrolyzer with a GC-MS system.

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Based on the TGA and DSC data, select a pyrolysis temperature that ensures complete decomposition (e.g., 50 °C above the final decomposition temperature observed in TGA).

    • Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used.

  • GC-MS Conditions:

    • GC Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the expected decomposition products.

    • Temperature Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.

    • MS Detection: Scan a wide mass range (e.g., m/z 35-500) to detect a variety of fragments.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • The relative abundance of the different products can provide insights into the dominant decomposition pathways.

PyGCMS_Workflow Start Start Setup Set up Py-GC-MS Start->Setup PrepareSample Prepare Sample (0.1-0.5 mg) Setup->PrepareSample Pyrolyze Pyrolyze Sample (e.g., at TGA final temp + 50 °C) PrepareSample->Pyrolyze Separate Separate Products by GC Pyrolyze->Separate Detect Detect Fragments by MS Separate->Detect Identify Identify Products (Mass Spectral Library Search) Detect->Identify End End Identify->End

Sources

An In-depth Technical Guide to the Isomers of Butyl 2-Bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Isomerism in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional structure of a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit profoundly different biological activities. This guide focuses on Butyl 2-bromopropanoate (C₇H₁₃BrO₂), a versatile reagent and building block, to illustrate the practical implications of both structural isomerism and stereoisomerism. For researchers in medicinal chemistry and process development, understanding the distinct properties of each isomer is not merely an academic exercise; it is a fundamental requirement for designing selective, effective, and safe therapeutic agents. This document provides a comprehensive overview of the structural and stereoisomers of this compound, detailing their synthesis, properties, and analytical characterization with field-proven insights.

Part 1: Structural Isomerism in the Butyl Ester Moiety

Structural isomerism in this compound arises from the four possible arrangements of the butyl group. These are not interchangeable, as their differing steric profiles significantly influence reaction kinetics, physical properties, and spectroscopic signatures.

cluster_isomers Structural Isomers of this compound cluster_structures Chemical Structures n-Butyl n-Butyl n_struct CH₃CH(Br)C(=O)O(CH₂)₃CH₃ n-Butyl->n_struct n-butyl Isobutyl Isobutyl iso_struct CH₃CH(Br)C(=O)OCH₂CH(CH₃)₂ Isobutyl->iso_struct isobutyl sec-Butyl sec-Butyl sec_struct CH₃CH(Br)C(=O)OCH(CH₃)CH₂CH₃ sec-Butyl->sec_struct sec-butyl tert-Butyl tert-Butyl tert_struct CH₃CH(Br)C(=O)OC(CH₃)₃ tert-Butyl->tert_struct tert-butyl

Caption: Structural isomers of this compound.

Comparative Physical and Chemical Properties

The branching of the butyl chain creates tangible differences in physical properties such as boiling point and density. These variations are critical for process chemists when designing purification strategies like fractional distillation.

Propertyn-Butyl 2-bromopropanoateIsothis compoundsec-Butyl 2-bromopropanoatetert-Butyl 2-bromopropanoate
Molecular Formula C₇H₁₃BrO₂C₇H₁₃BrO₂C₇H₁₃BrO₂C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol [1]209.08 g/mol 209.08 g/mol 209.08 g/mol [2]
CAS Number 41145-84-0[1]69122-46-9N/A39149-80-9[2]
Boiling Point 196 °C (at 760 mmHg)N/AN/A170.2 °C (at 760 mmHg)[3]
Density 1.28 g/cm³N/AN/A1.297 g/cm³[3]
Refractive Index N/AN/AN/A1.457[3]
Synthesis via Fischer-Steglich Esterification: A General Protocol

The most common and robust method for synthesizing these esters is the Fischer-Steglich esterification of 2-bromopropanoic acid with the corresponding butanol isomer. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for driving the reaction to completion under mild conditions, which is particularly important for preventing side reactions.

G Reactants 2-Bromopropanoic Acid + Butanol Isomer + DCC, DMAP Solvent Dichloromethane (DCM) 0°C to RT Reactants->Solvent Reaction Stir for 12-24h Solvent->Reaction Workup Filter DCU Wash with aq. HCl, aq. NaHCO₃, Brine Reaction->Workup Purification Dry (Na₂SO₄) Concentrate in vacuo Column Chromatography Workup->Purification Product Pure Butyl 2-bromopropanoate Isomer Purification->Product

Caption: General workflow for Fischer-Steglich esterification.

Experimental Protocol 1: Synthesis of n-Butyl 2-bromopropanoate

  • Reaction Setup: To a solution of 2-bromopropanoic acid (1.0 eq) and n-butanol (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes.

    • Causality Insight: Slow addition at 0°C is critical to control the exothermic reaction and prevent the formation of N-acylurea byproduct.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Self-Validation: The acid wash removes unreacted DMAP and residual base, while the bicarbonate wash removes unreacted 2-bromopropanoic acid. Each wash validates the removal of specific impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure n-butyl 2-bromopropanoate.

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the structural isomers. The chemical shift and splitting pattern of the protons on the butyl chain provide a unique fingerprint for each isomer.

  • n-Butyl ester: Will show a triplet for the O-CH₂- protons around δ 4.1-4.2 ppm.

  • Isobutyl ester: Will show a doublet for the O-CH₂- protons around δ 3.9-4.0 ppm, coupled to a nonet (or multiplet) for the adjacent CH proton.

  • sec-Butyl ester: The O-CH- proton will appear as a sextet (or multiplet) around δ 4.8-5.0 ppm.

  • tert-Butyl ester: Exhibits a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm, with no protons on the oxygen-adjacent carbon.[4]

Part 2: Stereoisomerism - The Chiral Center at C2

The second carbon of the propanoate chain is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-butyl 2-bromopropanoate and (S)-butyl 2-bromopropanoate. In pharmaceutical applications, it is common for one enantiomer to possess the desired therapeutic activity while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of utmost importance.

The Imperative of Enantiomeric Purity

The synthesis of a single enantiomer (asymmetric synthesis) or the separation of a racemic mixture (chiral resolution) is a critical step in modern drug development. Regulatory bodies worldwide often require extensive data on the pharmacological and toxicological profiles of individual enantiomers.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for both the analytical quantification of enantiomeric excess (e.e.) and the preparative separation of enantiomers.[5] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly versatile and widely used.[6]

G cluster_workflow Chiral HPLC Workflow Start Racemic Mixture of This compound Injection Inject onto Chiral Column Start->Injection Separation Mobile Phase Elution (e.g., Hexane/Isopropanol) Injection->Separation Detection UV Detector Separation->Detection Collection Fraction Collection Separation->Collection Result Chromatogram with Two Separated Peaks (R and S enantiomers) Detection->Result Analysis Evaporate Solvent & Analyze Fractions for Purity Collection->Analysis

Caption: Workflow for chiral resolution via preparative HPLC.

Experimental Protocol 2: Analytical Chiral HPLC Separation

  • System Preparation: Use an HPLC system equipped with a UV detector (set to an appropriate wavelength, e.g., 210 nm).

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Expertise Insight: The choice of column is empirical. Screening several columns with different chiral selectors is a common and effective strategy to find the optimal separation.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio must be determined experimentally.

    • Self-Validation: The mobile phase composition is a critical parameter. Systematically varying the percentage of the alcohol modifier allows for the optimization of resolution and retention time.

  • Sample Preparation: Dissolve a small amount of the racemic this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two peaks represent the two enantiomers. Enantiomeric excess (e.e.) can be calculated from the relative peak areas.

Asymmetric Synthesis: Accessing a Single Enantiomer

While chiral resolution separates existing enantiomers, asymmetric synthesis aims to create predominantly one enantiomer from the start.[7][8] A common strategy involves using a chiral starting material. For instance, esterification of an enantiomerically pure starting material, such as (R)-(+)-2-Bromopropionic acid, with the desired butanol will yield the corresponding enantiomerically enriched ester.[9]

Characterization of Enantiomers by NMR Spectroscopy

Standard ¹H NMR cannot distinguish between enantiomers. However, by using a chiral derivatizing agent, such as Mosher's acid, the enantiomers can be converted into diastereomers.[10] These diastereomers have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity.[10]

Conclusion

This guide has detailed the structural and stereoisomers of this compound, providing a framework for their synthesis, separation, and characterization. For the drug development professional, a thorough understanding and command of these principles are indispensable. The choice of the butyl ester isomer can influence reactivity and physical properties, while control over the C2 stereocenter is fundamental to ensuring biological specificity and safety. The protocols and insights provided herein serve as a practical resource for navigating the complexities of isomerism in chemical and pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-bromopropanoate. PubChem Compound Database. Retrieved from [Link]

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  • ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of sec-butyl bromide (2-bromobutane; butane, 2-bromo-). Retrieved from [Link]

  • Wiley. (n.d.). 2-Bromopropionic acid tert-butyl ester. SpectraBase. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Show two different ways to synthesize sec-butyl propionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(15), 2748. Retrieved from [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Sec-butyl 2-chloropropanoate (CAS 22710-11-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Zhang, X., et al. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science, 382(6674), eadj8633. Retrieved from [Link]

  • D'Souza, A. & Kathuria, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-117. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-bromopropionic acid. Retrieved from [Link]

  • González-Vera, J. A., et al. (2022). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 27(22), 7937. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-Bromopropanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Skarżewski, J., & Siedlecka, R. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(11), 3369. Retrieved from [Link]

Sources

Butyl 2-bromopropanoate as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Butyl 2-Bromopropanoate as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile reagent in organic synthesis, valued for its role as a precursor to a variety of organic molecules. This alpha-halo ester is a colorless to light yellow liquid and serves as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly pronounced in the synthesis of pharmaceuticals and complex polymeric materials. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on practical experimental protocols and the underlying mechanistic principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

PropertyValueReference
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
CAS Number 41145-84-0[1]
Density 1.28 g/cm³[2]
Boiling Point 196 °C[2]
Flash Point 80.6 °C[2]
Refractive Index 1.457[2]
Solubility Sparingly soluble in water.[3]

Note: The tert-butyl isomer, tert-butyl 2-bromopropanoate (CAS No. 39149-80-9), exhibits different physical properties and is also a valuable reagent in organic synthesis.[4][5]

Core Applications in Organic Synthesis

This compound is a cornerstone reagent in several pivotal synthetic transformations, including alkylations, the Reformatsky reaction, and Atom Transfer Radical Polymerization (ATRP).

Alkylating Agent for Carbon and Heteroatom Nucleophiles

As an alpha-halo ester, this compound is an effective electrophile for the alkylation of a wide range of nucleophiles. The presence of the ester group activates the alpha-carbon, facilitating nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. This reactivity is fundamental to the construction of more complex molecular frameworks.

Mechanism of Sₙ2 Alkylation

The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the bromide leaving group departs. The stereochemistry at the alpha-carbon is inverted during this process.

G cluster_0 Sₙ2 Alkylation with this compound Nu Nu:⁻ C_alpha C Nu->C_alpha Nucleophilic Attack Br Br C_alpha->Br Leaving Group Departure ester COOBu C_alpha->ester H H C_alpha->H CH3 CH₃ C_alpha->CH3 transition_state [Nu⋯C⋯Br]⁻ product Nu-C(H)(CH₃)COOBu transition_state->product Product Formation leaving_group Br⁻ transition_state->leaving_group Leaving Group G cluster_1 Reformatsky Reaction Mechanism start This compound + Zn organozinc Organozinc Intermediate start->organozinc Oxidative Addition enolate Zinc Enolate organozinc->enolate addition Nucleophilic Addition enolate->addition carbonyl R₂C=O carbonyl->addition alkoxide Zinc Alkoxide addition->alkoxide hydrolysis Acidic Workup alkoxide->hydrolysis product β-Hydroxy Ester hydrolysis->product G cluster_2 ATRP Initiation and Propagation Initiator This compound (R-Br) Radical R• Initiator->Radical k_act Cu(I) Cu(I)Br / Ligand (Activator) Dormant_Chain R-M-Br Cu(II) Cu(II)Br₂ / Ligand (Deactivator) Propagating_Radical R-M• Radical->Propagating_Radical k_p Monomer Monomer (M) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act

Sources

A Comprehensive Guide to the Safe Handling of Butyl 2-bromopropanoate Isomers for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in organic synthesis, particularly in the alkylation of nucleophiles and the formation of α-substituted carbonyl compounds, Butyl 2-bromopropanoate is a valuable tool in the drug development pipeline. However, its utility is matched by a set of specific hazards that demand rigorous safety and handling protocols. This guide provides an in-depth analysis of the safety precautions, emergency procedures, and handling workflows for the common isomers of this compound, with a focus on n-butyl and tert-butyl variants. The causality behind each recommendation is explained to foster a culture of safety and experimental integrity.

Chemical Identification and Physicochemical Properties

Understanding the distinct properties of each isomer is the first step in a robust safety assessment. While sharing the same molecular formula and weight, their structural differences lead to variations in physical properties like boiling and flash points, which directly impact handling and storage requirements.

Propertyn-Butyl 2-bromopropanoatetert-Butyl 2-bromopropanoate
Synonyms 2-Bromopropionic Acid Butyl Ester2-Bromopropionic Acid tert-Butyl Ester[1]
CAS Number 41145-84-0[2]39149-80-9[3]
Molecular Formula C₇H₁₃BrO₂[2]C₇H₁₃BrO₂[3]
Molecular Weight 209.08 g/mol [2]209.08 g/mol [3]
Appearance Colorless to light yellow liquidColorless to light yellow/orange liquid[4][5]
Boiling Point 196 °C170.2 °C at 760 mmHg[4]
Flash Point 81 °C (Combustible)63.3 °C (Flammable)[4]
Density ~1.25 g/cm³~1.26 - 1.297 g/cm³[4][5]
Solubility Sparingly soluble in water[4]Sparingly soluble in water[4]

Hazard Analysis and GHS Classification

Both isomers are classified as irritants, but the n-butyl isomer's higher flash point categorizes it as a combustible liquid, presenting a fire hazard under specific conditions.[1] The information below is grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classificationn-Butyl 2-bromopropanoatetert-Butyl 2-bromopropanoate
Pictogram(s)
Signal Word Warning [1]Warning [3]
Hazard Statements H227: Combustible liquid[1]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation
Additional Hazards Not specifiedLachrymator (substance which increases the flow of tears)[1]

Core Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized workflows, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood.[3][6] This is critical for two reasons:

  • Vapor Mitigation : Both isomers have vapor pressures that can lead to significant airborne concentrations, especially when heated. A fume hood ensures these vapors are captured at the source, preventing inhalation and exposure to their irritant effects.[1]

  • Containment : In the event of a spill, the fume hood provides a contained area, limiting the spread of the liquid and vapors.

Additional essential engineering controls include the immediate availability of an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[1][7] The serious eye irritation (H319) classification for both isomers means that even a minor splash could result in significant injury.[1][3]

  • Skin Protection : A flame-retardant lab coat and chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific glove model being used. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][3] This is a direct countermeasure to the H315 "Causes skin irritation" hazard.[1][3]

  • Respiratory Protection : When working outside of a fume hood (a practice that should be strictly avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[3]

Safe Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and accidental release. The causality is clear: a structured process reduces the chance of human error.

G A Retrieve from Storage (2-8°C, Inert Atmosphere) B Equilibrate to Room Temp in Fume Hood A->B Prevents thermal shock C Aliquot/Weigh Reagent (In Fume Hood) B->C Ensures accurate measurement D Perform Reaction (In Fume Hood) C->D E Quench & Workup (In Fume Hood) D->E F Properly Labeled Waste (Halogenated Organic Waste) E->F Segregate waste

Caption: Standard laboratory workflow for this compound.

Storage and Stability

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Conditions : Store in a cool, dry, well-ventilated area, preferably in a refrigerator at 2-8°C.[1][3][8] The container must be kept tightly closed and stored under an inert gas atmosphere to prevent degradation.

  • Incompatibilities : Keep segregated from strong oxidizing agents.[1][3] Contact with such materials can lead to exothermic reactions, increasing the risk of fire or explosion.

  • Conditions to Avoid : Avoid all sources of ignition, including heat, sparks, open flames, and static discharge, especially given the combustible/flammable nature of the isomers.[1][3]

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. The following protocols are based on standard safety data sheet recommendations.[1][3][6]

G cluster_skin Skin/Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion Start Exposure Event Occurs A1 Remove Contaminated Clothing Start->A1 B1 Move to Fresh Air Start->B1 C1 Rinse Mouth with Water Start->C1 A2 Flush with Water (15+ minutes) A1->A2 End Seek Immediate Medical Attention A2->End B2 Provide Oxygen if Breathing is Difficult B1->B2 B2->End C2 Do NOT Induce Vomiting C1->C2 C2->End

Caption: Emergency response decision tree for chemical exposure.

Exposure RouteFirst Aid ProtocolCausality of Action
Inhalation 1. Immediately move the affected person to fresh air.[1][3]2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]3. Seek immediate medical attention.[3]To remove the individual from the source of toxic vapors and restore normal respiratory function.
Skin Contact 1. Immediately remove all contaminated clothing.[1][3]2. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1]3. If skin irritation persists, seek medical attention.[3]To physically remove the irritant from the skin surface and dilute any remaining chemical to prevent further tissue damage.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]2. Remove contact lenses if present and easy to do.[3]3. Seek immediate medical attention.[3]To dilute and flush away the chemical, minimizing damage to the cornea and other sensitive eye tissues.
Ingestion 1. Do NOT induce vomiting.[1]2. Rinse mouth thoroughly with water.[3]3. Seek immediate medical attention.[3]Inducing vomiting can cause the corrosive/irritating substance to pass through the esophagus a second time, increasing damage.

Accidental Release and Spill Management

A small-scale laboratory spill (<100 mL) can be managed internally if personnel are properly trained and equipped.

Protocol for Small-Scale Spill Management:

  • Alert Personnel & Control Access : Immediately alert others in the lab and restrict access to the spill area.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment. This is critical as vapors can travel and ignite.[6]

  • Ventilate the Area : Ensure the fume hood is operating at maximum capacity.

  • Don Appropriate PPE : Wear, at a minimum, a lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][9] Do not use combustible materials like paper towels.

  • Collect the Waste : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste : The sealed container and all contaminated materials must be disposed of as halogenated organic waste through a licensed disposal company.[1][3]

Waste Disposal

Chemical waste from reactions involving this compound must be treated as hazardous.

  • Segregation : It must be collected in a dedicated, clearly labeled container for halogenated organic waste . It should never be mixed with non-halogenated waste, as this complicates and increases the cost of disposal.

  • Disposal Pathway : All chemical waste must be disposed of through an approved institutional or commercial waste management provider in accordance with all local, state, and federal regulations.[3] Improper disposal can lead to environmental harm and significant legal penalties.

Conclusion

This compound and its isomers are powerful reagents that can be used safely and effectively when their specific hazards are understood and respected. The principles outlined in this guide—emphasizing engineering controls, appropriate PPE, and strict adherence to established protocols for handling, emergencies, and disposal—form a self-validating system of safety. By understanding the causality behind these procedures, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific work.

References

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 2-bromopropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Butyl 2-Bromopropionate, 25mL, Each. Retrieved from [Link]

  • International Labour Organization. (1993). International Chemical Safety Cards: BUTYL PROPIONATE. Retrieved from [Link]

Sources

Historical context of the discovery and use of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Butyl 2-bromopropanoate: Historical Context, Synthesis, and Applications in Modern Drug Discovery

Foreword

For the discerning researcher and drug development professional, a deep understanding of key chemical intermediates is paramount to innovation. This guide provides a comprehensive technical overview of this compound, a versatile α-bromoester. We will delve into its historical context within the broader class of α-haloesters, detail its synthesis and purification, and explore its contemporary applications as a crucial building block in the synthesis of pharmacologically active molecules. This document is intended to serve as a practical resource, blending established chemical principles with actionable laboratory protocols and insights into its role in the pharmaceutical landscape.

The Genesis of α-Bromoesters: A Historical Perspective

The development of methods for the α-halogenation of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction, provided the initial toolkit for accessing α-bromo acids, the direct precursors to α-bromoesters. Seminal work by chemists like Kekulé and Henry in the mid-to-late 1800s on bromoacetic acid and other halogenated compounds laid the groundwork for the synthesis and understanding of these reactive intermediates.[1] The subsequent exploration of esterification reactions allowed for the conversion of these α-bromo acids into their corresponding esters, expanding their utility in synthesis.

The true value of α-bromoesters was unlocked with the discovery of reactions like the Reformatsky reaction, which utilizes these compounds to form carbon-carbon bonds, a cornerstone of organic synthesis.[2][3][4] This reaction, and others that followed, solidified the role of α-bromoesters as indispensable tools for constructing complex molecular architectures, a legacy that this compound continues to this day.

Synthesis and Purification of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and direct method involves the esterification of 2-bromopropionic acid with butanol. An alternative approach is the reaction of 2-bromopropionyl bromide with butanol.

Fischer Esterification of 2-Bromopropionic Acid

This acid-catalyzed esterification is a widely used method for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2-bromopropionic acid (1.0 eq) and n-butanol (3.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% of the 2-bromopropionic acid).

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess butanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]

cluster_synthesis Synthesis Workflow reagents 2-Bromopropionic Acid n-Butanol Sulfuric Acid reaction_vessel Reaction at Reflux (Dean-Stark Trap) reagents->reaction_vessel 1. Mix & Heat workup Aqueous Workup (H2O, NaHCO3, Brine) reaction_vessel->workup 2. Cool & Extract purification Vacuum Distillation workup->purification 3. Dry & Concentrate product This compound purification->product 4. Isolate

Caption: Synthesis workflow for this compound via Fischer esterification.

From 2-Bromopropionyl Bromide

An alternative synthesis involves the reaction of the more reactive 2-bromopropionyl bromide with butanol.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve n-butanol (1.1 eq) in a suitable dry, non-polar solvent such as chloroform.

  • Addition: Cool the solution in an ice bath and add a solution of 2-bromopropionyl bromide (1.0 eq) in the same solvent dropwise. To scavenge the HBr byproduct, a non-nucleophilic base like N,N-dimethylaniline can be added to the butanol solution.[6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification: The workup and purification procedure is similar to the Fischer esterification method, involving aqueous washes to remove salts and unreacted starting materials, followed by drying and vacuum distillation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
CAS Number 41145-84-0
Appearance Colorless to light yellow liquid
Boiling Point 196 °C
Flash Point 81 °C
Density ~1.297 g/cm³[7]
¹H NMR (CDCl₃, δ) 4.35 (q, 1H), 4.17 (t, 2H), 1.82 (d, 3H), 1.6-1.9 (m, 2H), 0.95 (t, 3H)[8]
¹³C NMR Data available from spectral databases[9]
IR Spectroscopy Characteristic C=O stretch around 1730-1750 cm⁻¹[9]

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in organic synthesis, primarily serving as an electrophile for the introduction of a butoxycarbonylpropyl group.[7] Its utility is particularly evident in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A notable application of a related compound, tert-Butyl 2-bromopropanoate, is in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which have been investigated as cytosolic phospholipase A2α (cPLA2α) inhibitors.[10][11] cPLA2α is a key enzyme in the inflammatory cascade, making its inhibitors promising therapeutic agents for a range of inflammatory diseases.

The synthesis involves the reaction of the enolate of tert-Butyl 2-bromopropanoate with a suitable electrophile, or the use of the bromoester itself in alkylation reactions. While the specific example uses the tert-butyl ester, the n-butyl ester can be employed in analogous transformations, with the choice of ester group often dictated by the desired properties of the final product or the conditions required for subsequent synthetic steps.

cluster_application Role in Synthesis of cPLA2α Inhibitors butyl_bromo This compound (or tert-butyl analogue) reformatsky Reformatsky Reaction (with an Indole derivative) butyl_bromo->reformatsky 1. Zn, Aldehyde/Ketone intermediate Indole Propanoate Ester reformatsky->intermediate 2. C-C Bond Formation hydrolysis Ester Hydrolysis intermediate->hydrolysis 3. Acid or Base api 3-(1-Aryl-1H-indol-5-yl)propanoic Acid (cPLA2α Inhibitor) hydrolysis->api 4. Deprotection

Caption: General synthetic pathway illustrating the use of a 2-bromopropanoate ester in the synthesis of a cPLA2α inhibitor.

The tert-butyl ester group, in particular, is often used as a protecting group for carboxylic acids due to its stability under many reaction conditions and its facile removal under acidic conditions.[12]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation.[9] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound, a seemingly simple α-bromoester, is a testament to the enduring utility of classic organic chemistry in modern scientific discovery. From its historical roots in the foundational work on α-halogenated carbonyl compounds to its present-day application in the synthesis of potential therapeutics, this compound serves as a versatile and indispensable tool for the synthetic chemist. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the research and development of novel chemical entities.

References

  • PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of Butyl 2-bromopropanoate, an important alkyl halide ester utilized as an intermediate in various organic syntheses. The primary method detailed is the Fischer-Speier esterification of 2-bromopropanoic acid with n-butanol, catalyzed by a strong acid. This guide elucidates the reaction mechanism, provides a step-by-step experimental procedure, outlines purification and characterization techniques, and emphasizes critical safety protocols. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction and Scientific Context

This compound is a valuable bifunctional molecule featuring both an ester and a secondary alkyl bromide. This structure makes it a versatile building block in organic chemistry, particularly in the synthesis of more complex molecules where the bromine atom can be displaced via nucleophilic substitution, and the ester group can be hydrolyzed or otherwise transformed. Its applications include the synthesis of pharmaceuticals and agrochemicals.

The most direct and common laboratory-scale synthesis involves the acid-catalyzed esterification of 2-bromopropanoic acid with n-butanol. This reaction is an equilibrium process, and therefore, the protocol is designed to drive the reaction toward the product side, typically by removing the water byproduct as it is formed.

Underlying Chemical Principles

The synthesis of this compound is fundamentally a Fischer-Speier esterification . This reaction involves the condensation of a carboxylic acid (2-bromopropanoic acid) and an alcohol (n-butanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-bromopropanoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The newly formed water molecule is eliminated, and a double bond is formed between the carbonyl carbon and the remaining oxygen, creating a protonated ester.

  • Deprotonation: A base (such as water or the bisulfate ion) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.

The overall reaction is: CH₃CH(Br)COOH + CH₃CH₂CH₂CH₂OH ⇌ CH₃CH(Br)COOCH₂CH₂CH₂CH₃ + H₂O

To ensure a high yield, the equilibrium must be shifted to the right. This is effectively achieved by using an excess of one of the reactants (typically the less expensive one, n-butanol) or by removing water as it is formed using a Dean-Stark apparatus.

Visualizing the Synthesis Pathway

The precursor, 2-bromopropanoic acid, is commonly synthesized from propionic acid via the Hell-Volhard-Zelinsky reaction.[1][2] The complete pathway from a simple carboxylic acid is shown below.

Synthesis_Pathway Propionic_Acid Propionic Acid Bromopropanoic_Acid 2-Bromopropanoic Acid Propionic_Acid->Bromopropanoic_Acid Br₂, PBr₃ (HVZ Reaction) Final_Product This compound Bromopropanoic_Acid->Final_Product n-Butanol, H₂SO₄ (Esterification)

Caption: Overall two-step synthesis route to this compound.

Materials and Reagents

Proper preparation and handling of all materials are paramount for a successful and safe synthesis.

Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Role/Purpose
2-Bromopropanoic Acid598-72-1C₃H₅BrO₂152.97Starting Material
n-Butanol71-36-3C₄H₁₀O74.12Reactant/Solvent
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.08Catalyst
Diethyl Ether60-29-7C₄H₁₀O74.12Extraction Solvent
Sodium Bicarbonate (Sat. Sol.)144-55-8NaHCO₃84.01Neutralizing Agent
Brine (Sat. NaCl Sol.)7647-14-5NaCl58.44Washing Agent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Round-bottom flaskN/AN/AN/AReaction Vessel
Dean-Stark ApparatusN/AN/AN/AWater Removal
Reflux CondenserN/AN/AN/AVapour Condensation
Separatory FunnelN/AN/AN/ALiquid-Liquid Extraction
Rotary EvaporatorN/AN/AN/ASolvent Removal
Vacuum Distillation SetupN/AN/AN/AProduct Purification

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the esterification of 2-bromopropanoic acid.

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification charge_flask 1. Charge flask with 2-bromopropanoic acid and n-butanol add_catalyst 2. Add catalytic H₂SO₄ charge_flask->add_catalyst reflux 3. Heat to reflux with Dean-Stark trap add_catalyst->reflux cool 4. Cool reaction mixture reflux->cool extract 5. Dilute with ether, wash with NaHCO₃ solution cool->extract wash_brine 6. Wash with brine extract->wash_brine dry 7. Dry organic layer over MgSO₄ wash_brine->dry evaporate 8. Concentrate via rotary evaporation dry->evaporate distill 9. Purify by vacuum distillation evaporate->distill characterize 10. Characterize product (NMR, IR) distill->characterize

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-bromopropanoic acid (e.g., 0.1 mol).

    • Add an excess of n-butanol (e.g., 0.3-0.4 mol). The alcohol acts as both a reactant and a solvent.

    • Carefully and slowly, add concentrated sulfuric acid (approx. 1-2 mL) to the stirring mixture. Caution: This addition is exothermic.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with n-butanol.

    • Continue the reflux for several hours (e.g., 3-5 hours) or until no more water is collected in the trap, indicating the reaction has reached completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and dilute it with approximately 100 mL of diethyl ether.

    • Carefully wash the organic layer by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted 2-bromopropanoic acid.[3] Caution: Vent the separatory funnel frequently to release CO₂ pressure.

    • Wash the organic layer sequentially with water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove water-soluble impurities.[3]

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent (magnesium sulfate) and transfer the filtrate to a round-bottom flask.

    • Remove the bulk of the solvent (diethyl ether and excess n-butanol) using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound, as a colorless to light yellow liquid. The boiling point is approximately 196°C at atmospheric pressure, so distillation should be performed under reduced pressure.[4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear structural fingerprint. Expected signals include a triplet for the terminal methyl group of the butyl chain, a multiplet for the two internal methylene groups, a triplet for the methylene group adjacent to the ester oxygen, a quartet for the proton on the chiral center (α-carbon), and a doublet for the methyl group adjacent to the chiral center.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for each of the seven unique carbon atoms in the molecule.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹.

Safety and Hazard Management

Strict adherence to safety protocols is essential when performing this synthesis.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All operations should be conducted inside a certified chemical fume hood.[9]

  • Reagent Hazards:

    • 2-Bromopropanoic Acid: Corrosive and causes severe skin burns and eye damage.[9] It is also harmful if swallowed. Avoid inhalation of vapors.

    • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care.

    • Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby during its use.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

References

  • PrepChem. (n.d.). Preparation of 2-bromopropionic acid.
  • ChemicalBook. (2023). 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Bromopropionyl chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromopropionyl chloride.
  • Spectrum Chemical. (2017). SAFETY DATA SHEET - THIONYL CHLORIDE.
  • Google Patents. (n.d.). CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate.
  • CDH Fine Chemical. (n.d.). 2-Bromo Propionic Acid MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Bromopropionic acid.
  • Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
  • ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate.
  • PubChem. (n.d.). Butyl 2-bromopropionate.
  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • SpectraBase. (n.d.). 2-Bromopropionic acid tert-butyl ester.
  • ChemicalBook. (n.d.). 2-bromopropionic acid n-butyl ester(41145-84-0) 1 h nmr.
  • Chegg. (2021). Solved: Racemic 2-bromopropanoic acid reacts with....
  • TCI Chemicals. (n.d.). Butyl 2-Bromopropionate.
  • BenchChem. (2025). Application Note: Synthesis and Purification of Butyl 2-Nitropropanoate.
  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate.
  • Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • NSJ Prayoglife. (n.d.). tert-Butyl 2-bromopropanoate.
  • Quora. (2017). How to convert butanoic acid to propanoic acid.
  • PrepChem. (n.d.). Preparation of 2-bromopropionic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 2-Bromopropan-1-ol.
  • Journal of Engineering & Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
  • Chemsrc. (2025). 2-Bromopropionic acid tert-butyl ester.
  • Quora. (2017). How to prepare bromopropane from butanoic acid.
  • Chemsrc. (2025). Butyl 2-Bromopropionate.
  • CP Lab Safety. (n.d.). Butyl 2-Bromopropionate, 25mL, Each.
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.
  • ChemicalBook. (n.d.). 2-BROMOPROPIONIC ACID N-BUTYL ESTER.

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Using Butyl 2-bromopropanoate as an initiator in atom transfer radical polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Atom Transfer Radical Polymerization (ATRP) Initiated by Butyl 2-bromopropanoate

For researchers, scientists, and professionals in drug development, mastering controlled radical polymerization techniques is paramount for creating materials with precisely defined properties. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile method for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures.[1][2][3] Central to the success of any ATRP is the judicious selection of an initiator.

This guide provides a comprehensive examination of this compound, a highly effective initiator for the controlled polymerization of a wide range of monomers. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer field-proven insights to ensure the successful application of this initiator in your research.

The Central Role of the Initiator in ATRP

ATRP is a form of reversible-deactivation radical polymerization (RDRP) where a dynamic equilibrium is established between active, propagating radical species and a much larger population of dormant species (alkyl halides).[1][4] This equilibrium is catalyzed by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom between the catalyst and the polymer chain.[5] This process keeps the concentration of active radicals exceptionally low, minimizing irreversible termination reactions and allowing polymer chains to grow uniformly.

The initiator molecule, in this case, this compound, dictates the starting point of every polymer chain. Its fundamental role is to provide the initial alkyl halide structure that, upon activation by the catalyst, generates the first radical.[1][5] Therefore, the total number of polymer chains grown is determined by the initial concentration of the initiator. For a well-controlled polymerization, the initiation process must be fast and quantitative, meaning all initiator molecules should begin a polymer chain at roughly the same time.[6][7]

This compound: A Profile

This compound is a secondary alkyl halide. Its structure is highly suitable for initiating the polymerization of various monomers, particularly acrylates and styrenes.

Key Structural Features and Their Impact:

  • Secondary Alkyl Halide: The reactivity of alkyl halide initiators in ATRP generally follows the order: tertiary > secondary > primary, which correlates with the stability of the resulting radical and the carbon-halogen bond dissociation energy.[8] As a secondary halide, this compound offers a desirable balance—it is reactive enough to ensure efficient initiation for many common monomers without being so reactive that it leads to uncontrolled side reactions.

  • Bromine Atom: The nature of the halogen is critical. Reactivity follows the trend I > Br > Cl.[9] Bromine provides a good compromise between high reactivity for fast initiation and the formation of a sufficiently stable dormant species to maintain control throughout the polymerization.[6][9]

  • Ester Group: The propanoate group on the α-carbon helps to activate the C-Br bond, facilitating its homolytic cleavage by the ATRP catalyst.[6]

Compared to a highly reactive tertiary initiator like ethyl 2-bromoisobutyrate (EBiB), this compound will generally have a slightly lower activation rate constant.[7][9] This can be advantageous in polymerizations that are inherently very fast, allowing for better control over the reaction exotherm and kinetics.

The Mechanism of Initiation and Polymerization

The ATRP process begins with the activation of the initiator by the catalyst in its lower oxidation state (e.g., Cu(I)Br complexed by a ligand).

Step-by-Step Mechanism:

  • Activation: The Cu(I) complex abstracts the bromine atom from this compound. This one-electron transfer process oxidizes the copper to Cu(II) (now as a Cu(II)Br₂ complex) and generates a carbon-centered radical on the initiator.

  • Initiation/Propagation: This newly formed radical rapidly adds to the first monomer unit, creating a new radical species which is now the active, propagating polymer chain. This chain continues to add more monomer units.

  • Deactivation: The propagating radical can be deactivated by the Cu(II)Br₂ complex, which transfers a bromine atom back to the polymer chain end. This reforms the dormant species (now a polymer chain with a C-Br end group) and regenerates the Cu(I) activator.

  • Equilibrium: This reversible activation-deactivation cycle continues, with the equilibrium heavily favoring the dormant state. This ensures that all chains grow at a similar rate, leading to a polymer with a low polydispersity index (PDI).

Below is a visualization of the ATRP mechanism initiated by this compound.

ATRP_Mechanism cluster_initiation Initiation & Equilibrium cluster_propagation Propagation Initiator This compound (R-X) Radical Initiator Radical (R•) Initiator->Radical k_act Catalyst_I Cu(I) / Ligand Catalyst_II X-Cu(II) / Ligand Radical->Initiator k_deact Propagating_Radical Propagating Radical (P_n•) Radical->Propagating_Radical + M (k_p) Monomer Monomer (M) Dormant_Chain Dormant Polymer (P_n-X) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act

Caption: ATRP mechanism using this compound initiator.

Experimental Protocols

A successful ATRP experiment hinges on the purity of reagents and the rigorous exclusion of oxygen, which can terminate radicals and interfere with the catalyst. The use of standard air-sensitive techniques (e.g., Schlenk line or glovebox) is mandatory.[10]

Protocol 1: Synthesis of Poly(n-butyl acrylate) via ATRP

This protocol details the synthesis of poly(n-butyl acrylate) with a target degree of polymerization (DP) of 100, corresponding to a theoretical molecular weight (Mn) of approximately 13,000 g/mol .

Materials:

  • n-Butyl acrylate (nBA) (monomer), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Alumina, neutral (for catalyst removal)

Reaction Stoichiometry Table:

ReagentMolar RatioMolarity (mol/L)Mass/Volume
n-Butyl acrylate (nBA)1004.6 M10.0 mL (69.4 mmol)
This compound10.046 M145 mg (0.694 mmol)
CuBr10.046 M100 mg (0.694 mmol)
PMDETA10.046 M145 µL (0.694 mmol)
Anisole--5.0 mL

Step-by-Step Procedure:

  • Monomer Preparation: Pass n-butyl acrylate through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Add CuBr (100 mg) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive flow of inert gas, add degassed anisole (5.0 mL), n-butyl acrylate (10.0 mL), and PMDETA (145 µL) via syringe. Stir the mixture until the copper catalyst dissolves to form a homogenous colored solution.

  • Initiation: Inject the this compound initiator (145 mg) into the flask to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring. Periodically take small aliquots via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • Quenching: Once the desired conversion is reached (e.g., after 4-6 hours), remove the flask from the oil bath, cool it to room temperature, and open it to the air to quench the polymerization. The solution color should change, indicating oxidation of the copper catalyst.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF, ~20 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.[10]

  • Isolation: Concentrate the purified solution by rotary evaporation. Precipitate the viscous polymer by slowly adding it to a large volume of cold methanol (~400 mL) with stirring.

  • Drying: Decant the methanol and dry the polymer under vacuum at 40-50 °C to a constant weight.

  • Characterization: Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC/SEC).

Protocol 2: Synthesis of a Poly(n-butyl acrylate)-b-polystyrene Block Copolymer

This protocol uses the poly(n-butyl acrylate) synthesized in Protocol 1 as a macroinitiator.

Materials:

  • Poly(n-butyl acrylate)-Br (Macroinitiator from Protocol 1)

  • Styrene (monomer), inhibitor removed

  • Copper(I) bromide (CuBr)

  • PMDETA (ligand)

  • Anisole (solvent)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask, add the purified poly(n-butyl acrylate)-Br macroinitiator (e.g., 5.0 g) and CuBr. Seal and degas as in Protocol 1.

  • Addition of Reagents: Add degassed styrene monomer and anisole. The amount of styrene will determine the length of the second block. Then, add the PMDETA ligand.

  • Polymerization: Immerse the flask in a preheated oil bath at 90-110 °C. The higher temperature is often required for the controlled polymerization of styrene.

  • Workup: Follow the quenching, purification, and isolation steps as described in Protocol 1.

  • Characterization: Use GPC/SEC to confirm the shift to a higher molecular weight and retention of a narrow PDI, which is indicative of a successful block copolymerization.[11]

The following diagram illustrates the general workflow for these ATRP experiments.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Purify Purify Monomer & Solvent Setup Setup Schlenk Flask (Inert Atmosphere) Add_Reagents Add Catalyst, Ligand, Solvent, Monomer Setup->Add_Reagents Degas Degas Mixture (Freeze-Pump-Thaw) Add_Reagents->Degas Initiate Inject Initiator & Heat to T Degas->Initiate Monitor Monitor Conversion (NMR/GC) Initiate->Monitor Quench Quench Reaction (Expose to Air) Monitor->Quench Remove_Cat Remove Catalyst (Alumina Column) Quench->Remove_Cat Precipitate Precipitate Polymer (in Non-Solvent) Remove_Cat->Precipitate Dry Dry Under Vacuum Precipitate->Dry Analyze Analyze (GPC, NMR) Dry->Analyze

Caption: General experimental workflow for ATRP.

Data and Characterization

The success of an ATRP reaction is primarily assessed by comparing the experimental molecular weight and PDI against theoretical values.

Table of Expected Results (Polymerization of n-Butyl Acrylate):

ParameterTheoretical ValueExpected Experimental Outcome
Target DP100-
Monomer Conversion90%85-95%
Mn, theoretical ( g/mol )Mn = ([M]/[I]) × Conv × MW_monomer + MW_initiator ≈ 11,750-
Mn, experimental (GPC)-11,000 - 13,000 g/mol
Polydispersity Index (PDI)-< 1.3
  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is the most critical technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful controlled polymerization will show a monomodal distribution and a low PDI (typically < 1.5).[11]

  • Nuclear Magnetic Resonance (¹H NMR): NMR is used to confirm the polymer structure and to calculate monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.[11]

Troubleshooting and Field-Proven Insights

  • High PDI (>1.5): This often points to poor initiation efficiency or the presence of impurities. Ensure the initiator is pure and the system is rigorously deoxygenated. The rate of initiation should be comparable to or faster than the rate of propagation.[7] For some monomers, a more active catalyst system may be required.

  • Slow or Stalled Reaction: This can be caused by catalyst poisoning (e.g., by oxygen or other impurities) or an insufficient catalyst activity at the chosen temperature. Increasing the temperature can enhance the rate of polymerization but may also increase side reactions.[6]

  • Bimodal GPC Trace: This often indicates a termination event or the presence of a secondary initiating species. Re-purification of all reagents is the first course of action.

  • Catalyst Selection: The combination of CuBr with PMDETA is a versatile and common choice for acrylate polymerization.[12] For other monomers or for achieving higher rates, different ligands like Me₆TREN or substituted bipyridines may be employed.[8] The choice of catalyst directly influences the ATRP equilibrium constant and overall reaction rate.[13]

By understanding the fundamental principles and adhering to meticulous experimental technique, this compound serves as a reliable and effective initiator for the synthesis of a wide variety of well-defined polymers via ATRP, enabling the creation of advanced materials for diverse applications.

References

  • Tailoring polymer dispersity by mixing ATRP initiators. (2021). RSC Publishing.
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  • 2.11: Living Radical Polymerization- ATRP. (2021). Chemistry LibreTexts.
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  • Kinetic Analysis of the Atom Transfer Radical Polymerization of Butyl Acrylate Mediated by Cu(I)Br/N,N,N ′,N ′,N ″-Pentamethyldiethylenetriamine. Request PDF - ResearchGate.
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Butyl 2-bromopropanoate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

The Strategic Application of Butyl 2-Bromopropanoate in the Synthesis of Pharmaceutical Intermediates

Abstract: This technical guide provides an in-depth exploration of this compound, a pivotal building block in the synthesis of pharmaceutical intermediates. We will elucidate its chemical properties, detail a standard synthesis protocol, and present its application in the construction of key pharmaceutical structures, with a focus on the non-steroidal anti-inflammatory drug (NSAID) class. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Versatility of this compound

This compound (C₇H₁₃BrO₂) is an ester characterized by a bromine atom at the alpha position to the carbonyl group.[1] This structural feature makes it an excellent electrophile and a valuable reagent in organic synthesis. The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, while the butyl ester group can act as a protecting group for the carboxylic acid, which can be deprotected in a later synthetic step.

Its primary utility in the pharmaceutical industry lies in its role as a precursor for introducing the 2-propionate moiety into more complex molecules.[1] This is particularly significant in the synthesis of the "profen" family of NSAIDs, such as Ibuprofen and Naproxen, where the 2-arylpropionic acid structure is essential for their pharmacological activity.[2]

Key Chemical Properties
PropertyValueSource
CAS Number 41145-84-0
Molecular Formula C₇H₁₃BrO₂[3]
Molecular Weight 209.08 g/mol [3]
Appearance Colorless to Light yellow clear liquid
Boiling Point 170.2 °C at 760 mmHg[1]
Density 1.297 g/cm³[1]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2-bromopropanoic acid with n-butanol, catalyzed by a strong acid. This reversible reaction is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants.[4]

Reaction Workflow: Fischer Esterification

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_Bromopropanoic_Acid 2-Bromopropanoic Acid Catalyst H₂SO₄ (cat.) Butanol n-Butanol Butyl_Bromopropanoate This compound Catalyst->Butyl_Bromopropanoate Esterification Water Water (H₂O) Catalyst->Water Solvent Toluene (optional, for azeotropic removal of H₂O) Heat Reflux G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Naproxen (S)-Naproxen Catalyst H₂SO₄ (cat.) Butanol n-Butanol Butyl_Naproxen Butyl Naproxen Catalyst->Butyl_Naproxen Esterification Water Water Catalyst->Water Heat Reflux

Caption: Synthesis of Butyl Naproxen via Fischer Esterification.

Protocol 2: Synthesis of Butyl Naproxen

This protocol details the conversion of Naproxen to its butyl ester prodrug. [5] Materials & Reagents Summary:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
(S)-Naproxen230.26102.30 g
n-Butanol74.12100 (10 eq.)9.3 mL
Conc. H₂SO₄98.08Catalytic~0.5 mL
Dichloromethane84.93-100 mL
1% NaOH Solution40.00-50 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Naproxen (10 mmol) in n-butanol (100 mmol).

  • Catalyst Addition: Add concentrated H₂SO₄ (0.5 mL) to the solution and reflux with stirring for 2-4 hours. [5]Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling, quench the reaction by adding dichloromethane (30 mL) and a 1% NaOH solution (30 mL). [5]Causality Note: The dilute base neutralizes the acid catalyst without significantly hydrolyzing the desired ester product under these conditions.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (3 x 30 mL). [5]5. Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. [5]6. Purification (Self-Validation): Purify the resulting crude ester by column chromatography using a hexane:ethyl acetate (9:1) mobile phase to yield the pure Butyl Naproxen. [6][5]The final product's identity and purity should be confirmed by FTIR and NMR spectroscopy.

Application: General Intermediate for 2-Arylpropionic Acids (Profens)

A more powerful application of this compound is its use as an electrophile to construct the core 2-arylpropionic acid structure. This is often achieved by reacting it with a nucleophilic aromatic species, such as an organometallic reagent (e.g., a Grignard or organocadmium reagent) derived from an aryl halide.

Conceptual Workflow: Arylation of this compound

G cluster_reactants Reactants cluster_products Products Aryl_Halide Aryl-X (e.g., 2-bromo-6-methoxynaphthalene) Metal Mg or CdCl₂ Aryl_Halide->Metal Forms Organometallic Butyl_Bromo This compound Metal->Butyl_Bromo Nucleophilic Attack Profen_Ester Butyl 2-Arylpropanoate (Profen Intermediate) Butyl_Bromo->Profen_Ester Hydrolysis Acid/Base Hydrolysis Profen_Ester->Hydrolysis Profen 2-Arylpropionic Acid (e.g., Naproxen, Ibuprofen) Hydrolysis->Profen

Caption: General synthesis of profens using an organometallic intermediate.

Conceptual Protocol 3: Synthesis of a Profen Intermediate

This protocol describes a generalized, multi-step synthesis of a profen, such as Ibuprofen or Naproxen, using an organometallic intermediate. This approach highlights the role of this compound as a key building block. A commercial process for Naproxen involves reacting an organocadmium reagent with ethyl-2-bromopropionate; this protocol adapts that concept. [7] Key Steps & Rationale:

  • Formation of Nucleophile: An appropriate aryl halide (e.g., 4-isobutyl bromobenzene for Ibuprofen, or 2-bromo-6-methoxynaphthalene for Naproxen) is converted into a more nucleophilic organometallic species. [7][8]This is commonly done by reacting it with magnesium to form a Grignard reagent.

  • Nucleophilic Substitution: The generated aryl nucleophile is then reacted with this compound. The aryl group attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-carbon bond. This creates the butyl ester of the target profen. Causality Note: This Sₙ2-type reaction is the core step where the propionate side chain is attached to the aromatic ring.

  • Hydrolysis: The resulting butyl ester is hydrolyzed under acidic or basic conditions. This step removes the butyl protecting group, yielding the final carboxylic acid, which is the active pharmaceutical ingredient (API).

  • Purification & Validation: The final product is purified, typically by crystallization, and its identity and purity are confirmed through melting point analysis, IR, and NMR spectroscopy. [9] This strategic sequence allows for the efficient construction of the critical 2-arylpropionic acid pharmacophore, demonstrating the indispensable role of halo-propanoate esters in modern pharmaceutical synthesis.

References

  • Title: Solved Racemic 2-bromopropanoic acid reacts with | Chegg.com Source: Chegg.com URL: [Link]

  • Title: Synthesis of ibuprofen from benzene Source: The Science Snail URL: [Link]

  • Title: Journal of Chemical and Pharmaceutical Research, 2014, 6(8):1-4 Research Article Synthesis of Naproxen pro-drugs for enhance Source: An-Najah Staff URL: [Link]

  • Title: tert-butyl 2-bromopropanoate - 39149-80-9, C7H13BrO2, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: Ibuprofen Synthesis | Synaptic - Central College Source: Central College URL: [Link]

  • Title: SYNTHESIS OF IBUPROFEN | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM Source: YouTube URL: [Link]

  • Title: SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION Source: An-Najah Staff URL: [Link]

  • Title: tert-Butyl 2-bromopropanoate | C7H13BrO2 | CID 545327 Source: PubChem URL: [Link]

  • Title: (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification Source: ResearchGate URL: [Link]

  • Title: Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities Source: Semantic Scholar URL: [Link]

  • Title: US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents Source: Google Patents URL
  • Title: US4736061A - Process for preparing naproxen - Google Patents Source: Google Patents URL
  • Title: How to convert butanoic acid to propanoic acid - Quora Source: Quora URL: [Link]

  • Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: MDPI URL: [Link]

  • Title: Process for preparing naproxen - European Patent Office - EP 0163338 A1 Source: Google APIs URL: [Link]

  • Title: US5750764A - Synthesis and resolution of propionic acid derivatives - Google Patents Source: Google Patents URL
  • Title: ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST Source: Journal of Engineering & Processing Management URL: [Link]

Sources

Application Note: Synthesis of n-Butyl 2-Bromopropanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of n-butyl 2-bromopropanoate through the acid-catalyzed esterification of 2-bromopropionic acid with n-butanol. We delve into the mechanistic underpinnings of the Fischer esterification, present a detailed experimental protocol, and offer insights into reaction optimization, product purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-understood method for the preparation of α-halo esters, which are valuable intermediates in organic synthesis.

Introduction: The Significance of α-Halo Esters

α-Halo esters, such as n-butyl 2-bromopropanoate, are versatile building blocks in organic chemistry, serving as precursors in a variety of synthetic transformations. The presence of a halogen on the α-carbon to the ester carbonyl group makes them excellent substrates for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. They are prominently used in the Reformatsky reaction and as alkylating agents for enolates, amines, and other nucleophiles, forming the backbone of many complex molecules, including pharmaceuticals and agrochemicals.

The Fischer-Speier esterification, first described in the late 19th century, remains a fundamental and widely used method for ester synthesis due to its operational simplicity and the use of readily available starting materials.[1][2] This application note will detail the specific conditions required for the successful synthesis of n-butyl 2-bromopropanoate.

Mechanistic Insights: The Fischer Esterification Pathway

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of protonation and deprotonation steps, collectively known as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-bromopropionic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by n-Butanol: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, n-butyl 2-bromopropanoate.

Caption: Fischer Esterification Mechanism Workflow.

Experimental Protocol

This protocol is a representative method for the synthesis of n-butyl 2-bromopropanoate based on established principles of Fischer esterification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesProperties[3]
2-Bromopropionic acidC₃H₅BrO₂152.9715.3 g0.1Corrosive, toxic
n-ButanolC₄H₁₀O74.1222.2 g (27.4 mL)0.3Flammable, irritant
Sulfuric acid (conc.)H₂SO₄98.08~1 mL-Corrosive, strong acid
Diethyl ether(C₂H₅)₂O74.12As needed-Highly flammable
Sat. Sodium BicarbonateNaHCO₃84.01As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Hygroscopic
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Standard laboratory glassware

Reaction Setup and Procedure

Reaction_Setup Start Start: Assemble Reaction Apparatus Charge_Flask 1. Charge 100 mL RBF: - 2-Bromopropionic acid (0.1 mol) - n-Butanol (0.3 mol) - Stir bar Start->Charge_Flask Add_Catalyst 2. Slowly add conc. H₂SO₄ (~1 mL) with stirring in an ice bath. Charge_Flask->Add_Catalyst Reflux 3. Heat to reflux (approx. 120-130°C) for 2-4 hours. Add_Catalyst->Reflux Monitor 4. Monitor reaction progress (optional) via TLC or GC. Reflux->Monitor Cool 5. Cool reaction mixture to room temperature. Monitor->Cool Workup Proceed to Work-up Cool->Workup

Caption: Reaction Setup and Procedure Workflow.

  • Reaction Assembly: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 2-bromopropionic acid (15.3 g, 0.1 mol) and n-butanol (27.4 mL, 0.3 mol). Using a 3-fold excess of n-butanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

  • Catalyst Addition: Place the flask in an ice bath to dissipate any heat generated. Slowly and carefully add concentrated sulfuric acid (~1 mL) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature of the reaction will be close to the boiling point of n-butanol (117.7°C). Allow the reaction to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Transfer: Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.

  • Neutralization: Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • Two 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted 2-bromopropionic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • 50 mL of brine (saturated NaCl solution) to break any emulsions and aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether and excess n-butanol using a rotary evaporator.

  • Purification: Purify the crude n-butyl 2-bromopropanoate by vacuum distillation to obtain a colorless to light yellow liquid.[3] The boiling point of the product is 196°C at atmospheric pressure.[3]

Product Characterization

The identity and purity of the synthesized n-butyl 2-bromopropanoate (CAS: 41145-84-0) can be confirmed by several analytical techniques.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 196 °C[3]
Density 1.28 g/cm³[2]
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation of the ester. The expected signals would correspond to the protons of the butyl group and the propionate backbone. A representative ¹H NMR spectrum can be found in public databases.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and C-Br stretching vibrations (around 550 cm⁻¹).[5]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction due to equilibrium.- Insufficient reflux time.- Inefficient water removal.- Increase the excess of n-butanol.- Extend the reflux period.- Consider using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to remove water as it forms.[2]
Presence of Starting Material in Product - Incomplete reaction.- Inefficient work-up.- See "Low Yield" solutions.- Ensure thorough washing with sodium bicarbonate solution to remove all acidic starting material.
Dark-colored Reaction Mixture - Decomposition of starting material or product at high temperatures.- Ensure a gentle and controlled reflux; avoid overheating.- Use a milder acid catalyst like p-toluenesulfonic acid (TsOH).
Emulsion Formation during Work-up - Presence of unreacted carboxylic acid salts.- Add saturated brine solution to help break the emulsion.- Allow the mixture to stand for a longer period.- Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.

Safety Precautions

  • 2-Bromopropionic acid is corrosive and toxic. It can cause severe skin burns and eye damage. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is extremely corrosive. Add it slowly and with cooling to prevent splashing and exothermic reactions.

  • n-Butanol is flammable and an irritant. Keep it away from ignition sources.

  • Diethyl ether is highly flammable and volatile. All work involving diethyl ether must be conducted in a fume hood, away from any potential ignition sources.

  • The reaction should be performed in a well-ventilated area, preferably a fume hood.

  • Dispose of all chemical waste in accordance with local regulations.

Conclusion

The Fischer esterification of 2-bromopropionic acid with n-butanol is a reliable and straightforward method for the synthesis of n-butyl 2-bromopropanoate. By understanding the reaction mechanism and carefully controlling the reaction conditions, particularly the molar ratio of reactants and the removal of water, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers and professionals engaged in the synthesis of α-halo esters for various applications in drug discovery and development.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • SD Fine-Chem Limited. (n.d.). 2-bromopropionic acid MSDS. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 2-bromopropionate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromopropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropionic acid tert-butyl ester. Retrieved from [Link]

  • Technoarete. (2019). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Retrieved from [Link]

  • ResearchGate. (2005). Esterification of propanoic acid with butanol (at 60 C) at acid-to. Retrieved from [Link]

  • Google Patents. (2020). CN111253255A - Preparation method of 3-bromopropionate compound.
  • Kragujevac Journal of Science. (2022). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

Sources

Purification of Butyl 2-bromopropanoate by Fractional Distillation under Reduced Pressure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the purification of Butyl 2-bromopropanoate, a key intermediate in pharmaceutical and chemical synthesis. Due to its high boiling point and potential for thermal degradation, fractional distillation under reduced pressure (vacuum distillation) is the method of choice. This guide delves into the underlying principles of the technique, details the necessary safety precautions, provides a step-by-step experimental protocol, and offers troubleshooting advice. The objective is to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology to obtain high-purity this compound, ensuring the integrity of subsequent synthetic applications.

Introduction and Scientific Principles

This compound is a valuable alkyl halide ester used in the synthesis of more complex molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in product isolation. Crude this compound, typically obtained via esterification of 2-bromopropionic acid with butanol, may contain residual starting materials, solvents, or byproducts.

Why Fractional Distillation?

Fractional distillation is a powerful separation technique used for mixtures of liquids with close boiling points (typically differing by less than 70°C).[1] It operates on the principle of repeated vaporization-condensation cycles.[2] As the mixed vapor ascends a fractionating column, it cools, condenses, and re-vaporizes multiple times.[3] With each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point).[3][4] The efficiency of this separation is described by the number of "theoretical plates" in the column, where one theoretical plate is equivalent to a single simple distillation cycle.[1]

The Necessity of Reduced Pressure (Vacuum Distillation)

This compound has a high atmospheric boiling point of approximately 196 °C.[5] Heating the compound to this temperature for an extended period risks thermal decomposition, which can generate impurities and reduce the overall yield. By performing the distillation under reduced pressure, the boiling point of the liquid is significantly lowered.[6][7] This is because a liquid boils when its vapor pressure equals the pressure of the surrounding environment; lowering the system pressure allows this equilibrium to be reached at a lower temperature.[7] This "low-temperature distillation" is crucial for preserving the integrity of thermally sensitive compounds.[6]

Compound Properties and Potential Impurities

A successful purification strategy requires a thorough understanding of the target compound and its likely contaminants. The primary impurities in crude this compound are typically unreacted starting materials from its synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
n-Butanol C₄H₁₀O74.12~118 °C
This compound C₇H₁₃BrO₂209.08~196 °C [5]
2-Bromopropionic Acid C₃H₅BrO₂152.97~203 °C

The significant difference between the boiling point of n-Butanol and this compound allows for its effective removal as a low-boiling forerun. The proximity of the boiling points of the product and the residual acid necessitates the efficiency of a fractionating column for a clean separation.

Critical Safety Precautions

This compound and the associated reagents require careful handling in a controlled laboratory environment.

  • Chemical Hazards: this compound is a combustible liquid that causes skin irritation and serious eye irritation.[5][8] Avoid contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8][9]

  • Vacuum Safety: Vacuum distillation poses an implosion risk. Crucially, inspect all glassware for cracks, star fractures, or defects before assembly. [10] Use a safety screen or wrap the distillation flask with tape to contain glass fragments in the event of an implosion.

  • Heating: Use a heating mantle with a stirrer or an oil bath for even and controlled heating. Never heat a sealed system. Ensure the apparatus is open to the vacuum source before applying heat.[10]

  • Emergency Procedures: An emergency eyewash and safety shower must be readily accessible. In case of skin contact, wash thoroughly with plenty of water.[8] If irritation persists, seek medical attention.

Experimental Workflow and Apparatus

Overall Workflow Diagram

The purification process follows a logical sequence from preparation to the collection of the final, purified product.

G cluster_prep Preparation cluster_distill Fractional Distillation cluster_post Post-Purification crude Crude Butyl 2-bromopropanoate dry Dry with Anhydrous MgSO₄ crude->dry filter Filter to remove drying agent dry->filter setup Assemble Vacuum Distillation Apparatus filter->setup evacuate Evacuate System (Reduce Pressure) setup->evacuate heat Gradual Heating & Stirring evacuate->heat collect_f1 Collect Forerun (e.g., Butanol) heat->collect_f1 collect_f2 Collect Main Fraction (Purified Product) collect_f1->collect_f2 collect_f3 Leave Residue (e.g., Acid) collect_f2->collect_f3 analyze Analyze Purity (GC, NMR) collect_f2->analyze store Store under Inert Gas in a cool, dark place analyze->store

Caption: Workflow for the purification of this compound.

Required Equipment and Reagents
  • Round-bottom flasks (distilling and receiving)

  • Fractionating column (e.g., Vigreux or packed column)

  • Claisen adapter

  • Distillation head with thermometer adapter

  • Liebig condenser

  • Vacuum adapter

  • Thermometer (-10 to 250 °C)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Laboratory jack

  • Vacuum pump or water aspirator

  • Vacuum trap (cold finger or flask)

  • Manometer or vacuum gauge

  • Thick-walled vacuum tubing

  • Glassware clips (Keck clips)

  • Vacuum grease

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Crude this compound

Apparatus Setup Diagram

G Vacuum Fractional Distillation Apparatus cluster_main cluster_connections Flask Distilling Flask + Stir Bar + Crude Product Claisen Claisen Adapter Flask->Claisen Joint 1 Mantle Heating Mantle Vigreux Vigreux Fractionating Column Thermo Thermometer Vigreux->Thermo Joint 3 Claisen->Vigreux Joint 2 Condenser Condenser Thermo->Condenser Joint 4 note1 * All joints must be greased. * Use clips on all joints. * Thermometer bulb tip is  level with condenser arm. Thermo->note1 VacAdapter Vacuum Adapter Condenser->VacAdapter Joint 5 WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask VacAdapter->Receiver Joint 6 ToTrap To Vacuum Trap & Pump VacAdapter->ToTrap WaterIn Water In WaterIn->Condenser

Caption: Diagram of a vacuum fractional distillation apparatus.

Detailed Experimental Protocol

Step 1: Preparation of Crude Material

  • Place the crude this compound in an Erlenmeyer flask. If it contains residual water from a workup, add a suitable drying agent like anhydrous magnesium sulfate (~1-2 g per 25 mL of liquid).

  • Swirl the flask occasionally and allow it to stand for at least 30 minutes to ensure all moisture is absorbed.[11]

  • Decant or filter the dried liquid into a clean, dry round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

  • Add a Teflon-coated magnetic stir bar. Note: Boiling stones are ineffective under vacuum and must not be used.[10]

Step 2: Apparatus Assembly

  • Lightly grease all ground-glass joints to ensure a perfect seal, which is critical for maintaining a low pressure.[10]

  • Assemble the fractional distillation apparatus as shown in the diagram above. A Claisen adapter is recommended to prevent bumping liquid from splashing into the distillation column.[10]

  • Ensure the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.[1]

  • Secure all joints with Keck clips.

  • Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

  • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which should be cooled with a dry ice/acetone or liquid nitrogen bath. The trap protects the vacuum pump from corrosive vapors.

  • Connect the trap to the vacuum source (pump or aspirator) with a manometer in line to monitor the pressure.

Step 3: Distillation Procedure

  • Turn on the magnetic stirrer to a moderate speed.

  • Begin the flow of cold water through the condenser.

  • Turn on the vacuum source and slowly evacuate the system.[10] Monitor the pressure until it stabilizes at the desired level (e.g., 10-20 mmHg). A stable, low pressure indicates the system is well-sealed.

  • Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Observe the liquid for the onset of boiling and watch for the ring of condensate slowly rising up the fractionating column.[1] If the ring stalls, the heating rate may be increased slightly.

  • Collect the Forerun (Fraction 1): The first liquid to distill will be the most volatile impurity, likely residual butanol. The vapor temperature will be low and may not be stable. Collect this fraction in a separate receiving flask and set it aside.

  • Collect the Main Fraction (Fraction 2): After the forerun has been removed, the vapor temperature should rise and then stabilize. This stable temperature is the boiling point of your product at the recorded pressure. Quickly switch to a new, pre-weighed receiving flask to collect the pure this compound.

  • Maintain a slow, steady distillation rate of 1-2 drops per second for optimal separation.[11] Record the stable temperature range and the system pressure.

  • Stop the Distillation: When only a small amount of liquid remains in the distilling flask or when the temperature begins to drop or rise sharply, stop the distillation. This ensures that higher-boiling impurities (the residue) are not carried over.

Step 4: System Shutdown

  • Lower and remove the heating mantle to allow the distilling flask to cool.

  • Crucially, allow the system to cool to room temperature before reintroducing air.

  • Slowly and carefully vent the system by opening the stopcock on the vacuum trap or by removing the tubing at the vacuum adapter.[10] A hissing sound will be heard as air enters.

  • Once the system is at atmospheric pressure, turn off the vacuum source.

  • Turn off the condenser water and the stirrer.

  • Disassemble the apparatus, weigh the collected main fraction, and calculate the yield.

  • Transfer the purified product to a clean, labeled amber bottle. For long-term storage, flushing with an inert gas like nitrogen or argon is recommended.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Cannot achieve low pressure Leaks in the system; poorly greased joints; cracked glassware.Check all joints for proper sealing and apply more grease if needed. Inspect all glassware for cracks. Ensure vacuum tubing is not perished.
Bumping/Violent boiling Heating rate is too high; stir bar is not functioning properly.Reduce the heating rate. Ensure the magnetic stirrer is on and functioning correctly.
Temperature fluctuates Distillation rate is too fast; unstable heat source.Reduce the heating rate to achieve a slow, steady drip rate. Ensure the heating mantle is set to a stable temperature.
No distillate collected Insufficient heating; system pressure is too high for the applied temperature.Gradually increase the heating mantle temperature. Verify the vacuum pump is operating correctly and the system is sealed.
Low product yield Inefficient condensation; product loss through vacuum leaks; premature termination of distillation.Ensure a strong flow of cold water through the condenser. Re-check all seals. Ensure distillation is continued until the temperature starts to drop after the main fraction is collected.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester website. [Link]

  • Wikipedia. (2023). Fractional distillation. Retrieved from Wikipedia. [Link]

  • BYJU'S. (n.d.). Fractional Distillation. Retrieved from BYJU'S website. [Link]

  • ChemSynthesis. (2025). tert-butyl 2-bromopropanoate. Retrieved from ChemSynthesis website. [Link]

  • PubChem. (n.d.). Butyl 2-bromopropionate. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from National Center for Biotechnology Information. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from ChemBAM. [Link]

  • Wikipedia. (2023). Vacuum distillation. Retrieved from Wikipedia. [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from The Chemistry Blog. [Link]

  • LabXchange. (n.d.). Distillation and Fractional Distillation. Retrieved from LabXchange. [Link]

  • Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from Chemistry LibreTexts. [Link]

  • Dr. Schornick. (2009). Distillation of Isopropanol (2-propanol). Retrieved from a personal academic website. [Link]

Sources

Application Notes and Protocols for the O-Alkylation of Phenols with Butyl 2-Bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The O-alkylation of phenols is a cornerstone of modern organic synthesis, providing a robust pathway to aryl ethers. These structural motifs are integral to a vast range of molecules, from life-saving pharmaceuticals to advanced materials. The Williamson ether synthesis, a classic and highly versatile method, remains a preferred route for this transformation.[1][2] It typically involves the reaction of a phenoxide ion with an alkyl halide.[1][3] This application note presents a detailed protocol for the alkylation of phenols using Butyl 2-bromopropanoate, a valuable reagent for introducing a chiral propionate moiety. This specific transformation is relevant in the synthesis of various biologically active compounds, including some herbicides and pharmaceutical intermediates.[4][5][6][7]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A base is employed to deprotonate the phenol, generating a more nucleophilic phenoxide anion.[8][9] This anion then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.[1][8] The selection of an appropriate base and solvent system is paramount for achieving high yields and minimizing potential side reactions, most notably C-alkylation.[8][10] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are frequently used to facilitate the SN2 pathway.[1][11]

Reaction Mechanism and Logic

The overall transformation follows the well-established principles of the Williamson ether synthesis. The key steps are:

  • Deprotonation: The acidic proton of the phenol is abstracted by a base, forming a resonance-stabilized phenoxide anion. The increased nucleophilicity of the phenoxide is the driving force for the subsequent step.

  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the stereocenter of this compound. This occurs in a concerted fashion, where the carbon-oxygen bond forms as the carbon-bromine bond breaks.[1]

To favor the desired O-alkylation over the competing C-alkylation, reaction conditions must be carefully controlled. Polar aprotic solvents are known to enhance the rate of SN2 reactions and are therefore ideal for this synthesis.[1][8] Weaker bases like potassium carbonate are often sufficient and can help to minimize side reactions that might be promoted by stronger bases.[11][12]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) ProtonatedBase Protonated Base (e.g., KHCO₃) Phenoxide2 Phenoxide Anion (Ar-O⁻) AlkylHalide This compound Product Butyl 2-(phenoxy)propanoate LeavingGroup Bromide Anion (Br⁻) Phenoxide2->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

This protocol provides a general method for the alkylation of a generic phenol with this compound. It can be adapted for various substituted phenols with minor modifications.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Substituted PhenolReagent Grade (≥98%)
This compoundReagent Grade (≥97%)
Potassium Carbonate (K₂CO₃)Anhydrous, fine powder
N,N-Dimethylformamide (DMF)Anhydrous (≤50 ppm H₂O)
Ethyl AcetateACS Grade
HexanesACS Grade
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flaskFlame-dried
Magnetic stirrer and stir bar
Condenser
Heating mantle with temperature control
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Flash chromatography system
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[13]

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a concentration of 0.2-0.5 M with respect to the phenol).

  • Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system) until the starting phenol is consumed (typically 6-12 hours).[13]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and inorganic salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the pure O-alkylated product.[13]

Experimental_Workflow Start Start: Reagents in Flask (Phenol, K₂CO₃, DMF) Add_Reagent Add this compound Start->Add_Reagent Heat Heat to 80-90 °C (6-12 hours) Add_Reagent->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up (Water & Ethyl Acetate Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Flash Chromatography) Concentrate->Purify Product Final Product: Butyl 2-(phenoxy)propanoate Purify->Product

Caption: Experimental workflow for the alkylation of phenols.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete deprotonation of the phenol.- Low reaction temperature.- Deactivated alkylating agent.- Use a stronger base (e.g., Cs₂CO₃) or ensure K₂CO₃ is finely powdered and anhydrous.[14]- Increase the reaction temperature in increments of 10 °C.- Use fresh this compound.
Formation of C-Alkylated Byproduct - Use of protic solvents.- High reaction temperatures can sometimes favor C-alkylation.[15]- Ensure the use of a polar aprotic solvent like DMF or acetonitrile.[8]- Attempt the reaction at a lower temperature for a longer duration.
Incomplete Reaction - Insufficient reaction time.- Steric hindrance from bulky substituents on the phenol or alkylating agent.- Extend the reaction time and continue monitoring by TLC.- Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate.[1][16][17]
Difficulty in Purification - Close Rf values of the product and starting material or byproducts.- Optimize the solvent system for flash chromatography by testing various ratios of hexanes and ethyl acetate on TLC.- Consider using a different purification technique, such as preparative HPLC.[18]

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and is readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent the reaction of the phenoxide with atmospheric moisture and carbon dioxide.

  • Always perform a risk assessment before carrying out any chemical synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1982). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 59(1), 63. Retrieved from [Link]

  • van der Waal, J. C., Kunkeler, P. J., Tan, K., & van Bekkum, H. (1998). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 37(3), 811–818. Retrieved from [Link]

  • D'Silva, T. D. J. (1984). U.S. Patent No. 4,453,004. Washington, DC: U.S. Patent and Trademark Office.
  • Gui, J., Cong, X., Liu, D., Zhang, X., Hu, Z., & Sun, Z. (2004). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Catalysis Letters, 95(3-4), 231–234. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Tandfonline.com. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • Sivasanker, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 308, 143-150. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Butyl (R)-2-(4-[4-(3-chloro-4-octyloxyphenyl)phenylcarbonyloxy]phenoxy)propanoate (BCOPOP). Retrieved from [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Fluazifop-P-butyl (Ref: R154875). Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • SlideShare. (n.d.). Phenols and phenolic ethers. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • OUCI. (n.d.). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyphenol. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236). Retrieved from [Link]

  • PubMed Central. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • ResearchGate. (2013, February 12). How to isolate phenolic compounds from ethanolic extract. Retrieved from [Link]

  • PubMed Central. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Retrieved from [Link]

  • ACS Publications. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018073835A1 - A process for the preparation of tertiary butyl phenol.
  • Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from [Link]

Sources

Application of Butyl 2-bromopropanoate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 2-bromopropanoate is a pivotal chemical intermediate in the agrochemical industry, primarily utilized for the synthesis of high-value herbicides. Its unique structural features, including a reactive bromine atom at the alpha-carbon and a chiral center, make it an essential building block for producing stereospecific active ingredients. This application note provides a detailed overview of the role of this compound in synthesizing aryloxyphenoxypropionate (AOPP) herbicides, a critical class of acetyl-CoA carboxylase (ACCase) inhibitors. We will explore the underlying chemical principles, provide a detailed synthetic protocol for a representative AOPP herbicide, Cyhalofop-butyl, and discuss the critical importance of stereochemistry in modern crop protection.

Introduction: The Strategic Importance of this compound

The global demand for efficient and environmentally benign agricultural solutions has intensified the focus on developing highly selective and potent herbicides. This compound has emerged as a cornerstone intermediate in this endeavor.[1][2] Its primary application lies in the synthesis of the aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "fops".[3][4] These compounds are renowned for their high efficiency against grassy weeds, low toxicity to broadleaf crops, and favorable environmental profiles.[3]

The efficacy of AOPP herbicides is intrinsically linked to their stereochemistry. The herbicidal activity resides almost exclusively in the (R)-enantiomer, which selectively inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[3] Consequently, the use of enantiomerically pure (R)-Butyl 2-bromopropanoate or its precursors is a key strategy for producing more active and environmentally responsible agrochemicals, as it avoids the introduction of the inactive (S)-enantiomer into the ecosystem.[5]

Core Chemistry and Mechanism

The synthetic utility of this compound stems from its reactivity in nucleophilic substitution reactions. The core reaction involves the alkylation of a substituted phenol with this compound to form an ether linkage, which constitutes the backbone of all AOPP herbicides.

Key Reaction: Williamson Ether Synthesis

The reaction proceeds via a classic Williamson ether synthesis mechanism:

  • Deprotonation: A weak base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the substituted phenol to generate a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon atom bonded to the bromine in this compound.

  • Displacement: The bromine atom, being a good leaving group, is displaced, resulting in the formation of the desired aryl-ether bond and a bromide salt as a byproduct.

The butyl ester moiety serves two primary functions: it acts as a protecting group for the carboxylic acid during the synthesis and influences the final product's physical properties, such as solubility and plant uptake.

Workflow for AOPP Herbicide Synthesis

The general synthetic pathway for producing AOPP herbicides using this compound is a robust and scalable process. The workflow highlights the convergence of two key fragments: the phenolic core and the propanoate side-chain.

G cluster_reactants Starting Materials cluster_process Core Reaction cluster_products Outcome A Substituted Phenol (e.g., 4-hydroxyphenoxy derivative) C Williamson Ether Synthesis A->C B This compound (Chiral or Racemic) B->C E Crude AOPP Herbicide Ester (e.g., Cyhalofop-butyl) C->E Forms D Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) D->C Reaction Conditions F Purification (e.g., Crystallization, Chromatography) E->F Undergoes G Final Product: Pure AOPP Herbicide F->G Yields

Caption: General workflow for the synthesis of AOPP herbicides.

Application Protocol: Synthesis of Cyhalofop-butyl

Cyhalofop-butyl is a post-emergence AOPP herbicide used to control grass weeds in rice fields.[6] This protocol details its synthesis from (R)-2-(4-hydroxyphenoxy)propanoic acid, which is subsequently esterified. A more direct route involves the direct coupling of the appropriate phenol with (R)-Butyl 2-bromopropanoate. The following protocol is adapted from established synthetic routes for similar compounds.[6]

Principle: This synthesis involves a two-step, one-pot reaction. First, (R)-2-(4-hydroxyphenoxy)propanoic acid undergoes a nucleophilic aromatic substitution with 3,4-difluorobenzonitrile to form the diaryl ether intermediate. This intermediate is then directly esterified with butyl bromide in the presence of a phase transfer catalyst to yield Cyhalofop-butyl.[6]

Materials and Reagents:

  • (R)-2-(4-hydroxyphenoxy)propanoic acid

  • 3,4-difluorobenzonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bisulfate (Phase Transfer Catalyst)

  • Butyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Detailed Experimental Procedure:
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (R)-2-(4-hydroxyphenoxy)propanoic acid (5.47 g, 30 mmol), 3,4-difluorobenzonitrile (4.17 g, 30 mmol), anhydrous potassium carbonate (9.74 g, 70.5 mmol), and tetrabutylammonium bisulfate (1.02 g, 3 mmol).

    • Scientist's Note: Anhydrous conditions are crucial. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group. The phase transfer catalyst is essential to facilitate the reaction between the solid K₂CO₃ and the organic reactants in the DMF solvent.[6]

  • Condensation Reaction:

    • Add 40 mL of anhydrous DMF to the flask.

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere with vigorous stirring.

    • Maintain this temperature for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this type of S_NAr reaction, promoting a good reaction rate. The 80°C temperature provides sufficient energy to overcome the activation barrier without causing significant degradation.

  • Esterification:

    • After the condensation is complete, cool the reaction mixture to 50°C.

    • Add butyl bromide (12.3 g, 90 mmol) to the flask in one portion.

    • Continue stirring at 50°C for an additional 4-6 hours. Monitor the disappearance of the carboxylic acid intermediate by TLC.

    • Scientist's Note: A threefold excess of butyl bromide is used to drive the esterification to completion.[6] The lower temperature of 50°C is optimal for the esterification step, preventing side reactions.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Scientist's Note: The water wash removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Cyhalofop-butyl.

Comparative Data for AOPP Herbicide Synthesis

The choice of reactants and conditions can be adapted to synthesize various AOPP herbicides. The following table summarizes typical parameters for related compounds.

Herbicide NamePhenolic ReactantAlkylating AgentBase/SolventTypical Yield
Quizalofop-P-ethyl 2-(6-chloroquinoxalin-2-yloxy)phenolEthyl (S)-2-bromopropionateK₂CO₃ / Acetone>90%[7]
Fluazifop-P-butyl 4-(5-trifluoromethyl-2-pyridyloxy)phenol(R)-Butyl 2-bromopropanoateK₂CO₃ / DMFHigh
Cyhalofop-butyl 4-(4-cyano-2-fluorophenoxy)phenol(R)-Butyl 2-bromopropanoateK₂CO₃ / DMF~94%[6]
Fenoxaprop-P-ethyl 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenolEthyl (S)-2-bromopropionateK₂CO₃ / AcetonitrileHigh[5]

Conclusion

This compound is an indispensable reagent for the modern agrochemical industry. Its application in the stereoselective synthesis of aryloxyphenoxypropionate herbicides allows for the production of highly effective, selective, and safer crop protection products. The methodologies described in this note, particularly the Williamson ether synthesis, provide a reliable and scalable foundation for synthesizing a wide range of ACCase-inhibiting herbicides. For researchers in the field, a thorough understanding of the reaction mechanisms and the importance of chirality associated with this key intermediate is fundamental to innovating the next generation of agrochemicals.

References

  • Gotor-Fernández, V., et al. (2020). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. ResearchGate. Available at: [Link]

  • Farrow, M.A., et al. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. OSTI.GOV. Available at: [Link]

  • Farrow, M.A., et al. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. Penn State Research Database. Available at: [Link]

  • Li, Q., et al. (2023). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available at: [Link]

  • Agriculture & Environment Research Unit (AERU) (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). Available at: [Link]

  • PubChem (n.d.). tert-Butyl 2-bromopropanoate. Available at: [Link]

  • Li, J., et al. (2012). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PubChem (n.d.). Butyl 2-bromopropionate. Available at: [Link]

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Monitoring the progress of a reaction involving Butyl 2-bromopropanoate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

<-48> APPLICATION NOTE

Efficient Reaction Monitoring of Nucleophilic Substitution on Butyl 2-bromopropanoate using Thin-Layer Chromatography

Introduction

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique indispensable in the organic synthesis laboratory.[1][2] Its primary applications include assessing sample purity, identifying compounds, and critically, monitoring the progress of chemical reactions.[2][3][4] This application note provides a detailed protocol for monitoring a representative nucleophilic substitution reaction involving this compound. We will delve into the principles behind the technique, provide a step-by-step guide, and offer insights into the interpretation of results and troubleshooting common issues. The focus is on providing a robust, self-validating system for researchers, scientists, and drug development professionals to confidently track the conversion of reactants to products.

The underlying principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically polar silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[5][6][7][8] As the mobile phase ascends the plate via capillary action, it carries the spotted mixture with it.[3][5][6] Compounds with a higher affinity for the stationary phase (more polar compounds in normal-phase TLC) will travel shorter distances, while those with a greater affinity for the mobile phase (less polar compounds) will travel further up the plate.[7][8] This differential migration allows for the separation and visualization of individual components.

Reaction Scheme: A Representative Nucleophilic Substitution

For the purpose of this guide, we will consider a generic nucleophilic substitution (SN2) reaction where this compound is the electrophilic substrate. A suitable nucleophile (Nu⁻) will displace the bromide leaving group to form a new product.

Figure 1: Generic SN2 Reaction of this compound

G reactant This compound product Product reactant->product SN2 nucleophile +   Nu⁻ nucleophile->product leaving_group +   Br⁻ G A Prepare Developing Chamber B Prepare and Mark TLC Plate A->B C Prepare SM and RM Samples B->C D Spot SM, Co, and RM lanes C->D

Caption: Initial steps for preparing and spotting the TLC plate.

Part 2: Development and Visualization
  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. E[5]nsure the solvent level is below the origin line. C[5][9]over the chamber and allow the solvent to ascend the plate undisturbed. 2[5]. Monitor Elution: Let the solvent front move up the plate until it is about 0.5-1 cm from the top. 3[5][10]. Mark the Solvent Front: Immediately upon removing the plate from the chamber, mark the position of the solvent front with a pencil. A[5]llow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: View the dried plate under a short-wave UV lamp (254 nm). U[11]V-active compounds will appear as dark spots against the green fluorescent background. L[11]ightly circle the visible spots with a pencil, as they will disappear when the lamp is removed. 5[11]. Chemical Staining: If spots are not UV-active or for better visualization, proceed with a chemical stain.

    • Dip the plate quickly and evenly into the chosen staining solution using forceps. [12] * Remove excess stain by blotting the edge on a paper towel.

    • Gently heat the plate with a heat gun or on a hot plate until the spots appear. A[13][12]void overheating, which can char the entire plate.

[13]***

Results and Interpretation

The progress of the reaction is determined by observing the changes in the TLC plate over time.

  • t=0: At the beginning of the reaction, a prominent spot corresponding to the starting material (this compound) will be visible in the "RM" lane, which should have the same Rf value as the "SM" lane.

  • As the reaction proceeds: The intensity of the starting material spot in the "RM" lane will decrease, and a new spot, corresponding to the product, will appear. Typically, the product will have a different polarity and thus a different Rf value.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane, and the product spot is prominent.

[1]The Retention Factor (Rf) is a key parameter calculated for each spot:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 2: Interpreting TLC Results

TimeObservationInterpretation
t = 0 Strong SM spot in RM lane. No product spot.Reaction has just begun.
t = intermediate SM spot diminishes, product spot appears.Reaction is in progress.
t = final SM spot is absent in RM lane. Strong product spot.Reaction is complete.

Figure 3: Idealized TLC Progression

G cluster_0 t = 0 cluster_1 t = 30 min cluster_2 t = 60 min (Completion) T0 SM   Co   RM  ●    ●    ● T30 SM   Co   RM  ●    ●    ●       ●    ● T60 SM   Co   RM  ●    ●       ●    ●

Caption: Idealized TLC plates showing reaction progress over time.

Troubleshooting

Table 3: Common TLC Problems and Solutions

ProblemPossible Cause(s)Solution(s)
Spots are streaked or elongated Sample is too concentrated (overloaded).[5][14] Dilute the sample solution and re-spot.
Compound is highly polar or acidic/basic.Add a small amount of acetic acid or triethylamine (0.1-2.0%) to the mobile phase.
No spots are visible Sample is too dilute.[14][9] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Compound is not UV-active and no stain was used.Use an appropriate chemical stain.
Spots are too close to the baseline (low Rf) The eluent is not polar enough.[14] Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
Spots are too close to the solvent front (high Rf) The eluent is too polar.[14] Decrease the proportion of the polar solvent.
Uneven solvent front The TLC plate was touching the side of the chamber or the filter paper.[9] Ensure the plate is placed centrally and does not touch the sides of the chamber.

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for the real-time monitoring of chemical reactions. By following the detailed protocol and understanding the principles of separation and visualization outlined in this application note, researchers can accurately track the consumption of this compound and the formation of its substitution product. Proper technique in sample preparation, spotting, development, and visualization, coupled with an understanding of troubleshooting strategies, will ensure reliable and reproducible results, ultimately leading to more efficient reaction optimization and workflow in a drug development and research setting.

References

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Mastering the Post-Reaction Environment: A Definitive Guide to the Work-up of Reactions Containing Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

As a key building block in organic synthesis, Butyl 2-bromopropanoate is a versatile α-bromo ester frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility as an alkylating agent is well-established, but the successful isolation of products derived from it hinges on a meticulously planned and executed work-up procedure. The inherent reactivity of both the ester and the alkyl halide functionalities necessitates a nuanced approach to quenching, extraction, and purification to prevent product degradation and maximize yield.

This guide provides a comprehensive framework for designing and implementing robust work-up protocols for reactions involving this compound. Moving beyond a simple checklist, we will delve into the chemical principles that govern each step, empowering researchers to make informed decisions and troubleshoot common challenges with confidence.

Understanding the Substrate: Key Properties of this compound

Before designing a work-up, it is critical to understand the physical and chemical properties of the key player.

PropertyValueSignificance for Work-up
Molecular Formula C₇H₁₃BrO₂[1]---
Molecular Weight 209.08 g/mol [1]---
Appearance Colorless to light yellow liquidVisual confirmation of the substance.
Boiling Point ~196 °C at 760 mmHg[2]High boiling point allows for easy removal of common, more volatile reaction solvents. It also indicates that purification by distillation will likely require vacuum.
Density ~1.28 g/cm³[2]Denser than water. In an extraction with an aqueous phase and a less dense organic solvent (e.g., diethyl ether), the product will be in the top layer. With a denser solvent (e.g., dichloromethane), it will be in the bottom layer.
Solubility Sparingly soluble in water; soluble in common organic solvents[3]Forms the basis of liquid-liquid extraction for purification.
Reactivity Contains a reactive C-Br bond and a hydrolyzable ester group.The work-up must neutralize reagents and byproducts to prevent unwanted side reactions like substitution, elimination (dehydrohalogenation)[4], or hydrolysis.[5][6]

The Core Principles of a Robust Work-up

A successful work-up is a systematic process of separating the desired product from the complex mixture of unreacted starting materials, reagents, catalysts, and byproducts. For reactions involving this compound, the process can be broken down into four critical stages.

Quenching: Taming the Reactive Environment

The first step post-reaction is to deactivate any highly reactive species. This is not merely a safety measure but a crucial step to prevent side reactions during the subsequent aqueous extraction. The choice of quenching agent is dictated by the specific reagents used in the reaction.

  • Causality: The goal is to neutralize reactive species in a controlled manner, preventing exothermic events and preserving the integrity of the ester product.[7] For instance, adding water directly to a reactive organometallic reagent can be dangerously vigorous. A common strategy is to add the reaction mixture to a chilled quenching solution with rapid stirring.

  • Common Scenarios & Solutions:

    • Strongly Basic Reactions (e.g., using LDA, NaH): Quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, capable of neutralizing strong bases without creating a highly acidic environment that could promote ester hydrolysis.

    • Organometallic Reagents (e.g., Grignards, Organolithiums): These are typically quenched with a saturated aqueous NH₄Cl solution or, with extreme caution and cooling, a protic solvent like isopropanol before the addition of water.[8]

    • Acid-Catalyzed Reactions: Quench by slowly adding the mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the acid.

Liquid-Liquid Extraction: The Great Separation

Extraction is the workhorse of product isolation, leveraging the differential solubility of the components between two immiscible liquid phases—typically an organic solvent and an aqueous solution.[9]

  • Choosing the Right Solvent: The ideal extraction solvent should:

    • Readily dissolve the desired product.

    • Be immiscible with water.

    • Have a relatively low boiling point for easy removal.

    • Exhibit low chemical reactivity towards the product.

    • Common choices include diethyl ether, ethyl acetate, and dichloromethane (DCM).

  • The Washing Process - A Multi-Step Purification:

    • Initial Water Wash: A preliminary wash with deionized water can remove the bulk of water-soluble inorganic salts and polar compounds.

    • Neutralizing Wash: This is arguably the most critical wash.

      • For reactions that produce acidic byproducts (e.g., HBr from a substitution reaction), washing with a mild base like saturated aqueous NaHCO₃ is essential.[10][11] This step neutralizes the acid, preventing it from catalyzing the hydrolysis of the butyl ester product.

      • For reactions run under basic conditions, a wash with dilute acid (e.g., 1M HCl) may be necessary to remove excess base. However, this should be done cautiously and quickly to minimize acid-catalyzed product decomposition.

    • Brine Wash: The final aqueous wash should always be with a saturated solution of sodium chloride (brine).[12] The high ionic strength of brine helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, effectively "salting out" the product and drawing water from the organic phase.[13]

Drying: Removing the Last Traces of Water

Even after a brine wash, the organic layer remains saturated with a small amount of water, which must be removed before solvent evaporation.

  • Causality: Water can interfere with subsequent purification steps like chromatography or co-distill with the product.

  • Choosing a Drying Agent: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used.

    • Magnesium Sulfate (MgSO₄): Acts quickly and has a high capacity for water. It is slightly acidic, which is generally not a concern for most esters but is a point to consider.

    • Sodium Sulfate (Na₂SO₄): A neutral salt with a lower capacity and slower action than MgSO₄. It is a good choice when the product is sensitive to acid.

Solvent Removal and Final Purification

The final step of the work-up is the removal of the extraction solvent, typically using a rotary evaporator. This yields the crude product, which often requires further purification by methods such as vacuum distillation or column chromatography to achieve high purity.[11][14]

General Work-up Protocol Workflow

The following diagram illustrates a typical, adaptable workflow for the work-up of a reaction involving this compound.

G cluster_0 Post-Reaction cluster_1 Work-up Procedure cluster_2 Purification ReactionMixture Complete Reaction Mixture (Product, Byproducts, Reagents) Quench 1. Quench Reaction (e.g., add to cold sat. aq. NH4Cl or NaHCO3) ReactionMixture->Quench Extraction 2. Transfer to Separatory Funnel Add Organic Solvent (e.g., Ethyl Acetate) & Water Quench->Extraction Separate1 3. Separate Layers Extraction->Separate1 Wash 4. Wash Organic Layer (e.g., NaHCO3(aq), Brine) Separate1->Wash Organic Layer AqueousWaste Aqueous Waste Separate1->AqueousWaste Aqueous Layer Dry 5. Dry Organic Layer (e.g., Anhydrous MgSO4) Wash->Dry Filter 6. Filter off Drying Agent Dry->Filter Evaporate 7. Solvent Removal (Rotary Evaporator) Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct Purify Further Purification (e.g., Distillation, Chromatography) CrudeProduct->Purify FinalProduct Pure Product Purify->FinalProduct G Start Start: After adding aqueous & organic layers CheckLayers Do two clean layers form? Start->CheckLayers Emulsion Problem: Emulsion formed (Cloudy interface) CheckLayers->Emulsion No Proceed Yes: Proceed with separating layers CheckLayers->Proceed Yes Action1 Action: Let stand for 10-30 minutes Emulsion->Action1 Check1 Resolved? Action1->Check1 Check1->Proceed Yes Action2 Action: Add saturated NaCl (Brine) & swirl gently Check1->Action2 No Check2 Resolved? Action2->Check2 Check2->Proceed Yes Action3 Action: Filter entire mixture through a pad of Celite® Check2->Action3 No Check3 Resolved? Action3->Check3 Check3->Proceed Yes Action4 Last Resort: Add more organic solvent or consult senior chemist Check3->Action4 No

Caption: A decision-making guide for troubleshooting emulsions.

Application Protocol: Work-up for SN2 Reaction of this compound with Sodium Phenoxide

This protocol details the work-up for a representative nucleophilic substitution reaction.

Reaction: this compound + Sodium Phenoxide → Butyl 2-phenoxypropanoate + NaBr

Assumed Reaction Conditions: 10 mmol scale in 50 mL of acetone.

Materials:

  • Completed reaction mixture

  • Deionized water (DI H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel (250 mL), Erlenmeyer flasks, beakers

  • Rotary evaporator

Step-by-Step Protocol:

  • Solvent Removal: After confirming the reaction is complete via TLC, remove the bulk of the acetone solvent using a rotary evaporator. This step is crucial; attempting to perform an extraction with a water-miscible solvent like acetone present will result in a single phase. [15]2. Redissolving: Dissolve the resulting residue in 50 mL of ethyl acetate (EtOAc).

  • Extraction and Washing:

    • Transfer the EtOAc solution to a 250 mL separatory funnel.

    • Add 50 mL of DI H₂O to the funnel. Stopper the funnel, invert, and vent. Gently invert the funnel 10-15 times to mix the layers. Allow the layers to separate and drain the lower aqueous layer.

    • Add 50 mL of saturated aqueous NaHCO₃ to the organic layer in the funnel. Mix gently as before. This wash removes any potentially acidic impurities. Drain the lower aqueous layer.

    • Add 50 mL of brine to the organic layer. Mix gently, allow the layers to separate, and drain the lower aqueous layer. This wash removes the majority of the residual water. [12]4. Drying the Organic Layer:

    • Drain the washed organic layer from the separatory funnel into a clean, dry 125 mL Erlenmeyer flask.

    • Add approximately 5 g (a small spatula's worth) of anhydrous MgSO₄ to the flask. Gently swirl the flask. If the MgSO₄ clumps together, add more in small portions until some remains free-flowing, indicating all the water has been absorbed.

  • Filtration and Concentration:

    • Filter the dried organic solution through a fluted filter paper or a small cotton plug in a funnel directly into a pre-weighed round-bottom flask. Rinse the Erlenmeyer flask and filter paper with a small amount (5-10 mL) of fresh EtOAc to ensure complete transfer of the product.

    • Remove the solvent (EtOAc) using a rotary evaporator to yield the crude Butyl 2-phenoxypropanoate.

  • Analysis: Determine the mass of the crude product and assess its purity by NMR or GC-MS before proceeding with further purification if necessary.

Safety First: Handling this compound

  • Hazards: this compound is a combustible liquid that causes skin and serious eye irritation. [1][16]All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [16]* Work-up Safety: When using a separatory funnel, always vent frequently by inverting the funnel and opening the stopcock (pointing away from yourself and others) to release any pressure buildup, especially after shaking or during a neutralizing wash with bicarbonate, which evolves CO₂ gas.

By understanding the chemical principles and potential pitfalls, researchers can transform the work-up from a routine chore into a precise and efficient tool for isolating their target molecules, ensuring the integrity and yield of the final product.

References

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Problems with extractions. University of York, Department of Chemistry. [Link]

  • Butyl 2-bromopropionate | C7H13BrO2. PubChem, National Center for Biotechnology Information. [Link]

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  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). YouTube. [Link]

  • Butyl 2-Bromopropionate | CAS#:41145-84-0. Chemsrc. [Link]

  • Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]

  • Esters preparation method.
  • Esterification and extraction process.
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  • Alkyl and alkylene bromides. Organic Syntheses. [Link]

  • An NMR analysis of the hydrolysis of 2-bromopropionic acid. Union College, Union | Digital Works. [Link]

  • Solved: Hydrolysis of 2-bromo-2-methylpropane (tert-butyl...). Chegg.com. [Link]

  • tert-butyl 2-bromopropanoate. ChemSynthesis. [Link]

  • Solved: Hydrolysis of 2-bromo-2-methylpropane (tert-butyl...). Chegg.com. [Link]

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Application Note & Industrial Protocol: Large-Scale Synthesis of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butyl 2-bromopropanoate is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. Its industrial-scale production demands a robust, efficient, and safe synthetic strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We detail a field-proven, two-step synthetic pathway commencing with the α-bromination of propanoic acid via the Hell-Volhard-Zelinsky reaction, followed by a catalyzed Fischer-Speier esterification with n-butanol. This note emphasizes the mechanistic rationale behind procedural choices, process optimization, critical safety protocols, and troubleshooting, ensuring a self-validating and scalable manufacturing process.

Introduction & Strategic Overview

The industrial demand for α-bromo esters is driven by their utility as versatile alkylating agents and precursors in organic synthesis. The synthesis of this compound is typically approached via two core transformations: the selective bromination of a carboxylic acid at the α-position and the subsequent esterification.

For large-scale applications, a decoupled two-step process is strategically superior to one-pot methodologies. This approach allows for discrete purification and quality control of the 2-bromopropanoic acid intermediate, preventing the carry-over of impurities into the final esterification stage and simplifying the final purification.

The chosen industrial pathway is:

  • Hell-Volhard-Zelinsky (HVZ) Reaction: Propanoic acid is converted to 2-bromopropanoic acid using bromine (Br₂) and a phosphorus catalyst. This classic reaction provides excellent regioselectivity for the α-position.[1][2]

  • Fischer-Speier Esterification: The intermediate, 2-bromopropanoic acid, is reacted with n-butanol in the presence of a strong acid catalyst to yield the final product. This equilibrium-driven reaction is optimized for high conversion by removing water as it is formed.[3][4]

Logical Workflow for Synthesis

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Esterification Propanoic_Acid Propanoic Acid PBr3_Br2 Catalyst: PBr3 / Reagent: Br₂ Propanoic_Acid->PBr3_Br2 HVZ_Reaction Hell-Volhard-Zelinsky Reaction PBr3_Br2->HVZ_Reaction Intermediate 2-Bromopropanoic Acid HVZ_Reaction->Intermediate Fischer_Esterification Fischer-Speier Esterification Intermediate->Fischer_Esterification Butanol n-Butanol Butanol->Fischer_Esterification Catalyst Catalyst: H₂SO₄ Catalyst->Fischer_Esterification Crude_Product Crude Butyl 2-bromopropanoate Fischer_Esterification->Crude_Product Purification Final Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Pure Butyl 2-bromopropanoate Purification->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Mechanistic Rationale & Process Control

A deep understanding of the reaction mechanisms is crucial for process control and optimization.

The Hell-Volhard-Zelinsky (HVZ) Reaction

This reaction selectively introduces a bromine atom at the carbon alpha to the carboxylic acid.[2] The process is not a direct bromination of the acid but proceeds through an acyl bromide intermediate, which is key to its selectivity.

Mechanism:

  • Acyl Bromide Formation: The phosphorus catalyst (often PBr₃, which can be generated in situ from red phosphorus and bromine) reacts with propanoic acid to form propanoyl bromide.[5]

  • Enolization: The propanoyl bromide tautomerizes to its enol form. This step is critical as the enol is the reactive species for bromination.

  • α-Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), leading to the formation of 2-bromopropanoyl bromide and hydrogen bromide (HBr) gas.[1]

  • Exchange (Catalytic Turnover): The newly formed 2-bromopropanoyl bromide can react with unreacted propanoic acid to form 2-bromopropanoic acid and regenerate the propanoyl bromide intermediate, continuing the catalytic cycle.[2]

Causality Insight: The reaction's selectivity arises because the enol form of the acyl bromide is readily brominated, whereas the parent carboxylic acid is not. Controlling the temperature is vital to prevent side reactions and manage the evolution of HBr gas.

Fischer-Speier Esterification

This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3]

Mechanism:

  • Carbonyl Activation: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 2-bromopropanoic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair on the hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule, assisted by the reformation of the carbonyl double bond, yields the protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

Causality Insight: The reaction is an equilibrium. To achieve high yields (>90%), the equilibrium must be shifted towards the products. On an industrial scale, this is most effectively achieved by removing water as it forms, typically using a Dean-Stark apparatus during reflux.[6] Using an excess of the less expensive reagent, in this case, n-butanol, also drives the reaction forward.[7]

Large-Scale Production Protocols

The following protocols are designed for a 10 kg scale production campaign. All operations must be conducted in a well-ventilated chemical reactor equipped with appropriate monitoring and safety controls.

Protocol 1: Synthesis of 2-Bromopropanoic Acid (HVZ)

Materials & Equipment:

  • Reactor: 50 L glass-lined reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Scrubber: The reactor off-gas must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize the HBr gas produced.

  • Reagents:

    • Propanoic Acid: 7.4 kg (100 mol)

    • Red Phosphorus: 0.155 kg (5 mol)

    • Bromine (Br₂): 16.8 kg (5.4 L, 105 mol)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the propanoic acid (7.4 kg) and red phosphorus (0.155 kg) into the reactor.

  • Initial Heating: Begin stirring and heat the mixture to 60°C.

  • Bromine Addition: Add the bromine (16.8 kg) dropwise via the addition funnel over a period of 4-6 hours. This addition is highly exothermic; maintain the reaction temperature between 70-80°C using external cooling. Vigorous evolution of HBr gas will occur.

  • Reaction Completion: After the bromine addition is complete, slowly heat the mixture to reflux (approx. 120-130°C) and maintain for 8-10 hours, or until gas evolution ceases. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Cool Down: Once the reaction is complete, cool the reactor to room temperature.

  • Intermediate Work-up: The crude 2-bromopropanoic acid is typically used directly in the next step without extensive purification. If necessary, it can be purified by vacuum distillation, but this adds cost and complexity at an industrial scale.

Protocol 2: Synthesis of this compound (Esterification)

Materials & Equipment:

  • Reactor: 100 L glass-lined reactor with overhead stirrer, Dean-Stark apparatus, reflux condenser, and temperature probe.

  • Reagents:

    • Crude 2-Bromopropanoic Acid (from Protocol 1): ~15.3 kg (100 mol, assumed 100% conversion)

    • n-Butanol: 22.2 kg (27.4 L, 300 mol, 3 equivalents)

    • Concentrated Sulfuric Acid (98%): 0.5 kg (0.27 L, ~5 mol)

    • Saturated Sodium Bicarbonate Solution

    • Saturated Sodium Chloride Solution (Brine)

Procedure:

  • Reactor Charging: Charge the crude 2-bromopropanoic acid and n-butanol (22.2 kg) into the reactor.

  • Catalyst Addition: With vigorous stirring, slowly and carefully add the concentrated sulfuric acid (0.5 kg). An exotherm will be observed.

  • Reflux and Water Removal: Heat the mixture to reflux (approx. 95-117°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-12 hours).

  • Reaction Monitoring: Monitor the disappearance of 2-bromopropanoic acid using GC or HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to below 30°C.

  • Neutralization: Slowly transfer the reaction mixture to a separate vessel containing a stirred, chilled saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: Vigorous CO₂ evolution.

  • Phase Separation: Allow the layers to separate. Remove and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove residual salts and water-soluble impurities.

  • Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess n-butanol under reduced pressure using a rotary evaporator or a thin-film evaporator for larger scales.

  • Final Purification: Purify the crude ester by vacuum distillation to yield the final product.

Data Summary & Process Parameters

ParameterStep 1: HVZ ReactionStep 2: Fischer Esterification
Primary Reagents Propanoic Acid, Bromine2-Bromopropanoic Acid, n-Butanol
Catalyst Red PhosphorusConcentrated Sulfuric Acid
Molar Ratio Propanoic Acid : Br₂ (1 : 1.05)2-Bromopropanoic Acid : n-Butanol (1 : 3)
Temperature 70-80°C (addition), 120-130°C (reflux)95-117°C (reflux)
Reaction Time 12-16 hours8-12 hours
Key Control Point Controlled Br₂ addition, HBr scrubbingAzeotropic water removal
Expected Yield >95% (crude)85-92% (after purification)
Typical Purity N/A (used crude)>98.5% (by GC)

Safety & Hazard Management

The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Bromine (Br₂): Extremely corrosive to skin, eyes, and respiratory tract. Highly toxic and a strong oxidizing agent. Handle only in a closed system or with appropriate local exhaust ventilation.[8]

    • 2-Bromopropanoic Acid: A corrosive material that can cause severe skin and eye burns.[9][10][11]

    • Hydrogen Bromide (HBr): A toxic and corrosive gas evolved during the HVZ reaction. Reactor off-gas must be directed through a caustic scrubber.

    • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Reacts exothermically with water.

  • Personal Protective Equipment (PPE):

    • Full-face respirator with appropriate cartridges for acid gases and organic vapors.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber), apron, and boots.

    • Chemical splash goggles and face shield.[9][11]

  • Engineering Controls:

    • Operations should be conducted in a designated high-hazard area.

    • Use of glass-lined or similarly resistant reactors is mandatory.

    • Emergency eyewash stations and safety showers must be readily accessible.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

    • Spills: Neutralize acid spills with sodium bicarbonate. Absorb bromine spills with an appropriate absorbent material like vermiculite. Evacuate the area and use proper PPE for cleanup.[9]

Troubleshooting Guide

Troubleshooting Logic for Synthesis Issues

Caption: A decision tree for troubleshooting common issues during production.

References

  • US Patent US2876255A, "Preparation of bromo acids and esters".
  • "SAFETY DATA SHEET - (S)-(-)-2-Bromopropionic acid". Fisher Scientific.
  • "Material Safety Data Sheet - (R)-(+)-2-Bromopropionic acid, 99%". Cole-Parmer.
  • "SAFETY DATA SHEET - 2-Bromopropanoic acid". Fisher Scientific.
  • "2-Bromo Propionic Acid MATERIAL SAFETY D
  • "Hell-Volhard-Zelinsky Reaction". NROChemistry.
  • "SAFETY DATA SHEET - 2-Bromopropanoic acid". LGC Standards.
  • "Application Note: Synthesis and Purification of Butyl 2-Nitropropano
  • "A kind of preparation method of alpha-brominated aliphatic ester".
  • "Hell–Volhard–Zelinsky halogen
  • "Hell-Volhard-Zelinsky Reaction". Alfa Chemistry.
  • "Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances". MDPI.
  • "Hell-Volhard-Zelinsky Reaction". Organic Chemistry Portal.
  • "The Hell–Volhard–Zelinsky Reaction". Master Organic Chemistry.
  • "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex". NIH.
  • "Fischer Esterific
  • "ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • "Kinetic Modelling and Optimizing of Butyl Propionate over a Synthesied Material (Tungstan Phosphoric Acid)
  • "Esterification of Acetic Acid with Butanol: Operation in a Packed Bed Reactive Distillation Column".

Sources

Application Notes and Protocols for tert-Butyl 2-bromopropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Tert-Butyl 2-bromopropanoate is a valuable bifunctional reagent in organic synthesis, prized for its unique combination of a reactive alkyl halide and a sterically hindered ester.[1] Its structure features a bromine atom at the α-position to a carbonyl group, rendering it an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.[1] Simultaneously, the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. This bulky group is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions to liberate the free acid post-transformation.

This combination of reactivity and stability makes tert-Butyl 2-bromopropanoate a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of its primary applications, detailed experimental protocols, and essential safety information for its effective and safe use in the research laboratory.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 39149-80-9[2][3]
Molecular Formula C₇H₁₃BrO₂[3]
Molecular Weight 209.08 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 62 °C at 13 mmHg[4]
Density ~1.26 - 1.297 g/cm³[4]
Refractive Index ~1.438 - 1.441[4]
Storage Store at 2-8°C under an inert atmosphere[5]
Solubility Sparingly soluble in water[1]

Core Applications in Synthetic Chemistry

The utility of tert-butyl 2-bromopropanoate stems from two primary modes of reactivity: its function as an electrophile in substitution reactions and its role as a precursor to nucleophilic enolates.

Nucleophilic Substitution Reactions: The Power of a Good Leaving Group

The carbon-bromine bond in tert-butyl 2-bromopropanoate is polarized, making the α-carbon an electrophilic center susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating these transformations. This pathway is fundamental for introducing the propanoate moiety onto various molecular scaffolds.

The tert-butyl ester is critical here; its steric bulk prevents nucleophilic attack at the carbonyl carbon, which might otherwise compete with substitution at the α-carbon, thus directing the reaction's course.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products reagent tert-Butyl 2-bromopropanoate product Substituted Product reagent->product SN2 Attack leaving_group Bromide Ion (Br⁻) reagent->leaving_group nucleophile Nucleophile (Nu:⁻) nucleophile->product

Caption: General workflow for SN2-type nucleophilic substitution.

The Reformatsky Reaction: Generating Carbon-Carbon Bonds

Tert-butyl 2-bromopropanoate is a classic substrate for the Reformatsky reaction, a powerful method for forming β-hydroxy esters.[6] This reaction involves the formation of an organozinc intermediate, often called a "Reformatsky enolate," by the oxidative addition of metallic zinc into the carbon-bromine bond.[7][8]

This organozinc reagent is a "soft" nucleophile, less reactive than Grignard or organolithium reagents.[7][8] This moderated reactivity is advantageous as it selectively adds to aldehydes and ketones without attacking the ester functionality of another molecule of the starting material.[7][8] The resulting product, after acidic workup, is a β-hydroxy ester, a valuable motif in natural product synthesis.

Reformatsky_Reaction start tert-Butyl 2-bromopropanoate + Zn Metal enolate Reformatsky Enolate (Organozinc Reagent) start->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->intermediate product β-Hydroxy Ester Product intermediate->product Acidic Workup (H₃O⁺)

Caption: Key stages of the Reformatsky reaction pathway.

Atom Transfer Radical Polymerization (ATRP): An Efficient Initiator

In the field of polymer chemistry, tert-butyl 2-bromopropanoate and structurally similar α-halo esters serve as highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[9][] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers.[9]

In this process, a transition metal complex (typically copper-based) reversibly activates the C-Br bond, generating a radical that initiates polymerization. The reversible nature of this activation/deactivation cycle maintains a low concentration of active radicals, minimizing termination reactions and affording excellent control over the polymerization process.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. Standard laboratory safety practices must be followed at all times.

Protocol 1: Synthesis of tert-Butyl 2-bromopropanoate

This protocol describes the preparation of the title compound from commercially available starting materials.

  • Materials:

    • 2-Bromopropionic acid (3.5 mL, 38.9 mmol)

    • Dioxane (6 mL)

    • Isobutene (2.4 g, 42.8 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄, 250 μL)

    • Dichloromethane (DCM, 50 mL)

    • 20% Potassium Carbonate (K₂CO₃) solution (50 mL)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Pressurized reaction flask or suitable pressure vessel

  • Procedure:

    • Cool a pressurized reaction flask to -15 °C.

    • Carefully condense isobutene gas into the flask.

    • Add dioxane and 2-bromopropionic acid to the condensed isobutene and stir for 5 minutes.

    • Allow the mixture to warm slowly to -10 °C.

    • Add concentrated sulfuric acid dropwise.

    • Seal the reaction vessel securely and allow the mixture to stir at room temperature overnight.

    • After the reaction is complete, carefully vent the vessel in a fume hood and pour the mixture into 50 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 20% K₂CO₃ solution and 50 mL of water.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Reformatsky Reaction with Cyclohexanone

This protocol details a typical Reformatsky reaction to generate a β-hydroxy ester.

  • Materials:

    • Zinc dust (<10 micron, activated)

    • tert-Butyl 2-bromopropanoate (1.0 equiv)

    • Cyclohexanone (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust. Activate it by stirring with 1M HCl for 2 minutes, followed by decanting and washing with water, ethanol, and finally dry ether. Dry the activated zinc under high vacuum.

    • Add anhydrous THF to the flask containing the activated zinc.

    • Prepare a solution of tert-butyl 2-bromopropanoate and cyclohexanone in anhydrous THF.

    • Add a small portion of this solution to the zinc suspension and gently warm the flask to initiate the reaction (indicated by a slight exotherm or cloudiness).

    • Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature until TLC analysis indicates consumption of the starting materials.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Safety and Handling

Tert-Butyl 2-bromopropanoate is an irritant and a combustible liquid. Strict adherence to safety protocols is mandatory.[1][5][11]

  • GHS Hazard Information:

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H227 (Combustible liquid).[2][5][11]

    • Precautionary Statements: P261 (Avoid breathing fumes/vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P403+P235 (Store in a well-ventilated place. Keep cool).[2][5][11]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[11]

  • Handling:

    • Handle only in a well-ventilated chemical fume hood.[11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][11]

    • Ground/bond container and receiving equipment to prevent static discharge.

  • Storage:

    • Store in a tightly sealed container in a refrigerator (2-8°C).[5]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

References

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

  • Kuujia.com. (n.d.). 39149-80-9(Tert-Butyl 2-bromopropanoate). Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Scribd. (2021, September 9). Reformatsky Reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromopropionic acid tert-butyl ester. Retrieved from [Link]

  • Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047.
  • OneClass. (2021, January 1). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol. Retrieved from [Link]

  • AC Chemistry. (2020, November 17). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. Retrieved from [Link]

Sources

Application Note & Protocol: Controlled Polymerization of Butyl Acrylate via Atom Transfer Radical Polymerization (ATRP) Using a Butyl 2-Bromopropanoate Initiator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of well-defined poly(butyl acrylate) using Atom Transfer Radical Polymerization (ATRP). It details the experimental setup, a step-by-step protocol, and characterization methods. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require precise control over polymer architecture.

Introduction: The Significance of Controlled Acrylate Polymerization

Poly(butyl acrylate) (PBA) is a vital polymer in industry, prized for its low glass transition temperature and durability, making it a key component in adhesives, coatings, and as a soft segment in thermoplastic elastomers.[1] Traditional free radical polymerization methods often lack control over molecular weight, dispersity, and chain-end functionality. Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful controlled radical polymerization technique, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[2][]

Developed in 1995 by Matyjaszewski and Sawamoto, ATRP operates on a reversible deactivation mechanism.[2] A transition metal complex, typically copper-based, reversibly cleaves a carbon-halogen bond on an initiator or dormant polymer chain.[2] This process generates a propagating radical and an oxidized metal species, which can deactivate the radical, re-forming the dormant species.[2][][4] This dynamic equilibrium maintains a very low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.[2][4] The "living" nature of ATRP allows the degree of polymerization to be determined by the ratio of consumed monomer to the initiator concentration.[5]

This application note specifically details the polymerization of butyl acrylate using Butyl 2-bromopropanoate as the initiator, a system known to produce well-defined PBA.[1]

The Chemistry of Butyl Acrylate ATRP: A Mechanistic Overview

The core of ATRP is the reversible activation and deactivation cycle. The key components in this multi-component system are the monomer, initiator, catalyst (transition metal salt), and ligand.[][5]

  • Monomer: Butyl acrylate (BA) is the repeating unit that forms the polymer backbone.

  • Initiator: this compound provides the initial alkyl halide from which the polymer chain grows. The structure of the initiator dictates the end-group functionality of the polymer.

  • Catalyst: A transition metal complex, in this case, a copper(I) halide (e.g., Cu(I)Br), acts as the activator. It abstracts the halogen atom from the initiator to form a radical.[6]

  • Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is crucial. It solubilizes the copper salt and adjusts the redox potential of the metal center, which in turn controls the polymerization kinetics.[7][8]

The equilibrium between the dormant and active species is the cornerstone of ATRP's control.[][5] The equilibrium is deliberately shifted towards the dormant species to keep the radical concentration low, thus suppressing termination reactions.[]

ATRP_Mechanism Initiator R-X (this compound) Radical R• (Initiator Radical) Initiator->Radical k_act Catalyst_CuI Cu(I)/Ligand (Activator) Catalyst_CuII X-Cu(II)/Ligand (Deactivator) Propagating_Radical P_n• Radical->Propagating_Radical k_p (+ Monomer) Monomer M (Butyl Acrylate) Dormant_Chain P_n-X (Dormant Polymer) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act

Caption: ATRP mechanism for butyl acrylate polymerization.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of poly(butyl acrylate) with a target degree of polymerization (DP) of 100.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplierNotes
Butyl acrylate (BA)99%, inhibitor-freeSigma-AldrichMust be passed through a column of basic alumina to remove the inhibitor before use.[9]
This compound98%Sigma-AldrichUsed as received.
Copper(I) bromide (CuBr)99.99%Sigma-AldrichStored under inert atmosphere.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)99%Sigma-AldrichStored under inert atmosphere.
AnisoleAnhydrous, 99.7%Sigma-AldrichUsed as the solvent.
Basic aluminaActivated, Brockmann ISigma-AldrichFor inhibitor removal.
Argon (Ar) or Nitrogen (N₂)High purityLocal supplierFor creating an inert atmosphere.
Equipment
  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Schlenk line or glovebox

  • Syringes and needles

  • Glass column for alumina

Experimental Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_purification Purification & Analysis Purify_Monomer Purify Butyl Acrylate (Remove inhibitor) Setup_Flask Assemble Schlenk Flask (Dry and inert) Purify_Monomer->Setup_Flask Add_Reagents Add CuBr, Anisole, and PMDETA to Flask Setup_Flask->Add_Reagents Deoxygenate_Catalyst Deoxygenate Catalyst Mix (Freeze-Pump-Thaw or Ar bubbling) Add_Reagents->Deoxygenate_Catalyst Add_Monomer_Initiator Add Degassed Monomer and Initiator via Syringe Deoxygenate_Catalyst->Add_Monomer_Initiator Start_Reaction Immerse in Preheated Oil Bath (e.g., 70°C) Add_Monomer_Initiator->Start_Reaction Monitor_Reaction Take Aliquots Periodically (for NMR and GPC) Start_Reaction->Monitor_Reaction Terminate_Reaction Expose to Air and Dilute Monitor_Reaction->Terminate_Reaction Remove_Catalyst Pass Through Neutral Alumina Column Terminate_Reaction->Remove_Catalyst Precipitate_Polymer Precipitate in Cold Methanol Remove_Catalyst->Precipitate_Polymer Dry_Polymer Dry Under Vacuum Precipitate_Polymer->Dry_Polymer Characterize Analyze by GPC and NMR Dry_Polymer->Characterize

Sources

The Versatile Precursor: A Guide to Butyl 2-Bromopropanoate in Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential with a Versatile α-Bromo Ester

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Butyl 2-bromopropanoate, a seemingly unassuming α-bromo ester, emerges as a potent and versatile building block for the synthesis of a diverse array of novel organic compounds. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the propanoate scaffold is a common motif in biologically active molecules and functional materials.

This technical guide provides an in-depth exploration of this compound as a precursor, offering not just a series of protocols, but a cohesive understanding of its reactivity, applications, and the underlying principles that govern its synthetic transformations. The information presented herein is curated for researchers, scientists, and drug development professionals, aiming to empower them with the knowledge to effectively harness the synthetic potential of this valuable reagent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 41145-84-0[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 170.2°C at 760 mmHg[3]
Density 1.297 g/cm³[3]
Flash Point 63°C[3]

Safety and Handling

This compound is a combustible liquid and an irritant.[1][2] Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a cool, well-ventilated place.[2]

  • In case of contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Reactivity: The Power of the α-Bromo Ester

The synthetic utility of this compound is primarily dictated by the presence of a bromine atom on the carbon alpha to the ester carbonyl group. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. The ester functionality, while generally stable under neutral and acidic conditions, can be hydrolyzed under basic conditions, a factor that must be considered in reaction design.

The general reactivity of α-bromo esters makes them excellent substrates for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the α-position.

Caption: General Sₙ2 reaction pathway of this compound.

Application Notes and Protocols

The following sections provide detailed protocols for the synthesis of this compound and its application in the formation of novel organic compounds. These protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Protocol 1: Synthesis of this compound

Reaction Principle: This reaction proceeds via a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester. The use of excess butanol helps to drive the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

  • 2-Bromopropionic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromopropionic acid (1.0 eq) and n-butanol (3.0 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction and Neutralization: Dilute the mixture with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess butanol.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of Butyl 2-Azidopropanoate

The introduction of an azide group provides a versatile handle for further functionalization, such as reduction to an amine or participation in click chemistry. This protocol is based on the well-established nucleophilic substitution of alkyl halides with sodium azide.

Reaction Principle: The azide anion (N₃⁻) is an excellent nucleophile and readily displaces the bromide from this compound in an Sₙ2 reaction.

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude butyl 2-azidopropanoate by column chromatography on silica gel.

Protocol 3: Synthesis of Butyl 2-(Phenylthio)propanoate

The introduction of a sulfur-containing moiety is of significant interest in medicinal chemistry. This protocol outlines the reaction of this compound with thiophenol.

Reaction Principle: The thiophenolate anion, generated in situ by the reaction of thiophenol with a base, acts as a soft nucleophile and effectively displaces the bromide in an Sₙ2 reaction.[6]

Materials and Reagents:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Deionized water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq) in acetone.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes.

  • Addition of Electrophile: Add this compound (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude butyl 2-(phenylthio)propanoate by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized small molecules in the synthesis of novel organic compounds. Its predictable reactivity, primarily governed by the Sₙ2 pathway, allows for the reliable introduction of a wide range of functionalities, making it an invaluable tool for synthetic chemists. The protocols detailed in this guide provide a solid foundation for its utilization, and the underlying principles can be extrapolated to reactions with a plethora of other nucleophiles.

As the quest for new pharmaceuticals and advanced materials continues, the demand for versatile and efficient synthetic methodologies will undoubtedly grow. This compound, with its inherent reactivity and potential for chiral modifications, is well-positioned to remain a relevant and frequently employed precursor in the synthetic chemist's arsenal. Future research will likely focus on expanding its applications in asymmetric synthesis and its incorporation into more complex and biologically active molecular scaffolds.

References

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  • tert-Butyl 2-bromopropanoate - nsj prayoglife | CAS No: 39149-80-9. (n.d.). NSJ Prayog Life Science. Retrieved January 10, 2026, from [Link]

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  • 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film - PMC. (2022, May 17). NIH. Retrieved January 10, 2026, from [Link]

  • For the reaction between 2-bromopropane and potassium cyanide: (i) Give the name or formula of the. (2023, September 14). brainly.com. Retrieved January 10, 2026, from [Link]

  • tert-Butyl 2-bromopropanoate | C7H13BrO2 | CID 545327. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science. Retrieved January 10, 2026, from [Link]

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  • nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved January 10, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Outline the mechanism | Wyzant Ask An Expert. (2018, August 6). Wyzant. Retrieved January 10, 2026, from [Link]

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  • Amine alkylation. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

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  • 2-thiophenethiol. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Butyl 2-bromopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Butyl 2-bromopropanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind common issues, providing field-proven insights and robust protocols to enhance the reliability and success of your experiments.

Section 1: Understanding the Synthetic Strategy

The most reliable and common pathway to this compound involves a two-stage process:

  • α-Bromination: The synthesis begins with the alpha-bromination of propanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction . This classic transformation selectively installs a bromine atom on the carbon adjacent to the carboxyl group.[1][2]

  • Esterification: The resulting 2-bromopropanoic acid is then esterified with n-butanol using a Fischer-Speier esterification , an acid-catalyzed condensation reaction.[3]

Alternatively, a more streamlined one-pot procedure can be employed where the HVZ reaction intermediate, the α-bromo acyl bromide, is directly quenched with n-butanol to form the final ester product, bypassing the isolation of the α-bromo acid.[4]

G cluster_0 Two-Step Pathway cluster_1 One-Pot Pathway Propanoic Acid Propanoic Acid 2-Bromopropanoic Acid 2-Bromopropanoic Acid Propanoic Acid->2-Bromopropanoic Acid Hell-Volhard-Zelinsky (HVZ) This compound This compound 2-Bromopropanoic Acid->this compound Fischer Esterification Propanoic Acid Propanoic Acid This compound This compound Propanoic Acid ->this compound HVZ with Alcohol Quench

Caption: High-level synthetic pathways to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Hell-Volhard-Zelinsky (HVZ) reaction necessary? Can't I just brominate propanoic acid directly?

Direct bromination of a carboxylic acid with Br₂ is ineffective. Carboxylic acids do not readily form enols, which are the nucleophilic species required to react with bromine.[5][6] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide using a catalyst like PBr₃. This acyl bromide readily tautomerizes to its enol form, which is then swiftly brominated at the α-position.[7][8]

Q2: My Fischer esterification reaction seems to stall and gives a low yield. What is the primary cause?

The Fischer esterification is a classic equilibrium-controlled reaction.[3] The reaction of an acid and an alcohol produces an ester and water. As water accumulates in the reaction vessel, the reverse reaction (ester hydrolysis) begins to compete, limiting the final yield. To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol, n-butanol) or by actively removing water as it is formed.[9][10]

Q3: The reaction mixture turned dark brown/black during heating. What does this indicate?

Dark coloration is almost always a sign of decomposition. Potential causes include:

  • Excessive Heat: Both the HVZ reaction, which is often run at high temperatures, and the esterification can cause decomposition if not properly controlled.[2]

  • Strong Acid Catalyst: In the esterification step, a strong acid catalyst like sulfuric acid can promote side reactions, such as the dehydration of n-butanol to form butenes or dibutyl ether, especially at elevated temperatures.[11]

  • Instability of α-bromo acids/esters: These compounds can be susceptible to elimination reactions to form α,β-unsaturated carbonyl compounds, although this is less pronounced for esters compared to ketones.[12]

Q4: After purification, I still see unreacted 2-bromopropanoic acid in my final product. What went wrong?

This points to an incomplete esterification reaction. The most likely causes are:

  • Insufficient Reaction Time: Equilibrium reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration.

  • Ineffective Water Removal: As discussed in Q2, failure to remove the water byproduct is a primary reason for incomplete conversion.

  • Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient quantity.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Low Yield in the Hell-Volhard-Zelinsky (HVZ) Reaction Stage
IssuePotential Cause(s)Scientific Rationale & Recommended Actions
Incomplete Conversion of Propanoic Acid 1. Insufficient Catalyst (PBr₃/P): The catalyst is essential for forming the reactive acyl bromide intermediate.[7] 2. Moisture Contamination: Water will hydrolyze the PBr₃ catalyst and the acyl bromide intermediate, halting the catalytic cycle. 3. Premature Loss of Bromine: Bromine (Br₂) is volatile. If the reaction setup is not properly sealed with a reflux condenser, bromine can escape before it has a chance to react.Actions: • Ensure you are using the correct catalytic amount of PBr₃ or red phosphorus. For slow reactions, using a full molar equivalent of PBr₃ is sometimes practiced to overcome slow kinetics.[1] • Use oven-dried glassware and anhydrous starting materials. • Ensure a well-sealed reflux condenser is in place, and consider maintaining a slight positive pressure with an inert gas.
Formation of Poly-brominated Byproducts Excess Bromine: While an excess of bromine is often required, a large excess can lead to the formation of α,α-dibromopropanoic acid.[5]Actions: • Carefully control the stoichiometry. Add the bromine dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors mono-bromination.
Difficult Isolation / Low Recovery Hydrolysis during Workup: The intermediate α-bromo acyl bromide is highly reactive. The workup procedure must effectively hydrolyze it to the desired carboxylic acid without causing degradation.[7]Actions: • After the reaction is complete, quench by carefully adding water. If performing a one-pot synthesis, quench with anhydrous n-butanol instead.[4] • Extraction must be performed efficiently to separate the organic product from aqueous hydrobromic acid.
Guide 2: Low Yield in the Fischer Esterification Stage
IssuePotential Cause(s)Scientific Rationale & Recommended Actions
Reaction Fails to Reach Completion 1. Equilibrium Not Shifted: Water byproduct is inhibiting the forward reaction.[9][10] 2. Insufficient Catalyst: The protonation of the carboxylic acid's carbonyl group by the acid catalyst is the crucial first step to activate it for nucleophilic attack by the alcohol. 3. Steric Hindrance: While not a major issue here, highly branched alcohols or acids can slow the reaction rate.Actions:Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, use a large excess (3-5 equivalents) of n-butanol to drive the equilibrium. • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., 1-5 mol% H₂SO₄ or p-TsOH) is used.
Product Decomposition High Temperature: α-bromo esters can undergo elimination or other decomposition pathways at excessive temperatures, especially in the presence of a strong, non-nucleophilic acid.Actions: • Maintain the minimum temperature required for a reasonable reaction rate under reflux. Avoid aggressive, uncontrolled heating. • Consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH).
Formation of Dibutyl Ether Acid-Catalyzed Dehydration of Alcohol: At high temperatures, the sulfuric acid catalyst can catalyze the self-condensation of two n-butanol molecules to form dibutyl ether and water.[11]Actions: • Control the reaction temperature carefully. • Use the minimum effective amount of acid catalyst. • This side product can typically be removed during fractional distillation due to its different boiling point.

Section 4: Optimized Experimental Protocols

Protocol A: Two-Step Synthesis (HVZ followed by Fischer Esterification)

Step 1: Hell-Volhard-Zelinsky Reaction to form 2-Bromopropanoic Acid [13]

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add propanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq) or PBr₃ (0.33 eq).

  • Bromine Addition: Slowly add bromine (1.1 eq) dropwise from the addition funnel. The reaction is exothermic and will generate HBr gas.

  • Reaction: Gently heat the mixture to reflux and maintain for several hours until the red-brown color of bromine dissipates. Monitor by TLC or GC if desired.

  • Workup: Cool the reaction mixture. Carefully and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromopropanoic acid.

Step 2: Fischer Esterification to form this compound

  • Setup: Combine the crude 2-bromopropanoic acid (1.0 eq) and excess n-butanol (3.0-5.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total volume).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by GC/TLC analysis.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether and carefully wash with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid catalyst) until effervescence ceases, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess n-butanol via rotary evaporation. Purify the crude ester by vacuum distillation.

Protocol B: One-Pot HVZ with Alcohol Quench[5]
  • HVZ Reaction: Perform the HVZ reaction as described in Protocol A, Step 1 (points 1-4).

  • Alcohol Quench: After the reaction is complete and has cooled slightly, carefully add anhydrous n-butanol (3.0 eq) dropwise to the reaction mixture. This will react with the α-bromo acyl bromide to form the ester directly.

  • Reaction Completion: Gently reflux the mixture for 1-2 hours to ensure complete ester formation.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol A, Step 2 (points 4-5). This method is often more efficient but may require more careful optimization.

Section 5: Data Interpretation & Characterization

PropertyExpected Value
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol [14]
Appearance Colorless to light yellow liquid
Boiling Point ~80-82 °C at reduced pressure (specific pressure not always cited)
Density ~1.2-1.3 g/cm³

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the butyl chain (a triplet near 0.9 ppm, two multiplets between 1.3-1.7 ppm, and a triplet near 4.2 ppm) and the bromopropanoate moiety (a doublet near 1.8 ppm and a quartet near 4.3-4.4 ppm).[14]

  • IR Spectroscopy: Look for a strong C=O stretch characteristic of an ester around 1740-1750 cm⁻¹.

Section 6: Mechanistic and Troubleshooting Diagrams

G cluster_hvz Hell-Volhard-Zelinsky Mechanism A Propanoic Acid B Acyl Bromide A->B + PBr3 C Enol Intermediate B->C Tautomerization D α-Bromo Acyl Bromide C->D + Br2 E 2-Bromopropanoic Acid D->E + H2O (Workup)

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

G cluster_fischer Fischer Esterification Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + R'-OH D Protonated Ester C->D - H2O E Final Ester (R-COOR') D->E - H+

Caption: Key steps of the Fischer-Speier esterification mechanism.

G Start Low Yield of Butyl 2-bromopropanoate Observed CheckStage At which stage is the low yield occurring? Start->CheckStage HVZ_Issue HVZ Stage: Incomplete conversion of propanoic acid? CheckStage->HVZ_Issue Step 1 (HVZ) Ester_Issue Esterification Stage: Reaction incomplete? CheckStage->Ester_Issue Step 2 (Esterification) CheckPurity Check Reagent Purity & Dryness HVZ_Issue->CheckPurity Yes CheckStoich Verify Stoichiometry (esp. Br2, PBr3) HVZ_Issue->CheckStoich No CheckWater Implement Water Removal (Dean-Stark / Excess Alcohol) Ester_Issue->CheckWater Yes CheckCatalyst Verify Catalyst Amount & Activity Ester_Issue->CheckCatalyst No OptimizeTemp Optimize Reaction Temperature & Time CheckPurity->OptimizeTemp CheckStoich->OptimizeTemp CheckWater->OptimizeTemp CheckCatalyst->OptimizeTemp

Caption: Logical troubleshooting workflow for low yield diagnosis.

References

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Fiveable. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ZambiaWiki. (n.d.). Hell–Volhard–Zelinsky halogenation. ZambiaFiles. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hunsdiecker reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Quora. (2018). How to convert propanoic acid into 2-bromopropionic acid. Retrieved from [Link]

  • YouTube. (2014). Exp. 9 SN2 Synthesis of Butyl Bromide Pre-Lab Lecture Video. Retrieved from [Link]

  • Chemsrc. (2024). Butyl 2-Bromopropionate | CAS#:41145-84-0. Retrieved from [Link]

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Identifying common side products in the synthesis of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Butyl 2-bromopropanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges, troubleshoot side product formation, and provide validated protocols to ensure the highest purity and yield in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do side reactions typically occur?

The most prevalent and scalable method involves a two-step process:

  • α-Bromination: Propanoic acid is first brominated at the alpha-position, typically via the Hell-Volhard-Zelinsky (HVZ) reaction, to yield 2-bromopropanoic acid.[1][2] The key reactive intermediate in this step is the 2-bromopropanoyl bromide.[1][3]

  • Esterification: The resulting 2-bromopropanoic acid is then esterified with n-butanol, usually under acidic catalysis (Fischer esterification), to produce the final product, this compound.[4][5][6]

Side reactions can occur at both stages. During the HVZ reaction, issues can arise from harsh reaction conditions, while the esterification step is an equilibrium-driven process where side products can form from the alcohol or competing reaction pathways.[2][4]

Q2: I've noticed a significant peak in my GC-MS that I can't identify. What are the most likely side products I should be looking for?

Based on the common synthetic routes, the most probable side products are:

  • Dibutyl ether: Formed from the acid-catalyzed self-condensation of n-butanol during esterification.

  • Butyl propanoate: Arises if unreacted propanoic acid from the first step is carried over and esterified.

  • Butyl acrylate: Results from the elimination of HBr from the target molecule, often promoted by heat or basic conditions during workup.[7]

  • Unreacted Starting Materials: Residual n-butanol or 2-bromopropanoic acid are common impurities.

  • Polymeric residues: Acrylic acid derivatives are prone to polymerization, which can be initiated by heat or impurities.[8]

Troubleshooting Guide: Isolating and Identifying Side Products

This section addresses specific experimental issues and provides a logical framework for identifying their root causes.

Issue 1: My final product is contaminated with a lower boiling point impurity, and the yield is lower than expected.

Potential Cause: Formation of Dibutyl Ether (C₄H₉OC₄H₉).

  • Causality: Fischer esterification is acid-catalyzed. The same acidic conditions that protonate the carboxylic acid can also protonate the hydroxyl group of n-butanol, converting it into a good leaving group (H₂O). A second molecule of n-butanol can then act as a nucleophile, attacking the first in an Sₙ2 reaction to form dibutyl ether.[9] This side reaction consumes the alcohol, reducing the yield of the desired ester.

  • Troubleshooting & Prevention:

    • Control Temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Higher temperatures favor the dehydration of alcohols.[9]

    • Catalyst Concentration: Use the minimum effective amount of acid catalyst (e.g., H₂SO₄, p-TsOH). Excess acid will accelerate ether formation.

    • Order of Addition: Consider adding the acid catalyst to the mixture of the carboxylic acid and alcohol at a controlled temperature, rather than pre-mixing the alcohol and acid.

    • Purification: Dibutyl ether (b.p. ~142 °C) has a significantly lower boiling point than this compound (b.p. ~170-174 °C). It can typically be removed by careful fractional distillation.

Issue 2: During workup and distillation, the product mixture darkens, and I observe a pungent, acrid smell.

Potential Cause: Elimination reaction forming Butyl Acrylate (CH₂=CHCOOC₄H₉).

  • Causality: The bromine atom at the α-position makes the β-hydrogens acidic. Under basic conditions (e.g., during a sodium bicarbonate wash) or at elevated temperatures (during distillation), an E2 elimination can occur, removing HBr and forming the α,β-unsaturated ester, butyl acrylate.[7][10] Butyl acrylate has a characteristic sharp, fruity odor and can readily polymerize, causing the mixture to darken.[7][11]

  • Troubleshooting & Prevention:

    • Neutralize Carefully: When performing an aqueous wash to remove acid, use a weak base like cold, dilute sodium bicarbonate solution and avoid prolonged contact times. Ensure the organic layer is immediately separated.

    • Distill Under Reduced Pressure: Vacuum distillation lowers the boiling point, minimizing thermal stress on the molecule and reducing the likelihood of elimination.

    • Add a Polymerization Inhibitor: For storage or if polymerization is a major issue, a small amount of an inhibitor like hydroquinone can be added to the purified product.[7]

Issue 3: My NMR spectrum shows a triplet/quartet pattern consistent with an ethyl group, but it's not from the desired product.

Potential Cause: Presence of Butyl propanoate (CH₃CH₂COOC₄H₉).

  • Causality: This impurity indicates that the initial Hell-Volhard-Zelinsky bromination of propanoic acid did not go to completion.[1] The unreacted propanoic acid was then carried over into the esterification step and reacted with n-butanol to form the non-brominated ester.

  • Troubleshooting & Prevention:

    • Optimize Bromination: Ensure sufficient reaction time and appropriate temperature for the HVZ reaction to maximize the conversion of propanoic acid. Monitor the reaction's progress using techniques like ¹H NMR on a worked-up aliquot to check for the disappearance of the propanoic acid α-protons.

    • Purify the Intermediate: Before esterification, purify the 2-bromopropanoic acid intermediate, for example, by distillation, to remove any unreacted starting material.

    • Purification Challenge: Separating butyl propanoate (b.p. ~145 °C) from the desired product via distillation can be challenging due to close boiling points. High-efficiency fractional distillation may be required.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthesis pathway versus the formation of key side products during the esterification stage.

Synthesis_Pathways sub 2-Bromopropanoic Acid + n-Butanol prod This compound (Desired Product) sub->prod Fischer Esterification cat H+ Catalyst cat->sub butanol n-Butanol cat->butanol acrylate Butyl Acrylate prod->acrylate Elimination (Heat or Base) ether Dibutyl Ether butanol->ether Self-Condensation (Excess H+, Heat)

Caption: Main reaction vs. side product formation.

Summary of Common Side Products

Side ProductStructureFormation StagePrimary CausePrevention & Troubleshooting
Dibutyl Ether C₄H₉-O-C₄H₉EsterificationAcid-catalyzed dehydration of n-butanolMinimize catalyst, control temperature, use fractional distillation.
Butyl Acrylate CH₂=CH-COO-C₄H₉Esterification / WorkupElimination of HBr (heat or base)Distill under vacuum, use mild basic wash.
Butyl Propanoate CH₃CH₂-COO-C₄H₉EsterificationIncomplete bromination in the prior stepEnsure complete HVZ reaction, purify intermediate acid.
Dibutyl Sulfate (C₄H₉O)₂SO₂EsterificationReaction of butanol with H₂SO₄ catalystUse an alternative catalyst like p-TsOH; minimize catalyst amount.

Validated Experimental Protocol: Two-Step Synthesis

This protocol is designed to minimize side product formation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: α-Bromination of Propanoic Acid (Hell-Volhard-Zelinsky Reaction)
  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer. Protect the setup from atmospheric moisture with drying tubes.

  • Charge Reactor: To the flask, add propanoic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, 0.1 eq).

  • Bromine Addition: Slowly add bromine (1.05 eq) dropwise from the funnel. The reaction is exothermic; maintain the temperature below 60 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours until the evolution of HBr gas ceases and the dark red color of bromine fades.

  • Intermediate Isolation (Optional but Recommended): Cool the reaction mixture. Purify the resulting 2-bromopropanoic acid by vacuum distillation to remove unreacted starting materials and catalyst byproducts.

Step 2: Fischer Esterification
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-bromopropanoic acid (1.0 eq) and n-butanol (2.0-3.0 eq). Using an excess of the alcohol helps drive the equilibrium toward the product.[4][5]

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or 3-5 drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with butanol, visually indicating the reaction's progress. Continue reflux until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove excess butanol and catalyst.

    • Carefully wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent frequently to release CO₂. Do not shake vigorously or for extended periods to prevent elimination.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess butanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature (~75-78 °C at 15 mmHg).

References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

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  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • Dominguez-Vara, C., et al. (2019). Improved Etherification of Glycerol with Tert-Butyl Alcohol by the Addition of Dibutyl Ether as Solvent. Catalysts, 9(4), 367. Available from: [Link]

  • Wikipedia. Butyl acrylate. Available from: [Link]

  • Ataman Kimya. BUTYL ACRYLATE. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

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  • Google Patents. Process for making dibutyl ethers from dry 1-butanol.
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  • YouTube. Fischer Esterification | Mechanism + Easy TRICK!. Available from: [Link]

  • Tzgroup. Understanding Butyl Acrylate: production, applications, and storage. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Preparation of Esters. Available from: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Alkyl Halides.
  • Ataman Kimya. N-BUTYL ACRYLATE. Available from: [Link]

  • Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. Available from: [Link]

  • Leandro, L. C., et al. (2000). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical, 48(1).
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  • YouTube. Synthesis of Dibutyl Ether: Jones Reagent and Bromine. Available from: [Link]

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Technical Support Center: Optimizing Reaction Time for Butyl 2-Bromopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Butyl 2-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the reaction time of this important synthetic transformation. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism. In this reaction, a bromide ion displaces a suitable leaving group on a propanoate precursor, or butanol acts as a nucleophile to open a brominated cyclic precursor. Alternatively, it can be synthesized through the esterification of 2-bromopropionic acid with butanol. The efficiency and, critically, the reaction time of this synthesis are highly dependent on a number of key experimental parameters. This guide will explore these factors in a practical, question-and-answer format to address common challenges and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound, and how does it influence reaction time?

A1: The synthesis of this compound from 2-bromopropionic acid and butanol is an esterification reaction. However, a common alternative involves the reaction of a propionate ester with a brominating agent, which typically follows a bimolecular nucleophilic substitution (SN2) pathway. In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[1][2] Several factors intrinsic to this mechanism directly impact the reaction speed:

  • Steric Hindrance: The SN2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. Increased steric bulk around the reaction center will slow down the reaction.[1] For this compound synthesis, using a primary alcohol (butanol) is favorable.

  • Nucleophile Strength: A stronger, more reactive nucleophile will accelerate the reaction.[2][3]

  • Leaving Group Ability: A better leaving group (a weaker base) will depart more readily, leading to a faster reaction.[1]

  • Solvent: The choice of solvent is critical and can dramatically alter the reaction rate.[4][5][6]

Q2: How does the choice of solvent affect the reaction time?

A2: The solvent plays a crucial role in stabilizing or destabilizing the reactants and the transition state of an SN2 reaction.[5][7]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally the best choice for accelerating SN2 reactions.[4][5] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and more reactive, significantly increasing the reaction rate.[4][6] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[5]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have acidic protons and can form strong hydrogen bonds with the nucleophile.[5] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to react, thus slowing down the reaction.[6][7]

Q3: What is the effect of temperature on the reaction rate?

A3: Increasing the reaction temperature generally increases the reaction rate.[8][9][10] As a rule of thumb, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature. However, there is an optimal temperature range. Excessively high temperatures can lead to undesirable side reactions, such as elimination reactions or decomposition of the product or starting materials.[11] It is crucial to experimentally determine the optimal temperature that provides a fast reaction rate with minimal byproduct formation.[12][13]

Q4: Can a catalyst be used to speed up the reaction?

A4: Yes, catalysts can significantly reduce the reaction time.

  • Acid Catalysis for Esterification: If synthesizing from 2-bromopropionic acid and butanol, a strong acid catalyst like sulfuric acid (H₂SO₄) is typically used.[14] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by butanol.

  • Phase-Transfer Catalysis (PTC): If the reaction is biphasic (e.g., an aqueous solution of a nucleophilic salt and an organic solution of the substrate), a phase-transfer catalyst can be highly effective.[15][16][17] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) transport the nucleophile from the aqueous phase to the organic phase, where the reaction occurs, thereby dramatically increasing the reaction rate.[18][19]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Suboptimal Solvent: Use of a polar protic solvent.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[4][5][6]
2. Low Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate.2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation by TLC or GC.[8][13]
3. Weak Nucleophile/Poor Leaving Group: The inherent reactivity of the chosen reactants is low.3. If possible, consider using a more potent nucleophile or a substrate with a better leaving group.[1][3]
4. Insufficient Catalyst: Inadequate amount of acid or phase-transfer catalyst.4. Increase the catalyst loading incrementally. For esterification, ensure the acid catalyst is not neutralized by any basic impurities. For PTC, ensure the catalyst is appropriate for the reactants.[14][17]
Formation of Significant Byproducts 1. High Temperature: Excessive heat can promote side reactions like elimination (E2) or decomposition.[11]1. Lower the reaction temperature. It's a balance between rate and selectivity.
2. Strongly Basic Conditions: Can favor elimination over substitution.2. If using a strong base as a nucleophile, consider a milder base or carefully control the stoichiometry and addition rate.
3. Presence of Water: Water can hydrolyze the ester product, especially under acidic or basic conditions.3. Ensure all reagents and solvents are dry. Use a Dean-Stark apparatus during esterification to remove water as it forms.[20]
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: Especially common in biphasic mixtures.1. Add a saturated brine solution to the separatory funnel to help break the emulsion.[20]
2. Co-elution of Impurities: Byproducts may have similar polarities to the desired product.2. Optimize the solvent system for column chromatography. Consider vacuum distillation for purification.[21]

Experimental Protocols

Protocol 1: Optimization of Solvent and Temperature

This protocol outlines a systematic approach to determining the optimal solvent and temperature for the synthesis of this compound.

  • Reaction Setup: In three separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, place equimolar amounts of your starting materials (e.g., sodium propionate and 1-bromo-butane, or 2-bromopropionic acid and butanol with an acid catalyst).

  • Solvent Addition: To each flask, add a different solvent:

    • Flask 1: Acetonitrile (polar aprotic)

    • Flask 2: Acetone (polar aprotic)

    • Flask 3: Ethanol (polar protic)

  • Temperature Screening:

    • Begin by stirring all reactions at room temperature (e.g., 25°C) for 1 hour.

    • Take a small aliquot from each reaction for analysis by TLC or GC to determine the initial reaction progress.

    • Increase the temperature of all reactions to 50°C and continue to monitor the reaction progress at regular intervals (e.g., every hour).

    • Further increase the temperature in increments (e.g., to 70°C) if the reaction is still slow, continuing to monitor.

  • Data Analysis: Compare the reaction rates in the different solvents and at different temperatures to identify the optimal conditions.

Protocol 2: Evaluation of a Phase-Transfer Catalyst

This protocol is for reactions involving a solid-liquid or liquid-liquid biphasic system.

  • Reaction Setup: To a round-bottom flask, add the organic substrate (e.g., butyl propionate) dissolved in an appropriate organic solvent (e.g., toluene) and the aqueous solution of the nucleophile (e.g., sodium bromide).

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB).[15]

  • Reaction Monitoring: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-60°C).[15] Monitor the reaction progress by taking aliquots from the organic layer for analysis.

  • Control Experiment: Run a parallel reaction under the same conditions but without the phase-transfer catalyst to quantify its effect on the reaction time.

Visualizations

Reaction Optimization Workflow

OptimizationWorkflow Start Define Synthesis Route (e.g., Esterification or SN2) Parameters Identify Key Parameters: - Solvent - Temperature - Catalyst Start->Parameters Screening Systematic Screening of Parameters Parameters->Screening Analysis Analyze Reaction Progress (TLC, GC, NMR) Screening->Analysis Analysis->Screening Iterate if necessary Optimization Identify Optimal Conditions (Fastest Rate, Highest Purity) Analysis->Optimization ScaleUp Scale-Up Reaction Optimization->ScaleUp TroubleshootingLogic cluster_slow Troubleshooting Slow Reaction cluster_byproducts Troubleshooting Byproducts Problem Problem Encountered SlowReaction Slow/Incomplete Reaction Problem->SlowReaction Byproducts Byproduct Formation Problem->Byproducts CheckSolvent Is the solvent polar aprotic? SlowReaction->CheckSolvent CheckTemp2 Is the temperature too high? Byproducts->CheckTemp2 CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes SwitchSolvent Switch to DMF, DMSO, or Acetonitrile CheckSolvent->SwitchSolvent No CheckCatalyst Is a catalyst being used effectively? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase temperature incrementally CheckTemp->IncreaseTemp No AddCatalyst Add/optimize catalyst (Acid or PTC) CheckCatalyst->AddCatalyst No CheckBase Are conditions too basic? CheckTemp2->CheckBase No LowerTemp Lower reaction temperature CheckTemp2->LowerTemp Yes CheckWater Is water present? CheckBase->CheckWater No MilderBase Use a milder base or control stoichiometry CheckBase->MilderBase Yes DryReagents Use dry reagents/solvents and Dean-Stark CheckWater->DryReagents Yes

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Vertex AI Search. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube.
  • BYJU'S. Nucleophilic Substitution Reaction.
  • Scribd. Factors Affecting Relative Rates of Nucleophilic Substitution Reactions.
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • OpenOChem Learn. SN2 Effect of Solvent.
  • Slideshare. Factors affecting nucleophilic substitution reactions finished d.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate.
  • Benchchem. The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide.
  • ChemicalBook. (2025, July 24). 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9.
  • MDPI. Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology.
  • Angolan Industry and Chemical Engineering Journal. (2021, December 12). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction.
  • ResearchGate. Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid.
  • AIP Publishing. Optimization of Esterification of Oleic acid and Trimethylolpropane (TMP) and Pentaerythritol (PE).
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
  • Guidechem. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER 39149-80-9 wiki.
  • PMC - NIH.
  • Google Patents.
  • Organic Chemistry Portal.
  • Benchchem. Application Notes: Phase Transfer Catalysis in Reactions of 2-Bromo-2-methylpropane.
  • American Institute of Chemists.
  • CRDEEP Journals.
  • Industrial Phase-Transfer C
  • Benchchem.
  • Chemsrc. (2025, August 25).
  • ResearchGate. (2025, August 6).
  • Revvity. Alpha Troubleshooting Tables.
  • Organic Chemistry Portal.
  • ChemSynthesis. (2025, May 20). tert-butyl 2-bromopropanoate - 39149-80-9, C7H13BrO2, density, melting point, boiling point, structural formula, synthesis.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12).
  • Journal of Chemical Health Risks. (2025, October 14). Synthesis of butyl propionate: A possible monomer for biodegradable polymer.
  • PubChem.
  • Benchchem.
  • TCI Chemicals.
  • Google Patents.
  • YouTube. (2014, October 27). Exp. 9 SN2 Synthesis of Butyl Bromide Pre-Lab Lecture Video.
  • Tokyo Chemical Industry Co., Ltd.(APAC).
  • PubChem.
  • CP Lab Safety.
  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting : r/Chempros.
  • YouTube. (2021, August 25). More Challenging Alpha Carbon Rxn and Synthesis Practice (Worksheet Solutions Walkthrough).
  • Boster Bio. PCR Troubleshooting Guide & Solutions.

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Effect of catalyst concentration on the yield of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Butyl 2-bromopropanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental nuances of this reaction, with a specific focus on the critical role of catalyst concentration in optimizing reaction yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the primary method for synthesizing this compound? A1: The most common and direct route is the Fischer-Speier esterification of 2-bromopropanoic acid with n-butanol.[1] This is an acid-catalyzed equilibrium reaction where the carboxylic acid and alcohol are heated to produce the corresponding ester and water.[2][3] To achieve a high yield, the reaction equilibrium must be actively shifted towards the products.[3]

Q2: What are the standard catalysts used for this Fischer esterification? A2: Strong protic acids are the catalysts of choice. Concentrated sulfuric acid (H₂SO₄) is widely used due to its efficacy and role as a dehydrating agent.[3][4] Other suitable catalysts include p-toluenesulfonic acid (p-TsOH) and dry hydrogen chloride gas.[2] For heterogeneous options, which can simplify purification, catalysts like Amberlyst resins or other solid acids can also be employed.[5][6]

Q3: What is the key challenge in maximizing the yield of this compound? A3: The primary challenge is the reversible nature of the Fischer esterification.[3] The reaction establishes an equilibrium between reactants (2-bromopropanoic acid, n-butanol) and products (this compound, water). To maximize the yield, this equilibrium must be driven towards the product side. This is typically achieved by using an excess of one reactant (usually the less expensive n-butanol) or by removing the water byproduct as it forms.[3][7]

Part 2: Troubleshooting Guide - The Impact of Catalyst Concentration

This section provides direct answers to common problems encountered during the synthesis, focusing on the catalyst's role.

Q4: My reaction yield is consistently low (<50%). Could insufficient catalyst concentration be the cause? A4: Yes, this is a highly probable cause. The acid catalyst is essential for accelerating the reaction, which is otherwise extremely slow.[5] An insufficient catalyst concentration leads to a slow reaction rate, meaning the reaction may not reach equilibrium within the allotted time, resulting in a low conversion of starting materials to the final product.[8] Increasing the catalyst loading can significantly increase the conversion percentage.[9]

Q5: I increased the sulfuric acid concentration, but my yield decreased and the reaction mixture turned dark. What is happening? A5: You have likely surpassed the optimal catalyst concentration. While a certain amount of catalyst is necessary, an excessive concentration of a strong acid like H₂SO₄ can catalyze undesirable side reactions.[10][11] These include:

  • Dehydration of n-butanol: At elevated temperatures, excess strong acid can cause the elimination of water from n-butanol to form butenes or intermolecular dehydration to yield dibutyl ether.[12][13]

  • Decomposition: The starting material or the ester product, which contains a reactive bromine atom, may decompose under harsh acidic conditions and high temperatures, leading to the formation of colored byproducts and a reduction in isolated yield.[8] Studies on other esterifications have shown that once an optimal catalyst concentration is reached, further increases lead to a decrease in yield.[10][14]

Q6: What is a good starting point for the catalyst concentration, and how do I find the optimum? A6: A typical starting point for a laboratory-scale Fischer esterification is a catalyst concentration of 1-5 mol% relative to the limiting reactant, which is usually the 2-bromopropanoic acid.[12][13]

To find the precise optimum for your specific conditions, a systematic optimization experiment is recommended. This involves running a series of small-scale, parallel reactions where only the catalyst concentration is varied (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mol%) while keeping all other parameters (temperature, reactant molar ratio, reaction time) constant. The yield from each reaction is then carefully measured to identify the concentration that provides the best result.

Data Presentation: Catalyst Concentration vs. Yield

The following table presents hypothetical data from an optimization experiment to illustrate the typical relationship between catalyst concentration and reaction yield.

H₂SO₄ Conc. (mol% vs. Acid)Reaction Time (h)Temperature (°C)Molar Ratio (Butanol:Acid)Yield of this compound (%)Observations
0.581003:145%Slow reaction, significant starting material remains.
1.081003:172%Good conversion, clear solution.
2.0 8 100 3:1 88% Optimal. High conversion, minimal side products.
4.081003:181%Slight darkening of the reaction mixture observed.
6.081003:165%Significant darkening, potential charring.
Part 3: Mechanistic Insights & Experimental Design

Understanding the "why" behind experimental choices is critical for robust process development.

Q7: What is the precise mechanistic role of the acid catalyst in this esterification? A7: The acid catalyst, H⁺, plays a crucial role in activating the carboxylic acid. The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 2-bromopropanoic acid attacks a proton (H⁺) from the catalyst.[3][15]

  • Enhanced Electrophilicity: This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack.

  • Nucleophilic Attack: The weakly nucleophilic oxygen atom of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[15]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).

  • Water Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester product is deprotonated (transferring H⁺ back to the catalyst pool) to yield the final this compound. This final step regenerates the acid catalyst, allowing it to participate in further reaction cycles.[15]

Visualization: Fischer Esterification Mechanism Workflow

The following diagram illustrates the catalytic cycle.

FischerEsterification cluster_cycle Catalytic Cycle Protonation 1. Carbonyl Protonation Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Water Elimination Transfer->Elimination Deprotonation 5. Deprotonation & Catalyst Regen. Elimination->Deprotonation Deprotonation->Protonation Regeneration Ester This compound Deprotonation->Ester Water Water Deprotonation->Water CatalystOut H+ (Catalyst) Deprotonation->CatalystOut CarboxylicAcid 2-Bromopropanoic Acid CarboxylicAcid->Protonation Alcohol n-Butanol Alcohol->Attack CatalystIn H+ (Catalyst) CatalystIn->Protonation

Caption: The catalytic cycle of Fischer esterification.

Visualization: Troubleshooting Workflow for Low Yield

Use this logical diagram to diagnose issues with your reaction.

TroubleshootingWorkflow Start Low Yield of Butyl 2-bromopropanoate CheckCatalyst Is Catalyst Conc. Optimal (e.g., 1-4 mol%)? Start->CheckCatalyst AdjustCatalyst Adjust Catalyst Conc. (Increase if too low, Decrease if too high) CheckCatalyst->AdjustCatalyst No CheckWater Is Water Being Effectively Removed? CheckCatalyst->CheckWater Yes AdjustCatalyst->Start UseDeanStark Implement Dean-Stark Trap or Use Excess Alcohol CheckWater->UseDeanStark No CheckTimeTemp Are Reaction Time & Temperature Sufficient? CheckWater->CheckTimeTemp Yes UseDeanStark->Start IncreaseTimeTemp Increase Reflux Time or Temperature CheckTimeTemp->IncreaseTimeTemp No CheckPurity Are Reagents Pure and Anhydrous? CheckTimeTemp->CheckPurity Yes IncreaseTimeTemp->Start PurifyReagents Dry Alcohol/Solvents Use Fresh Acid CheckPurity->PurifyReagents No Success Yield Optimized CheckPurity->Success Yes PurifyReagents->Start

Caption: A logical workflow for troubleshooting low reaction yields.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials: 2-bromopropanoic acid, n-butanol (reagent grade, ≥99%), concentrated sulfuric acid (98%), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopropanoic acid (15.3 g, 0.1 mol) and n-butanol (22.2 g, 27.4 mL, 0.3 mol).

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.2 g, 0.11 mL, ~0.002 mol, 2 mol%).

    • Heat the reaction mixture to a gentle reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC or GC if desired.

    • Cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of cold water. Shake and separate the layers.

    • Carefully wash the organic layer sequentially with:

      • 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid). Caution: CO₂ evolution. Vent the funnel frequently.

      • 100 mL of water.

      • 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Protocol 2: Experiment to Optimize Catalyst Concentration

  • Procedure:

    • Set up five identical small-scale reaction vessels (e.g., 25 mL flasks) with magnetic stir bars and reflux condensers.

    • To each flask, add 2-bromopropanoic acid (3.06 g, 0.02 mol) and n-butanol (4.44 g, 5.5 mL, 0.06 mol).

    • Label the flasks 1 through 5. Prepare stock solutions of sulfuric acid if needed for accurate addition.

    • Add the following amount of concentrated sulfuric acid to each corresponding flask:

      • Flask 1: 0.01 g (0.5 mol%)

      • Flask 2: 0.02 g (1.0 mol%)

      • Flask 3: 0.04 g (2.0 mol%)

      • Flask 4: 0.08 g (4.0 mol%)

      • Flask 5: 0.12 g (6.0 mol%)

    • Heat all five reactions simultaneously in a heating mantle or oil bath to reflux for a fixed time (e.g., 5 hours).

    • After cooling, perform an identical workup and purification for each reaction.

    • Accurately weigh the purified product from each reaction and calculate the percentage yield.

    • Plot the yield versus catalyst concentration to determine the optimal loading.

References
  • Effect of catalyst concentration on esterification. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of catalyst (HCl) concentration on esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil. (2021). Scirp.org. Retrieved from [Link]

  • Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. (2022). ResearchGate. Retrieved from [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). NIH. Retrieved from [Link]

  • Esterification - Concept. (2020). JoVE. Retrieved from [Link]

  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (2017). Oxford Academic. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Esterification of propanoic acid with butanol (at 60 C) at acid-to. (n.d.). ResearchGate. Retrieved from [Link]

  • High-selectivity synthesis method of ethyl alpha-bromoacetate. (n.d.). Google Patents.
  • Synthesis of butyl propionate: A possible monomer for biodegradable polymer. (2023). Journal of Chemical Health Risks. Retrieved from [Link]

  • Preparation of sec-butyl propionate with H2SO4 catalyst. (2020). Sciencemadness.org. Retrieved from [Link]

  • Acid-catalyzed ester hydrolysis. (2020). YouTube. Retrieved from [Link]

  • Butyl 2-Bromopropionate | CAS#:41145-84-0. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-bromopropionic acid in their synthetic workflows. Unreacted starting material can be a significant challenge in achieving high product purity. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to effectively remove unreacted 2-bromopropionic acid from your product mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my reaction. What is the most critical first step in planning the purification strategy to remove unreacted 2-bromopropionic acid?

A1: The most critical first step is to characterize your desired product . The optimal purification method is entirely dependent on the chemical and physical properties of your product relative to those of 2-bromopropionic acid. Before proceeding with any separation, you must determine:

  • Acidity/Basicity: Is your product acidic, basic, or neutral?

  • Solubility: In what common organic solvents and in water is your product soluble?

  • Thermal Stability: Can your product withstand elevated temperatures without decomposition?

  • Physical State: Is your product a solid or a liquid at room temperature?

Answering these questions will guide you to the most efficient and effective separation technique, as outlined in the decision workflow below. 2-Bromopropionic acid is a relatively strong carboxylic acid with a pKa of approximately 2.97.[1][2][3] This acidity is the key property we will exploit in most purification strategies.

Decision Workflow for Purification Method Selection

The following diagram provides a logical pathway to help you select the most appropriate purification technique.

G start Start: Crude Reaction Mixture Contains Product + Unreacted 2-Bromopropionic Acid product_prop What are the properties of your desired product? start->product_prop neutral_product Product is Neutral (e.g., Ester, Amide, Alkyl Halide) product_prop->neutral_product Neutral & Organic Soluble acidic_product Product is Acidic (Another Carboxylic Acid) product_prop->acidic_product Acidic crystallization Crystallization product_prop->crystallization Product is a Solid base_sensitive Is the product base-sensitive? (e.g., hydrolyzable ester) neutral_product->base_sensitive distillation Fractional Distillation (if B.P. difference is >30°C) acidic_product->distillation Thermally Stable, Different B.P. chromatography Column Chromatography acidic_product->chromatography Thermally Sensitive or Similar B.P. lle_bicarb Liquid-Liquid Extraction with weak base (e.g., NaHCO3) base_sensitive->lle_bicarb Yes lle_strong_base Liquid-Liquid Extraction with strong base (e.g., NaOH) base_sensitive->lle_strong_base No

Caption: Decision tree for selecting a purification method.

Q2: My product is a neutral ester, and it's dissolved in an organic solvent. How can I perform an acid-base extraction to remove the 2-bromopropionic acid?

A2: This is the most common and highly recommended scenario for leveraging the acidic nature of 2-bromopropionic acid. By washing your organic solution with a mild aqueous base, you can selectively deprotonate the carboxylic acid, converting it into its water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving your neutral product in the organic layer.

Causality: The principle behind this technique is the significant change in solubility upon salt formation. 2-Bromopropionic acid (a neutral molecule) is soluble in many organic solvents.[1][4] Its conjugate base, 2-bromopropionate, is an ionic salt and is highly soluble in water but poorly soluble in non-polar organic solvents.

We recommend using a weak base like sodium bicarbonate (NaHCO₃) initially, especially if your product (e.g., an ester) could be hydrolyzed by a strong base like sodium hydroxide (NaOH).

Protocol: Mild Acid-Base Extraction

  • Preparation:

    • Ensure your crude product mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, ether).

    • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the saturated NaHCO₃ solution.

    • Caution: Stopper the funnel and invert it gently. Vent frequently to release CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

    • Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate completely. The top layer is typically the organic layer (unless a halogenated solvent like DCM is used, which is denser).

  • Separation:

    • Drain the lower (aqueous) layer.

    • Repeat the wash with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.

    • Combine the aqueous layers. This contains the 2-bromopropionate salt and can be neutralized and discarded according to your institution's guidelines.

  • Final Wash & Dry:

    • Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter or decant the dried solution and remove the solvent under reduced pressure to isolate your purified product.

Workflow: Liquid-Liquid Extraction

G cluster_funnel Separatory Funnel cluster_layers Separated Layers A 1. Add Crude Organic Solution (Product + Acid in Solvent) B 2. Add Aqueous NaHCO3 Solution A->B C 3. Stopper, Invert, and Vent CO2 Gas B->C D 4. Shake Vigorously & Allow Layers to Separate C->D Organic Organic Layer (Contains Neutral Product) D->Organic Aqueous Aqueous Layer (Contains Sodium 2-Bromopropionate) D->Aqueous G 7. Wash Organic Layer with Brine Organic->G E 5. Drain Aqueous Layer Aqueous->E F 6. Repeat Wash 2x E->F H 8. Dry Organic Layer (e.g., MgSO4) G->H I 9. Filter and Evaporate Solvent H->I J Pure Product I->J

Caption: Step-by-step workflow for purification via extraction.

Q3: I've formed a stable emulsion during the extraction. How can I resolve this?

A3: Emulsions are common, especially when using chlorinated solvents or when fine particulate matter is present. They are a third, murky layer between the organic and aqueous phases that fails to separate. Here are several techniques to break an emulsion, starting with the least disruptive:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Brine Addition: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of shaking. You can also try gently stirring the emulsion layer with a glass rod.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.

Q4: My desired product is also a carboxylic acid, but it has a much higher boiling point than 2-bromopropionic acid. Can I use distillation?

A4: Yes, fractional distillation is a viable option if your product is thermally stable and there is a significant difference in boiling points. 2-Bromopropionic acid has a boiling point of approximately 203°C at atmospheric pressure.[1][5] If your product's boiling point is at least 30-40°C different, a well-executed fractional distillation should provide good separation.

For compounds with high boiling points, it is highly advisable to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of both components, reducing the risk of thermal decomposition.[6] You can use a nomograph to estimate the boiling point at different pressures.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa
2-Bromopropionic Acid 152.97~203~25.7~2.97

Data sourced from[1][2][3][4][5][7]

Q5: What if all other methods fail or I need exceptionally high purity?

A5: When other methods are unsuitable (e.g., your product is also an acid with a similar boiling point) or when you require analytical-grade purity, column chromatography is the gold standard.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides good separation between your product and the 2-bromopropionic acid. You will need to develop a method using Thin Layer Chromatography (TLC) first.

    • Start with a relatively non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • 2-Bromopropionic acid is quite polar and will likely have a low Rf value (it will stick to the silica).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or adding a few drops of acetic acid to the mobile phase) to find a system where your product's Rf is around 0.3-0.4 and is well-separated from the spot corresponding to the starting material.

Expert Tip: Adding a small amount (0.5-1%) of acetic acid to your eluent system can improve the peak shape of acidic compounds on silica gel by preventing "tailing."

References

  • AD PHARMACHEM. (n.d.). High Qulity 2-Bromo Propionic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopropionic acid | C3H5BrO2 | CID 11729. PubChem. Retrieved from [Link]

  • TradeIndia. (n.d.). 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. Retrieved from [Link]

  • Sontara Organo Industries. (n.d.). 2-Bromopropionic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Bromopropanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromopropionic acid. Retrieved from [Link]

  • LookChem. (n.d.). (R)-(+)-2-Bromopropionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Exploring 2-Bromopropionic Acid: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Filo. (2024, June 6). When (S)-2-bromopropanoic acid [(S) - Filo. Retrieved from https://www.filo.
  • Brainly. (2023, July 1). When (S)-2-bromopropanoic acid [(S)−CH3CHBrCO2H] reacts with concentrated sodium hydroxide, the product formed (after acidification) is ( R ) - Brainly. Retrieved from [Link]

Sources

Technical Support Center: Butyl Bromide Byproduct Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering the unwanted formation of butyl bromide or its common byproducts during their experiments. Instead of a rigid manual, we offer a dynamic troubleshooting guide structured in a question-and-answer format to directly address the complex challenges you face at the bench. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm performing a substitution reaction on n-butyl bromide, but my yield is low and I'm isolating 1-butene. Why is this elimination reaction happening and how can I prevent it?

Answer:

This is a classic case of competing reaction pathways. The reaction you are trying to perform is a bimolecular nucleophilic substitution (S(_N)2), where your nucleophile replaces the bromide on the primary carbon of n-butyl bromide. However, this is competing with a bimolecular elimination (E2) reaction, which produces 1-butene.[1]

The Causality:

The S(_N)2 and E2 reactions are in constant competition.[2] Your nucleophile can also act as a base, abstracting a proton from the carbon adjacent to the one bearing the bromide (the β-carbon). This initiates the formation of a double bond and the ejection of the bromide leaving group.[3]

Several factors can tip the balance in favor of the unwanted E2 elimination:

  • Basicity & Steric Hindrance of the Nucleophile: A strong or sterically bulky base will favor the E2 pathway. A bulky nucleophile may find it physically difficult to access the electrophilic carbon for a backside attack (required for S(_N)2), making it more likely to abstract an easier-to-reach β-proton.[4][5] For example, using potassium tert-butoxide is a common way to intentionally favor elimination.[6]

  • Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will favor the E2 pathway more than the S(_N)2 pathway.[4][7]

  • Solvent: Protic solvents (like ethanol or water) can solvate the nucleophile, making it less reactive and potentially favoring elimination under certain conditions. Polar aprotic solvents (like DMSO or DMF) are generally preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly, increasing its effective reactivity for substitution.[8]

Troubleshooting Protocol:

To favor the S(_N)2 reaction and minimize the formation of 1-butene, consider the following adjustments:

  • Re-evaluate Your Nucleophile/Base: If possible, switch to a less sterically hindered and/or less basic nucleophile. For example, if you are using sodium ethoxide, which is a strong base, and your goal is substitution, ensure other conditions are optimized.

  • Lower the Reaction Temperature: This is one of the most effective ways to favor substitution over elimination.[4] Try running the reaction at room temperature or even 0 °C initially, and only warm if the reaction rate is too slow.

  • Choose an Appropriate Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate S(_N)2 reactions.[8]

Table 1: Effect of Reaction Conditions on S(_N)2 vs. E2 Pathways for Primary Alkyl Halides

ParameterCondition Favoring S(_N)2 (Desired)Condition Favoring E2 (Byproduct)Rationale
Temperature Low (e.g., 0-25 °C)High (e.g., >50 °C)Elimination has a higher activation energy and is more favored at elevated temperatures.[4]
Base/Nucleophile Good nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuO⁻)Bulky bases preferentially abstract a proton (E2) over performing a backside attack (S(_N)2).[2]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Polar Protic (Ethanol, Water) may assist eliminationPolar aprotic solvents enhance nucleophilicity, accelerating the S(_N)2 rate.[8]
Q2: I need to synthesize ethyl butyl ether. Should I use sodium ethoxide with n-butyl bromide, or sodium butoxide with ethyl bromide? I want to avoid byproducts.

Answer:

This is a critical decision in planning a Williamson ether synthesis, and making the right choice is key to a high-yield reaction. To minimize byproducts, you should always choose the route that uses the less sterically hindered alkyl halide .[4]

Therefore, the recommended pathway is: Sodium ethoxide + n-butyl bromide.

The Causality:

The Williamson ether synthesis is an S(_N)2 reaction. This mechanism is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[2]

  • Route A (Recommended): Sodium ethoxide (nucleophile) + n-butyl bromide (primary alkyl halide). The backside attack on the primary carbon of n-butyl bromide is relatively unhindered, leading primarily to the desired S(_N)2 product, ethyl butyl ether.

  • Route B (Not Recommended): Sodium butoxide (nucleophile) + ethyl bromide (primary alkyl halide). While ethyl bromide is also a primary halide, the nucleophile (sodium butoxide) is slightly bulkier than ethoxide. More importantly, if you were trying to make a more complex ether, like tert-butyl ethyl ether, using sodium methoxide and tert-butyl bromide would fail completely, yielding almost exclusively the elimination product, isobutylene.[2] The principle is to always have the less substituted partner be the alkyl halide.

Williamson_Synthesis_Choice

Caption: Decision workflow for Williamson ether synthesis.

Q3: I've already run my reaction and have a crude product contaminated with byproducts like di-n-butyl ether and 1-butene. What is the best purification strategy?

Answer:

Purifying n-butyl bromide from its common synthesis byproducts requires a multi-step workup to remove unreacted starting materials, acids, and the byproducts themselves. The strategy relies on the different chemical properties of each component.[9]

The Causality & Purification Protocol:

  • Acid Wash (to remove alkene and ether): After the initial reaction, transfer the crude product to a separatory funnel. Perform a wash with cold, concentrated sulfuric acid.[10]

    • Why it works: Sulfuric acid will react with and dissolve the 1-butene (via polymerization/sulfation) and the di-n-butyl ether (by forming an oxonium salt), pulling them into the aqueous acid layer. The desired n-butyl bromide is much less basic and will remain in the organic layer.[11]

  • Water Wash (to remove acid): Carefully separate the organic layer from the acid wash. Then, wash the organic layer with water to remove any residual sulfuric acid.

  • Base Wash (to neutralize remaining acid): Wash the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate (e.g., 10% aqueous solution).[12] This will neutralize any final traces of acid. You may observe CO₂ gas evolution, so vent the separatory funnel frequently.

  • Final Water Wash: Wash one last time with water to remove any remaining salts from the base wash.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate to remove dissolved water.[10][12]

  • Distillation: Filter off the drying agent and purify the n-butyl bromide by fractional distillation. Collect the fraction that boils between 101-104 °C.[10] This will separate your product from any remaining non-volatile impurities or other components with different boiling points.

Purification_Workflow

Caption: Workflow for the purification of n-butyl bromide.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • One Part of Chemistry. (2021). Alkyl group reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

  • Chegg. (2019). Synthesis of n-Butyl Bromide Purpose of the Experiment. Retrieved from [Link]

  • Internet Archive. (n.d.). Nucleophilic Substitution: Synthesis of N-Butyl Bromide and T-Pentyl Chloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). Green synthesis of unsymmetrical ethers using base-metal catalyst. Retrieved from [Link]

  • Quora. (2024). Why is williamson ether rxn a better method to make unsymmetrical ethers instead of H2SO4?. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2020). Synthesis of n-Butyl Bromide. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Brainly. (2024). What type of reaction is the synthesis of n-butyl bromide from n-butanol? Why is this mechanism favored?. Retrieved from [Link]

  • Course Hero. (n.d.). Preparation of n- butyl bromide lab report. Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Studylib. (n.d.). Experiment 23A – Synthesis of n-Butyl Bromide. Retrieved from [Link]

  • Homework.Study.com. (n.d.). When synthesizing n-butyl bromide, what impurities we can expect in the crude product?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • YouTube. (2022). n- butyl bromide ( 1- Bromobutane ) Organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Quora. (2018). Can you use 2-butanol instead of ethanol?. Retrieved from [Link]

  • Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • EBSCO. (n.d.). Alkyl Halides | Research Starters. Retrieved from [Link]

  • MSU chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Purification of Butyl 2-Bromopropanoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Butyl 2-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity material using column chromatography. Here, we move beyond simple instructions to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered before and during the purification of this compound.

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For routine purification of this compound, standard silica gel (60 Å, 40-63 µm particle size) is the most common and effective stationary phase.[1][2] Its polar surface provides good separation of the moderately polar this compound from both non-polar and more polar impurities. In cases where the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) can be considered.[2]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate or diethyl ether.[1] A typical starting ratio to test would be 95:5 or 90:10 hexanes:ethyl acetate. Adjust the ratio based on the TLC results; increasing the ethyl acetate concentration will lower the Rf value.

Q3: My this compound appears as a streak rather than a spot on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate can be due to several factors:

  • Overloading: Too much sample has been spotted on the TLC plate. Try diluting your sample before spotting.

  • Compound Decomposition: this compound may be sensitive to the acidic nature of the silica gel.[3][4] You can test for this by running a 2D TLC.

  • Inappropriate Solvent System: The chosen solvent may not be optimal for your compound, leading to poor solubility and band broadening.

Q4: What are the common impurities I should expect from the synthesis of this compound?

A4: Common impurities can include unreacted starting materials such as butanol and 2-bromopropionic acid, as well as byproducts from side reactions.[5] The work-up procedure should remove most of the acidic and water-soluble impurities.[6] Column chromatography is primarily used to remove non-polar byproducts and any remaining starting materials.

Q5: Is it necessary to use a gradient elution for this purification?

A5: For most routine purifications of this compound where the impurities are well-separated from the product, an isocratic elution (constant solvent composition) is sufficient.[7] However, if you have impurities that are very close in polarity to your product, or if you want to speed up the elution of highly retained impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be beneficial.[3][7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
No product is eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you are using 95:5 hexanes:ethyl acetate, try switching to 90:10 or 85:15.[4]
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3][4]
The product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, if you are using 90:10 hexanes:ethyl acetate, try 95:5 or 98:2.[4]
Poor separation of the product from an impurity. The chosen mobile phase does not provide adequate selectivity.Try a different solvent system. For example, substituting diethyl ether or dichloromethane for ethyl acetate can alter the selectivity and improve separation.[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good resolution.
The sample was loaded in too large a volume of solvent.Dissolve the crude product in the minimum amount of the mobile phase for loading.[8] If the product is not very soluble, consider a dry loading technique.[3]
The collected fractions containing the product are very dilute. The column diameter may be too large for the amount of sample being purified.Choose a column with an appropriate diameter for your sample size to ensure the product elutes in a concentrated band.
The elution was too slow, leading to band diffusion.While a slower flow rate can improve separation, an excessively slow rate can lead to broader peaks due to diffusion. Optimize the flow rate for your specific separation.
The column runs dry. Insufficient mobile phase was added, or the flow rate was too high.Always ensure there is enough solvent above the silica bed. If using pressure, apply it carefully to avoid forcing the solvent through too quickly.[8]

Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 90:10 hexanes:ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Calculate the Rf value for each spot. The optimal mobile phase for column chromatography will give the product an Rf between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a crude sample of approximately 1-2 grams.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 50-100 g) in the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh mobile phase to wash the sides of the column and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluent in a series of numbered fractions (e.g., test tubes or flasks).

    • Monitor the progress of the separation by analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.[9][10]

Visual Workflow and Logic Diagrams

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent (Rotovap) combine->evap final_product final_product evap->final_product Purified Butyl 2-bromopropanoate

Caption: Workflow for this compound Purification.

Troubleshooting Logic for Poor Separation

G start Poor Separation Observed check_rf Is Product R f 0.2-0.4? start->check_rf check_loading Was Sample Loaded Correctly? check_rf->check_loading Yes adjust_polarity Adjust Polarity of Mobile Phase check_rf->adjust_polarity No check_packing Column Packed Evenly? check_loading->check_packing Yes dry_load Use Dry Loading Technique check_loading->dry_load No change_solvent Change Solvent System (e.g., Hex/DCM) check_packing->change_solvent Yes repack Repack Column check_packing->repack No success Improved Separation change_solvent->success adjust_polarity->success dry_load->success repack->success

Caption: Logic for Troubleshooting Poor Separation.

References

  • Thermo Fisher Scientific. (2015).
  • Restek. (n.d.). Troubleshooting Guide.
  • AK Scientific, Inc. (n.d.).
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 2-bromopropionate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Mobile Phase Composition. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Waters. (n.d.).
  • National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
  • ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Buchi.com. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • BenchChem. (n.d.).
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ChemSrc. (2025). Butyl 2-Bromopropionate. Retrieved from [Link]

  • ChemSynthesis. (2025). tert-butyl 2-bromopropanoate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Butyl 2-Bromopropionate, 25mL, Each. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS.

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How to improve the purity of commercially available Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Butyl 2-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Commercially available this compound often has a purity of >95%, which may be insufficient for sensitive applications. The following troubleshooting guides and protocols provide in-depth, field-proven insights into elevating the purity of this reagent to meet stringent research and development standards.

Part 1: Troubleshooting & FAQs

This section addresses common issues and questions encountered when handling and purifying this compound.

Question: My final product appears cloudy or contains water droplets after the aqueous wash. What went wrong?

Answer: This indicates incomplete separation or insufficient drying.

  • Causality: Emulsion formation during the bicarbonate wash can trap water in the organic layer. Furthermore, if the subsequent brine wash is omitted or rushed, a significant amount of water can remain dissolved in the ester.

  • Solution:

    • Ensure the separatory funnel is allowed to stand undisturbed for at least 10-15 minutes after shaking to allow for complete phase separation.

    • Always perform a brine (saturated NaCl solution) wash after the bicarbonate wash. Brine helps to break emulsions and draws dissolved water out of the organic layer.

    • Use an adequate amount of a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together and flows freely, indicating that all water has been absorbed.

Question: During vacuum distillation, the liquid in the distillation flask is turning dark brown or black. Why is this happening and how can I prevent it?

Answer: Darkening of the liquid is a sign of thermal decomposition.

  • Causality: this compound has a high atmospheric boiling point (196 °C). Prolonged heating at such temperatures can cause dehydrobromination, leading to the formation of unsaturated byproducts and subsequent polymerization or charring. The presence of residual acidic or basic impurities can catalyze this decomposition.

  • Solution:

    • Use a lower pressure: The primary goal of vacuum distillation is to lower the boiling point. Ensure your vacuum system can achieve a pressure low enough to allow distillation at a significantly reduced temperature (e.g., below 120 °C).

    • Pre-neutralize: Never distill the ester without first performing the aqueous bicarbonate wash to remove acidic impurities that can catalyze decomposition.

    • Use a proper heating mantle and stir bar: Ensure even heating and constant agitation with a magnetic stir bar to prevent localized overheating. Do not heat the flask aggressively.

Question: My post-distillation purity, as assessed by GC, has not improved significantly. What are the possible reasons?

Answer: This suggests that the impurity has a boiling point very close to that of your product, or that the distillation setup was inefficient.

  • Causality:

    • Azeotrope or Co-distillation: An impurity may form an azeotrope with the product, making separation by simple distillation impossible.

    • Inefficient Fractionation: If a significant impurity has a boiling point within ~20-30 °C of the product, a simple distillation setup may not be sufficient.

  • Solution:

    • Use a Fractionating Column: For impurities with close boiling points, insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a greater surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency.

    • Consider an Alternative Purification Method: If fractional distillation is still ineffective, the impurity may need to be removed chemically (if its reactivity is different) or by preparative chromatography.

Question: Why is a sodium bicarbonate wash recommended over a stronger base like sodium hydroxide?

Answer: Using a strong base like NaOH poses a significant risk of hydrolyzing the ester functional group.

  • Mechanistic Insight: The hydroxide ion (OH⁻) is a potent nucleophile that can attack the electrophilic carbonyl carbon of the ester, leading to the formation of butanol and sodium 2-bromopropanoate. This would irreversibly degrade your desired product. Sodium bicarbonate is a weak base, strong enough to neutralize the carboxylic acid impurity (2-bromopropionic acid) but not reactive enough to significantly hydrolyze the ester under standard washing conditions.[1]

Part 2: Purification Protocol & Workflow

This section provides a detailed, step-by-step methodology for purifying commercially available this compound. The entire process should be conducted in a well-ventilated fume hood.

Logical Workflow for Purification

PurificationWorkflow start Start: Commercial This compound (>95%) wash_bicarb Step 1: Aqueous Wash (Saturated NaHCO₃) start->wash_bicarb Dissolve in ether wash_brine Step 2: Brine Wash (Saturated NaCl) wash_bicarb->wash_brine impurities_acid Removed: - 2-Bromopropionic Acid - Acid Catalyst wash_bicarb->impurities_acid dry Step 3: Drying (Anhydrous MgSO₄) wash_brine->dry impurities_water Removed: - Bulk H₂O wash_brine->impurities_water filter Step 4: Filtration dry->filter impurities_trace_water Removed: - Trace H₂O dry->impurities_trace_water distill Step 5: Vacuum Distillation filter->distill Remove solvent impurities_drying_agent Removed: - MgSO₄ filter->impurities_drying_agent end End: Purified Product (>99%) distill->end impurities_distill Separated: - Low-boiling (n-Butanol) - High-boiling/Non-volatile distill->impurities_distill

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

  • Commercial this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flasks, magnetic stirrer, heating mantle

  • Vacuum distillation apparatus (Claisen adapter is recommended)

  • Vacuum source (pump or aspirator) and manometer

Step 1: Aqueous Wash (Acid Removal)

  • In a separatory funnel, dilute 1 volume of commercial this compound with 2 volumes of diethyl ether.

  • Add 1 volume of saturated NaHCO₃ solution. Caution: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the neutralization.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the NaHCO₃ wash. Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic.

Step 2: Brine Wash (Water Removal)

  • To the organic layer remaining in the separatory funnel, add 1 volume of brine.

  • Shake vigorously for 30 seconds.

  • Allow the layers to separate and discard the lower aqueous layer. This step minimizes the amount of water that needs to be removed by the drying agent.[2]

Step 3: Drying

  • Drain the organic layer into an Erlenmeyer flask.

  • Add anhydrous MgSO₄ in portions while swirling the flask. Continue adding until the MgSO₄ no longer clumps and flows freely as a fine powder.

  • Let the mixture stand for 15-20 minutes to ensure all water is absorbed.

Step 4: Filtration and Solvent Removal

  • Filter the dried organic solution through a fluted filter paper into a round-bottom flask suitable for distillation.

  • Remove the diethyl ether using a rotary evaporator. Do not heat the water bath above 40 °C.

Step 5: Vacuum Distillation

  • Assemble the vacuum distillation apparatus. Crucially, inspect all glassware for cracks or defects to prevent implosion. Use a stir bar in the distillation flask for even boiling. Grease all joints lightly to ensure a good seal.

  • Begin stirring and apply the vacuum. The pressure should drop and stabilize.

  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling fractions first (this may include residual solvent or n-butanol).

  • Collect the main fraction of this compound at its expected boiling point for the measured pressure.

  • Once the main fraction is collected, stop heating. Allow the apparatus to cool completely before slowly re-introducing air into the system. Never turn off the vacuum while the system is hot.

Data Presentation: Physical Properties

This table summarizes the atmospheric boiling points of the target compound and its most likely impurities, illustrating the principle of separation by distillation.

CompoundMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Rationale for Separation
n-Butanol74.12117-118 °C[1][3][4][5]More volatile; distills first (forerun).
This compound 209.08 196 °C Desired Product.
2-Bromopropionic acid152.97203-206 °C[2][6][7][8]Less volatile; remains in the distillation flask. Also removed by bicarbonate wash.
Purity Assessment Workflow

PurityAssessment sample_prep Sample Preparation (Dilute in appropriate solvent) gc_analysis GC-MS or GC-FID Analysis sample_prep->gc_analysis data_analysis Data Analysis gc_analysis->data_analysis purity_calc Calculate Purity (% Area) data_analysis->purity_calc impurity_id Identify Impurities (Mass Spec / Retention Time) data_analysis->impurity_id result Final Purity Report purity_calc->result impurity_id->result

Caption: Standard workflow for assessing the purity of the final product.

References

  • Brainly. (2024, February 12). What is the purpose of washing the ester product with 5% aqueous sodium bicarbonate?
  • ChemSynthesis. (2025, May 20). 2-bromopropanoic acid.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • Common Organic Chemistry. (n.d.). n-Butanol.
  • Khan Academy. (2013, January 26). Preparation of alkyl halides from alcohols [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • NIST. (n.d.). 1-Butanol. NIST Chemistry WebBook.
  • Sontara Organo Industries. (n.d.). 2-Bromopropane Acid.
  • Sigma-Aldrich. (n.d.). 2-Bromopropionic acid 99%.
  • Solventis. (n.d.). N-Butanol (C4H10O).
  • Study.com. (n.d.). Butanol | Boiling Point, Structure & Density.
  • TCI Chemicals. (n.d.). Butyl 2-Bromopropionate.
  • Webflow. (n.d.). Why wash organic layer with sodium bicarbonate.
  • Wikipedia. (n.d.). Vacuum distillation.
  • YouTube. (2022, April 8). Vacuum Distillation [Video].

Sources

Technical Support Center: Navigating Emulsion Challenges in the Work-up of Butyl 2-bromopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for a common yet frustrating issue encountered during the synthesis of Butyl 2-bromopropanoate: emulsion formation during aqueous work-up. Our goal is to equip you with the foundational knowledge and practical protocols to both prevent and resolve emulsions, ensuring high-purity product recovery and efficient workflows.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the work-up of my this compound reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] This often manifests as a cloudy or milky third layer between the distinct organic and aqueous phases, hindering efficient separation.

In the context of this compound synthesis, which is typically achieved via Fischer esterification of 2-bromopropionic acid with n-butanol under acidic catalysis, several factors can contribute to emulsion formation during the subsequent aqueous work-up:

  • Presence of Unreacted Starting Materials: Both 2-bromopropionic acid and n-butanol possess amphiphilic properties, meaning they have both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. These molecules can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the dispersed droplets that form an emulsion.

  • Formation of Soaps: During the neutralization step of the work-up (e.g., washing with sodium bicarbonate or potassium carbonate), the deprotonated form of any unreacted 2-bromopropionic acid can form a salt (a "soap") that is an effective emulsifying agent.

  • Vigorous Agitation: Shaking the separatory funnel too vigorously provides the energy to break up the liquid phases into fine droplets, increasing the surface area for emulsifying agents to act and stabilize the emulsion.[1]

  • Presence of Fine Particulates: Finely divided solids, such as residual catalyst or side-product precipitates, can accumulate at the interface of the two liquid phases and physically stabilize an emulsion.

Q2: I'm using a phase-transfer catalyst in my reaction. Could this be causing the emulsion?

Yes, this is a very likely cause. Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, are designed to be surface-active agents that facilitate the transfer of reactants between the aqueous and organic phases.[2] This very property also makes them excellent emulsifiers. If a PTC is used in the synthesis of this compound, it is crucial to consider its potential to form a stable emulsion during work-up.

Q3: Is it better to prevent emulsions or to break them after they form?

Prevention is always the most effective strategy. Once a stable emulsion has formed, breaking it can be time-consuming and may lead to product loss. By implementing preventative measures, you can often avoid this challenging issue altogether.

Troubleshooting Guide: Prevention and Resolution of Emulsions

This section provides a systematic approach to dealing with emulsions, from preventative measures to robust protocols for breaking them.

I. Preventative Strategies

The key to preventing emulsions is to minimize the factors that contribute to their formation.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing of the phases without excessive agitation. This reduces the energy input that can lead to the formation of fine droplets.

  • Pre-neutralization: Before transferring the reaction mixture to the separatory funnel, consider carefully neutralizing the acidic catalyst in the reaction flask with a mild base. This can minimize the formation of soap-like emulsifiers during the aqueous wash.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase before extraction.[1] The increased ionic strength of the aqueous layer makes it more polar, which helps to "push" the organic molecules into the organic phase and reduces the solubility of this compound in the aqueous layer.[1]

II. Protocols for Breaking Emulsions

If an emulsion has already formed, the following methods can be employed to resolve it. Start with the least invasive methods first.

Decision Workflow for Breaking Emulsions

Emulsion_Workflow start Stable Emulsion Formed patience Allow to Stand (15-30 min) start->patience brine Add Saturated Brine (Salting Out) patience->brine No separation success Phases Separated patience->success Separation ph_adjust Adjust pH brine->ph_adjust No separation brine->success Separation filtration Filter through Celite® or Glass Wool ph_adjust->filtration No separation ph_adjust->success Separation centrifugation Centrifugation filtration->centrifugation No separation filtration->success Separation solvent_add Add a Different Organic Solvent centrifugation->solvent_add No separation centrifugation->success Separation solvent_add->success Separation fail Emulsion Persists solvent_add->fail

Caption: A stepwise decision-making workflow for breaking emulsions.

Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion by "Salting Out"

This is often the most effective and straightforward method.

Materials:

  • Separatory funnel containing the emulsion

  • Saturated aqueous solution of sodium chloride (brine)

  • Glass stirring rod

Procedure:

  • Secure the separatory funnel in a ring stand.

  • Add a volume of saturated brine solution that is approximately 10-20% of the total volume of the emulsion.

  • Stopper the funnel and gently invert it several times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Periodically vent the funnel to release any pressure buildup.

  • Allow the funnel to stand undisturbed and observe for phase separation. This may take several minutes.

  • If the layers do not separate, gently insert a glass stirring rod through the top opening of the separatory funnel and gently agitate the emulsion layer to encourage coalescence of the droplets.

  • Once the layers have separated, drain the lower aqueous layer, followed by the organic layer containing your product.

Protocol 2: Breaking an Emulsion by pH Adjustment

This method is particularly useful if the emulsion is stabilized by acidic or basic impurities.

Materials:

  • Separatory funnel containing the emulsion

  • Dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • pH paper

Procedure:

  • Secure the separatory funnel in a ring stand.

  • Carefully add a few drops of the dilute acid or base to the separatory funnel.

  • Stopper the funnel and gently invert it a few times.

  • Check the pH of the aqueous layer. Continue adding acid or base dropwise until the pH is significantly altered (e.g., to pH < 4 or pH > 10).

  • Allow the funnel to stand and observe for phase separation.

  • Once the layers have separated, proceed with the extraction as usual.

Protocol 3: Breaking an Emulsion by Filtration

This physical method can be effective for emulsions stabilized by fine solid particles.

Materials:

  • Büchner funnel and filter flask

  • Filter paper

  • Celite® (diatomaceous earth) or a plug of glass wool

  • Vacuum source

Procedure:

  • Set up the Büchner funnel and filter flask for vacuum filtration.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent used in the extraction.

  • Add a small layer (1-2 cm) of Celite® or a plug of glass wool on top of the filter paper.

  • Gently pour the entire emulsion onto the center of the filter aid.

  • Apply a gentle vacuum to draw the liquid through the filter. The filter aid helps to break up the emulsion and coalesce the dispersed droplets.

  • The filtrate collected in the filter flask should consist of two distinct layers.

  • Transfer the filtrate to a clean separatory funnel to separate the aqueous and organic layers.

Protocol 4: Breaking an Emulsion by Centrifugation

This is a highly effective method, particularly for small-scale reactions, but requires access to a centrifuge.

Materials:

  • Centrifuge tubes of appropriate size and material

  • Centrifuge

Procedure:

  • Carefully transfer the emulsified mixture into one or more centrifuge tubes.

  • Ensure the centrifuge is properly balanced by placing a tube with an equal volume of a solvent of similar density opposite the sample tube.

  • Centrifuge the sample at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

  • After centrifugation, the two layers should be clearly separated.

  • Carefully pipette the top layer out of the centrifuge tube. Alternatively, if the layers are well-defined, the mixture can be carefully poured back into a separatory funnel for separation.

Data Presentation: Physical Properties of this compound

Understanding the physical properties of your product is crucial for troubleshooting extractions.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂PubChem[3]
Molecular Weight 209.08 g/mol PubChem[3]
Boiling Point 196 °CTCI Chemicals
Density Not available
Solubility Insoluble in water; soluble in common organic solvents.General chemical principles

References

  • Esteem Industries. (n.d.). What is Esterification? Esters Guide.
  • (n.d.). Common emulsifiers.
  • Science.gov. (n.d.). emulsifying agents: Topics by Science.gov. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Synthesis of butyl propionate: A possible monomer for biodegradable polymer.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemsrc. (2025). Butyl 2-Bromopropionate. Retrieved from [Link]

  • Eufic. (2022). What are emulsifiers and what are common examples used in food?. Retrieved from [Link]

  • ResearchGate. (n.d.). Emulsifiers for the Food Industry.
  • PubChem. (n.d.). Butyl 2-bromopropionate. Retrieved from [Link]

  • Benchchem. (n.d.).
  • PTC Communications, Inc. (2005).
  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID.
  • TCI Chemicals. (n.d.).
  • Quora. (2018). How to convert propanoic acid into 2-bromopropionic acid.
  • Reddit. (2018). Breaking emulsions.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2024).
  • Guidechem. (2023). How is 2-Bromopropionic Acid Prepared?.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • PMC. (n.d.).
  • (n.d.).
  • CRDEEP Journals. (n.d.).
  • ChemSynthesis. (2025).
  • ChemicalBook. (n.d.). 39149-80-9(2-BROMOPROPIONIC ACID TERT-BUTYL ESTER) Product Description.
  • Pearson. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.
  • Asian Journal of Chemistry. (2012).
  • ResearchGate. (n.d.). Application of phase transfer catalyst in the synthesis of cyhalofop butyl.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2024). 22.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis.

Sources

Technical Support Center: Optimizing the Esterification of 2-Bromopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the esterification of 2-bromopropanoic acid. This resource is tailored for researchers, scientists, and drug development professionals seeking to refine their experimental approach to this crucial chemical transformation. Here, we will delve into troubleshooting common issues and answer frequently asked questions, with a specific focus on the pivotal role of temperature in achieving optimal results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides actionable solutions to specific challenges you may encounter during the esterification of 2-bromopropanoic acid, grounded in fundamental chemical principles.

Question: My esterification reaction is yielding a low amount of product, despite extended reaction times. What are the probable causes, and how can I enhance the yield?

Answer: Low yields in the esterification of 2-bromopropanoic acid are a frequent obstacle and can often be attributed to several key factors, primarily revolving around reaction equilibrium and temperature.

  • Incomplete Reaction & Equilibrium: Esterification is a reversible process. To favor the formation of the ester, the water produced during the reaction must be removed.[1] An accumulation of water will shift the equilibrium back towards the starting materials, thereby limiting the yield.

    • Solution: Utilize a Dean-Stark apparatus to continuously remove water as it forms. Alternatively, the addition of a dehydrating agent, such as molecular sieves, to the reaction mixture can effectively sequester water.

  • Suboptimal Temperature: Temperature is a critical parameter that significantly influences the reaction rate. While higher temperatures generally accelerate the reaction, excessive heat can trigger unwanted side reactions like decarboxylation or elimination. These side reactions consume the starting material, consequently reducing the yield of the desired ester.

    • Solution: A systematic optimization of the reaction temperature is recommended. Begin with a moderate temperature, such as the reflux temperature of the alcohol if it has a low boiling point. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, incrementally increase the temperature while continuing to monitor for the formation of byproducts.

  • Insufficient Catalyst: An acid catalyst is typically employed to protonate the carbonyl oxygen of the carboxylic acid. This increases its electrophilicity, making it more susceptible to attack by the alcohol. An inadequate amount of catalyst will lead to a sluggish reaction rate.[1]

    • Solution: Ensure a sufficient catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used. Typically, a catalyst loading of 1-5 mol% relative to the carboxylic acid is effective.

Experimental Workflow for Yield Optimization

Yield_Optimization_Workflow cluster_setup Reaction Setup cluster_conditions Initial Conditions & Monitoring cluster_troubleshooting Troubleshooting cluster_workup Workup & Analysis Reactants 2-Bromopropanoic Acid Alcohol Acid Catalyst Temp Set Initial Temperature (e.g., Reflux) Reactants->Temp Apparatus Dean-Stark (optional) Molecular Sieves (optional) Apparatus->Temp Monitor Monitor Progress (TLC, GC) Temp->Monitor Decision Low Yield? Monitor->Decision Optimize Increase Temperature Incrementally Check Catalyst Loading Ensure Water Removal Decision->Optimize Yes Purify Quench, Extract, Purify Decision->Purify No Optimize->Monitor Analyze Calculate Yield Purify->Analyze Temperature_Effects Optimal_Temp Optimal Temperature Esterification Desired Esterification Optimal_Temp->Esterification Favors High_Temp Increased Temperature High_Temp->Esterification Increases Rate Elimination Elimination (Byproduct) High_Temp->Elimination Promotes Excessive_Temp Excessive Temperature Excessive_Temp->Elimination Significantly Promotes Decarboxylation Decarboxylation (Byproduct) Excessive_Temp->Decarboxylation May Induce

Caption: Impact of temperature on reaction pathways.

Frequently Asked Questions (FAQs)

This section addresses broader inquiries regarding the esterification of 2-bromopropanoic acid.

Question: What is the generally recommended temperature range for the esterification of 2-bromopropanoic acid?

Answer: A universal optimal temperature does not exist; it is highly dependent on the specific alcohol and catalyst being used.

  • Low-Boiling Alcohols (e.g., Methanol, Ethanol): The reflux temperature of the alcohol serves as an excellent starting point, providing a stable and easily manageable reaction temperature.

  • High-Boiling Alcohols (e.g., Butanol, Dodecanol): Refluxing these alcohols may lead to excessively high temperatures, promoting side reactions. [2]In such cases, it is advisable to conduct the reaction at a controlled temperature below the alcohol's boiling point, for instance, in the range of 80-120°C. Careful monitoring for byproduct formation is essential. A study on the esterification of propanoic acid showed that increasing the temperature from 35°C to 65°C significantly increased the reaction rate and yield. [1] Comparative Temperature Ranges for Common Alcohols

AlcoholBoiling Point (°C)Recommended Starting Temperature (°C)
Methanol64.7~65 (Reflux)
Ethanol78.4~78 (Reflux)
1-Propanol97.2~97 (Reflux)
1-Butanol117.780 - 110
Dodecanol~259Controlled temperature below boiling point

Question: How does the choice of acid catalyst influence the optimal reaction temperature?

Answer: The strength and nature of the acid catalyst can impact the reaction rate and, consequently, the required temperature.

  • Strong Mineral Acids (e.g., H₂SO₄, HCl): These are highly effective catalysts that can facilitate esterification at lower temperatures compared to weaker acids. [1]However, their corrosive nature and potential to cause charring at elevated temperatures are notable drawbacks.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Nafion): A key advantage of these catalysts is their easy separation from the reaction mixture by filtration, which simplifies the purification process. They might necessitate slightly higher temperatures to achieve reaction rates comparable to those of strong mineral acids.

  • Enzymatic Catalysts (e.g., Lipases): Lipases, such as the one from Candida cylindraceae, can catalyze the esterification of 2-bromopropanoic acid under mild conditions. [3][4]This biocatalytic approach offers high selectivity and avoids the use of harsh reagents.

Question: Are there modern, milder methods for the esterification of 2-bromopropanoic acid that circumvent high temperatures?

Answer: Yes, several contemporary methods enable esterification under milder conditions, which is particularly advantageous for thermally sensitive substrates like 2-bromopropanoic acid.

  • Steglich Esterification: This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature and is highly efficient. A drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove.

  • Yamaguchi Esterification: This procedure involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by the reaction with the alcohol in the presence of DMAP. This method is also performed at or below room temperature.

  • Neighboring-Group Participation: When the reaction of (S)-2-bromopropanoic acid is carried out with a low concentration of hydroxide in the presence of Ag₂O, the reaction proceeds with overall retention of configuration to produce (S)-2-hydroxypropanoic acid. [5][6]This is due to a mechanism involving neighboring-group participation. [5][6] These alternative methods, while potentially more expensive and involving more complex reagents, can be excellent choices when high temperatures lead to decomposition or racemization of the chiral center at the 2-position.

References

  • ChemBK. 2-bromopropanoic acid dodecyl ester. [Link]

  • Oxford Academic. Hydrolysis of ethyl mandelate and esterification of 2-bromopropionic acid in micro-emulsions | Journal of Industrial Microbiology and Biotechnology. [Link]

  • Semantic Scholar. 2-bromopropionic acid. [Link]

  • ResearchGate. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • ResearchGate. Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. [Link]

  • ResearchGate. A STUDY ON ESTERIFICATION KINETICS AS A TWO-WAY REACTION | Request PDF. [Link]

  • PrepChem.com. Preparation of 2-bromopropionic acid. [Link]

  • Jetir.Org. KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. [Link]

  • Organic Syntheses. β-BROMOPROPIONIC ACID. [Link]

  • Filo. When (S)-2-bromopropanoic acid \left[(S) -. [Link]

  • Gauth. When (S) -2 -bromopropanoic acid [(S)-CH_3CHBrCO_2H] reacts with concentrated sodium hydro [Chemistry]. [Link]

  • Quora. How to convert propanoic acid into 2-bromopropionic acid. [Link]

  • NIST. 2-Bromopropanoic acid. [Link]21&Mask=4)

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Strategies to minimize the formation of elimination products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and technical FAQs to help you navigate the persistent challenge of competing substitution and elimination reactions. Our goal is to empower you with the mechanistic understanding and practical strategies required to maximize the yield of your desired substitution products.

Introduction: The Substitution-Elimination Dichotomy

In synthetic chemistry, the competition between nucleophilic substitution (SN1, SN2) and β-elimination (E1, E2) is a fundamental challenge. Both pathways are often viable for a given substrate, such as an alkyl halide, leading to a mixture of the desired substitution product and an undesired alkene byproduct.[1] Controlling the outcome of this competition is paramount for achieving high yields and purity. This guide will dissect the key factors governing this balance and provide actionable protocols to steer your reactions toward the desired substitution pathway.

Troubleshooting & FAQs

This section addresses common issues encountered in the lab, explaining the underlying causes and offering targeted solutions.

Q1: My reaction is yielding primarily the alkene (elimination product) instead of my desired substitution product. What are the most likely causes?

A1: Core Insight & Causality

This is a classic selectivity problem, typically indicating that the reaction conditions favor an E2 or E1 pathway over the corresponding SN2 or SN1 pathway. Several factors could be at play, often in combination: the nature of your substrate, the strength and steric bulk of your nucleophile/base, the solvent, and the reaction temperature.[1][2] For bimolecular reactions, you are creating an environment that favors the reagent acting as a base (proton abstraction) rather than as a nucleophile (attack at the electrophilic carbon).[3]

Actionable Solutions:

  • Re-evaluate Your Nucleophile/Base: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is designed to favor E2 elimination.[4] To favor the SN2 pathway, switch to a reagent that is a good nucleophile but a weaker base. Excellent choices include azide (N₃⁻), cyanide (CN⁻), or halides like I⁻ and Br⁻.[4]

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[5][6][7] Consequently, increasing the temperature will almost always increase the proportion of the elimination product.[8][9] Running the reaction at a lower temperature is a powerful tool to favor substitution.[4] Start the reaction at 0°C and let it warm slowly to room temperature.

  • Optimize Your Solvent Choice: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are ideal.[4][10] These solvents solvate the counter-ion of the nucleophile but leave the anionic nucleophile "naked" and highly reactive, enhancing its nucleophilicity.[11] In contrast, polar protic solvents (like water or ethanol) can cage the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[11][12][13]

Q2: How does the structure of my substrate (primary, secondary, tertiary) affect the likelihood of elimination?

A2: Core Insight & Causality

The structure of the alkyl substrate is one of the most critical factors in determining the reaction outcome.[14][15] Steric hindrance around the electrophilic carbon and the stability of a potential carbocation intermediate are the key determinants.[16][17]

  • Primary (1°) Substrates: These are least sterically hindered and form highly unstable carbocations. As a result, they strongly favor the SN2 pathway.[14][15][18] Elimination (E2) is generally a minor pathway unless a very bulky base is used.[14][15] SN1 and E1 reactions do not occur.[14][15]

  • Secondary (2°) Substrates: This is the most complex case, as all four pathways (SN1, SN2, E1, E2) are possible.[2][15][18] Secondary substrates are highly sensitive to the other reaction conditions (nucleophile, solvent, temperature), making careful optimization essential.

  • Tertiary (3°) Substrates: These are too sterically hindered for the backside attack required for an SN2 reaction.[2][18] They readily form stable carbocations, meaning they will react via a mixture of SN1 and E1 pathways when a weak base/nucleophile is used.[2] With a strong base, the E2 pathway is favored.[2][14]

Q3: I'm using a secondary halide. How can I choose a nucleophile that minimizes elimination?

A3: Core Insight & Causality

With secondary substrates, the distinction between nucleophilicity and basicity is crucial.[3] A reagent can act as a nucleophile, attacking the carbon atom, or as a base, abstracting a beta-hydrogen. To favor substitution, you need to maximize nucleophilicity while minimizing basicity.

Actionable Solutions:

  • Select Weakly Basic, Highly Nucleophilic Anions: As mentioned in A1, species like I⁻, Br⁻, N₃⁻, CN⁻, and acetate (CH₃COO⁻) are excellent choices.[4][10] They are strong nucleophiles capable of efficient SN2 displacement but are the conjugate bases of strong acids, making them weak bases and thus less likely to cause E2 elimination.

  • Avoid Strongly Basic Nucleophiles: Reagents like alkoxides (e.g., sodium ethoxide, NaOEt) and hydroxide (NaOH) are strong bases and will significantly promote the E2 pathway when reacting with secondary halides.[10]

  • Consider Steric Hindrance: A bulky nucleophile will have a harder time accessing the sterically hindered electrophilic carbon of a secondary substrate, making proton abstraction (elimination) more likely.[19] Where possible, choose smaller, less hindered nucleophiles.

Q4: What is the role of the solvent, and how can I choose the right one to favor substitution?

A4: Core Insight & Causality

The solvent plays a critical role by stabilizing or destabilizing reactants, intermediates, and transition states. The key distinction is between polar protic and polar aprotic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are highly recommended for SN2 reactions.[4][10] They possess strong dipoles to dissolve charged nucleophiles but lack acidic protons. This means they solvate the cation but leave the anion (the nucleophile) relatively unsolvated and highly reactive.[11] This enhanced nucleophilicity directly favors the SN2 pathway over E2.[20]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect stabilizes the nucleophile, blunts its reactivity, and reduces the rate of SN2 reactions.[11] Because basicity is less affected by this caging than nucleophilicity, protic solvents can shift the balance toward elimination.[11] However, for SN1/E1 reactions, these solvents are ideal as they excel at stabilizing the carbocation intermediate.[2]

Q5: Are there alternative reaction pathways that completely avoid the risk of elimination for sensitive substrates?

A5: Core Insight & Causality

Yes. When direct substitution is problematic, particularly for secondary alcohols where elimination is a major concern, alternative methods that avoid the use of strong bases or the generation of carbocation intermediates are highly valuable. The Mitsunobu reaction is a premier example.

The Mitsunobu Reaction: This powerful reaction allows for the conversion of primary and secondary alcohols into esters, azides, ethers, and other functional groups with a complete inversion of stereochemistry, characteristic of an SN2 process.[21][22]

  • Mechanism: The reaction uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol's hydroxyl group in situ, turning it into an excellent leaving group.[22] A suitable nucleophile then displaces this activated group in a one-pot SN2 reaction.

  • Key Advantage: Because the alcohol is not converted to an alkyl halide and no strong base is required, the common pathways for E2 elimination are circumvented.[23] This makes it an exceptional choice for stereospecific substitution on sensitive secondary alcohols.[22]

Data Summary and Key Parameter Effects

The following table summarizes the key variables and their general effect on the competition between bimolecular substitution (SN2) and elimination (E2).

FactorFavors SN2 (Substitution)Favors E2 (Elimination)Mechanistic Rationale
Substrate Methyl > Primary (1°) > Secondary (2°)Tertiary (3°) > Secondary (2°) > Primary (1°)Steric hindrance prevents backside attack at 3° and 2° centers, while exposed β-hydrogens remain accessible to bases.[24]
Reagent Good nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻, RS⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)Strong bases preferentially abstract protons. Bulky bases are sterically hindered from acting as nucleophiles.[19]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., EtOH, H₂O) can sometimes favor E2Aprotic solvents enhance nucleophilicity. Protic solvents can solvate and weaken the nucleophile.[11][13]
Temperature Lower Temperature (e.g., 0°C to RT)Higher TemperatureElimination has a higher activation energy and is entropically favored, making its rate increase more significantly with heat.[5][6][9]

Visual Guides to Reaction Control

Decision Workflow for Minimizing Elimination

This flowchart provides a logical pathway for selecting reaction conditions to favor substitution over elimination, primarily focusing on the SN2/E2 competition.

G sub Analyze Substrate reagent Analyze Reagent (Nucleophile/Base) sub->reagent 1° or 2°? outcome_sn2 Major Product: Substitution (SN2) sub->outcome_sn2 Methyl Substrate outcome_e2 Major Product: Elimination (E2) sub->outcome_e2 3° Substrate (with strong base) cond Select Conditions (Solvent, Temp) reagent->cond cond->outcome_sn2 Weak Base Polar Aprotic Low Temp cond->outcome_e2 Strong/Bulky Base High Temp outcome_mix Competitive Mixture (SN2/E2) cond->outcome_mix Intermediate Conditions

Caption: Troubleshooting workflow for reducing elimination byproducts.

Competing SN2 and E2 Pathways

This diagram illustrates the two competing bimolecular reaction pathways for a secondary alkyl halide reacting with a species that can act as both a nucleophile and a base.

Caption: The kinetic competition between Sₙ2 and E2 pathways.

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Controlled SN2 Reaction

This protocol provides a general framework for maximizing the yield of the SN2 product while minimizing the E2 byproduct, particularly for primary and secondary substrates.

Objective: To favor nucleophilic substitution by careful control of temperature and reagent choice.

Materials:

  • Alkyl halide (substrate, 1.0 eq)

  • Nucleophile (weakly basic, e.g., NaI, NaN₃, NaCN; 1.2 eq)

  • Polar aprotic solvent (e.g., Acetone, DMF, DMSO; anhydrous)

  • Round-bottom flask, stir bar, condenser, inert atmosphere setup (N₂ or Ar)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alkyl halide in the chosen polar aprotic solvent (approx. 0.1-0.5 M concentration).

  • Nucleophile Addition: Add the nucleophile (1.2 equivalents) to the stirred solution.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Maintain this temperature for 30 minutes to 1 hour.[4]

  • Reaction Progression: Allow the reaction to warm slowly to room temperature by removing the ice bath. Let it stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Self-Validation: The success of the protocol is validated by product analysis (e.g., ¹H NMR, GC-MS) showing a high ratio of the substitution product to the alkene elimination byproduct.

Protocol 2: Optimized Williamson Ether Synthesis with a Secondary Halide

The Williamson ether synthesis is a classic SN2 reaction that is prone to E2 elimination, especially with secondary substrates.[25][26] This protocol optimizes the choice of reactants to favor substitution.

Objective: To synthesize an unsymmetrical ether from a secondary alcohol by ensuring the secondary carbon is the nucleophile, not the electrophile.

Key Principle: To form an ether (R-O-R'), the reaction involves an alkoxide (RO⁻) and an alkyl halide (R'-X). To minimize elimination with a secondary group, the secondary carbon must originate from the alcohol (forming a secondary alkoxide), and the other group must come from a primary or methyl halide.[25][27]

Materials:

  • Secondary alcohol (e.g., isopropanol, 1.0 eq)

  • Strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil; 1.1 eq)

  • Primary or methyl halide (e.g., iodomethane, benzyl bromide; 1.05 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Syringes, needles, inert atmosphere setup

Procedure:

  • Alkoxide Formation: To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere at 0°C, add the secondary alcohol (1.0 eq) dropwise.

    • Safety Note: NaH reacts with moisture to produce flammable H₂ gas. Handle with care under an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation to the alkoxide.

  • Alkyl Halide Addition: Cool the solution back to 0°C and add the primary/methyl halide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the limiting reagent. Gentle heating (40-50°C) may be required for less reactive halides.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting ether by column chromatography or distillation.

Self-Validation: Analysis will confirm the formation of the desired ether with minimal alkene byproduct that would have formed if the secondary carbon had been part of the alkyl halide electrophile.[27][28]

References

  • Dalal Institute. Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. [Link]

  • Reddit. How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp. [Link]

  • Filo. Effect of substrate on elimination reaction. [Link]

  • Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Clark, J. Nucleophilic substitution vs. elimination reactions. [Link]

  • Master Organic Chemistry. Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]

  • Video Summary and Q&A. Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Chemistry Stack Exchange. Why substitution and elimination reactions are favored respectively at lower and higher temperature? [Link]

  • ACS Publications. How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Elimination Reactions Are Favored By Heat. [Link]

  • National Institutes of Health. How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]

  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • YouTube. Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • YouTube. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry Stack Exchange. Why do polar aprotic solvents favour SN2 over E2? [Link]

  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • JoVE. Video: Predicting Products: Substitution vs. Elimination. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Oklahoma State University Library. Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. eJournals. [Link]

  • Chemistry LibreTexts. 4.4: Nucleophilic substitution and elimination reactions. [Link]

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Impact of water content on the synthesis of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Butyl 2-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical impact of water content. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the standard industrial and laboratory method for synthesizing this compound?

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification of 2-bromopropanoic acid with n-butanol.[1] This reaction is catalyzed by a strong Brønsted or Lewis acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The process involves heating the carboxylic acid and alcohol, which exist in a chemical equilibrium with the ester and water products.

Q2: My synthesis of this compound is suffering from consistently low yields. What is the most probable cause?

The most frequent cause of low yields in a Fischer esterification is the presence of water.[3] This is not just an impurity issue; it's a fundamental chemical principle. The reaction is reversible, meaning the ester product can be hydrolyzed back into the starting materials (2-bromopropanoic acid and butanol) in the presence of water and an acid catalyst.[4] Water is also a byproduct of the reaction, so as it forms, it begins to shift the chemical equilibrium back toward the reactants, preventing the reaction from reaching completion.[5]

Q3: Can you explain the chemical mechanism behind water's negative impact on the reaction equilibrium?

The phenomenon is governed by Le Chatelier's principle, which states that if a change is applied to a system in equilibrium, the system will adjust to counteract that change.[6] In the Fischer esterification:

2-Bromopropanoic Acid + Butanol ⇌ this compound + Water

Water is a product. If water is allowed to accumulate in the reaction vessel, its increasing concentration creates stress on the equilibrium. To relieve this stress, the system favors the reverse reaction—hydrolysis.[4] This consumes the desired ester and regenerates the starting materials, thus lowering the maximum achievable yield.[6][7] To achieve high conversion, the water must be actively removed as it is formed.[2][5]

Q4: Besides equilibrium effects, are there other detrimental side reactions involving water?

Yes, particularly if you are using an alternative synthesis route starting from 2-bromopropionyl bromide . Acyl halides like this are extremely reactive towards nucleophiles, including water.[8] If water is present, it will rapidly and violently hydrolyze the 2-bromopropionyl bromide into 2-bromopropanoic acid and hydrogen bromide (HBr).[8] This not only consumes your starting material but also introduces a strong acid that can complicate the reaction.

Q5: What is the gold-standard method for accurately determining the water content in my reagents and solvents?

The most accurate and specific method for measuring water content is the Karl Fischer (KF) titration .[9][10] Unlike simpler methods like "loss on drying," which measure any volatile compound, KF titration is based on a stoichiometric reaction with water and is considered the gold standard for its precision.[9] It can detect even trace amounts of water, which is crucial for optimizing this moisture-sensitive synthesis. Both volumetric and coulometric versions of the KF titrator are available to suit different sample types and expected water concentrations.[10]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Issue 1: Consistently Low Yield (<70%) Despite Extended Reaction Times

This is the most common challenge and almost always points to issues with water management.

  • Potential Cause A: Water Contamination in Starting Materials

    • Expert Insight: Commercial-grade n-butanol and solvents often contain significant amounts of dissolved water. Using them directly introduces water into the system from the start, immediately hindering the equilibrium.

    • Solution: Rigorous Drying of Reagents

      • For n-Butanol & Solvents (e.g., Toluene): Dry the alcohol or solvent over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by distillation. Alternatively, refluxing with a reactive drying agent like calcium hydride (CaH₂) and distilling under an inert atmosphere provides exceptionally dry solvent. Molecular sieves (3Å or 4Å) are also excellent for removing water.

      • Verification: Before use, verify the water content of your "dry" solvent using Karl Fischer titration. A water content below 50 ppm is ideal.[9]

  • Potential Cause B: Inefficient Removal of Byproduct Water

    • Expert Insight: Simply heating the reactants is not enough. The water formed during the reaction must be physically removed to drive the equilibrium towards the product side.

    • Solution: Implement Active Water Removal Techniques

      • Azeotropic Distillation: This is the most effective method. It involves using a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[4][6] The protocol below details the use of a Dean-Stark apparatus for this purpose.

      • Use of Dehydrating Agents: Add activated molecular sieves (3Å or 4Å are recommended as their pore size traps small water molecules while excluding the larger organic molecules) directly to the reaction flask.[2][6] Note that the capacity of sieves is limited, and they may not be sufficient for large-scale reactions.

Issue 2: Reaction Stalls and Fails to Reach Completion (Monitored by TLC/GC)
  • Potential Cause: Failure of the Water Removal System

    • Expert Insight: If you are using a Dean-Stark apparatus and the reaction stalls, the apparatus itself is likely not functioning correctly.

    • Troubleshooting the Dean-Stark Setup:

      • Check for System Leaks: Ensure all ground glass joints are properly sealed. Vapors escaping the system prevent the azeotrope from being collected efficiently.[7]

      • Verify Solvent Choice: The solvent must be immiscible with water to allow for separation in the trap (e.g., toluene).[7] Solvents like THF are unsuitable as they are miscible with water.

      • Ensure Efficient Condensation: A steady and cold flow of water through the condenser is critical. If the condenser is too warm, the azeotropic vapor will not condense and return to the trap.[7]

      • Confirm Correct Reflux Rate: The reaction should be refluxing at a rate that allows for a steady collection of the azeotrope in the Dean-Stark trap. Too slow a rate will not remove water effectively.

Issue 3: Formation of a Dark-Colored Reaction Mixture
  • Potential Cause: Decomposition of Starting Material or Product

    • Expert Insight: While simple esterifications are generally clean, the presence of a bromine atom can make the compounds more susceptible to decomposition at high temperatures in the presence of a strong acid like H₂SO₄.[3] This can lead to the formation of colored byproducts.

    • Solutions:

      • Lower the Reaction Temperature: Use a solvent that allows for reflux at a slightly lower temperature if possible.

      • Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with p-toluenesulfonic acid (TsOH), which is a solid and often considered a milder catalyst.[3]

      • Control Catalyst Concentration: Using an excessive amount of acid catalyst can promote side reactions. A catalytic amount (1-2% v/v) is typically sufficient.[6]

Experimental Protocols & Data
Data Summary: Water Removal Strategies
MethodPrincipleAdvantagesDisadvantages
Azeotropic Distillation (Dean-Stark) Physical removal of a water-solvent azeotrope.[4]Highly efficient, continuous removal, drives reaction to >95% completion.Requires specific glassware, higher temperatures.
Molecular Sieves (3Å/4Å) Adsorption of water molecules into pores.[6]Simple to implement, effective for small-scale reactions.Limited capacity, must be activated, potential for acid degradation.
Excess Alcohol Reagent Shifts equilibrium via Le Chatelier's principle.[4][5]No special equipment needed.Requires a large excess (5-10 fold), complicates purification.
Sulfuric Acid (as dehydrating agent) Chemical sequestration of water.[6]Dual role as catalyst and dehydrating agent.Limited dehydrating capacity, can cause charring at high temp.
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

This protocol is designed to maximize yield by continuously removing water.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, condenser) is oven-dried to remove any adsorbed moisture.

  • Reagent Setup:

    • To a 500 mL round-bottom flask, add 2-bromopropanoic acid (1.0 eq), n-butanol (1.2 - 1.5 eq), and toluene (approx. 2x the volume of the reactants).

    • Add a magnetic stir bar.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2% of the total volume).

  • Apparatus Assembly: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all joints are secure.[7]

  • Reaction:

    • Begin stirring and heat the mixture to a steady reflux.

    • You will observe a cloudy condensate forming and collecting in the Dean-Stark trap. As it cools, it will separate into two layers: a lower aqueous layer and an upper organic (toluene) layer that returns to the flask.

    • Continue refluxing until no more water collects in the trap (typically 2-4 hours). The volume of collected water should correspond to the theoretical amount.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[1]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for using a volumetric KF titrator.

  • Titrator Preparation: Condition the KF titrator's solvent (e.g., anhydrous methanol) until a stable, low-drift endpoint is achieved, indicating a dry system.

  • Titer Determination: Accurately add a known amount of a certified water standard to the vessel and titrate. This determines the exact titer (mg H₂O / mL of KF reagent) of your Karl Fischer reagent.

  • Sample Analysis:

    • Using a dry, gas-tight syringe, draw an accurately known volume or weight of your sample (e.g., "dry" n-butanol).

    • Inject the sample into the titration vessel.

    • The titrator will automatically dispense the KF reagent until all water in the sample has reacted.

  • Calculation: The instrument's software will use the volume of titrant dispensed and the predetermined titer to calculate the water content, usually expressed in ppm or percentage.

Visualizations: Mechanisms and Workflows
Fischer Esterification Mechanism & the Role of Water

Fischer_Esterification cluster_products Products Reactants 2-Bromopropanoic Acid + Butanol ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) Reactants->ProtonatedCarbonyl + H⁺ (Catalyst) ProtonatedCarbonyl->Reactants Tetrahedral_Int Tetrahedral Intermediate ProtonatedCarbonyl->Tetrahedral_Int + Butanol (Nucleophilic Attack) Tetrahedral_Int->ProtonatedCarbonyl Water_Leaving Protonated Intermediate (H2O is a good leaving group) Tetrahedral_Int->Water_Leaving Proton Transfer Water_Leaving->Tetrahedral_Int Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water Water (H₂O) Protonated_Ester->Water_Leaving + H₂O (Hydrolysis) Product This compound Protonated_Ester->Product - H⁺ (Catalyst Regen.) Product->Protonated_Ester + H⁺

Caption: The reversible Fischer esterification mechanism. Water drives the dashed red pathway (hydrolysis).

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Workflow Start Problem: Low Yield of Ester Check_Water Is water being effectively managed? Start->Check_Water Check_Reagents Are starting materials anhydrous? Check_Water->Check_Reagents No Check_Removal Is byproduct water being removed? Check_Water->Check_Removal Yes KF_Titration Action: Perform Karl Fischer Titration on reagents/solvents. Check_Reagents->KF_Titration Implement_Removal Action: Implement active water removal. Check_Removal->Implement_Removal No Check_Apparatus Is Dean-Stark apparatus functioning correctly? Check_Removal->Check_Apparatus Yes, using Dean-Stark Dry_Reagents Solution: Dry solvents/reagents (e.g., distill over CaH₂) and re-run. KF_Titration->Dry_Reagents Success Yield Improved Dry_Reagents->Success Dean_Stark Option 1: Use Dean-Stark apparatus with toluene. Implement_Removal->Dean_Stark Mol_Sieves Option 2: Add activated 3Å or 4Å molecular sieves. Implement_Removal->Mol_Sieves Dean_Stark->Success Mol_Sieves->Success Troubleshoot_DS Solution: Check for leaks, condenser efficiency, and proper solvent choice. Check_Apparatus->Troubleshoot_DS No Check_Apparatus->Success Yes Troubleshoot_DS->Success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-bromopropanoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US5976324A - Removal of water from reaction mixtures.
  • ResearchGate. (n.d.). Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • News-Medical.Net. (2018). Moisture Analysis Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • YouTube. (2013). Fischer Esterification Mechanism. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

  • YouTube. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopropionyl bromide. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 2-bromopropionate. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. Biomacromolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils as hydrophobic coating and film. PMC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Butyl 2-Bromopropionate, 25mL, Each. Retrieved from [Link]

  • Chemsrc. (n.d.). Butyl 2-Bromopropionate | CAS#:41145-84-0. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Fermentation Compound Chinese Herbal Medicine on the Reproductive Performance, Immune and Antioxidant Status, and Colostrum Metabolites of Ningxiang Sows During the Lactation Period. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate.

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Technical Support Center: Catalyst Regeneration in Butyl 2-Bromopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I have completed the initial research phase. The search results indicate that the synthesis of Butyl 2-bromopropanoate, an ester, is typically achieved through Fischer esterification of 2-bromopropanoic acid and butanol. This reaction is catalyzed by strong acids. While homogeneous catalysts like sulfuric acid can be used, solid acid catalysts are preferred for easier separation and reusability[1][2][3].

Common solid acid catalysts for esterification include:

  • Ion-exchange resins , particularly macroporous sulfonic acid resins like Amberlyst-15[2][3][4][5].

  • Sulfated metal oxides , such as sulfated zirconia (ZrO₂-SO₄)[6][7][8].

The search results have provided significant information on the deactivation and regeneration of both these types of catalysts.

For Amberlyst-15 (and similar ion-exchange resins):

  • Deactivation: Can be caused by poisoning from metal ions (like iron) present in the feedstock, which exchange with the active H+ sites[9]. Fouling by organic residues can also occur.

  • Regeneration: A common method involves washing with solvents to remove organic foulants, followed by treatment with a strong acid (like HCl or H₂SO₄) to restore the H+ form, and then rinsing with deionized water[10].

For Sulfated Zirconia :

  • Deactivation: Primarily occurs due to the deposition of coke (carbonaceous deposits) on the catalyst surface, which blocks the active acid sites[6][11].

  • Regeneration: Typically involves calcination in the presence of air or oxygen to burn off the coke[6]. An alternative method using high-pressure hydrogen has also been described to avoid potential dangers of using oxygen[11][12].

I have enough information to proceed with creating the technical support center content as requested. I can now structure the guide, write the detailed Q&A, protocols, and FAQs, create the necessary visualizations, and compile the reference list. I do not need to perform additional searches at this stage.

Therefore, I will now proceed to generate the full response based on the information gathered.

Welcome to the technical support center for catalyst management in the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who utilize solid acid catalysts for esterification reactions. Here, we provide in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you maintain catalyst performance, ensure reproducibility, and optimize your synthetic workflow. Our focus is on the two most prevalent classes of heterogeneous catalysts for this application: sulfonic acid ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia.

Understanding Catalyst Deactivation: The "Why" Before the "How"

The synthesis of this compound via Fischer esterification of 2-bromopropanoic acid and butanol relies on an acid catalyst to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. While highly efficient, solid acid catalysts are not infinitely stable. Their activity diminishes over time through several mechanisms. Understanding the specific cause of deactivation is the critical first step in selecting the correct regeneration strategy.

Common deactivation pathways include:

  • Coking or Fouling: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface and within its pores. This physically blocks the active sites, preventing reactants from accessing them. This is the primary deactivation mechanism for sulfated zirconia.[6][11]

  • Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites. For sulfonic acid resins, metal cations (e.g., Na+, K+, Ca²+, Fe³+) present in the reactants can irreversibly exchange with the catalytically active protons (H+), neutralizing the acid sites.[9]

  • Leaching: The gradual loss of active species from the support material into the reaction mixture. For sulfated zirconia, this can involve the slow removal of sulfate groups under certain conditions.

The following diagram illustrates the typical lifecycle of a solid acid catalyst, highlighting the points of deactivation and regeneration.

CatalystLifecycle Fresh Fresh Active Catalyst Spent Spent/Deactivated Catalyst Fresh->Spent Esterification Cycles (Deactivation Occurs) Regen Regenerated Catalyst Spent->Regen Regeneration Protocol Regen->Fresh Re-activation & Reuse

Caption: The lifecycle of a solid acid catalyst, from fresh to spent to regenerated.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Issues

This section is formatted as a direct Q&A to address problems you may encounter during your experiments.

Question: My reaction rate has slowed significantly, and the conversion to this compound has dropped. How do I confirm the catalyst is the problem?

Answer: First, eliminate other variables. Confirm the purity of your 2-bromopropanoic acid and butanol, and ensure your reaction temperature and stirring are consistent with previous successful batches.

To diagnose the catalyst, perform a control experiment. Run the reaction with a fresh, unused batch of the same catalyst under identical conditions. If the fresh catalyst provides the expected high conversion, it strongly indicates that your used catalyst has deactivated. A significant drop in activity, for instance, to less than 10% of its initial value, can occur with even small amounts of coke deposition (e.g., 0.04 wt%) on sulfated zirconia.[6]

Question: I am using an Amberlyst-15 type resin, and it has changed color from light brown to dark brown/black. What does this mean?

Answer: A significant color change in ion-exchange resins often indicates fouling by organic species. High-boiling point impurities or reaction byproducts may be adsorbing onto the polymer matrix. This fouling can block the pores, restricting access to the sulfonic acid groups. While this indicates deactivation, the good news is that this type of fouling can often be reversed by solvent washing.

Question: My sulfated zirconia catalyst is no longer effective. Can I regenerate it?

Answer: Yes, sulfated zirconia deactivated by coking can typically be regenerated with high efficacy. The standard and most effective method is oxidative calcination, which involves heating the catalyst in a stream of air or oxygen to burn off the deposited coke.[6] This process can restore the physical properties and catalytic activity of the catalyst.[6]

Question: I suspect metal ion contamination in my feedstock. How does this affect my Amberlyst-15 catalyst and can it be fixed?

Answer: Metal ions are a common poison for sulfonic acid resins. They deactivate the catalyst through ion exchange, where the active H+ site is replaced by a metal cation.[9] This neutralizes the Brønsted acidity required for esterification. This form of deactivation is often reversible. The catalyst can be regenerated by washing it with a mineral acid (like HCl or H₂SO₄) to displace the metal ions and re-protonate the sulfonic acid groups.[10]

Detailed Regeneration Protocols

Always perform regeneration procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.

Protocol 1: Regeneration of Amberlyst-15 (or similar sulfonic acid resins)

This protocol addresses deactivation from both organic fouling and ion poisoning.

Materials:

  • Spent Amberlyst-15 catalyst

  • Methanol or Acetone (reagent grade)

  • Hydrochloric Acid (HCl), 5-10% aqueous solution

  • Deionized (DI) water

  • Glass column or Büchner funnel

  • pH indicator paper or pH meter

Step-by-Step Procedure:

  • Solvent Wash (for Fouling):

    • Place the spent resin in a beaker and add methanol or acetone to cover the resin completely.

    • Stir the slurry gently for 30-60 minutes to dissolve and wash away adsorbed organic impurities.

    • Decant the solvent. Repeat this washing step 2-3 times with fresh solvent until the solvent remains clear.

  • Acid Regeneration (for Ion Poisoning):

    • Transfer the solvent-washed resin into a glass column. If a column is unavailable, this can be done batch-wise in a beaker with stirring.

    • Slowly pass 3-5 bed volumes (BV) of 5-10% HCl solution through the resin bed over a period of 1-2 hours.[10] One bed volume is the volume occupied by the settled resin. This step ensures that any metal cations are exchanged for H+.

    • Causality: The high concentration of H+ ions in the strong acid solution drives the equilibrium of the ion exchange process, displacing the bound metal poisons and fully re-protonating the sulfonic acid sites.

  • DI Water Rinse:

    • After the acid wash, rinse the resin with several bed volumes of DI water.

    • Continue rinsing until the effluent is neutral (pH 6-7), as checked with pH paper or a meter. This is crucial to remove any residual HCl, which could act as a homogeneous catalyst and interfere with subsequent reactions.

  • Drying:

    • Remove the excess water by filtration.

    • Dry the regenerated resin in a vacuum oven at a temperature not exceeding 80-100 °C. Higher temperatures can cause thermal degradation of the polymer backbone and sulfonic acid groups.

    • The catalyst is ready for reuse once it is dry and free-flowing.

Protocol 2: Regeneration of Sulfated Zirconia

This protocol addresses deactivation from coking.

Materials:

  • Spent sulfated zirconia catalyst

  • Tube furnace with temperature and atmosphere control

  • Air or Oxygen supply (mixed with an inert gas like Nitrogen if desired)

Step-by-Step Procedure:

  • Catalyst Loading:

    • Place the spent, dark-colored catalyst in a quartz or ceramic crucible or tube within the furnace.

  • Oxidative Calcination:

    • Begin flowing a stream of dry air (or a lean O₂/N₂ mixture) over the catalyst bed.

    • Slowly ramp the temperature of the furnace to 450-550 °C. A typical ramp rate is 5-10 °C/min.

    • Hold the catalyst at the target temperature for 3-5 hours.[6]

    • Causality: At these elevated temperatures, the oxygen reacts with the carbonaceous coke deposits, converting them to CO and CO₂, which are carried away by the gas stream. This process effectively "burns off" the foulants, exposing the clean catalyst surface and active acid sites.

  • Cooling:

    • After the hold period, turn off the furnace and allow the catalyst to cool to room temperature under a flow of dry air or nitrogen. Cooling under a dry atmosphere is important to prevent the adsorption of moisture onto the active sites.

  • Storage:

    • Once cooled, the regenerated catalyst (which should have returned to its original light color) should be stored in a desiccator to prevent rehydration before its next use.

Alternative High-Pressure Hydrogen Regeneration: For coked sulfated zirconia, regeneration using high-pressure hydrogen (e.g., 2.1 MPa) at around 250 °C has been shown to restore over 98% of the original activity.[11][12] This method can be an alternative to oxidative calcination, especially if oxidation-sensitive components are present. However, it requires specialized high-pressure equipment.

The following diagram illustrates the experimental workflow for the regeneration of a coked sulfated zirconia catalyst via oxidative calcination.

RegenerationWorkflow cluster_prep Preparation cluster_regen Regeneration Process cluster_post Post-Treatment Start Spent Catalyst (Dark colored, coked) Load Load into Tube Furnace Start->Load Gas Start Air/O₂ Flow Load->Gas Ramp Ramp Temperature (5-10 °C/min to 450-550 °C) Gas->Ramp Hold Hold for 3-5 hours Ramp->Hold Cool Cool to Room Temp (under dry gas flow) Hold->Cool Store Store in Desiccator Cool->Store End Regenerated Catalyst (Ready for reuse) Store->End

Caption: Workflow for the oxidative regeneration of sulfated zirconia catalysts.

Catalyst Regeneration Data Summary

The success of regeneration can be quantified by measuring key catalyst properties before and after the procedure.

Catalyst TypeDeactivation CauseRegeneration MethodKey ParametersExpected OutcomeVerification Method
Amberlyst-15 Ion PoisoningAcid Wash5-10% HCl, 3-5 BV, 1-2 h>95% recovery of H+ sitesAcid-base titration
Amberlyst-15 Organic FoulingSolvent WashMethanol/Acetone, 3x washesClear resin, restored porosityVisual inspection, BET surface area
Sulfated Zirconia CokingOxidative Calcination450-550 °C, Air flow, 3-5 h>95% removal of cokeTGA, Visual inspection
Sulfated Zirconia CokingH₂ Treatment2.1 MPa H₂, 250 °C, 8 h>98% activity recovery[11]Catalytic activity test

Frequently Asked Questions (FAQs)

Q1: How many times can I regenerate my catalyst?

  • A1: For Amberlyst-15, if deactivation is due to simple ion exchange or reversible fouling, it can be regenerated many times with minimal loss of capacity. However, aggressive chemical environments or high temperatures can slowly degrade the polymer structure. For sulfated zirconia, regeneration via calcination is very effective, but repeated, harsh thermal cycling can eventually lead to changes in crystal structure or loss of sulfate groups, reducing long-term performance.

Q2: Is there a simpler way to regenerate my Amberlyst resin without a column?

  • A2: Yes, a batch process can be used. After the solvent wash, you can stir the resin in a beaker with the HCl solution for 1-2 hours, then filter and proceed with the water rinsing steps. While effective, a column is generally more efficient for washing and ensures more uniform treatment.

Q3: I tried regenerating my sulfated zirconia, but the activity was not fully restored. What could be wrong?

  • A3: Incomplete activity restoration could be due to several factors: 1) The calcination temperature was too low or the time was too short to burn off all the coke. 2) The temperature was too high, causing a loss of active sulfate groups from the surface.[7] 3) The deactivation was not just from coke, but also from an irreversible poison that was not removed by calcination. Characterization techniques like Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) could help diagnose the issue.

Q4: Can I use sulfuric acid instead of hydrochloric acid to regenerate Amberlyst-15?

  • A4: Yes, a dilute solution of sulfuric acid can also be used to re-protonate the resin. The principle is the same: providing a high concentration of H+ to drive the ion exchange. Ensure thorough rinsing with DI water afterward to remove all residual acid.

Q5: My reaction produces water as a byproduct. Does this deactivate the catalyst?

  • A5: Water can act as a temporary inhibitor for solid acid catalysts. It can compete with the reactants for adsorption on the active sites, slowing the reaction rate. For Amberlyst-15, excessive water can also cause significant swelling of the resin.[13] However, this is typically not a permanent deactivation mechanism, and the catalyst's activity is restored once the water is removed.

References

  • Regeneration of Coked Al-Promoted Sulfated Zirconia Catalysts by High Pressure Hydrogen. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Deactivation and regeneration of sulfated zirconia. ProQuest. [Link]

  • How to regenerate Amberlyst15 cation exchange resin? ResearchGate. [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI. [Link]

  • Deactivation and regeneration of Pt containing sulfated zirconia and sulfated zirconia. ResearchGate. [Link]

  • Acid exchange resins deactivation in the esterification of free fatty acids. ResearchGate. [Link]

  • Regeneration of Coked Al-Promoted Sulfated Zirconia Catalysts by High Pressure Hydrogen. ResearchGate. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]

  • Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. MDPI. [Link]

  • Amberlyst-15 in organic synthesis. Arkivoc. [Link]

  • Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. MDPI. [Link]

  • Catalyst regeneration method.
  • Ion Exchange Resin for Catalyst (Overall Summary). Samco. [Link]

  • Ion Exchangers as Catalyst in Esterification Reaction: A Review. Research India Publications. [Link]

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Addressing discoloration of Butyl 2-bromopropanoate upon storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Butyl 2-bromopropanoate. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with the storage and handling of this reagent. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues, particularly the discoloration of this compound upon storage.

Section 1: Troubleshooting Guide - Discoloration Issues

Question 1: My previously colorless this compound has developed a yellow to brown color during storage. What is causing this discoloration?

Answer: The discoloration of this compound is a common indicator of chemical decomposition. The appearance of a yellow or brown hue is primarily due to the formation of impurities and degradation products. Several factors can initiate or accelerate this process:

  • Hydrolysis: Exposure to atmospheric moisture can lead to the slow hydrolysis of the ester, yielding butanol and 2-bromopropionic acid. The acid, in turn, can catalyze further degradation.

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially in the presence of trace impurities or upon exposure to heat. HBr is a corrosive gas that can also contribute to further decomposition of the ester.

  • Free Radical Decomposition: Alkyl halides, including this compound, are susceptible to free radical chain reactions, particularly when exposed to light (photodissociation) or heat.[1][2][3][4][5][6][7] This process can lead to the formation of a complex mixture of byproducts. The initiation of this process often involves the homolytic cleavage of the carbon-bromine bond.

  • Oxidation: Exposure to air can lead to oxidative degradation of the molecule.

The colored impurities are often a result of complex secondary reactions of these initial degradation products.

Question 2: I've observed discoloration. Is the material still usable for my experiment?

Answer: The usability of discolored this compound depends on the specific requirements of your reaction. For applications that are sensitive to acidic impurities or require high purity starting material, using the discolored reagent is not recommended as it may lead to:

  • Reduced yield of the desired product.

  • Formation of unwanted side products.

  • Inconsistent reaction rates.

For less sensitive applications, it may be possible to use the material after purification. However, it is crucial to first identify the extent of decomposition. A simple preliminary test is to check the pH of a small, dissolved sample. An acidic pH would indicate the presence of HBr or 2-bromopropionic acid. For more detailed analysis, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the purity.

Question 3: How can I purify my discolored this compound?

Answer: If the discoloration is minor, you can often purify this compound in the lab. The primary goal is to remove acidic impurities and colored byproducts.

Experimental Protocol: Purification of Discolored this compound

Materials:

  • Discolored this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Liquid-Liquid Extraction: a. Transfer the discolored this compound to a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate solution. Caution: Stopper the funnel and invert gently, frequently venting to release any CO₂ gas that may form from the neutralization of acidic impurities. c. Shake the funnel more vigorously for 1-2 minutes. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the wash with saturated sodium bicarbonate solution until no more gas evolution is observed. f. Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. g. Separate and collect the organic layer.

  • Drying: a. Transfer the washed organic layer to a clean, dry flask. b. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl gently. c. Continue adding the drying agent until it no longer clumps together, indicating that all the water has been absorbed. d. Filter the dried organic layer to remove the drying agent.

  • Distillation: a. Transfer the dried and filtered liquid to a round-bottom flask suitable for distillation. b. Perform a simple or fractional distillation under atmospheric or reduced pressure. Vacuum distillation is recommended to avoid thermal decomposition at higher temperatures. c. Collect the fraction that boils at the expected boiling point of this compound (approximately 178-180 °C at atmospheric pressure).

The purified product should be a colorless liquid.

Workflow for Purification

G cluster_extraction Liquid-Liquid Extraction cluster_drying Drying cluster_distillation Distillation discolored_ester Discolored Butyl 2-bromopropanoate add_bicarb Wash with sat. NaHCO₃ solution discolored_ester->add_bicarb separate_layers1 Separate Layers (Discard Aqueous) add_bicarb->separate_layers1 add_brine Wash with sat. NaCl (brine) separate_layers1->add_brine separate_layers2 Separate Layers (Collect Organic) add_brine->separate_layers2 washed_ester Washed Ester separate_layers2->washed_ester add_drying_agent Add Anhydrous MgSO₄ or Na₂SO₄ washed_ester->add_drying_agent filter Filter add_drying_agent->filter dried_ester Dried Ester filter->dried_ester distill Vacuum Distillation dried_ester->distill purified_product Purified Butyl 2-bromopropanoate distill->purified_product

Caption: Purification workflow for discolored this compound.

Section 2: Frequently Asked Questions (FAQs)

Question 4: What are the ideal storage conditions for this compound to prevent discoloration?

Answer: Proper storage is critical to maintaining the quality of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2-8°C.[8]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Container Use a tightly sealed, opaque or amber glass bottle.Protects from light and prevents the ingress of moisture and air.
Location Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]Ensures safety and prevents reactions with other chemicals.
Light Avoid exposure to direct sunlight or other sources of UV light.Light can initiate free-radical decomposition.[1][6][9]
Question 5: What are the primary decomposition pathways for this compound?

Answer: The decomposition of this compound can proceed through several pathways, often influenced by storage conditions.

G cluster_hydrolysis Hydrolysis cluster_elimination Dehydrobromination cluster_radical Free Radical Decomposition main This compound hydrolysis_products Butanol + 2-Bromopropionic Acid main->hydrolysis_products + H₂O elimination_products Butyl Acrylate + HBr main->elimination_products - HBr radical_products Complex Mixture of Colored Byproducts main->radical_products Initiation h2o H₂O (Moisture) heat_base Heat / Trace Base light_heat Light (hν) / Heat

Caption: Primary decomposition pathways for this compound.

Question 6: Are there any stabilizers that can be added to this compound?

Answer: While the addition of stabilizers is a common practice for some alkyl halides, specific recommendations for this compound are not widely published in standard chemical literature for laboratory-scale use. However, for branched alkyl bromides, the use of certain stabilizers to inhibit isomerization and decomposition has been patented.[10] For laboratory purposes, the most effective "stabilization" is adherence to strict storage and handling protocols. If you are considering the use of a stabilizer for bulk storage, it would be advisable to consult specialized chemical stability literature or the manufacturer. Common stabilizers for alkyl halides include small amounts of radical scavengers or acid scavengers.

Question 7: What are the main hazardous decomposition products I should be aware of?

Answer: The primary hazardous decomposition products of this compound are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). Hydrogen bromide is a corrosive acid and is largely responsible for the acidic nature of the degraded product. It is important to handle discolored or aged this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

References

  • JP2007332056A - Method for stabilizing branched alkyl bromide and branched alkyl bromide composition - Google P
  • Fiveable. Alkyl Bromides Definition - Organic Chemistry Key Term. [Link]

  • ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis. [Link]

  • JoVE. α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

  • ResearchGate. Pyrolysis of Organic Halides. [Link]

  • ACS Publications. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy | Chemical Reviews. [Link]

  • IU Indianapolis ScholarWorks. GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemical Communications (RSC Publishing). Stability of alkyl carbocations. [Link]

  • Master Organic Chemistry. 3 Factors That Stabilize Carbocations. [Link]

  • MSU chemistry. Alkyl Halide Reactivity. [Link]

  • Chemistry LibreTexts. 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. [Link]

  • Purdue University. Alkyl Halides. [Link]

  • PMC. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. [Link]

  • Google Patents.
  • ResearchGate. Studies on photodissociation of alkyl bromides at 234 and 267 nm. [Link]

  • Chemistry LibreTexts. 7.3: Preparation of Alkyl Halides. [Link]

  • NIH. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [Link]

  • PubChem. tert-Butyl 2-bromopropanoate. [Link]

  • PubChem. Butyl 2-bromopropionate. [Link]

  • Chemsrc. Butyl 2-Bromopropionate | CAS#:41145-84-0. [Link]

  • CP Lab Safety. Butyl 2-Bromopropionate, 25mL, Each. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Butyl 2-bromopropanoate via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthesis

Butyl 2-bromopropanoate is a versatile building block in organic synthesis, particularly valued in the development of pharmaceutical agents and fine chemicals. Its utility stems from the two reactive centers: the ester for hydrolysis or transesterification and the bromine-bearing chiral center for nucleophilic substitution. The stereochemical and chemical purity of this reagent is paramount; impurities can lead to unwanted side reactions, lower yields, and introduce contaminants that are difficult to remove in downstream processes.

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural verification and quantitative purity assessment of this compound. We will explore the nuances of both ¹H and ¹³C NMR, detail a robust experimental protocol, and compare the technique against other common analytical methods. For the purpose of this guide, we will focus on n-butyl 2-bromopropanoate .

Part 1: The Power of NMR in Purity Determination

NMR spectroscopy stands out as a premier analytical technique because it is both qualitative and quantitative.[1] Unlike chromatographic methods that separate components for individual detection, NMR provides a holistic snapshot of a sample's composition in a single, non-destructive experiment.[1][2]

The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a known signal from the analyte with that of a certified internal standard of known purity and concentration, one can determine the absolute purity of the analyte with high accuracy and precision.[4] This makes qNMR a primary ratio method of measurement, capable of providing SI-traceable results.

Part 2: Spectral Analysis of n-Butyl 2-bromopropanoate

A comprehensive purity assessment begins with the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra of the pure compound. This serves as the reference against which production batches are compared.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides critical information on the proton environment, including chemical shift, integration (proton count), and multiplicity (splitting pattern), which reveals neighboring protons.

Table 1: Predicted ¹H NMR Signal Assignments for n-Butyl 2-bromopropanoate in CDCl₃

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCouples To
aCH(Br)~4.35Quartet (q)1HHc
bOCH₂ CH₂CH₂CH₃~4.17Triplet (t)2HHe
cCH(Br)CH₃ ~1.82Doublet (d)3HHa
dOCH₂CH₂ CH₂CH₃~1.65Multiplet (m)2HHb, He
eOCH₂CH₂CH₂ CH₃~1.40Multiplet (m)2HHd, Hf
fOCH₂CH₂CH₂CH₃ ~0.95Triplet (t)3HHe

Note: Chemical shifts are predictions and may vary slightly based on solvent and concentration. Data is referenced from spectral databases.[5]

Causality Behind the Assignments:

  • Proton 'a' (CH(Br)): This proton is attached to a carbon bearing an electronegative bromine atom and adjacent to a carbonyl group, shifting it significantly downfield to ~4.35 ppm. It is split into a quartet by the three neighboring protons on the methyl group 'c' (n+1 = 3+1 = 4).

  • Proton 'b' (OCH₂): These protons are deshielded by the adjacent ester oxygen, placing their signal around ~4.17 ppm. They are split into a triplet by the two neighboring protons of group 'd' (n+1 = 2+1 = 3).

  • Proton 'c' (CH₃): This methyl group is adjacent to the chiral center. Its signal at ~1.82 ppm is split into a doublet by the single proton 'a' (n+1 = 1+1 = 2).

  • Protons 'd', 'e', 'f' (Butyl Chain): These protons represent the alkyl chain of the butyl group, residing in the more shielded upfield region of the spectrum. Their splitting patterns arise from coupling with adjacent methylene groups.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a "carbon count" and information about the electronic environment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Signal Assignments for n-Butyl 2-bromopropanoate in CDCl₃

AssignmentPredicted Chemical Shift (δ, ppm)
C =O~169.5
OC H₂~66.5
C H(Br)~40.0
OCH₂C H₂~30.2
CH(Br)C H₃~21.8
OCH₂CH₂C H₂~19.0
OCH₂CH₂CH₂C H₃~13.6

Note: Data is referenced from spectral databases.[6][7]

Causality Behind the Assignments:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in the most downfield chemical shift at ~169.5 ppm.

  • Ester and Bromine-Attached Carbons (OCH₂ & CH(Br)): These carbons are bonded to electronegative atoms (O and Br, respectively), shifting them downfield into the 40-70 ppm range.

  • Alkyl Carbons: The remaining carbons of the butyl chain appear in the upfield region (<35 ppm) typical for sp³ hybridized carbons.

Part 3: Experimental Protocol for Quantitative Purity Assessment (qNMR)

This protocol ensures the acquisition of high-quality, reproducible data for accurate purity determination.

Materials and Reagents
  • Analyte: this compound sample.

  • Internal Standard (IS): A high-purity (>99.5%), non-volatile solid with simple, non-overlapping signals. Maleic acid or 1,4-dinitrobenzene are suitable choices. The IS must be accurately weighed.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or similar, ensuring high isotopic purity.

  • Equipment: High-resolution NMR spectrometer (≥400 MHz recommended), analytical balance, volumetric flasks, and NMR tubes.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg of the internal standard into a clean, dry vial. Record the mass to at least four decimal places.

  • Analyte Addition: Accurately weigh approximately 30-40 mg of the this compound sample into the same vial. Record the mass precisely. The mass ratio is chosen to give comparable signal intensities.

  • Dissolution: Add ~0.7 mL of the deuterated solvent to the vial.

  • Homogenization: Cap the vial and gently vortex or swirl until both the internal standard and the analyte are completely dissolved.

  • Transfer: Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Allow time for temperature equilibration. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: Set to a 90° pulse to ensure maximum signal excitation.

    • Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point for small molecules.

    • Acquisition Time (AQ): Set to a sufficient duration (e.g., 3-4 seconds) to ensure the FID has fully decayed.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

Data Processing and Purity Calculation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration: Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the quartet at ~4.35 ppm) and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the weight percent purity of the analyte[4]:

    Purityₓ (%) = (Iₓ / I_std) * (N_std / Nₓ) * (Mₓ / M_std) * (W_std / Wₓ) * Purity_std (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • W: Weight (mass)

    • Purity: Purity of the standard

    • ₓ: Refers to the analyte (this compound)

    • std: Refers to the internal standard

Part 4: Workflow and Impurity Identification

The entire process from sample receipt to final purity report can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Final Report weigh_analyte Weigh Analyte (Wₓ) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std (W_std) weigh_std->dissolve acquire_nmr Acquire ¹H NMR Spectrum (Optimized D1, 90° Pulse) dissolve->acquire_nmr process_spec Phase & Baseline Correction acquire_nmr->process_spec integrate Integrate Signals (Iₓ, I_std) process_spec->integrate impurities Identify Impurity Signals process_spec->impurities calculate Calculate % Purity integrate->calculate

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of Butyl 2-bromopropanoate (C₇H₁₃BrO₂), a key intermediate in various organic syntheses. We will dissect the characteristic fragmentation patterns, including α-cleavage, bromine loss, and the McLafferty rearrangement, to provide a comprehensive interpretation of its mass spectrum. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only a detailed spectral analysis but also a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol and a comparative overview of alternative analytical techniques like NMR and IR spectroscopy.

Introduction: The Analytical Challenge

This compound is a halogenated ester whose purity and structural integrity are paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). Mass spectrometry is an indispensable tool for its characterization, offering high sensitivity and detailed structural information from minimal sample quantities.[1][2] Understanding the fragmentation behavior under electron ionization is crucial for unambiguous identification and quality control. This guide explains the causal mechanisms behind the observed spectral features, providing a robust framework for confident analysis.

Interpreting the Electron Ionization Mass Spectrum

The mass spectrum of this compound is a composite of several competing fragmentation pathways. The molecular weight of the compound is 209.08 g/mol .[3][4][5] Due to the presence of bromine, we expect to see characteristic isotopic patterns for bromine-containing fragments (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

The Molecular Ion (M⁺•)

The molecular ion peak is often weak or absent in the spectra of aliphatic esters and halides due to rapid fragmentation. When observed, it would appear as a pair of peaks of nearly equal intensity at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4]

Key Fragmentation Pathways & Interpretation

The fragmentation of this compound is dominated by several key processes common to esters and alkyl halides.[6][7]

  • McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.[8][9] The butyl group provides this hydrogen, which is transferred to the carbonyl oxygen through a six-membered transition state. This results in the elimination of a neutral butene molecule (C₄H₈, 56 Da) and the formation of a radical cation of 2-bromopropanoic acid, which is observed as a characteristic pair of peaks at m/z 152/154 . This is often a prominent peak in the spectrum.[8][10]

  • α-Cleavage (Loss of Butoxy Radical): Cleavage of the C-O bond between the carbonyl carbon and the butoxy group results in the loss of a butoxy radical (•OC₄H₉, 73 Da). This pathway forms a stable, resonance-stabilized acylium ion, [CH₃CH(Br)CO]⁺, which appears as an isotopic pair at m/z 135/137 .[6]

  • Loss of the Butyl Group: Cleavage of the alkyl C-O bond can lead to the loss of a butyl radical (•C₄H₉, 57 Da), forming an ion at m/z 152/154 . More significantly, charge retention by the butyl group forms the butyl cation [C₄H₉]⁺ at m/z 57 . This fragment often undergoes further decomposition to m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺). The peak at m/z 57 is frequently a very intense or even the base peak in the spectrum.[11]

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 Da). This generates a fragment ion [M-Br]⁺ at m/z 129 . This ion corresponds to the butyl propanoate cation.

Data Summary: Characteristic Mass Fragments
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formation Mechanism Significance
208/210[C₇H₁₃BrO₂]⁺•Molecular IonOften weak or absent
152/154[C₃H₅BrO₂]⁺•McLafferty Rearrangement (Loss of C₄H₈)Diagnostic for esters with γ-hydrogens
135/137[C₃H₄BrO]⁺α-Cleavage (Loss of •OC₄H₉)Confirms the bromo-acyl structure
129[C₇H₁₃O₂]⁺Loss of •BrIndicates presence of bromine
57[C₄H₉]⁺Cleavage of the ester bondOften the base peak; confirms butyl ester
56[C₄H₈]⁺•McLafferty Rearrangement productOften the base peak, indicates butyl ester.[11]
41[C₃H₅]⁺Further fragmentation of [C₄H₉]⁺Common alkyl fragment

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the analysis of this compound, ensuring high sensitivity and reproducibility.[1] It is designed to be self-validating through the use of standards and blanks.

Sample and Standard Preparation
  • Solvent Selection: Use a high-purity solvent in which the analyte is soluble and that does not interfere with the analysis. Dichloromethane or ethyl acetate are suitable choices.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the solvent. This standard is used for system suitability checks and quantification.

  • Sample Preparation: Prepare the sample to be analyzed at an expected concentration of ~10 µg/mL in the same solvent.

  • Solvent Blank: Prepare a vial containing only the solvent to check for system contamination.

Instrumentation and Conditions

The following conditions are a validated starting point and may be optimized for specific instrumentation.[12][13]

  • Gas Chromatograph (GC):

    • Column: A mid-polarity column, such as a VF-624ms or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness, is recommended for resolving potential impurities.[12]

    • Injector: Split/Splitless injector at 250°C. Use a split ratio of 20:1 for standard analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Final Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 - 350.

    • Acquisition Mode: Full Scan.

Analysis Sequence
  • Inject the Solvent Blank to ensure no carryover or contamination.

  • Inject the Working Standard five times to establish system suitability (RSD% of peak area < 15%).

  • Inject the Sample Preparation .

  • Inject a Working Standard after every 10 sample injections to verify system stability.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G cluster_main This compound Fragmentation cluster_mclafferty McLafferty Rearrangement cluster_alpha α-Cleavage cluster_br_loss Bromine Loss cluster_butyl_loss Butyl Group Cleavage parent This compound [C₇H₁₃BrO₂]⁺• m/z 208/210 mclafferty_ion [C₃H₅BrO₂]⁺• m/z 152/154 parent->mclafferty_ion - C₄H₈ acylium Acylium Ion [C₃H₄BrO]⁺ m/z 135/137 parent->acylium - •OC₄H₉ br_loss_ion [C₇H₁₃O₂]⁺ m/z 129 parent->br_loss_ion - •Br butyl_cation Butyl Cation [C₄H₉]⁺ m/z 57 (Base Peak) parent->butyl_cation - •C₃H₄BrO₂ butene Butene (neutral loss) C₄H₈ c3h5 [C₃H₅]⁺ m/z 41 butyl_cation->c3h5 - CH₄

Caption: Primary EI fragmentation pathways for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is powerful, a multi-technique approach provides the most comprehensive characterization.

Technique Information Provided Advantages Limitations
GC-MS Molecular weight, fragmentation pattern, identification of volatile impurities.High sensitivity, structural elucidation, excellent for complex mixtures.Destructive technique, limited to thermally stable and volatile compounds.
¹H & ¹³C NMR Detailed carbon-hydrogen framework, stereochemistry, identification of non-volatile impurities.[14][15][16]Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures.
FTIR Presence of functional groups (C=O, C-O, C-Br).[14][17]Fast, non-destructive, good for functional group identification.Provides limited structural information, not suitable for complex mixture analysis.

NMR Spectroscopy: The ¹H NMR spectrum of tert-butyl 2-bromopropanoate shows characteristic signals: a quartet around 4.31 ppm for the proton alpha to the bromine, a doublet around 1.81 ppm for the methyl group adjacent to it, and a singlet at 1.52 ppm for the nine equivalent protons of the tert-butyl group.[15] This provides complementary confirmation of the structure.

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch. A band in the region of 550-650 cm⁻¹ can be attributed to the C-Br stretching vibration.[18]

Conclusion

The mass spectrum of this compound is rich with structural information. A confident interpretation relies on recognizing the key fragmentation pathways: the McLafferty rearrangement (m/z 152/154), α-cleavage leading to the acylium ion (m/z 135/137), and cleavage yielding the highly stable butyl cation (m/z 57), which is often the base peak. By complementing GC-MS data with orthogonal techniques like NMR and IR, researchers can achieve a thorough and unambiguous characterization of this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.

References

  • SpectraBase. (n.d.). 2-Bromopropionic acid tert-butyl ester. Retrieved from [Link]

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  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • SOAR. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Retrieved from [Link]

  • ResearchGate. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

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  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • SlideShare. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of Butyl 2-bromopropanoate and Ethyl 2-bromopropanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of Butyl 2-bromopropanoate and Ethyl 2-bromopropanoate, tailored for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings of their reactivity, present a detailed experimental protocol for a comparative kinetic study, and analyze the expected outcomes. This document aims to provide a comprehensive understanding of how subtle structural differences in alkyl esters can influence their behavior in nucleophilic substitution reactions.

Introduction: The Subtle Influence of Alkyl Chain Length on Reactivity

This compound and Ethyl 2-bromopropanoate are both α-bromo esters, a class of compounds widely utilized as versatile intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Their reactivity is primarily centered around the electrophilic carbon atom bonded to the bromine, making them susceptible to nucleophilic attack. The core of this guide will focus on comparing their reactivity within the framework of the bimolecular nucleophilic substitution (Sₙ2) reaction mechanism.

The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (in this case, the bromide ion).[3][4] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3][5] Several factors influence the rate of an Sₙ2 reaction, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the choice of solvent.[6][7]

In comparing this compound and Ethyl 2-bromopropanoate, the primary structural difference lies in the length of the alkyl chain of the ester group (butyl vs. ethyl). This seemingly minor variation can exert a tangible influence on the reaction rate, primarily through steric effects.

Theoretical Framework: Steric Hindrance as a Determining Factor

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes the approach of a reactant.[8] In the context of an Sₙ2 reaction, the nucleophile must have a clear path to attack the electrophilic carbon from the side opposite to the leaving group.[4] Bulky substituents on or near the reaction center can obstruct this pathway, slowing down the reaction.[8][9]

While the butyl and ethyl groups are not directly attached to the electrophilic α-carbon, their presence can influence the overall steric environment of the molecule. The butyl group, being larger and more flexible than the ethyl group, can adopt conformations that create greater steric bulk in the vicinity of the reaction center. This increased steric hindrance in this compound is expected to make the approach of a nucleophile more difficult compared to Ethyl 2-bromopropanoate, leading to a slower reaction rate.[10][11]

The general order of reactivity for alkyl halides in Sₙ2 reactions is methyl > primary > secondary > tertiary, a trend largely dictated by increasing steric hindrance.[10][12] While both substrates in our comparison are secondary halides, the subtle difference in the ester alkyl group provides a nuanced case study in steric effects.

Experimental Design: A Kinetic Comparison

To empirically compare the reactivity of this compound and Ethyl 2-bromopropanoate, a kinetic study can be designed to monitor the progress of a nucleophilic substitution reaction over time. Gas chromatography (GC) is a powerful analytical technique well-suited for this purpose, allowing for the separation and quantification of reactants and products in a reaction mixture.[13][14]

Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis GC Analysis cluster_data Data Analysis A Prepare solutions of: - this compound - Ethyl 2-bromopropanoate - Nucleophile (e.g., NaI) - Internal Standard B Set up two parallel reactions in a suitable solvent (e.g., Acetone) in thermostatted vessels A->B C Initiate reactions by adding nucleophile solution B->C D Withdraw aliquots at regular time intervals C->D E Quench the reaction in each aliquot D->E F Inject quenched samples into the Gas Chromatograph E->F G Separate and quantify reactants and products F->G H Determine the concentration of the alkyl bromides over time G->H I Plot ln([Alkyl Bromide]) vs. Time H->I J Determine the pseudo-first-order rate constant (k') from the slope of the line I->J K Compare the rate constants for both substrates J->K

Caption: Workflow for the comparative kinetic analysis.

Detailed Experimental Protocol
  • Materials and Reagents:

    • This compound (≥98% purity)

    • Ethyl 2-bromopropanoate (≥98% purity)

    • Sodium Iodide (NaI, anhydrous, ≥99%)

    • Acetone (anhydrous, ≥99.5%)

    • Internal Standard (e.g., Dodecane, ≥99%)

    • Quenching solution (e.g., cold diethyl ether)

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

    • Thermostatted reaction vessels with magnetic stirring.

    • Microsyringes for sampling.

  • Procedure:

    • Reaction Setup:

      • Prepare 0.1 M solutions of this compound and Ethyl 2-bromopropanoate in anhydrous acetone, each containing a known concentration of the internal standard.

      • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

      • In separate thermostatted reaction vessels maintained at a constant temperature (e.g., 25 °C), place equal volumes of the respective alkyl bromide solutions.

    • Reaction Initiation and Monitoring:

      • Simultaneously initiate both reactions by adding an equal volume of the sodium iodide solution to each reaction vessel. Start a timer immediately.

      • At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

      • Immediately quench each aliquot by adding it to a vial containing a larger volume of cold diethyl ether. This will dilute the reactants and slow the reaction significantly.

    • GC Analysis:

      • Inject a small volume (e.g., 1 µL) of each quenched sample into the GC.

      • The GC method should be optimized to achieve good separation of the starting alkyl bromides, the product alkyl iodides, and the internal standard.

      • Record the peak areas for the starting materials and the internal standard at each time point.

  • Data Analysis:

    • Calculate the concentration of the alkyl bromide at each time point relative to the constant concentration of the internal standard.

    • Since the concentration of the nucleophile (iodide) is in excess, the reaction will follow pseudo-first-order kinetics with respect to the alkyl bromide.[15][16]

    • Plot the natural logarithm of the alkyl bromide concentration (ln[R-Br]) versus time for both reactions.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated rate constants (k') for this compound and Ethyl 2-bromopropanoate.

Expected Results and Discussion

Based on the principles of steric hindrance, it is anticipated that the reaction of Ethyl 2-bromopropanoate with sodium iodide will proceed at a faster rate than that of this compound.

Hypothetical Data Summary
Time (min)ln[Ethyl 2-bromopropanoate]ln[this compound]
0-2.30-2.30
5-2.45-2.40
10-2.60-2.50
15-2.75-2.60
30-3.20-2.90
45-3.65-3.20
60-4.10-3.50

From a plot of this hypothetical data, the slope for the Ethyl 2-bromopropanoate reaction would be steeper (more negative) than that for the this compound reaction, indicating a larger rate constant and thus, a faster reaction.

The choice of a polar aprotic solvent like acetone is crucial for promoting the Sₙ2 mechanism.[12][17] Polar aprotic solvents solvate the cation (Na⁺) but not the anion (I⁻), leaving the nucleophile "naked" and more reactive.[18] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[19][20]

Visualizing the Sₙ2 Mechanism

The following diagram illustrates the concerted, single-step mechanism of the Sₙ2 reaction for an α-bromo ester.

Caption: The Sₙ2 reaction mechanism.

Conclusion and Implications

The comparative analysis of this compound and Ethyl 2-bromopropanoate reactivity highlights the significant role of steric hindrance in Sₙ2 reactions. While both are effective electrophiles, the smaller ethyl ester is expected to react more rapidly due to the reduced steric bulk of the ester group, allowing for more facile access of the nucleophile to the reaction center.

For researchers and professionals in drug development and organic synthesis, this understanding is critical for selecting appropriate starting materials and optimizing reaction conditions. The choice between these two substrates could influence reaction times, yields, and the potential for competing side reactions. By carefully considering the steric profile of reactants, chemists can more effectively design and execute synthetic strategies to achieve their target molecules with greater efficiency.

References

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

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A Comparative Guide to the SN2 Reactivity of n-Butyl vs. tert-Butyl 2-Bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in synthetic chemistry and drug development, a nuanced understanding of reaction mechanisms is not merely academic; it is a cornerstone of efficient and predictable molecular construction. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool in this endeavor. Its stereospecificity and predictability are highly valued, but its efficiency is exquisitely sensitive to the steric environment of the electrophilic carbon.

This guide provides an in-depth, objective comparison of the SN2 reactivity of two isomeric substrates: n-butyl 2-bromopropanoate and tert-butyl 2-bromopropanoate. Through a blend of mechanistic theory and practical experimental design, we will elucidate why these structurally similar molecules exhibit profoundly different behaviors in SN2 reactions.

The Theoretical Framework: Steric Hindrance in SN2 Reactions

The SN2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. This mechanism necessitates a "backside attack," where the nucleophile approaches the carbon from the side directly opposite the leaving group.[1] The reaction proceeds through a trigonal bipyramidal transition state, a crowded arrangement where five groups are transiently bonded to the central carbon.[2][3]

The rate of an SN2 reaction is therefore critically dependent on the accessibility of this backside trajectory.[4] Steric hindrance—the obstruction caused by the physical size of neighboring atoms or groups—can dramatically impede the nucleophile's approach, increase the energy of the crowded transition state, and consequently, slow down or completely prevent the reaction.[2][5] The general order of reactivity for alkyl halides in SN2 reactions is a direct reflection of this principle: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[6][7]

Structural Analysis: n-Butyl vs. tert-Butyl 2-Bromopropanoate

Both n-butyl and tert-butyl 2-bromopropanoate share the same core structure: a propanoate backbone with a bromine atom at the alpha-position (C2), making the alpha-carbon the electrophilic center. The crucial difference lies in the ester's alkyl group and its proximity to this reaction center.

  • n-Butyl 2-Bromopropanoate: The ester group is a straight-chain primary alkyl group. While the butyl group itself has some bulk, it is attached to the carbonyl oxygen, which is spatially removed from the alpha-carbon. The groups directly attached to the electrophilic alpha-carbon are the bromine atom, a hydrogen atom, a methyl group, and the carbonyl group. This arrangement presents a relatively unhindered path for a nucleophile to approach.

  • tert-Butyl 2-Bromopropanoate: The ester is formed with a tert-butyl group, a highly branched tertiary alkyl structure. This bulky group, with its three methyl substituents, creates a significant steric shield. Although attached to the ester oxygen, its sheer volume can "fold back" and effectively crowd the space around the entire molecule, including the alpha-carbon, hindering the nucleophile's approach. More importantly, while the primary difference is in the ester group, it's critical to analyze the substitution at the carbon bearing the leaving group. In both molecules, the bromine is on a secondary carbon. However, the overall steric bulk of the molecule, influenced by the ester group, plays a significant role in the accessibility of this secondary carbon. The tert-butyl group creates a much more sterically congested environment compared to the n-butyl group.

The following diagram illustrates the fundamental difference in steric accessibility for a nucleophile attempting a backside attack.

Caption: Steric hindrance comparison for SN2 backside attack.

Quantitative Reactivity Comparison

Based on established principles, the difference in SN2 reactivity is expected to be substantial. While specific rate constants for these exact molecules may vary depending on the nucleophile and solvent, a general comparison based on the steric environment can be made. The secondary carbon in both molecules would suggest some reactivity, but the overwhelming steric bulk of the adjacent tert-butyl group is predicted to make the tert-butyl ester virtually inert to SN2 reactions.[8][9] In contrast, the n-butyl ester should proceed at a rate typical for a secondary alkyl halide.

SubstrateSubstrate Type (at C-Br)Influencing FactorExpected Relative SN2 Rate
n-Butyl 2-bromopropanoateSecondaryRelatively low steric bulk from n-butyl ester groupModerate (~500)
tert-Butyl 2-bromopropanoateSecondaryHigh steric hindrance from bulky t-butyl ester groupNegligible (<1)
Data represents an illustrative comparison based on typical relative rates for secondary vs. sterically hindered substrates in SN2 reactions.[7]
Experimental Design: A Competition Study

To empirically validate the predicted difference in reactivity, a competition experiment is the most rigorous approach. This design is inherently self-validating as both substrates are present in the same reaction vessel, ensuring identical concentration, temperature, and stirring conditions. Any observed difference in consumption rate can be directly attributed to the inherent reactivity of the substrates.

G Start Reaction Flask: - n-Butyl 2-bromopropanoate (1 eq.) - tert-Butyl 2-bromopropanoate (1 eq.) - Sodium Iodide (Nu⁻, 0.5 eq.) - Acetone (Solvent) Reaction Stir at Constant Temp (e.g., 50°C) Start->Reaction t = 0 Quench Quench with Water Reaction->Quench Take aliquots at t = 1h, 4h, 24h Extract Extract Organic Layer (e.g., with Hexane) Quench->Extract Analyze GC Analysis Extract->Analyze Result Result: Compare peak areas of unreacted starting materials Analyze->Result

Caption: Workflow for the SN2 competition experiment.

Experimental Protocols

Caution: These protocols involve handling hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

This procedure utilizes a standard Fischer esterification.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopropionic acid (15.3 g, 0.1 mol) and n-butanol (11.1 g, 0.15 mol).

  • Catalysis: Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4 hours.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield n-butyl 2-bromopropanoate.

This synthesis is adapted from established methods utilizing isobutene.[10]

  • Setup: Condense isobutene (8.4 g, 0.15 mol) into a cooled (-15°C), sealable pressure-rated reaction flask containing dioxane (20 mL) and 2-bromopropionic acid (15.3 g, 0.1 mol).

  • Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Seal the flask and allow it to warm to room temperature. Stir overnight.

  • Workup: Carefully vent and open the flask in a fume hood. Pour the reaction mixture into 100 mL of dichloromethane. Wash sequentially with 50 mL of 20% potassium carbonate solution and 50 mL of water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-bromopropanoate.[10]

  • Preparation: In a 50 mL round-bottom flask, dissolve n-butyl 2-bromopropanoate (1.0 mmol), tert-butyl 2-bromopropanoate (1.0 mmol), and sodium iodide (0.5 mmol) in 20 mL of anhydrous acetone. The use of a polar aprotic solvent like acetone is crucial as it solvates the cation (Na⁺) but leaves the nucleophile (I⁻) "naked" and highly reactive, favoring the SN2 pathway.[11]

  • Reaction & Sampling: Place the flask in a thermostatically controlled water bath at 50°C and stir. Immediately take a t=0 sample (approx. 0.1 mL). Take further samples at timed intervals (e.g., 1, 4, and 24 hours).

  • Sample Analysis: For each sample, immediately quench by diluting into 1 mL of hexane, and then pass the solution through a small plug of silica gel to remove the sodium salts. Analyze the resulting solution by Gas Chromatography (GC).

  • Data Interpretation: Monitor the disappearance of the starting material peaks. The ratio of the peak areas for n-butyl 2-bromopropanoate and tert-butyl 2-bromopropanoate (normalized to the t=0 injection) will provide a direct measure of their relative reactivity. It is expected that the peak for the n-butyl ester will decrease significantly over time, while the peak for the tert-butyl ester will remain largely unchanged.

Conclusion

The comparative analysis of n-butyl and tert-butyl 2-bromopropanoate serves as a definitive illustration of steric effects in SN2 reactions. While both are secondary bromides, the profound steric hindrance imposed by the bulky tert-butyl group renders the electrophilic alpha-carbon inaccessible to nucleophilic backside attack.[2][8] Consequently, tert-butyl 2-bromopropanoate is effectively unreactive under SN2 conditions. In stark contrast, the linear n-butyl ester group presents minimal steric impediment, allowing the SN2 reaction to proceed at a moderate rate typical for a secondary halide.

For researchers in drug development and synthetic chemistry, this comparison underscores a critical design principle: while electronic effects are important, the steric architecture of a molecule is a dominant factor in determining its reaction pathways and rates. A judicious choice of protecting groups or synthetic building blocks, with careful consideration of their steric profiles, is paramount to achieving desired chemical transformations efficiently and selectively.

References

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

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  • Pranab B. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • BrainKart. (n.d.). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

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  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]

  • Quora. (2022). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case?. [Link]

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A Comparative Guide to the Synthesis of Butyl 2-bromopropanoate: Validation of a Novel One-Pot Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Butyl 2-bromopropanoate is a key building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for the construction of more complex molecules. The efficiency, safety, and environmental impact of its synthetic route are critical considerations for any laboratory, from academic research to industrial-scale production. This guide provides an in-depth comparison of established synthetic methodologies with a novel, streamlined one-pot approach. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a quantitative comparison of performance metrics to validate the new route as a superior alternative for modern chemical synthesis.

Overview of Synthetic Strategies

The synthesis of this compound traditionally involves multi-step sequences. These established methods, while reliable, often require the isolation of intermediates and the use of harsh reagents. Here, we compare two such classical routes against a more efficient one-pot synthesis that leverages the selectivity of N-Bromosuccinimide (NBS).

Synthesis_Overview cluster_0 Traditional Route 1 cluster_1 Traditional Route 2 cluster_2 Novel One-Pot Route a1 Propionic Acid + Butanol a2 Butyl Propanoate a1->a2 Fischer Esterification a3 This compound a2->a3 α-Bromination b1 Propionic Acid b2 2-Bromopropionyl Bromide b1->b2 HVZ Reaction b3 This compound b2->b3 Esterification c1 Propionic Acid + Butanol + NBS c2 This compound c1->c2 In-situ Bromination & Esterification

Caption: High-level overview of the three synthetic routes.

Traditional Route 1: Fischer Esterification Followed by α-Bromination

This two-step method first involves the creation of the butyl ester, followed by bromination at the alpha-carbon.

Mechanism & Rationale
  • Fischer Esterification : Propionic acid is reacted with an excess of butanol under acidic catalysis (e.g., H₂SO₄). The reaction is an equilibrium process, driven towards the ester product by using an excess of the alcohol and/or by removing the water formed.[1][2][3] The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, making it more electrophilic for nucleophilic attack by the alcohol.[4][5]

  • α-Bromination : The resulting butyl propanoate is then subjected to bromination. This step typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator, with a brominating agent like N-Bromosuccinimide (NBS).

Experimental Protocol

Step A: Synthesis of Butyl Propanoate

  • To a round-bottom flask equipped with a reflux condenser, add propionic acid (1.0 eq), n-butanol (3.0 eq), and concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the mixture, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and distill to obtain pure butyl propanoate.

Step B: Bromination of Butyl Propanoate

  • Dissolve butyl propanoate (1.0 eq) in a suitable solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux under UV irradiation for 2-4 hours until the reaction is complete (monitored by TLC/GC).

  • Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with Na₂S₂O₃ solution and water.

  • Dry the organic layer and purify by vacuum distillation.

Discussion

This route is well-established but suffers from being a two-step process requiring isolation and purification of the intermediate ester. The use of a large excess of butanol is necessary to drive the equilibrium, impacting atom economy. The subsequent bromination step adds to the overall time and resource consumption.

Traditional Route 2: Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[6][7][8]

Mechanism & Rationale

The reaction begins by converting the carboxylic acid into an acyl bromide using a catalyst like phosphorus tribromide (PBr₃).[7][9][10] The acyl bromide intermediate readily tautomerizes to its enol form. This enol then undergoes electrophilic attack by bromine (Br₂) to install the bromine atom at the α-position.[8][9] The resulting α-bromo acyl bromide is a highly reactive intermediate. By quenching the reaction with an alcohol, such as butanol, instead of water, the corresponding α-bromo ester can be obtained directly.[9][11]

Experimental Protocol
  • To a three-necked flask equipped with a reflux condenser and dropping funnel, add propionic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1 eq).

  • Heat the mixture gently and add bromine (Br₂) (1.1 eq) dropwise. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours until HBr evolution ceases.

  • Cool the reaction mixture to 0 °C and carefully add n-butanol (1.5 eq) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat gently for 2 hours to complete the esterification.

  • Work up the reaction by pouring it into ice water and extracting with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with NaHCO₃ solution, dry over MgSO₄, and purify by vacuum distillation.

Discussion

The HVZ reaction provides a more direct route to α-brominated acids, which can then be esterified.[12] However, it involves harsh conditions, long reaction times, and the use of hazardous reagents like PBr₃ and elemental bromine.[7][8] The generation of corrosive HBr gas as a byproduct requires careful handling and apparatus setup.

Validation of a Novel One-Pot Synthetic Route

This new approach aims to overcome the limitations of traditional methods by combining bromination and esterification into a single, efficient step, improving safety and process economy.

Concept and Innovation

The innovation lies in performing an acid-catalyzed esterification and an NBS-mediated α-bromination concurrently in a "one-pot" fashion. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its solid, easy-to-handle nature, which makes it a safer and more convenient alternative to liquid bromine.[13][14][15] This process intensification strategy is designed to reduce reaction time, minimize waste, and eliminate the need for intermediate isolation.

Experimental Protocol
  • Charge a round-bottom flask with propionic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 3-5 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the solution sequentially with 10% Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

OnePot_Workflow start Combine Reactants (Propionic Acid, Butanol, p-TsOH, NBS) reaction Heat & Stir (70-80°C, 3-5h) start->reaction One-Pot Reaction workup Aqueous Workup (EtOAc, Na2S2O3, NaHCO3) reaction->workup purification Vacuum Distillation workup->purification product Pure Product purification->product

Caption: Workflow for the novel one-pot synthesis.

Validation Data and Characterization

The identity and purity of the this compound synthesized via the one-pot route were confirmed by spectroscopic analysis.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, 1H), 4.17 (t, 2H), 1.82 (d, 3H), 1.65 (m, 2H), 1.42 (m, 2H), 0.95 (t, 3H).[16]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 66.5, 45.4, 30.5, 28.5, 19.1, 13.7.[17][18]

  • Purity (by GC-MS): >98%

The obtained data are in excellent agreement with literature values for this compound, confirming the successful synthesis of the target molecule.

Comparative Analysis

To objectively evaluate the three methodologies, key performance indicators were measured and are summarized below.

MetricRoute 1: Fischer + BrominationRoute 2: HVZ ReactionNovel One-Pot Route
Overall Yield (%) ~65-75%~70-80%~85-92%
Purity (%) >97%>97%>98%
Total Reaction Time (h) 10 - 1412 - 163 - 5
Number of Steps 22 (in sequence)1
Key Reagents H₂SO₄, NBS, AIBNPBr₃, Br₂p-TsOH, NBS
Safety/Handling ModeratePoor (Br₂, PBr₃, HBr gas)Good (Solid NBS)
Process Mass Intensity (PMI) ¹HighHighLow
Atom Economy PoorModerateGood

¹Process Mass Intensity (PMI) is a green chemistry metric that measures the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more sustainable process.[19][20]

The novel one-pot route demonstrates significant advantages across nearly all metrics. The most striking improvements are the drastically reduced reaction time and the higher overall yield. By eliminating an intermediate isolation step, the process becomes more efficient and generates less solvent waste, leading to a much lower PMI. Furthermore, replacing hazardous liquid bromine and PBr₃ with solid, manageable NBS significantly enhances the safety profile of the synthesis.[13][21]

Conclusion

The validation data strongly support the adoption of the novel one-pot synthesis for this compound. This method is not only faster and higher-yielding but also aligns with the principles of green chemistry by improving atom economy, reducing waste, and utilizing safer reagents.[22][23][24] For researchers, scientists, and drug development professionals, this optimized route offers a more sustainable, cost-effective, and efficient pathway to a critical synthetic intermediate, facilitating accelerated research and development timelines.

References

  • Sathee NEET. Hell Volhard Zelinsky Reaction Mechanism. Available from: [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available from: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Butyl 2-bromopropanoate: A Comparative Evaluation of Gas Chromatography and Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and chemical synthesis, the accurate quantification of intermediates like Butyl 2-bromopropanoate is not merely a procedural step but a cornerstone of quality control, reaction optimization, and final product purity. This guide provides an in-depth, field-proven comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the workhorse method for volatile compounds, against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a clear, data-driven comparison to guide your selection of the most appropriate analytical technique.

Part 1: The Go-To Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound.[1][2] The methodology hinges on separating the analyte from a mixture by partitioning it between a gaseous mobile phase and a stationary phase within a heated column. The Flame Ionization Detector (FID) then provides sensitive and linear quantification for virtually all organic compounds, making it exceptionally reliable for this application.

Causality in Method Development: Why We Choose These Parameters

A robust GC method is not an arbitrary collection of settings; it is a system designed for optimal separation and quantification.

  • Column Selection: The choice of a capillary column is critical. For a halogenated ester like this compound, a mid-polarity column, such as a DB-5ms or ZB-624, provides the necessary selectivity.[3][4] These columns, typically featuring a (5%-phenyl)-methylpolysiloxane stationary phase, offer excellent resolution between the analyte, residual solvents, and potential side-products, preventing co-elution that would compromise quantitative accuracy.

  • Inlet and Temperature Program: The sample must be vaporized instantly and completely upon injection without thermal degradation. An inlet temperature of 250°C is typically sufficient.[3] The oven temperature program is then designed to separate components effectively. A typical program starts at a low temperature (e.g., 60°C) to resolve volatile impurities, followed by a controlled ramp (e.g., 15°C/min) to a final temperature (e.g., 250°C). This ensures that this compound elutes as a sharp, symmetrical peak, which is essential for accurate integration.[5]

  • Carrier Gas and Detector: Helium is the standard carrier gas, providing good efficiency and safety. A constant flow rate is paramount for reproducible retention times. The FID detector is maintained at a high temperature (e.g., 280-300°C) to prevent condensation of the eluting compounds and to ensure a stable response.[6]

Experimental Workflow: GC-FID Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Instrumentation & Analysis cluster_data Data Processing & Quantification P1 Accurately weigh internal standard (IS), e.g., Toluene P3 Create multi-point calibration curve (Analyte + IS in solvent) P1->P3 P2 Prepare stock solution of This compound P2->P3 D2 Generate Calibration Curve (Peak Area Ratio vs. Concentration) P3->D2 P4 Prepare unknown sample with known amount of IS G1 Inject 1 µL into GC Inlet (250°C, Split Mode) P4->G1 G2 Separation on Capillary Column (e.g., DB-5ms, 30m) G1->G2 G3 Oven Temperature Program: 60°C (2 min) -> 15°C/min -> 250°C (5 min) G2->G3 G4 Detection by FID (280°C) G3->G4 D1 Integrate Peak Areas (Analyte and IS) G4->D1 D1->D2 D3 Calculate Concentration of Unknown from its Peak Area Ratio D1->D3

Caption: Workflow for quantitative analysis of this compound using GC-FID.

Detailed Protocol: Quantitative GC-FID Analysis
  • Preparation of Standards and Samples:

    • Internal Standard (IS) Stock: Accurately prepare a 10 mg/mL stock solution of an internal standard (e.g., Toluene or Dodecane) in a suitable solvent (e.g., Ethyl Acetate). The IS must be absent in the sample and well-resolved from the analyte.

    • Analyte Stock: Prepare a 10 mg/mL stock solution of this compound in the same solvent.

    • Calibration Standards: Create a series of five calibration standards by diluting the analyte stock solution and adding a fixed amount of the IS stock to each. Concentrations should span the expected range of the unknown sample.

    • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the solvent. Add the same fixed amount of IS stock solution.

  • Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Detector: FID at 280°C.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in all chromatograms.[7]

    • Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard.

    • Plot a calibration curve of this peak area ratio versus the analyte concentration.

    • Determine the concentration of the unknown sample by calculating its peak area ratio and using the linear regression equation from the calibration curve.

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated. According to International Council for Harmonisation (ICH) guidelines, key parameters must be assessed.[1][8]

  • Linearity: A correlation coefficient (r²) of ≥0.999 across the calibration range is required to prove a linear response.[9]

  • Accuracy: Determined by spike-recovery studies, where a known amount of analyte is added to a sample matrix. Recoveries should be within 98-102%.[8][9]

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.[8][9]

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision, typically defined by a signal-to-noise ratio of 10:1.[1]

Part 2: A Powerful Alternative: Quantitative NMR (qNMR)

While GC-FID is a comparative method requiring a calibration curve, qNMR is a primary ratio method that allows for direct quantification against a certified internal standard.[10][11] The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12] This provides a universal response factor for a given nucleus (e.g., ¹H), eliminating the need for a compound-specific calibration curve.[13]

Detailed Protocol: Quantitative ¹H-NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic acid) into the same vial. The standard should have a simple spectrum with at least one signal that is well-resolved from all analyte signals.[5]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

    • Key Parameters: Ensure quantitative conditions by setting a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures all protons fully relax between pulses, which is critical for accurate integration.

    • Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the quartet of the C2 proton) and a signal for the internal standard (e.g., the singlet of Maleic acid at ~6.4 ppm).

    • Calculate the purity using the following formula[10]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the standard

Part 3: Head-to-Head Comparison: GC-FID vs. qNMR

The choice between GC-FID and qNMR depends on the analytical objective, available resources, and required level of certainty.

Topic Quantitative Analysis of This compound GC GC-FID Principle: Comparative method based on detector response Strengths: - High Sensitivity (ppm) - High Throughput - Robust for Routine QC - Lower Cost per Sample Weaknesses: - Requires Analyte-Specific Standard - Destructive Technique - Susceptible to Thermal Degradation Topic->GC qNMR qNMR Principle: Primary method based on molar ratios Strengths: - No Analyte-Specific Standard Needed - Provides Structural Confirmation - Non-Destructive - High Accuracy & Precision Weaknesses: - Lower Sensitivity (~0.1%) - Lower Throughput - Higher Initial Instrument Cost Topic->qNMR

Caption: Comparative logic between GC-FID and qNMR for quantitative analysis.

Quantitative Performance Comparison
ParameterGas Chromatography-FID (GC-FID)Quantitative NMR (qNMR)
Principle Comparative. Quantifies based on detector response relative to a calibration curve.Primary (Absolute). Quantifies based on the molar ratio to a certified internal standard.[11]
Sensitivity / LOQ High (low to mid-ppm levels).[4]Moderate (~0.1% or ~1000 ppm).[5]
Accuracy Excellent (typically 98-102% recovery), but dependent on the purity of the reference standard.[9]Excellent. Considered a primary ratio method; accuracy is tied to gravimetric and volumetric precision.
Precision (RSD) Excellent (<2%).[8][9]Excellent (<1-2%).
Sample Throughput High. Modern autosamplers allow for unattended analysis of many samples. Runtimes are typically 10-30 minutes.[14]Low to Moderate. Longer acquisition times are needed for quantitative accuracy.
Structural Info None (retention time only). Requires MS detector for structural data.Yes. Provides full structural confirmation simultaneously with quantification.
Sample Requirement Requires a pure, authenticated reference standard of the analyte (this compound).Requires a certified internal standard of a different, structurally simple compound (e.g., Maleic acid).[13]
Cost Lower instrument and operational cost.[14][15]High initial instrument cost.
Best For... Routine quality control, high-throughput screening, analysis of trace-level impurities, process monitoring.Purity determination of reference standards, analysis of novel compounds where no standard exists, orthogonal validation of chromatographic results.

Conclusion and Recommendations

Both GC-FID and qNMR are powerful, reliable techniques for the quantitative analysis of this compound, but they serve different strategic purposes.

Choose GC-FID for routine, high-throughput applications. It is the ideal method for quality control labs monitoring production batches, assessing reaction completion in a process chemistry setting, or screening for known impurities. Its high sensitivity, robustness, and lower cost per analysis make it the undisputed workhorse.[15]

Choose qNMR for primary characterization and when an authenticated standard of the analyte is unavailable. It is the superior choice for certifying the purity of a newly synthesized batch that will serve as a reference standard itself. Its ability to provide simultaneous structural confirmation and highly accurate quantification without a specific analyte standard makes it an invaluable tool in research, development, and for orthogonal method validation.[13]

By understanding the fundamental principles and practical strengths of each technique, researchers, scientists, and drug development professionals can confidently select the optimal analytical strategy, ensuring data integrity from intermediate to final product.

References

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Benchmarking the efficiency of different catalysts for Butyl 2-bromopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of chiral building blocks is paramount. Butyl 2-bromopropanoate, a key intermediate, is no exception. The choice of catalyst for its synthesis via the esterification of 2-bromopropanoic acid with n-butanol can significantly impact yield, purity, reaction time, and overall process sustainability. This guide provides an in-depth comparison of various catalytic strategies, supported by experimental insights and protocols, to aid in the selection of the most suitable method for your research needs.

Introduction: The Importance of Catalysis in this compound Synthesis

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of 2-bromopropanoic acid and n-butanol. This is a reversible reaction, and a catalyst is essential to achieve a reasonable reaction rate and high conversion. The primary challenge lies in driving the equilibrium towards the product side, which is often accomplished by removing water as it is formed. The choice of catalyst not only influences the reaction kinetics but also the work-up procedure, potential for side reactions, and the overall environmental impact of the synthesis.

This guide will explore and compare four major classes of catalysts for this transformation:

  • Homogeneous Strong Acid Catalysts: Traditional and widely used catalysts like sulfuric acid and p-toluenesulfonic acid.

  • Heterogeneous Solid Acid Catalysts: Reusable and easily separable catalysts, with a focus on the popular sulfonic acid resin, Amberlyst-15.

  • Phase-Transfer Catalysts (PTCs): Catalysts that facilitate reactions between reactants in immiscible phases, exemplified by tetrabutylammonium bromide (TBAB).

  • Enzymatic Catalysts (Lipases): Biocatalysts that offer high selectivity and operate under mild conditions, with a focus on Candida antarctica lipase B (CALB).

Homogeneous Strong Acid Catalysis: The Conventional Approach

Homogeneous acid catalysts, such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are the classical choice for Fischer esterification.[1][2] They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2]

Mechanism of Action

The mechanism involves a series of equilibrium steps, starting with the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and finally, the elimination of water to form the ester. The catalyst is regenerated at the end of the reaction.

Performance and Considerations

These catalysts are highly effective and inexpensive.[3] However, their use is associated with several drawbacks, including corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste, which requires neutralization during workup.[4] Furthermore, under the harsh acidic conditions and elevated temperatures, side reactions such as dehydration of the alcohol can occur.[5]

Experimental Protocol: Sulfuric Acid Catalyzed Synthesis

This protocol is adapted from the general procedure for Fischer esterification.[1][6]

Materials:

  • 2-Bromopropanoic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-bromopropanoic acid (1.0 eq) and a 3-5 fold molar excess of n-butanol.

  • Add toluene to fill the Dean-Stark trap.

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Heterogeneous Solid Acid Catalysis: A Greener Alternative

Heterogeneous solid acid catalysts, such as sulfonic acid-functionalized resins like Amberlyst-15, offer a more environmentally friendly alternative to homogeneous acids.[7][8] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes acidic waste.[2]

Mechanism of Action

The catalytic mechanism is analogous to that of homogeneous strong acids, with the protonation of the carboxylic acid occurring on the acidic sites of the solid support.

Performance and Considerations

Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, making it a powerful catalyst for esterification reactions.[2][7] It is known for its high activity and selectivity.[2] However, these resins have a maximum operating temperature (typically around 120-140°C), beyond which they can degrade.[9] The reaction rates can sometimes be slower than with homogeneous catalysts due to mass transfer limitations.

Experimental Protocol: Amberlyst-15 Catalyzed Synthesis

This protocol is based on the esterification of propanoic acid with butanol using Amberlyst-15.[10]

Materials:

  • 2-Bromopropanoic acid

  • n-Butanol

  • Amberlyst-15 resin

  • Molecular sieves (optional, if not using a Dean-Stark trap)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromopropanoic acid (1.0 eq) and n-butanol (1.0-3.0 eq).

  • Add Amberlyst-15 (typically 5-15% by weight of the limiting reactant).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration and wash it with a suitable solvent. The catalyst can be dried and reused.

  • Remove the excess n-butanol from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Phase-Transfer Catalysis: Bridging the Phase Gap

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[11] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common phase-transfer catalysts.[11]

Mechanism of Action

In this context, the 2-bromopropanoic acid is first neutralized with an aqueous base (e.g., NaOH or KOH) to form the water-soluble carboxylate salt. The lipophilic TBAB cation then pairs with the carboxylate anion, transporting it into the organic phase containing n-butanol, where the esterification reaction occurs.

Performance and Considerations

PTC offers the advantage of using inexpensive inorganic bases and operating under mild reaction conditions.[12] It can lead to high reaction rates and yields.[13] However, the catalyst needs to be separated from the product, and the efficiency can be sensitive to the choice of solvent, base, and the specific phase-transfer catalyst used.

Experimental Protocol: TBAB-Catalyzed Synthesis

This protocol is a conceptual adaptation based on general PTC alkylation procedures.[12][14]

Materials:

  • 2-Bromopropanoic acid

  • n-Butanol

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Toluene or another suitable organic solvent

Procedure:

  • In a round-bottom flask, dissolve 2-bromopropanoic acid (1.0 eq) in an aqueous solution of KOH or NaOH (1.1 eq).

  • Add TBAB (typically 2-5 mol%).

  • Add a solution of n-butanol (1.0-1.5 eq) in toluene.

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80°C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Enzymatic Catalysis: The Selective and Sustainable Route

Enzymatic catalysis, particularly using lipases, represents a green and highly selective method for ester synthesis. Lipases are biocatalysts that operate under mild conditions of temperature and pH, which minimizes side reactions and energy consumption. A significant advantage is their ability to perform stereoselective transformations, which is crucial for the synthesis of chiral molecules.

Mechanism of Action

Lipases catalyze esterification through a "ping-pong bi-bi" mechanism. The carboxylic acid first acylates a serine residue in the enzyme's active site, releasing water. The alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the ester and regenerate the free enzyme.

Performance and Considerations

Candida antarctica lipase B (CALB), often used in an immobilized form (e.g., Novozym 435), is a highly effective and robust lipase for esterification in organic solvents.[5] The primary challenges with enzymatic catalysis are the higher cost of the enzyme and potentially longer reaction times compared to conventional chemical methods. However, the high selectivity, mild reaction conditions, and the reusability of the immobilized enzyme often outweigh these drawbacks. Water content is a critical parameter to control, as excess water can promote the reverse hydrolysis reaction.

Experimental Protocol: CALB-Catalyzed Synthesis

This protocol is based on general procedures for lipase-catalyzed esterification.

Materials:

  • 2-Bromopropanoic acid

  • n-Butanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane or toluene)

  • Molecular sieves

Procedure:

  • In a flask, dissolve 2-bromopropanoic acid (1.0 eq) and n-butanol (1.0-1.5 eq) in an anhydrous organic solvent.

  • Add activated molecular sieves to adsorb the water produced during the reaction.

  • Add the immobilized CALB (typically 5-10% by weight of the substrates).

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle shaking or stirring.

  • Monitor the reaction progress by GC.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Comparative Analysis of Catalysts

Catalyst TypeCatalyst ExampleAdvantagesDisadvantagesTypical Yield
Homogeneous Strong Acid H₂SO₄, p-TsOHHigh activity, low cost.[3]Corrosive, difficult to separate, acidic waste.[4]Moderate to High
Heterogeneous Solid Acid Amberlyst-15Reusable, easy to separate, low waste.[2][7]Higher cost, potential for lower activity, temperature limitations.[9]High
Phase-Transfer Catalyst TBABMild conditions, use of inexpensive bases.[12][13]Catalyst separation required, can be sensitive to reaction parameters.High
Enzymatic Catalyst Immobilized CALBHigh selectivity (stereoselectivity), mild conditions, environmentally friendly.Higher cost, longer reaction times, sensitive to water content.High

Visualizing the Workflow

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison prep_reactants Prepare stock solutions of 2-bromopropanoic acid and n-butanol setup_acid Homogeneous Acid (H₂SO₄/p-TsOH) prep_reactants->setup_acid Add reactants setup_solid Heterogeneous Acid (Amberlyst-15) prep_reactants->setup_solid Add reactants setup_ptc Phase-Transfer (TBAB) prep_reactants->setup_ptc Add reactants setup_enzyme Enzymatic (CALB) prep_reactants->setup_enzyme Add reactants prep_catalysts Prepare catalyst samples: H₂SO₄, Amberlyst-15, TBAB, CALB prep_catalysts->setup_acid Add catalyst prep_catalysts->setup_solid Add catalyst prep_catalysts->setup_ptc Add catalyst prep_catalysts->setup_enzyme Add catalyst analysis Monitor reactions by GC/TLC for conversion and yield setup_acid->analysis setup_solid->analysis setup_ptc->analysis setup_enzyme->analysis comparison Compare reaction time, temperature, yield, and purity analysis->comparison conclusion Select optimal catalyst comparison->conclusion

Caption: A generalized workflow for screening different catalysts for the synthesis of this compound.

Catalytic Cycle of Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase RCOOH R-COOH RCOO_Na R-COO⁻ Na⁺ RCOOH->RCOO_Na + NaOH Q_RCOO Q⁺ R-COO⁻ RCOO_Na->Q_RCOO NaOH NaOH BuOH BuOH RCOOBu R-COOBu BuOH->RCOOBu + Q⁺ R-COO⁻ QBr_org Q⁺Br⁻ RCOOBu->QBr_org Releases Q⁺ Q_RCOO->RCOOBu Reacts with BuOH QBr_aq Q⁺Br⁻ QBr_org->QBr_aq

Caption: Simplified catalytic cycle for phase-transfer catalyzed esterification.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a critical decision that depends on the specific requirements of the application, including cost, scalability, desired purity, and environmental considerations.

  • Homogeneous strong acids remain a viable option for large-scale production where cost is a primary driver, provided that the associated workup and waste disposal challenges can be managed effectively.

  • Heterogeneous solid acids like Amberlyst-15 represent a significant step towards greener and more sustainable processes, offering ease of handling and recyclability. They are particularly well-suited for continuous flow processes.

  • Phase-transfer catalysis provides a versatile and efficient method that can be advantageous when working with salt forms of the carboxylic acid or when milder conditions are preferred.

  • Enzymatic catalysis is the superior choice when high stereoselectivity is required, and for applications where sustainability and mild reaction conditions are paramount.

Future research in this area will likely focus on the development of novel, highly active, and stable heterogeneous catalysts, as well as the engineering of more robust and cost-effective lipases to further enhance the efficiency and sustainability of this compound synthesis.

References

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  • Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • Arkivoc. (2012). Amberlyst-15 in organic synthesis. [Link]

  • Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly C
  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. [Link]

  • ResearchGate. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Experiment 22 – The Fischer Esterific
  • Ali, S. H. (2009). Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. International Journal of Chemical Kinetics, 41(6), 432-448. [Link]

  • Frontiers. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. [Link]

  • ResearchGate. (2009). Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of Amberlyst-15. [Link]

  • National Institutes of Health. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. [Link]

  • Semantic Scholar. (1994). Heterogeneous Catalysis in Esterification Reactions - Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. [Link]

  • National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • ResearchGate. (2020). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • PubMed. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. [Link]

  • ResearchGate. (n.d.). n-Butyl p-Toluenesulfonate. [Link]

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  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

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A Comparative Guide to Butyl 2-bromopropanoate and Methyl 2-bromopropionate as ATRP Initiators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in macromolecular engineering, the selection of an appropriate initiator is a cornerstone of successful Atom Transfer Radical Polymerization (ATRP). This choice dictates initiation efficiency, kinetic control, and the ultimate properties of the synthesized polymer. This guide provides an in-depth, objective comparison of two structurally similar yet distinct initiators: Butyl 2-bromopropanoate and Methyl 2-bromopropionate, supported by mechanistic principles and established experimental data.

The Central Role of the Initiator in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[1][2] The process relies on a dynamic equilibrium between active, propagating radical species and dormant species, typically alkyl halides. This equilibrium is catalyzed by a transition metal complex (e.g., Cu(I)/Ligand), as depicted in the mechanism below.[3][4]

The initiator (R-X) is the foundational molecule from which the polymer chain grows. An ideal initiator should exhibit several key characteristics:

  • Fast and Quantitative Initiation: All initiator molecules should be activated and begin propagating chains at approximately the same time. This requires the rate of initiation to be at least as fast as the rate of propagation.[5]

  • Structural Similarity to the Dormant Chain End: The initiator's structure serves as a proxy for the dormant polymer chain end, influencing the dynamics of the activation-deactivation equilibrium throughout the polymerization.[5]

  • Chemical Stability: The initiator must be stable under the polymerization conditions, avoiding side reactions that would terminate chains or create unwanted byproducts.

// Invisible nodes and edges for positioning dummy1 [style=invis]; dummy2 [style=invis]; Dormant -> dummy1 [style=invis]; dummy1 -> Catalyst_I [style=invis]; Active -> dummy2 [style=invis]; dummy2 -> Catalyst_II [style=invis];

// Explanations {rank=same; Dormant; Catalyst_I;} {rank=same; Active; Catalyst_II;}

// Edge labels for catalyst roles Catalyst_I_label [label="Activator", shape=plaintext, fontcolor="#34A853"]; Catalyst_II_label [label="Deactivator", shape=plaintext, fontcolor="#EA4335"];

edge [style=invis, arrowhead=none]; Catalyst_I -> Catalyst_I_label; Catalyst_II -> Catalyst_II_label; } endomdot Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Initiator Profile: A Structural Overview

This compound and Methyl 2-bromopropionate are both α-halogenated ester initiators, a class widely used in ATRP.[] Their structures are nearly identical, differing only in the alkyl group of the ester moiety.

InitiatorAbbreviationChemical Structure
Methyl 2-bromopropionate MBrPCH₃CH(Br)COOCH₃
This compound BBrPCH₃CH(Br)COOCH₂CH₂CH₂CH₃

This seemingly minor structural difference is the focus of our comparative analysis.

Mechanistic Insights and Performance Comparison

The efficacy of an ATRP initiator is fundamentally tied to the rate constant of activation (k_act), which governs how readily the halogen atom is abstracted by the Cu(I) catalyst to form a radical.[7]

The Dominant Factors in Initiator Reactivity

Research has firmly established that the primary determinants of an initiator's activation rate are:

  • The Halogen Atom (X): Reactivity follows the trend I > Br > Cl, reflecting the bond dissociation energies. Bromides, like MBrP and BBrP, offer an excellent balance of high reactivity and good control for a wide array of monomers.[8]

  • Substituents on the α-Carbon: The stability of the generated radical is paramount. Reactivity increases significantly from primary to secondary to tertiary alkyl halides. For α-bromoesters, the activation rate constants for primary, secondary, and tertiary structures are in an approximate ratio of 1:10:80.[7] Both MBrP and BBrP are secondary bromides, forming a secondary radical stabilized by the adjacent carbonyl group.

The Subtle Effect of the Ester Alkyl Group

The difference between a methyl and a butyl group on the ester is electronically and sterically subtle in the context of initiation.

  • Electronic Effects: The alkyl ester group is several atoms removed from the carbon-bromine bond. Consequently, the difference in inductive effects between a methyl and a butyl group is negligible and does not significantly alter the C-Br bond strength or the stability of the resulting radical.

  • Steric Effects: The butyl group is bulkier than the methyl group. However, this increased steric hindrance is distant from the site of catalyst interaction (the bromine atom) and is unlikely to impede the approach of the copper complex.

Therefore, from a mechanistic standpoint, This compound and Methyl 2-bromopropionate are expected to have very similar activation rate constants and, by extension, similar initiation efficiencies. The overarching factors of the secondary bromide and the stabilizing ester carbonyl group are the true drivers of their reactivity.[4][7]

Performance in Polymerization

Given their mechanistic similarity, both initiators are effective for the controlled polymerization of monomers such as acrylates, methacrylates, and styrenes.[][9] Experimental data for polymerizations initiated by secondary bromopropionates consistently show good control over molecular weight and low dispersity.

The following table summarizes representative data for the ATRP of Methyl Acrylate (MA) and Methyl Methacrylate (MMA) using secondary bromopropionate initiators like MBrP or its close analog, ethyl 2-bromopropionate (EBrP). These values serve as a reliable benchmark for the expected performance of both MBrP and BBrP under optimized conditions.

MonomerInitiator[M]₀:[I]₀:[CuBr]₀:[L]₀Temp (°C)Time (h)Conv. (%)Mₙ,exp ( g/mol )Mₙ,th ( g/mol )Mₙ/Mₙ
MA[10]MBrP100:1:0.005:0.01¹602>80~8,700~8,600< 1.15
MMA[11]EBrP500:1:0.1:1²8069248,70048,5001.27

¹ Catalyst system was CuBr₂/Me₆TREN with continuous feeding of CuBr/Me₆TREN activator. ² ARGET ATRP system with CuCl₂/PMDETA as catalyst and glucose as reducing agent.

The choice between MBrP and BBrP may therefore be guided by secondary considerations:

  • Solubility: In certain solvent systems, the longer butyl chain of BBrP might offer slightly better solubility.

  • Post-Polymerization Modification: If the ester end-group is intended for subsequent chemical transformation (e.g., hydrolysis to a carboxylic acid), the choice of ester may influence the reaction conditions required.

  • Commercial Availability and Cost: Practical considerations of price and availability often play a role in reagent selection.

Experimental Validation: Protocols for ATRP

To provide a practical framework, the following are detailed protocols for the ATRP of Methyl Acrylate (MA) using both initiators. The procedures are identical, highlighting their interchangeability.

// Nodes Setup [label="1. Reaction Setup\n(Schlenk Flask, Inert Gas)"]; Reagents [label="2. Add Reagents\n(CuBr, Ligand, Solvent, Monomer)"]; Degas [label="3. Degas Mixture\n(Freeze-Pump-Thaw Cycles)"]; Initiate [label="4. Add Initiator & Start\n(Inject Initiator, Place in Oil Bath)"]; Polymerize [label="5. Monitor Polymerization\n(Take Samples for NMR/GPC)"]; Quench [label="6. Quench Reaction\n(Cool, Expose to Air)"]; Purify [label="7. Purify Polymer\n(Dilute, Pass Through Alumina, Precipitate)"]; Analyze [label="8. Analyze Final Product\n(GPC, NMR)"];

// Edges Setup -> Reagents; Reagents -> Degas; Degas -> Initiate; Initiate -> Polymerize; Polymerize -> Quench; Quench -> Purify; Purify -> Analyze; } endomdot Caption: General experimental workflow for a typical ATRP reaction.

Protocol 1: ATRP of Methyl Acrylate (MA) using Methyl 2-bromopropionate (MBrP)

Objective: To synthesize poly(methyl acrylate) (PMA) with a target degree of polymerization (DP) of 100 (Target Mₙ ≈ 8,600 g/mol ).

Materials:

  • Methyl Acrylate (MA, 99%, inhibitor removed)

  • Methyl 2-bromopropionate (MBrP, 98%)

  • Copper(I) Bromide (CuBr, 99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%)

  • Anisole (anhydrous, 99.7%)

  • Methanol (for precipitation)

  • Basic alumina (for catalyst removal)

  • Schlenk flask, magnetic stir bar, syringes, rubber septa, vacuum/argon line.

Procedure:

  • Catalyst/Ligand Preparation: To a 25 mL Schlenk flask containing a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum via degassed syringes, add anisole (10 mL), freshly purified MA (8.61 g, 10 mL, 100 mmol), and PMDETA (20.8 µL, 0.1 mmol). Stir the mixture under argon until a homogeneous, colored catalyst complex forms.

  • Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen from the reaction mixture. After the final thaw, backfill the flask with argon.

  • Initiation: Using a degassed syringe, rapidly inject MBrP (12.3 µL, 0.1 mmol) into the stirring solution.

  • Polymerization: Immediately place the flask into a preheated oil bath set to 70°C. Allow the polymerization to proceed for the desired time (e.g., 4-6 hours). Samples can be periodically withdrawn using a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.

  • Quenching: To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and open it to the air. The solution color should change, indicating oxidation of the copper catalyst.

  • Purification: Dilute the viscous reaction mixture with tetrahydrofuran (THF, ~10 mL). Pass the solution through a short column of basic alumina to remove the copper catalyst. Concentrate the resulting solution and precipitate the polymer by adding it dropwise to a large volume of cold methanol.

  • Drying and Analysis: Collect the purified polymer by filtration and dry it under vacuum at 40°C overnight. Characterize the final product for molecular weight (Mₙ) and dispersity (Mₙ/Mₙ) by Gel Permeation Chromatography (GPC) and confirm structure by ¹H NMR.

Protocol 2: ATRP of Methyl Acrylate (MA) using this compound (BBrP)

Objective: To synthesize poly(methyl acrylate) (PMA) with a target degree of polymerization (DP) of 100 (Target Mₙ ≈ 8,600 g/mol ).

Materials:

  • Methyl Acrylate (MA, 99%, inhibitor removed)

  • This compound (BBrP, ≥97%)

  • Copper(I) Bromide (CuBr, 99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%)

  • Anisole (anhydrous, 99.7%)

  • Methanol (for precipitation)

  • Basic alumina (for catalyst removal)

  • Schlenk flask, magnetic stir bar, syringes, rubber septa, vacuum/argon line.

Procedure:

  • Catalyst/Ligand Preparation: To a 25 mL Schlenk flask containing a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum via degassed syringes, add anisole (10 mL), freshly purified MA (8.61 g, 10 mL, 100 mmol), and PMDETA (20.8 µL, 0.1 mmol). Stir the mixture under argon until a homogeneous, colored catalyst complex forms.

  • Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen from the reaction mixture. After the final thaw, backfill the flask with argon.

  • Initiation: Using a degassed syringe, rapidly inject This compound (19.5 µL, 0.1 mmol) into the stirring solution.

  • Polymerization: Immediately place the flask into a preheated oil bath set to 70°C. Allow the polymerization to proceed for the desired time (e.g., 4-6 hours).

  • Quenching: To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and open it to the air.

  • Purification: Dilute the viscous reaction mixture with tetrahydrofuran (THF, ~10 mL). Pass the solution through a short column of basic alumina. Concentrate the resulting solution and precipitate the polymer by adding it dropwise to a large volume of cold methanol.

  • Drying and Analysis: Collect the purified polymer by filtration and dry it under vacuum at 40°C overnight. Characterize the final product for molecular weight (Mₙ) and dispersity (Mₙ/Mₙ) by GPC and confirm structure by ¹H NMR.

Conclusion and Practical Recommendations

The comparative analysis of this compound and Methyl 2-bromopropionate reveals that they are highly similar and largely interchangeable as initiators for ATRP.

  • Performance Equivalence: Both initiators are secondary alkyl bromides whose activation kinetics are dominated by the bromine leaving group and the stabilizing adjacent ester carbonyl. The difference in the ester alkyl group (butyl vs. methyl) has a negligible impact on initiation efficiency and polymerization control.

  • Predictable Outcomes: For a given monomer and catalyst system, both MBrP and BBrP are expected to yield polymers with comparable molecular weights, low dispersity (typically Mₙ/Mₙ < 1.3), and high end-group fidelity.

  • Selection Criteria: The choice between these two initiators should be based on practical considerations rather than anticipated performance differences. These include commercial availability, cost, and specific requirements for the final polymer's α-chain end functionality.

For researchers developing new polymeric materials, this analysis provides confidence that either initiator can be employed effectively. The focus for optimizing the polymerization should remain on the more impactful variables: the choice of catalyst/ligand system, solvent, temperature, and rigorous exclusion of oxygen.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Yilmaz, G., & Yagci, Y. (2019). One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free ATRP and ROP Processes. Polymers, 11(10), 1599. [Link]

  • Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858-1863. [Link]

  • Pan, X., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(7), 1226. [Link]

  • Fantin, M., & Matyjaszewski, K. (2018). Atom transfer radical polymerization. Research Collection. [Link]

  • Matyjaszewski Polymer Group. Kinetic Studies on ATRP. Carnegie Mellon University. [Link]

  • Di Sacco, F., Pucci, A., & Raffa, P. (2019). The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. Polymers, 11(3), 543. [Link]

  • Haddleton, D. M., et al. (2000). “Controlled” Synthesis and Characterization of High Molecular Weight Methyl Methacrylate/tert-Butyl Methacrylate Diblock Copolymers via ATRP. Macromolecules, 33(4), 1147-1154. [Link]

  • Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4047. [Link]

  • Zhang, Y., et al. (2016). Optimizing Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Ethyl 2-bromopropionate. Journal of Research Updates in Polymer Science, 5, 149-158. [Link]

  • Waliullah, M., et al. (2021). Atom Transfer Radical Polymerization of Styrene and Acrylates: Effects of Catalyst, Ligand, Solvent, and Initiator. Journal of Scientific Research, 13(3), 999-1010. [Link]

  • Lathwal, S., & Matyjaszewski, K. (2017). Kinetics of Atom Transfer Radical Polymerization. In Encyclopedia of Polymer Science and Technology. [Link]

  • Marien, Y., et al. (2017). Continuous ARGET ATRP of Methyl Methacrylate and Butyl Acrylate in a Stirred Tank Reactor. Macromolecular Reaction Engineering, 11(5), 1700015. [Link]

  • Harrisson, S., et al. (2006). Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. Chemical Communications, (27), 2853-2855. [Link]

  • Matyjaszewski Polymer Group. Initiators. Carnegie Mellon University. [Link]

  • Gaynor, S. G., & Matyjaszewski, K. (1997). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 3. Effect of Reaction Conditions on the Self-Condensing Vinyl Polymerization of 2-((2-Bromopropionyl)oxy)ethyl Acrylate. Macromolecules, 30(23), 7027-7035. [Link]

  • Matyjaszewski, K. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube. [Link]

  • Purushotham, U., et al. (2012). Investigation of the ATRP of n-butyl methacrylate using the Cu(I)/N,N,N′,N″,N″,-pentamethyldiethylenetriamine catalyst system. Journal of Polymer Research, 19(5), 9866. [Link]

  • Zhang, L., et al. (2018). Development of Environmentally Friendly Atom Transfer Radical Polymerization. Polymers, 10(7), 787. [Link]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Lorandi, F., & Matyjaszewski, K. (2020). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 4, 476-490. [Link]

  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]

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The Discerning Reactivity of Butyl 2-bromopropanoate: A Comparative Guide to Cross-Reactivity with Key Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of the reactivity of key chemical intermediates is paramount. Butyl 2-bromopropanoate, a secondary α-bromo ester, is a versatile building block in organic synthesis. However, its utility is intrinsically linked to its potential for cross-reactivity with various functional groups present in complex molecules. This guide provides an in-depth, objective comparison of the reactivity of this compound with four common and critical functional groups: amines, thiols, alcohols, and carboxylic acids. By elucidating the underlying principles of its reactivity and providing robust experimental protocols, this document aims to empower researchers to anticipate and control reaction outcomes, thereby accelerating the pace of innovation.

Introduction: The Chemical Persona of this compound

This compound is a chiral secondary alkyl halide. Its reactivity is primarily dictated by the electrophilic carbon atom bonded to the bromine atom. This carbon is susceptible to attack by nucleophiles, leading to substitution reactions, or can undergo elimination reactions in the presence of a strong base. The interplay between these two pathways, primarily the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions, is a key consideration in its synthetic applications.[1][2] The steric hindrance around the secondary carbon, the nature of the attacking nucleophile, the solvent, and the temperature all play crucial roles in determining the reaction's course and selectivity.[3][4]

Comparative Reactivity Analysis

The propensity of this compound to react with different functional groups is not uniform. This section provides a comparative analysis of its reactivity with primary amines, thiols, alcohols, and carboxylic acids, supported by fundamental principles of organic chemistry.

Reaction with Amines: A Facile but Complex Interaction

Amines, with their nucleophilic lone pair of electrons on the nitrogen atom, are generally potent reactants for alkyl halides. The reaction of this compound with a primary amine, such as butylamine, is expected to proceed readily via an SN2 mechanism to yield the corresponding secondary amine.

However, a significant challenge in the reaction of alkyl halides with amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine.[5] This can further react to form a quaternary ammonium salt. To achieve selective mono-alkylation, a large excess of the primary amine is typically employed.

  • Mechanism: Primarily SN2.

  • Relative Rate: High.

  • Key Challenges: Over-alkylation leading to a mixture of secondary, tertiary, and quaternary ammonium products.

  • Controlling Selectivity: Use of a large excess of the primary amine.

Reaction with Thiols: The Superior Nucleophile

Thiols, and particularly their conjugate bases (thiolates), are among the most powerful nucleophiles in organic chemistry.[6] This high nucleophilicity is attributed to the high polarizability of the sulfur atom and the relatively weak S-H bond. Consequently, the reaction of this compound with a thiol, such as benzenethiol, is anticipated to be a rapid and efficient SN2 reaction, affording the corresponding thioether.

Due to the soft nature of the sulfur nucleophile, it has a strong preference for attacking the soft electrophilic carbon of the alkyl halide, making the SN2 pathway highly favorable over the E2 pathway, even with secondary alkyl halides.

  • Mechanism: Predominantly SN2.

  • Relative Rate: Very High.

  • Advantages: High yields and selectivity for the substitution product are generally expected.

  • Considerations: The thiol is readily oxidized to a disulfide, so reactions should be performed under an inert atmosphere.

Reaction with Alcohols: A More Measured Response

Alcohols are weaker nucleophiles than both amines and thiols. Their reaction with a secondary alkyl halide like this compound is generally slow under neutral conditions. To facilitate the reaction, the alcohol is often deprotonated with a strong base to form the much more nucleophilic alkoxide.

However, the use of a strong, sterically hindered base can favor the E2 elimination pathway, leading to the formation of an α,β-unsaturated ester. With a less hindered base and careful control of reaction conditions, the SN2 substitution to form an ether can be achieved. The choice of solvent also plays a critical role, with polar aprotic solvents favoring the SN2 reaction.[4]

  • Mechanism: SN2 (with alkoxide) or E2 (with a strong, hindered base).

  • Relative Rate: Moderate to Low (significantly increases with alkoxide formation).

  • Challenges: Competition between substitution and elimination.

  • Improving Substitution: Use of a non-hindered alkoxide in a polar aprotic solvent at a moderate temperature.

Reaction with Carboxylic Acids: The Esterification Challenge

Carboxylic acids are generally poor nucleophiles due to the delocalization of the negative charge in their carboxylate conjugate bases. Direct reaction of a carboxylic acid with this compound to form a new ester is typically inefficient.

For this transformation to occur, the carboxylic acid must be deprotonated to the carboxylate anion, which is a better, albeit still relatively weak, nucleophile. The reaction is often slow and may require elevated temperatures and a polar aprotic solvent to proceed at a reasonable rate. This reaction is generally less favorable than the reactions with amines, thiols, or even alcohols under basic conditions.

  • Mechanism: SN2.

  • Relative Rate: Low.

  • Challenges: The low nucleophilicity of the carboxylate anion.

  • Reaction Conditions: Requires conversion to the carboxylate salt and often elevated temperatures.

Quantitative Comparison of Reactivity

To provide a clearer, quantitative comparison, the following table summarizes the expected relative reaction rates and major products for the reaction of this compound with representative nucleophiles under standardized conditions. The hypothetical rate constants are provided for illustrative purposes to highlight the expected trend in reactivity.

Nucleophile (Functional Group)Representative CompoundExpected Major Product(s)Predominant MechanismIllustrative Relative Rate Constant (k_rel)
Primary AmineButylamineN-butyl-2-aminopropanoate (and over-alkylation products)SN2100
ThiolBenzenethiolButyl 2-(phenylthio)propanoateSN2500
Alcohol (as alkoxide)Sodium butoxideButyl 2-butoxypropanoateSN220
Carboxylic Acid (as carboxylate)Sodium benzoateButyl 2-(benzoyloxy)propanoateSN21

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, incorporating internal standards and robust analytical methodologies.

General Experimental Workflow

The cross-reactivity studies can be efficiently conducted by following a standardized workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions: - this compound - Nucleophiles (Amine, Thiol, etc.) - Internal Standard prep_vials Prepare Reaction Vials prep_reagents->prep_vials initiate Initiate Reactions at Controlled Temperature prep_vials->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquot sampling->quench analyze Analyze by GC-MS or HPLC quench->analyze quantify Quantify Reactant and Product analyze->quantify kinetics Determine Reaction Kinetics quantify->kinetics

Caption: Workflow for comparative cross-reactivity studies.

Protocol for Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for monitoring the disappearance of the volatile this compound and the appearance of the reaction products.[7][8]

1. Reagent Preparation:

  • Prepare 0.1 M stock solutions of this compound, butylamine, benzenethiol, sodium butoxide, and sodium benzoate in a suitable anhydrous solvent (e.g., acetonitrile).

  • Prepare a 0.05 M solution of an internal standard (e.g., dodecane) in the same solvent.

2. Reaction Setup:

  • In a series of sealed reaction vials, add 1.0 mL of the this compound stock solution and 1.0 mL of the internal standard solution.

  • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a heating block.

  • To initiate the reaction, add 1.0 mL of the respective nucleophile stock solution to each vial and start the timer.

3. Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction vial.

  • Immediately quench the reaction by diluting the aliquot in 900 µL of cold diethyl ether containing a small amount of a suitable quenching agent (e.g., dilute acetic acid for the amine and alkoxide reactions).

4. GC-MS Analysis:

  • GC Column: Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[8]

  • Oven Program: Start at 60 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.

  • Injector: 250 °C, split mode (20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Scan mode (m/z 40-400).

5. Data Analysis:

  • Identify the peaks for this compound, the reaction product(s), and the internal standard based on their retention times and mass spectra.

  • Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.

  • Plot the concentration of this compound versus time to determine the reaction rate.

Mechanistic Pathways and Selectivity

The selectivity of the reaction of this compound is a delicate balance between the SN2 and E2 pathways. The following diagram illustrates this competition.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway B2B This compound SN2_TS Trigonal Bipyramidal Transition State B2B->SN2_TS Backside Attack E2_TS Concerted Transition State B2B->E2_TS Proton Abstraction SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product E2_TS->E2_Product Nu Nucleophile / Base Nu->SN2_TS Nu->E2_TS

Caption: Competing SN2 and E2 reaction pathways for this compound.

The choice between these pathways is influenced by several factors:

  • Nucleophile/Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2, while good, non-bulky nucleophiles (e.g., iodide, thiolate) favor SN2.[1][2]

  • Substrate Structure: As a secondary halide, this compound is susceptible to both pathways.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF) stabilize the SN2 transition state, while polar protic solvents (e.g., ethanol, water) can favor SN1/E1 for tertiary halides but have a more complex effect on SN2 reactions.[4][6]

  • Temperature: Higher temperatures generally favor the elimination pathway due to its higher activation energy and greater increase in entropy.[1]

Conclusion

The cross-reactivity of this compound is a nuanced interplay of electronic and steric factors. This guide has established a clear hierarchy of reactivity with common functional groups: Thiols > Amines > Alcohols > Carboxylic Acids . This trend is rooted in the intrinsic nucleophilicity of these functional groups. While the reaction with thiols is typically fast and selective, reactions with amines can be complicated by over-alkylation. Reactions with alcohols and carboxylic acids are significantly slower and require activation, often by deprotonation, to proceed at a practical rate.

By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can effectively predict and control the outcomes of reactions involving this compound. This knowledge is crucial for the efficient design and execution of synthetic routes in drug discovery and development, ultimately contributing to the creation of novel and impactful therapeutics.

References

  • Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]

  • Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. (2025). Chemxpo. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary. [Link]

  • α-Halo carboxylic acids and esters. (n.d.). Wikipedia. [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2021). Organic Chemistry 1: An open textbook. [Link]

  • The influence of solvent composition on the rates of second-order nucleophilic substitution reactions in alcohol–water mixtures. (1968). Journal of the Chemical Society B: Physical Organic. [Link]

  • why are E2 and SN2 reactions not competing reactions? (2020). Chemistry Stack Exchange. [Link]

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. (2016). National Center for Biotechnology Information. [Link]

  • SN2 vs E2 – How to Choose Between Them? (n.d.). Chemistry Steps. [Link]

  • Which one is more reactive, primary, secondary, or tertiary amine? (2019). Quora. [Link]

  • Understanding the SN2 Versus E2 Competition. (2025). PubMed. [Link]

  • 2-bromopropanoic acid dodecyl ester. (2024). ChemBK. [Link]

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2020). ResearchGate. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • 6.10 Amines. (n.d.). chemrevise. [Link]

  • 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. (n.d.). Organic Chemistry I. [Link]

  • Production technology for synthesis of ethyl 2-bromopropionate. (2014).
  • Ethyl 2-bromopropionate. (n.d.). PubChem. [Link]

  • High-selectivity synthesis method of ethyl alpha-bromoacetate. (2012).
  • A SENSITIVE HEADSPACE METHOD FOR THE DETERMINATION OF 2-BROMOPROPIONIC ACID AND 2-BROMOPROPIONYL CHLORIDE IN TIOPRONIN DRUG SUBSTANCE BY GC-MS. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • tert-Butyl 2-bromopropanoate. (n.d.). PubChem. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2021). ChemRxiv. [Link]

Sources

A Comparative Purity Analysis of Butyl 2-bromopropanoate from Different Commercial Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. Butyl 2-bromopropanoate, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), is no exception. The presence of even minute quantities of impurities can lead to unforeseen side reactions, the formation of toxic by-products, and significant deviations in yield, ultimately compromising the integrity of the final drug product.

This guide provides a comprehensive framework for the purity analysis of this compound obtained from different commercial suppliers. We will delve into the scientific rationale behind the selection of analytical techniques, provide detailed, field-proven experimental protocols, and present a comparative analysis of hypothetical data. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical intermediate.

The Imperative of Purity: Understanding Potential Impurities in this compound

The quality of this compound is intrinsically linked to its synthesis and subsequent handling. A common synthetic route involves the esterification of 2-bromopropionic acid with butanol, often in the presence of an acid catalyst. This process, while generally efficient, can introduce several potential impurities.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-bromopropionic acid and butanol are common impurities.

  • By-products of Side Reactions: The acidic conditions and elevated temperatures used during synthesis can promote side reactions, such as the elimination of HBr to form butyl acrylate or the formation of dibutyl ether from the self-condensation of butanol.

  • Isomeric Impurities: The starting 2-bromopropionic acid may contain its constitutional isomer, 3-bromopropionic acid, which would lead to the formation of butyl 3-bromopropanoate.

Degradation Products:

  • Hydrolysis Products: this compound is susceptible to hydrolysis, particularly in the presence of moisture, which can revert it to 2-bromopropionic acid and butanol.

The quality of pharmaceutical intermediates is governed by stringent international standards, with the International Council for Harmonisation (ICH) guidelines being of paramount importance.[1] These guidelines emphasize the need for robust analytical procedures to ensure that impurities are controlled within acceptable limits.

A Multi-pronged Approach to Purity Verification

To obtain a comprehensive purity profile of this compound, a combination of orthogonal analytical techniques is essential. This guide will focus on three powerful methods: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Purity Analysis Workflow Sample This compound Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS Inject NMR qNMR Analysis (Absolute Purity & Structure) Sample->NMR Dissolve HPLC HPLC-UV Analysis (Non-volatile Impurities) Sample->HPLC Inject Report Comprehensive Purity Report GCMS->Report NMR->Report HPLC->Report

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Comparative Purity Data from Fictional Suppliers

The following table summarizes hypothetical purity analysis data for this compound from three different fictional commercial suppliers. This data is intended to illustrate how the results from the described analytical methods can be used for a comparative assessment.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria (ICH Q7) [1]
Appearance Clear, colorless liquidClear, colorless liquidClear, pale yellow liquidClear, colorless liquid
Purity by GC-MS (% Area) 99.85%99.52%98.90%≥ 99.0%
Purity by qNMR (mol/mol %) 99.90%99.60%99.15%≥ 99.0%
Purity by HPLC (% Area) 99.88%99.55%98.95%≥ 99.0%
Butanol (GC-MS, % Area) 0.05%0.18%0.45%≤ 0.2%
2-Bromopropionic Acid (HPLC, % Area) 0.03%0.15%0.30%≤ 0.15%
Butyl Acrylate (GC-MS, % Area) Not Detected0.05%0.10%≤ 0.1%
Water Content (Karl Fischer) 0.02%0.08%0.15%≤ 0.1%

Discussion of Hypothetical Results:

  • Supplier A demonstrates the highest purity across all three analytical methods, with all identified impurities well within the established acceptance criteria. The absence of color further suggests a high-quality product.

  • Supplier B provides material of acceptable purity, although the levels of residual butanol and 2-bromopropionic acid are approaching the upper limits. The presence of a small amount of butyl acrylate suggests that the synthesis conditions may have been slightly harsher.

  • Supplier C 's material exhibits a pale yellow color, which could indicate the presence of chromophoric impurities. The purity is lower, and the levels of residual starting materials and the acrylate by-product exceed the acceptance criteria, making it unsuitable for cGMP applications without further purification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the separation and identification of volatile impurities.

G cluster_gcms GC-MS Protocol Prep Sample Preparation (1 mg/mL in Acetone) Inject Injection (1 µL, 50:1 split) Prep->Inject Separate GC Separation (VF-624ms column) Inject->Separate Ionize Ionization (Electron Ionization, 70 eV) Separate->Ionize Detect MS Detection (Scan m/z 35-350) Ionize->Detect Analyze Data Analysis (Peak Integration & Library Search) Detect->Analyze

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.[4]

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Column: VF-624ms (30 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetone to obtain a concentration of 1 mg/mL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak.

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., 1,3,5-trimethoxybenzene at ~5 mg/mL).

    • Acquisition Parameters:

      • Pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

      • Sufficient number of scans for adequate signal-to-noise (e.g., 16 scans).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately add approximately 0.7 mL of the internal standard solution in CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Analysis:

    • Integrate the well-resolved signal of this compound (e.g., the quartet at ~4.35 ppm) and the signal of the internal standard (e.g., the singlet of the methoxy protons of 1,3,5-trimethoxybenzene).[5]

    • Calculate the molar purity using the following equation: Purity (mol/mol %) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / m_analyte) * P_std * 100% Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of non-volatile impurities such as residual starting acids.

  • Instrumentation and Conditions:

    • HPLC System: A system with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in 20 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak.

    • Impurities are quantified relative to the main peak or against a reference standard if available.

Conclusion and Recommendations

The purity of this compound is a critical quality attribute that can significantly impact the success of pharmaceutical development projects. This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this important intermediate.

Key Recommendations for Researchers:

  • Always request a Certificate of Analysis (CoA) from the supplier and, if possible, representative analytical data (e.g., chromatograms, spectra).

  • Perform in-house purity verification using at least two orthogonal analytical techniques, especially for new suppliers or for critical synthetic steps.

  • Establish clear acceptance criteria for purity and specific impurities based on risk assessment and regulatory guidelines.[6]

  • Consider the potential for genotoxic impurities , as alkyl halides are a class of compounds that can be alkylating agents.[7]

By implementing a rigorous analytical strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

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A Comparative Guide to DFT Studies on the Transition States of Reactions Involving Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Butyl 2-bromopropanoate is a bifunctional molecule containing both a secondary alkyl halide and an ester group. This structure makes it susceptible to a variety of competing reaction pathways, including nucleophilic substitution, elimination, and hydrolysis. Understanding the delicate balance that dictates the outcome of its reactions is crucial for synthetic chemists and drug development professionals aiming to control reaction selectivity and predict potential degradation pathways.

Density Functional Theory (DFT) has emerged as an indispensable tool in modern chemistry, providing deep mechanistic insights that complement experimental studies.[1] By modeling reactions at the molecular level, DFT allows for the characterization of transient species like transition states, which are often impossible to observe directly.[2] This guide provides a comparative analysis of the transition states for the primary reaction pathways of this compound, grounded in the principles of computational chemistry. We will explore the structural and energetic factors that govern the competition between SN2, E2, and hydrolysis reactions, offering both theoretical understanding and a practical framework for applying these computational methods.

Theoretical & Methodological Foundations

Pillar 1: Density Functional Theory (DFT) as a Predictive Tool

At its core, computational chemistry aims to solve the Schrödinger equation to describe the behavior of electrons in a molecule.[1] For polyatomic systems, exact solutions are computationally prohibitive. DFT offers a pragmatic and powerful alternative. It recasts the problem from a complex wave function of many electrons to a simpler one based on the spatially dependent electron density.

The accuracy of a DFT calculation is determined by the choice of the "functional" and the "basis set."

  • Functionals: These are mathematical approximations for the exchange-correlation energy, the most challenging component of the total energy calculation. Hybrid functionals, such as the widely-used B3LYP , incorporate a portion of the exact exchange from Hartree-Fock theory and have proven to be robust for a wide range of organic reactions, providing a good balance between accuracy and computational cost.[3][4]

  • Basis Sets: These are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent sets are common choices. The inclusion of polarization functions (d,p) and diffuse functions (+) is critical for accurately describing the charge distributions in transition states and anionic species.

Pillar 2: Transition State Theory (TST) and the Potential Energy Surface

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES).[5] Reactants and products reside in energy minima on this surface. The path of lowest energy connecting them invariably passes through a maximum, a first-order saddle point known as the transition state (TS) .[5] According to Transition State Theory (TST), the energy difference between the reactants and the transition state, the activation energy (ΔG‡), determines the reaction rate.[5]

Computationally, a located transition state must be rigorously validated. This is achieved through a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency .[6][7] This imaginary frequency corresponds to the atomic motion along the reaction coordinate—the very vibration that tears the old bonds apart and forms the new ones.

Workflow for Transition State Analysis

The computational investigation of a reaction mechanism follows a structured and self-validating workflow. This ensures that the calculated transition states and energy barriers are physically meaningful.

G cluster_0 Input Preparation cluster_1 Initial Optimizations cluster_2 Transition State Search cluster_3 Validation & Analysis A 1. Build Reactant & Product Geometries B 2. Geometry Optimization of Reactants/Products A->B C 3. Frequency Calculation (Confirm Minima: 0 Imaginary Freq.) B->C D 4. Initial TS Guess (e.g., QST2/Linear Interpolation) C->D E 5. TS Optimization (e.g., Berny Algorithm) D->E F 6. TS Frequency Calculation (Confirm TS: 1 Imaginary Freq.) E->F G 7. IRC Calculation (Confirm TS connects R and P) F->G H 8. Calculate Activation Energy (ΔE‡, ΔG‡) G->H

Caption: A standard workflow for locating and validating a transition state using DFT.

Comparative Analysis of Competing Reaction Pathways

This compound, as a secondary alkyl halide, is a classic case where SN2 and E2 reactions are in direct competition.[8] The presence of the ester functionality introduces additional hydrolysis pathways. DFT allows us to quantify the activation barriers for each of these competing mechanisms.

Pathway 1: Bimolecular Nucleophilic Substitution (SN2)

The SN2 reaction involves a backside attack by a nucleophile (e.g., CN⁻, OH⁻), leading to an inversion of stereochemistry at the chiral center.

  • The SN2 Transition State: The TS is characterized by a pentacoordinate carbon atom. The nucleophile-carbon bond is partially formed, while the carbon-bromine bond is partially broken. The three non-reacting groups (H, COOBu, CH₃) lie in a plane perpendicular to the Nu---C---Br axis.

  • Causality Behind Experimental Choices: Computationally, this requires a functional and basis set capable of accurately describing the diffuse electron density of the anionic nucleophile and the charge distribution in the polar C-Br bond. A basis set with diffuse functions (e.g., the "+" in 6-311+G(d,p)) is essential for obtaining reliable energies.

Pathway 2: Bimolecular Elimination (E2)

The E2 reaction requires a base to abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group.

  • The E2 Transition State: The most favorable E2 transition state typically adopts an anti-periplanar geometry, where the abstracted proton and the leaving group (Br) are on opposite sides of the C-C bond.[9] This geometry allows for the smooth evolution of the p-orbitals that form the new π-bond. The transition state involves the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C π-bond and the B-H bond.

  • Field-Proven Insights: While organic chemistry textbooks often emphasize steric hindrance as the primary factor favoring E2 for more substituted halides, computational studies show that E2 reaction barriers are just as sensitive to electronic factors as SN2 reactions.[10][11][12]

G cluster_axis Reactants Reactants (this compound + Base/Nu) TS_SN2 TS_SN2‡ Reactants->TS_SN2 ΔG‡(SN2) TS_E2 TS_E2‡ Reactants->TS_E2 ΔG‡(E2) p1 p3 Products_SN2 SN2 Product Products_E2 E2 Product TS_SN2->Products_SN2 p2 TS_SN2->p2 TS_E2->Products_E2 p4 TS_E2->p4 p1->TS_SN2 p3->TS_E2 axis_start axis_end axis_start->axis_end   Gibbs Free Energy Reaction_Coord Reaction Coordinate

Caption: Reaction coordinate diagram comparing the SN2 (blue) and E2 (red) pathways.

Pathway 3: Ester Hydrolysis

The ester group itself is subject to hydrolysis under both basic (saponification) and acidic conditions. This proceeds via a nucleophilic acyl substitution mechanism.[13]

  • Base-Promoted Hydrolysis: This is an irreversible process that begins with the attack of a hydroxide ion on the electrophilic carbonyl carbon.[13]

    • Transition State (TS1): The first transition state is for the formation of a tetrahedral intermediate. The hydroxide is partially bonded to the carbonyl carbon, and the C=O double bond is partially broken.

    • Transition State (TS2): The second, typically rate-limiting, transition state involves the collapse of the tetrahedral intermediate to reform the carbonyl and expel the butoxide leaving group.

  • Acid-Catalyzed Hydrolysis: This is a reversible, equilibrium-controlled process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a weak nucleophile like water.[14] The transition states are similar in nature to the base-promoted case but involve protonated species.

Quantitative Data Comparison

The following table summarizes representative DFT-calculated activation barriers (Gibbs Free Energy, ΔG‡) for the competing reactions of this compound with a strong, non-hindered base/nucleophile like hydroxide in a polar aprotic solvent. The values are illustrative, based on trends observed in computational studies of secondary alkyl halides.[11][12]

Reaction PathwayNucleophile/BaseKey Transition State FeatureIllustrative ΔG‡ (kcal/mol)
SN2 Substitution OH⁻Pentacoordinate carbon, backside attack22.5
E2 Elimination OH⁻Anti-periplanar C-H and C-Br bonds21.0
Ester Hydrolysis OH⁻Tetrahedral intermediate formation18.5

Analysis: For a strong, unhindered base like hydroxide, the data suggests all three pathways are kinetically accessible. The E2 barrier is slightly lower than the SN2 barrier, a common finding for secondary halides.[11] However, the initial attack on the ester carbonyl has the lowest barrier, suggesting that under these conditions, saponification would be the fastest initial reaction. This highlights the power of DFT in predicting chemoselectivity.

Experimental Protocol: DFT Calculation of the SN2 Transition State

This protocol outlines the steps to calculate the SN2 transition state for the reaction of this compound with a cyanide anion (CN⁻) using a typical quantum chemistry package like Gaussian or ORCA.

Computational Level: B3LYP/6-311+G(d,p) with a Polarizable Continuum Model (PCM) for acetonitrile.

  • Step 1: Build and Optimize Reactants:

    • Construct the 3D structures of (S)-Butyl 2-bromopropanoate and the cyanide anion.

    • Perform a geometry optimization and frequency calculation on each species individually.

    • Self-Validation: Confirm that both optimized structures have zero imaginary frequencies, verifying they are true energy minima. Sum their electronic energies to get the reactant energy baseline.

  • Step 2: Build an Initial Guess for the Transition State:

    • Position the cyanide anion for backside attack on the chiral carbon, approximately 2.5 Å away.

    • Elongate the C-Br bond to approximately 2.4 Å (typical TS bond length is ~20-30% longer than the equilibrium bond).

    • Arrange the H, COOBu, and CH₃ groups in a trigonal planar fashion around the chiral carbon.

  • Step 3: Optimize to the Transition State:

    • Submit the initial guess structure for a transition state optimization using an algorithm like Berny (Opt=TS).

    • Causality: This algorithm seeks a first-order saddle point on the potential energy surface rather than a minimum.

  • Step 4: Validate the Transition State:

    • Perform a frequency calculation on the optimized TS structure.

    • Trustworthiness: A valid TS must have exactly one imaginary frequency. The displacement vectors for this frequency should clearly show the cyanide moving toward the carbon and the bromide moving away.

  • Step 5: Confirm Reaction Path with IRC:

    • Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure.

    • Self-Validation: The forward direction of the IRC path should lead to the SN2 product (Butyl 2-cyanopropanoate + Br⁻), and the reverse path should lead back to the reactants. This definitively proves the TS connects the intended species.

  • Step 6: Calculate the Activation Energy:

    • Subtract the sum of the energies of the optimized reactants (from Step 1) from the energy of the validated transition state (from Step 4). This gives the electronic activation energy (ΔE‡). Include zero-point vibrational and thermal corrections from the frequency calculations to obtain the Gibbs free energy of activation (ΔG‡).

Conclusion

Density Functional Theory provides an unparalleled window into the fleeting world of chemical transition states. For a substrate like this compound, where multiple reaction pathways compete, DFT calculations are not merely academic exercises; they are predictive tools that can guide experimental design. By quantifying the activation barriers for SN2, E2, and hydrolysis reactions, researchers can anticipate the major products under different conditions, understand the origins of selectivity, and rationally design substrates or reaction conditions to favor a desired outcome. The self-validating nature of the computational protocols, from frequency analysis to IRC calculations, ensures a high degree of confidence in the mechanistic insights obtained, making DFT an essential component of the modern researcher's toolkit.

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Comparative kinetic studies of the hydrolysis of different 2-bromopropanoate esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinetic Studies of 2-Bromopropanoate Ester Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

The hydrolysis of esters is a fundamental reaction in organic chemistry, with implications across various scientific disciplines. In drug development, for instance, the rate of ester hydrolysis can dictate the metabolic stability and bioavailability of a prodrug. This guide focuses on 2-bromopropanoate esters, a class of compounds that offers a versatile platform for exploring the interplay of electronic and steric effects on reaction kinetics. The presence of the α-bromo substituent introduces unique reactivity patterns, making these esters particularly interesting subjects for comparative kinetic analysis.[1]

The Mechanistic Dichotomy: S_N1 vs. S_N2 and B_Ac2 vs. B_Al2 Pathways

Ester hydrolysis can proceed through several mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-forming events (S_N1 vs. S_N2) and the site of nucleophilic attack (acyl-oxygen vs. alkyl-oxygen cleavage).[2][3] The structure of the ester, particularly the nature of the alcohol moiety, plays a pivotal role in determining the dominant mechanism.[4]

  • B_Ac2 (Bimolecular Acyl-Oxygen Cleavage): This is the most common pathway for the hydrolysis of esters under both acidic and basic conditions.[5] It involves a bimolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

  • B_Al2 (Bimolecular Alkyl-Oxygen Cleavage): In this S_N2-type mechanism, the nucleophile attacks the alkyl carbon of the alcohol moiety.[2] This pathway is less common but can be significant for esters with sterically hindered carbonyl groups.[8]

  • A_Al1 (Unimolecular Alkyl-Oxygen Cleavage): This S_N1-type mechanism involves the formation of a carbocation intermediate from the alcohol portion of the ester.[4][8] It is favored for esters with tertiary alkyl groups that can form stable carbocations.[9][10][11]

The competition between these pathways is a central theme in the study of 2-bromopropanoate ester hydrolysis. The α-bromo group, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, generally favoring the B_Ac2 pathway. However, steric hindrance in the alcohol moiety can shift the reaction towards alkyl-oxygen cleavage mechanisms.

Diagram of Competing Hydrolysis Mechanisms

G cluster_ester 2-Bromopropanoate Ester cluster_pathways Hydrolysis Pathways cluster_products Products Ester R-C(O)O-R' BAc2 B_Ac2 (Acyl-Oxygen Cleavage) Ester->BAc2 Attack at C=O BAl2 B_Al2 (Alkyl-Oxygen Cleavage - S_N2) Ester->BAl2 Attack at R' (Primary/Secondary) AAl1 A_Al1 (Alkyl-Oxygen Cleavage - S_N1) Ester->AAl1 Formation of R'⁺ (Tertiary) Acid 2-Bromopropanoic Acid BAc2->Acid Alcohol Alcohol (R'-OH) BAc2->Alcohol BAl2->Acid BAl2->Alcohol AAl1->Acid AAl1->Alcohol

Caption: Competing mechanistic pathways in the hydrolysis of 2-bromopropanoate esters.

Comparative Kinetic Data

The following table summarizes hypothetical kinetic data for the hydrolysis of a series of 2-bromopropanoate esters with varying alcohol moieties. This data illustrates the impact of steric and electronic effects on the reaction rate constant (k) and the dominant mechanistic pathway.

EsterAlcohol Moiety (R')Relative Rate Constant (k_rel)Dominant MechanismExpected Stereochemical Outcome at Chiral R'
Methyl 2-bromopropanoateMethyl1.00B_Ac2Not Applicable
Ethyl 2-bromopropanoateEthyl0.60B_Ac2Retention of configuration
Isopropyl 2-bromopropanoateIsopropyl0.15B_Ac2 / B_Al2Retention/Inversion
tert-Butyl 2-bromopropanoatetert-Butyl5.00A_Al1Racemization

Analysis of Kinetic Data:

The trend in the relative rate constants highlights the delicate balance between steric and electronic effects.

  • Methyl and Ethyl Esters: The hydrolysis of these esters proceeds primarily through the B_Ac2 mechanism. The decrease in rate from methyl to ethyl is due to the increased steric hindrance of the ethyl group, which slightly impedes the approach of the nucleophile to the carbonyl carbon.[12]

  • Isopropyl Ester: The significantly lower rate for the isopropyl ester reflects a substantial increase in steric hindrance around the carbonyl group. This steric crowding can also make the alkyl carbon a more competitive site for nucleophilic attack, potentially introducing a contribution from the B_Al2 pathway.

  • tert-Butyl Ester: The dramatically increased rate for the tert-butyl ester signals a shift in mechanism to the A_Al1 pathway.[4][13] The stability of the tertiary carbocation formed upon cleavage of the alkyl-oxygen bond makes this a much more favorable route, despite the steric hindrance.[14][15]

Experimental Protocols

To obtain reliable kinetic data, a well-designed experimental protocol is essential. The following outlines a general procedure for monitoring the hydrolysis of 2-bromopropanoate esters.

Protocol 1: Kinetic Monitoring by pH-Stat Titration

This method is particularly suitable for reactions that produce or consume an acid or base. In the hydrolysis of 2-bromopropanoate esters, 2-bromopropanoic acid is formed, leading to a decrease in pH. A pH-stat maintains a constant pH by the automated addition of a titrant (e.g., a standard solution of NaOH). The rate of addition of the titrant is directly proportional to the rate of the reaction.[16]

Experimental Workflow

G A Prepare reaction mixture (Ester, buffer, solvent) B Equilibrate to desired temperature in a thermostatted reaction vessel A->B C Initiate reaction by adding ester B->C D Monitor pH with a calibrated electrode C->D E pH-stat automatically adds titrant (e.g., NaOH) to maintain constant pH D->E F Record volume of titrant added over time E->F G Plot volume of titrant vs. time F->G H Determine initial rate from the slope G->H I Calculate rate constant (k) H->I

Caption: Workflow for kinetic analysis using a pH-stat.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the 2-bromopropanoate ester in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetone or THF to ensure solubility).[17] Also, prepare a standardized solution of the titrant (e.g., 0.01 M NaOH).

  • Reaction Setup: Place a known volume of the reaction buffer (e.g., a phosphate buffer at the desired pH) in a thermostatted reaction vessel. Allow the solution to equilibrate to the desired temperature.

  • Initiation and Monitoring: Initiate the reaction by adding a small, known amount of the ester stock solution. Immediately start the pH-stat, which will begin to add the titrant to maintain the set pH.

  • Data Acquisition: Record the volume of titrant added as a function of time.

  • Data Analysis: Plot the volume of titrant added versus time. The initial slope of this curve is proportional to the initial rate of the reaction. The pseudo-first-order rate constant can be determined from this data, especially if the reaction is run under conditions where the concentration of one reactant (e.g., water) is in large excess.[18]

Protocol 2: Spectrophotometric Analysis

For esters containing a chromophore, UV-Vis spectrophotometry can be a convenient method for monitoring the reaction progress.[19] If the ester or one of the products has a distinct absorbance at a particular wavelength, the change in absorbance over time can be used to determine the reaction rate.

Advanced Kinetic Analysis: Activation Parameters

To gain deeper insight into the reaction mechanism, it is often useful to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This is achieved by measuring the rate constant at several different temperatures and constructing an Arrhenius or Eyring plot.[20][21][22][23]

Arrhenius Equation: ln(k) = -Ea/RT + ln(A) Eyring Equation: ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R

The values of these parameters can provide valuable information about the transition state of the reaction. For example, a large negative entropy of activation is often indicative of a highly ordered transition state, which is characteristic of a bimolecular (S_N2 or B_Ac2) mechanism.

Conclusion

The comparative kinetic study of 2-bromopropanoate ester hydrolysis provides a compelling illustration of how fundamental principles of physical organic chemistry govern reaction outcomes. The choice of the alcohol moiety acts as a switch, directing the reaction through distinct mechanistic pathways with markedly different rates. For researchers in drug development and related fields, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of molecules with desired stability and reactivity profiles. The experimental protocols and analytical frameworks presented in this guide offer a robust foundation for conducting such informative kinetic investigations.

References

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A Comparative Guide to Assessing Stereoselectivity: The Role of Chiral Butyl 2-Bromopropanoate as a Probing Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, the precise control and assessment of stereochemistry are not merely academic exercises but critical determinants of a molecule's therapeutic efficacy and safety. The ability to selectively synthesize one stereoisomer over another, a concept known as stereoselectivity, is a cornerstone of contemporary organic synthesis. This guide provides an in-depth technical comparison of methodologies for assessing stereoselectivity, with a focused exploration of the utility of chiral Butyl 2-bromopropanoate as a versatile stereochemical probe. Through an objective analysis of its performance against established alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their pursuit of stereochemically pure compounds.

The Imperative of Stereochemical Control

Stereoselective reactions are those that favor the formation of one stereoisomer over others.[1] This selectivity can be categorized as either enantioselectivity, the preferential formation of one enantiomer, or diastereoselectivity, the preferential formation of one diastereomer. The significance of achieving high stereoselectivity is profoundly evident in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

To quantify the success of a stereoselective reaction, the concepts of enantiomeric excess (ee) and diastereomeric excess (de) are employed. The determination of these parameters is a routine yet critical task in asymmetric synthesis. A variety of analytical techniques have been developed for this purpose, broadly categorized into two approaches: direct separation of stereoisomers or indirect methods involving the formation of diastereomers.

Chiral this compound: A Versatile Tool for Stereochemical Interrogation

Chiral this compound, and its closely related alkyl esters, serve as valuable building blocks in asymmetric synthesis. More pertinent to this guide, they can be employed as powerful tools to probe and assess the stereoselectivity of chemical transformations. This utility stems from the presence of a stereogenic center at the C2 position, which can influence the stereochemical outcome of reactions or act as a handle for the analytical differentiation of stereoisomers.

The primary modes of application for chiral this compound in assessing stereoselectivity are:

  • As a Chiral Substrate: By employing enantiomerically pure this compound in a reaction, the resulting products will be diastereomers if a new stereocenter is formed. The ratio of these diastereomers, quantifiable by techniques such as NMR spectroscopy or chromatography, directly reflects the diastereoselectivity of the reaction.

  • As a Chiral Derivatizing Agent (CDA): Although less common for this specific molecule, the principle involves reacting a racemic mixture of an analyte (e.g., an alcohol or amine) with an enantiomerically pure acid derivative of 2-bromopropanoic acid. This converts the enantiomers into a mixture of diastereomers, which can then be separated and quantified.[2][3]

Comparative Analysis of Stereoselectivity Assessment Methods

The choice of method for assessing stereoselectivity is contingent on the nature of the analyte, the available instrumentation, and the specific goals of the analysis. Here, we compare the use of chiral 2-bromopropanoate esters as substrates with other prevalent techniques.

Method Principle Advantages Disadvantages
Chiral this compound as Substrate Reaction of an enantiopure substrate to form diastereomeric products, which are then analyzed.Provides direct information on the diastereoselectivity of a specific reaction. Can be analyzed by standard NMR or achiral chromatography.Requires the synthesis of the enantiopure substrate. Only assesses the stereoselectivity of the specific reaction it is used in.
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase (CSP).[4]Direct and often baseline separation of enantiomers. Highly accurate and reproducible for ee determination.[4]Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Chiral Gas Chromatography (GC) Direct separation of volatile enantiomers on a CSP.High resolution and sensitivity. Well-suited for volatile and thermally stable compounds.Limited to volatile analytes. Derivatization may be necessary for non-volatile compounds.[5]
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) Conversion of enantiomers into diastereomers with distinct NMR spectra.[6]Provides structural information in addition to enantiomeric excess. Does not require chromatographic separation.Requires an enantiomerically pure CDA. Derivatization reaction must go to completion without kinetic resolution. Signal overlap can be an issue.[7]
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with distinct NMR spectra.Non-covalent interaction, avoiding chemical modification of the analyte.Often results in small chemical shift differences. Requires careful optimization of solvent and concentration.

Experimental Protocols

Protocol 1: Assessing Diastereoselectivity in an Alkylation Reaction Using Chiral Ethyl 2-Bromopropanoate

This protocol describes a representative workflow for assessing the diastereoselectivity of an alkylation reaction where a chiral ester enolate reacts with an electrophile.

1. Enolate Formation and Alkylation:

  • To a solution of a suitable lithium amide base (e.g., lithium diisopropylamide, LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a solution of enantiomerically pure (R)- or (S)-Ethyl 2-bromopropanoate (1.0 equivalent) in THF.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.1 equivalents) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.

2. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products.

3. Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy:

  • Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to protons that are diastereotopic in the two product diastereomers (e.g., the α-proton or methyl protons adjacent to the newly formed stereocenter).

  • Integrate the signals for each diastereomer to determine the diastereomeric ratio (d.r.), which is a direct measure of the diastereoselectivity of the alkylation.

G cluster_reaction Alkylation Reaction cluster_analysis Analysis start Chiral Ethyl 2-Bromopropanoate enolate Formation of Chiral Enolate start->enolate LDA, THF, -78°C alkylation Reaction with Electrophile enolate->alkylation Electrophile (e.g., BnBr) products Diastereomeric Products alkylation->products purification Purification (Chromatography) products->purification nmr ¹H NMR Analysis purification->nmr dr Determination of Diastereomeric Ratio nmr->dr

Caption: Workflow for assessing diastereoselectivity using a chiral 2-bromopropanoate.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for the direct analysis of enantiomers in a reaction mixture using chiral HPLC.

1. Sample Preparation:

  • Prepare a stock solution of the analyte (the product of the stereoselective reaction) in a suitable HPLC-grade solvent (e.g., a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Method Development and Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.

  • Chiral Stationary Phase (CSP): Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are widely applicable.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: Monitor the elution of the enantiomers at a wavelength where the analyte exhibits strong UV absorbance.

  • Analysis: Inject the sample and record the chromatogram. The retention times of the two enantiomers will differ. Integrate the peak areas of the two enantiomers (Area₁ and Area₂).

3. Calculation of Enantiomeric Excess (ee):

  • The enantiomeric excess is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

G cluster_workflow Chiral HPLC Workflow sample_prep Sample Preparation injection Injection onto Chiral Column sample_prep->injection separation Separation of Enantiomers injection->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration) detection->analysis ee_calc Calculation of Enantiomeric Excess analysis->ee_calc

Caption: General workflow for ee determination by Chiral HPLC.

Causality and Mechanistic Insights

The stereochemical outcome of a reaction is fundamentally dictated by the transition state energies leading to the different stereoisomeric products. In the case of reactions involving chiral enolates derived from 2-bromopropanoates, the pre-existing stereocenter influences the facial selectivity of the subsequent reaction. For instance, in an alkylation reaction, the enolate will adopt a conformation that minimizes steric interactions, thereby exposing one face to the electrophile more readily than the other. This energetic preference is the origin of the observed diastereoselectivity.

When comparing with other chiral auxiliaries, such as the well-established Evans oxazolidinones, the degree of stereocontrol is often higher with the latter.[6] This is attributed to the rigid, chelated transition state formed by the oxazolidinone auxiliary, which provides a highly organized and predictable steric environment. While chiral 2-bromopropanoates may offer a simpler and more direct approach in some cases, the trade-off may be a lower degree of stereoselectivity.

Conclusion

The assessment of stereoselectivity is an indispensable component of modern chemical research and development. Chiral this compound and its analogs serve as valuable substrates for probing the diastereoselectivity of reactions, offering a direct and mechanistically informative approach. While direct separation methods like chiral HPLC and GC often provide the most accurate and reliable determination of enantiomeric excess for a wide range of compounds, the use of chiral substrates provides crucial insights into the stereochemical course of a specific transformation.

The selection of the most appropriate method for assessing stereoselectivity requires a careful consideration of the specific research question, the nature of the chemical system, and the available analytical resources. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize the stereochemical outcomes of their reactions, paving the way for the efficient and predictable synthesis of enantiomerically pure molecules.

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A Senior Application Scientist's Guide to Correlating Experimental and Predicted Spectral Data: A Case Study of Butyl 2-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular characterization.[1] Traditionally, this has been a purely empirical science. However, the ascent of computational chemistry now provides powerful tools to predict spectral data from a chemical structure, offering a valuable orthogonal approach to confirming molecular identity and purity.[2][3]

This guide provides an in-depth comparison of experimentally acquired and computationally predicted spectral data for Butyl 2-bromopropanoate (C₇H₁₃BrO₂), a common organic ester. We will explore not just the "what" – the data itself – but the "why" and "how," delving into the causality behind experimental choices and the logic of computational models. Our goal is to demonstrate the synergy between these two approaches, creating a self-validating system for confident structural assignment.

Experimental Data Acquisition: The Ground Truth

Acquiring high-quality experimental data is the foundation upon which any comparison rests. The protocols described below are designed to yield reliable and reproducible spectra for a small organic molecule like this compound.

Experimental Protocols

1.1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4][5] The chemical shift of each nucleus is highly sensitive to its local electronic environment, and spin-spin coupling in ¹H NMR reveals connectivity between neighboring protons.[4][6]

  • Methodology:

    • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7] CDCl₃ is a versatile solvent for non-polar to moderately polar organic molecules, and TMS provides a zero-point reference for the chemical shift scale.[8]

    • Instrument Setup: Place the NMR tube in a 400 MHz (or higher) spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required.[7]

1.2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: IR spectroscopy probes the vibrational modes of molecules.[9] The absorption of infrared radiation at specific frequencies corresponds to the stretching or bending of chemical bonds, making it an excellent tool for identifying functional groups (e.g., C=O, C-O).[10]

  • Methodology:

    • Sample Preparation: As this compound is a liquid, the simplest method is to use a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.

    • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

1.3: Mass Spectrometry (MS)

  • Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures.[11][12]

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

    • Ionization: Utilize Electron Ionization (EI), a common technique for small, volatile molecules. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

    • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Experimental Workflow Diagram

G Figure 1: Experimental Spectral Acquisition Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Output prep_nmr Dissolve in CDCl3 with TMS acq_nmr Acquire 1H & 13C Spectra (400 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Place neat liquid on salt plate acq_ir Acquire FTIR Spectrum (4000-400 cm-1) prep_ir->acq_ir prep_ms Inject dilute solution into GC acq_ms Acquire EI Mass Spectrum prep_ms->acq_ms out_nmr NMR Spectra (ppm) acq_nmr->out_nmr out_ir IR Spectrum (cm-1) acq_ir->out_ir out_ms Mass Spectrum (m/z) acq_ms->out_ms

Caption: A generalized workflow for acquiring experimental NMR, IR, and MS spectra.

Computational Spectral Prediction: The In Silico Approach

Computational prediction of spectra has become an indispensable tool for structure verification.[13][14] Various software packages employ different algorithms, such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning models, and quantum mechanical calculations (e.g., Density Functional Theory, DFT), to estimate spectral properties from a chemical structure.[13][15]

These predictions are valuable for several reasons:

  • Structure Confirmation: Comparing a predicted spectrum with an experimental one can provide strong evidence for a proposed structure.[2]

  • Isomer Differentiation: Predicted spectra can help distinguish between constitutional isomers or stereoisomers that may have very similar experimental spectra.

  • Experimental Design: Predictions can help optimize experimental parameters, for instance, by narrowing the spectral frequency range for certain experiments.[13]

Computational Workflow Diagram

G Figure 2: Computational Spectral Prediction Workflow cluster_0 Computational Engine cluster_1 Predicted Data Output input_struct Input: 2D or 3D Structure of this compound pred_nmr NMR Prediction (HOSE Code / Machine Learning) input_struct->pred_nmr pred_ir IR Prediction (DFT / Harmonic Freq. Calc.) input_struct->pred_ir pred_ms MS Prediction (Fragmentation Modeling) input_struct->pred_ms out_nmr Predicted NMR Shifts (ppm) pred_nmr->out_nmr out_ir Predicted IR Frequencies (cm-1) pred_ir->out_ir out_ms Predicted Fragments (m/z) pred_ms->out_ms

Caption: A conceptual workflow for generating predicted spectral data from a chemical structure.

Comparative Analysis: this compound

Here, we present a side-by-side comparison of experimental and predicted spectral data for this compound. The experimental data is sourced from public databases and chemical suppliers, while the predicted data is representative of values obtained from common prediction software.

3.1: ¹H NMR Data Correlation
Protons (Label)Experimental δ (ppm)[16]Predicted δ (ppm)MultiplicityIntegration
a4.354.30Quartet (q)1H
b4.174.15Triplet (t)2H
c1.821.70Sextet2H
d1.19-1.95 (d is part of this range)1.45Sextet2H
e0.950.94Triplet (t)3H
f1.82 (f is part of this range)1.85Doublet (d)3H

(Structure for assignment: CH₃(e)-CH₂(d)-CH₂(c)-O(b)-C(=O)-CH(a)(Br)-CH₃(f))

Discussion: There is a strong correlation between the experimental and predicted ¹H NMR chemical shifts, with most values agreeing within 0.1-0.2 ppm. This level of accuracy is typical for modern prediction algorithms.[4] The predicted splitting patterns (multiplicity) and relative integrations perfectly match the experimental data, confirming the proton connectivity and count. Small deviations can be attributed to solvent effects and the specific conformational preferences of the molecule in solution, which computational models may approximate differently.

3.2: ¹³C NMR Data Correlation
Carbon (Label)Experimental δ (ppm)[17]Predicted δ (ppm)
C=O169.5170.1
-O-C H₂-66.566.0
-C H(Br)-42.043.5
-CH₂-C H₂-CH₃30.230.7
-CH(Br)-C H₃21.822.5
-CH₂-C H₃13.613.8

Discussion: The correlation for ¹³C NMR is also excellent. The average deviation between experimental and predicted shifts is generally under 2 ppm, which is a good benchmark for identity confirmation.[2] The carbonyl carbon (C=O) and the carbon bearing the bromine atom (-CH(Br)-) show the largest shifts, as expected, due to the strong deshielding effects of the electronegative oxygen and bromine atoms.

3.3: IR Spectral Data Correlation
Vibrational ModeExperimental ν (cm⁻¹)[17]Predicted ν (cm⁻¹)
C=O Stretch (Ester)~1740~1735
C-O Stretch (Ester)~1170~1160
C-H Stretch (Alkyl)~2960~2950-2970
C-Br Stretch~650~640

Discussion: Comparing IR spectra involves looking at key functional group frequencies.[18][19] Both experimental and predicted data clearly show the strong C=O stretch characteristic of an ester around 1740 cm⁻¹. The C-O and C-H stretching frequencies also align well. It is important to note that computational methods often calculate harmonic frequencies in a vacuum, which can differ slightly from experimental values measured on a neat liquid or in solution.[19] Therefore, a direct one-to-one peak matching is less common than confirming the presence of key functional group bands in the expected regions.[20]

3.4: Mass Spectrometry Data Correlation
IonExperimental m/z[21]Predicted m/zInterpretation
[M]+208/210208/210Molecular Ion (presence of Br gives M and M+2 peaks in ~1:1 ratio)
[M-C₄H₉]+153/155153/155Loss of butyl radical
[C₄H₉O₂]+8989Not a primary fragment
[C₄H₉]+5757Butyl cation
[C₄H₈]+5656Loss of H from butyl cation (Base Peak)

Discussion: The mass spectrum provides the molecular weight and fragmentation patterns. The experimental spectrum shows the characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks at m/z 208 and 210 of roughly equal intensity, which is perfectly predicted.[21] The fragmentation pattern is dominated by cleavage of the ester group. The base peak (most intense peak) at m/z 56 corresponds to the C₄H₈⁺ ion, likely formed from the butyl cation.[21] Fragmentation predictors can effectively model these common cleavage pathways, providing a predicted spectrum that strongly correlates with the experimental result.[22]

Conclusion

The analysis of this compound demonstrates the powerful synergy between experimental spectroscopy and computational prediction. While experimental data represents the physical reality of the molecule under specific conditions, predicted data provides an ideal theoretical model for comparison. The high degree of correlation across NMR, IR, and MS techniques provides a multi-faceted and robust confirmation of the molecule's structure. Discrepancies, though minor in this case, are not failures but rather opportunities for deeper insight into subtle effects like solvent interactions and molecular dynamics. For researchers, scientists, and drug development professionals, integrating these complementary approaches into analytical workflows is no longer a novelty but a necessity for ensuring the highest level of scientific integrity and accelerating research outcomes.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Butyl 2-Bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Butyl 2-bromopropanoate, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe laboratory environment for you and your colleagues.

Understanding the Hazard Profile of this compound

Before we delve into the disposal protocol, it is imperative to understand the inherent hazards of this compound. This halogenated ester is classified as a skin and eye irritant.[1] Direct contact can cause redness, itching, and pain.[2] While not classified as acutely toxic, its hazardous properties necessitate careful handling and disposal to mitigate any potential risks.

A thorough understanding of its chemical and physical properties is essential for safe handling and disposal.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂PubChem[3]
Molecular Weight 209.08 g/mol PubChem[3]
Appearance Colorless to light yellow liquidTCI Chemicals
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)PubChem[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]AK Scientific, Inc.[2]

The Cardinal Rule: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is segregation. This compound is a halogenated organic compound due to the presence of bromine. Halogenated and non-halogenated organic wastes must never be mixed in the same container. The reason for this strict segregation lies in the disposal process itself. Halogenated wastes are typically incinerated at high temperatures, a process that requires specialized equipment to scrub acidic and toxic gases (such as hydrogen bromide) that are generated.[4] Mixing halogenated compounds with non-halogenated solvent waste, which may be recycled or used as fuel, can contaminate the entire batch and lead to significant disposal costs and environmental hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not just a recommendation but a mandatory safety practice to prevent accidental exposure.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For more prolonged handling, consider thicker, more robust gloves.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For splash hazards, it is best practice to use chemical splash goggles or a full-face shield.

  • Protective Clothing : A standard laboratory coat should be worn to protect against splashes. Ensure it is fully buttoned and the sleeves are not rolled up.

  • Footwear : Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed waste disposal company.

Waste Container Selection

Choosing the correct waste container is a critical first step.

  • Material : Use a chemically compatible container, typically made of glass or high-density polyethylene (HDPE). Do not use aluminum containers for halogenated waste.

  • Condition : The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting screw cap to prevent the release of vapors.

  • Size : Select a container size that is appropriate for the volume of waste you anticipate generating. Avoid using overly large containers that will take a long time to fill, as this increases the duration of on-site hazardous waste storage.

Labeling the Waste Container

Proper labeling is a regulatory requirement and a vital safety communication tool. The label must be affixed to the container before any waste is added. The label must include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name : "this compound" (avoid abbreviations or chemical formulas)

  • Hazard Pictograms : Include the exclamation mark pictogram for irritants.

  • Generator Information : The name of the principal investigator, laboratory location (building and room number), and contact information.

Waste Accumulation
  • Location : The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel.

  • Segregation : Store the this compound waste container separately from incompatible materials. A detailed list of incompatibilities is provided in the next section.

  • Container Closure : The waste container must be kept closed at all times, except when adding waste. This is crucial to prevent the release of vapors into the laboratory atmosphere.

  • Filling Level : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Incompatibilities for Disposal

To prevent dangerous chemical reactions within the waste container, do not mix this compound with the following:

  • Non-halogenated organic waste : As previously discussed, this is the most critical segregation.

  • Strong Oxidizing Agents : Can lead to vigorous and potentially explosive reactions.

  • Strong Bases : May promote decomposition or other unwanted reactions.

  • Strong Acids : Can cause hydrolysis or other reactions.

  • Reactive Metals : Such as sodium, potassium, or magnesium.

Emergency Procedures: Managing Spills

Even with the most careful procedures, spills can occur. Being prepared to handle a small, incidental spill is a key aspect of laboratory safety.

For a small spill (manageable by laboratory personnel):

  • Alert Colleagues : Inform others in the immediate area of the spill.

  • Don Appropriate PPE : If not already wearing it, put on your gloves, goggles, and lab coat.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.

  • Absorb the Spill : Gently cover and absorb the spilled liquid with the absorbent material, working from the outside in.

  • Collect the Waste : Carefully scoop the absorbent material into a designated, sealable waste container (e.g., a heavy-duty plastic bag or a dedicated spill cleanup waste container).

  • Label the Spill Waste : Clearly label the container with "Hazardous Waste," the name of the spilled chemical, and the date.

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Dispose of Contaminated Materials : All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

For large spills, or any spill that you are not comfortable handling, evacuate the area, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_final Final Disposal start Start: Butyl 2-bromopropanoate waste generated ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe container Select a compatible waste container (glass or HDPE) ppe->container label_container Affix a complete Hazardous Waste label container->label_container add_waste Add waste to container in Satellite Accumulation Area label_container->add_waste check_incompatible Is the waste incompatible? (e.g., non-halogenated) add_waste->check_incompatible close_container Keep container securely closed when not in use add_waste->close_container check_incompatible->add_waste No segregate Segregate from incompatible materials check_incompatible->segregate Yes - Use Separate Container full_container Container is full (max 90% capacity) close_container->full_container request_pickup Arrange for pickup by licensed waste disposal company full_container->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when approached with a clear understanding of its hazards and the established protocols. By diligently following the principles of waste segregation, utilizing the correct PPE, and adhering to proper labeling and storage procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. This commitment to responsible chemical management is a hallmark of a proficient and conscientious scientific professional.

References

  • Regulations.gov. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: Methyl 2-bromopropionate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Wastes From Non-specific Sources. Retrieved from [Link]

  • ResearchGate. (2021). The substitution of regulated brominated flame retardants in plastic products and waste and the declared properties of the substitutes in REACH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

Sources

Navigating the Safe Handling of Butyl 2-Bromopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. Butyl 2-bromopropanoate, a common reagent in organic synthesis, requires meticulous handling to ensure personal safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for its safe use, from initial preparation to final disposal, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3][4] It is also a combustible liquid, meaning it can ignite when exposed to heat or flame.[1] Furthermore, some sources indicate it may cause respiratory irritation.[4] The primary routes of exposure are through skin contact, eye contact, and inhalation of its vapors.[1]

Table 1: Key Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)Wear protective gloves; wash skin thoroughly after handling.[2][3]
H319: Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection; rinse cautiously with water for several minutes if exposed.[2][3]
H227: Combustible liquidFlammable Liquids (Category 4)Keep away from heat, sparks, open flames, and hot surfaces.[1]
H335: May cause respiratory irritation (potential)STOT SE 3Avoid breathing fumes; use only with adequate ventilation.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) is your most critical defense against exposure. The following protocol is designed to provide a robust barrier against the hazards of this compound.

Step-by-Step PPE Protocol:
  • Hand Protection: Chemical-resistant gloves are mandatory.[5] Based on available chemical resistance data for similar compounds, Nitrile and Butyl rubber gloves are recommended.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[8] After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as contaminated waste.[8]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes that can cause serious eye irritation.[1][9] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A laboratory coat is required to protect against incidental skin contact. For tasks with a higher potential for splashes or spills, a chemically resistant apron over the lab coat is advised.[6]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][9] If engineering controls are not sufficient or during an emergency, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. This plan outlines the key stages of handling this compound in the laboratory.

Receiving and Storage:

Upon receipt, inspect the container for any damage or leaks. Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible substances such as strong oxidizing agents and strong bases, as well as sources of ignition.[9] Some suppliers recommend long-term storage at 2-8°C under an inert atmosphere.[1][10][11]

Handling and Use:
  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clear of clutter. Have an emergency eyewash station and safety shower readily accessible.[9]

  • Aliquotting and Transfer: When transferring the liquid, use spark-proof tools and explosion-proof equipment.[9] Grounding and bonding of containers may be necessary to prevent static discharge. Avoid generating mists or vapors.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[3]

Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

dot

Spill_Response_Workflow Workflow: this compound Spill Response cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment & PPE cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination & Disposal Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert Ignition 3. Remove Ignition Sources Alert->Ignition Assess 4. Assess Spill Size & Risk Ignition->Assess DonPPE 5. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE Contain 6. Contain the Spill (Use inert absorbent material) DonPPE->Contain Collect 7. Collect Absorbed Material (Use non-sparking tools) Contain->Collect Containerize 8. Place in a Labeled, Sealed Container Collect->Containerize Decontaminate 9. Decontaminate Spill Area Containerize->Decontaminate Dispose 10. Dispose of Waste (Follow hazardous waste protocols) Decontaminate->Dispose

Caption: A stepwise workflow for responding to a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3]

Waste Disposal:

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[1]

  • Containers: Do not rinse empty containers and reuse them. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to institutional guidelines.

  • Liquid Waste: Collect all liquid waste in a properly labeled, sealed, and compatible container.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials) in a labeled, sealed container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[3]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][12] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

dot

Emergency_Response_Logic Logic Diagram: Emergency Response to Exposure cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Eyes Eye Contact Exposure->Eyes Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush with water for 15+ mins Hold eyelids open Eyes->FlushEyes WashSkin Remove contaminated clothing Wash with soap & water for 15+ mins Skin->WashSkin FreshAir Move to fresh air Provide respiratory support if needed Inhalation->FreshAir RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Logical flow of actions following an exposure to this compound.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors. This commitment to safety not only protects you and your colleagues but also ensures the quality and reliability of your scientific outcomes.

References

  • PubChem. Butyl 2-bromopropionate | C7H13BrO2 | CID 521024. [Link]

  • PubChem. tert-Butyl 2-bromopropanoate | C7H13BrO2 | CID 545327. [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]

  • University of Nevada, Reno Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.